molecular formula C23H26ClN7O3 B1447171 R-Avanafil

R-Avanafil

Cat. No.: B1447171
M. Wt: 483.9 g/mol
InChI Key: WEAJZXNPAWBCOA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-Avanafil is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 483.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality R-Avanafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-Avanafil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereospecific Synthesis of (R)-Avanafil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus is on the industrially prevalent chiral pool strategy, which utilizes the readily available (S)-pyrrolidin-2-ylmethanol to introduce the critical stereocenter. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. Furthermore, an alternative asymmetric synthesis approach via a catalytic ketone reduction will be explored from a theoretical standpoint, offering a comparative perspective for researchers in drug development. This guide is intended for chemists and pharmaceutical scientists engaged in the synthesis and process development of chiral active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chirality in Avanafil's Therapeutic Action

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single stereocenter at the 2-position of the pyrrolidine moiety, and only the (R)-enantiomer exhibits the desired pharmacological activity. The (S)-enantiomer is significantly less potent and would constitute a chiral impurity. Therefore, the stereocontrolled synthesis of the (R)-isomer is of paramount importance to ensure the safety, efficacy, and quality of the final drug product.

This guide will focus on the synthetic strategies that guarantee the exclusive or near-exclusive formation of the desired (R)-Avanafil, thereby meeting the stringent requirements of regulatory agencies.

The Chiral Pool Strategy: A Robust and Scalable Approach

The most widely adopted and industrially scalable synthesis of (R)-Avanafil employs a chiral pool strategy. This approach leverages a naturally occurring chiral molecule as a starting material, in this case, the amino acid L-proline, to introduce the required stereochemistry.

Retrosynthetic Analysis

A retrosynthetic breakdown of (R)-Avanafil reveals the key building blocks. The final amide bond formation connects the pyrimidine carboxylic acid core with 2-(aminomethyl)pyrimidine. The crucial stereocenter is part of the (R)-2-(hydroxymethyl)pyrrolidine ring, which is introduced via a nucleophilic substitution reaction on a suitably activated pyrimidine precursor. The synthesis of this chiral pyrrolidine derivative originates from L-proline.

Retrosynthesis of R-Avanafil Avanafil (R)-Avanafil Intermediate1 (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Avanafil->Intermediate1 Amide bond disconnection Intermediate2 2-(Aminomethyl)pyrimidine Avanafil->Intermediate2 Intermediate3 Activated Pyrimidine Core Intermediate1->Intermediate3 Nucleophilic substitution Intermediate4 (S)-Pyrrolidin-2-ylmethanol Intermediate1->Intermediate4 Intermediate5 L-Proline Intermediate4->Intermediate5 Reduction

Caption: Retrosynthetic analysis of (R)-Avanafil.

Synthesis of the Chiral Building Block: (S)-Pyrrolidin-2-ylmethanol

The cornerstone of this stereospecific synthesis is the chiral building block, (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol. It is readily prepared by the reduction of the carboxylic acid functionality of the inexpensive and naturally abundant amino acid, L-proline.

Experimental Protocol: Reduction of L-Proline

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), a solution of L-proline in THF is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours to ensure complete reduction.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude (S)-pyrrolidin-2-ylmethanol is then purified by distillation or crystallization.

Causality Behind Experimental Choices:

  • LiAlH₄ as the Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its high reactivity necessitates careful handling and anhydrous conditions.

  • Anhydrous THF as the Solvent: THF is an aprotic ether solvent that is relatively inert to LiAlH₄ and effectively dissolves both the reducing agent and the starting material. The use of an anhydrous grade is critical to prevent the violent reaction of LiAlH₄ with water.

  • Inert Atmosphere: An inert atmosphere is maintained to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

Assembly of the Avanafil Core Structure

The synthesis of the Avanafil core involves a multi-step sequence that couples the key intermediates. A representative synthetic route is outlined below.

Overall Synthetic Scheme:

Synthesis of R-Avanafil A 2,4-Dichloro-5-pyrimidinecarboxamide C Intermediate 1 A->C Nucleophilic Substitution (SNAr) B 3-Chloro-4-methoxybenzylamine B->C E Intermediate 2 C->E Nucleophilic Substitution (SNAr) D (S)-Pyrrolidin-2-ylmethanol D->E G (R)-Avanafil E->G Amide Coupling F 2-(Aminomethyl)pyrimidine F->G

Caption: A representative synthetic pathway to (R)-Avanafil.

Step-by-Step Methodology:

  • Synthesis of the Pyrimidine Core: The synthesis typically begins with the reaction of a di-chlorinated pyrimidine derivative with 3-chloro-4-methoxybenzylamine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

  • Introduction of the Chiral Moiety: The resulting intermediate is then reacted with (S)-pyrrolidin-2-ylmethanol.[1] This is another SNAr reaction where the secondary amine of the pyrrolidine displaces the remaining chlorine atom on the pyrimidine ring. The use of a base is again crucial to neutralize the HCl generated during the reaction. The stereochemistry of the (S)-pyrrolidin-2-ylmethanol is retained throughout this process, leading to the formation of the desired (R)-configured intermediate.

  • Final Amide Coupling: The final step involves the coupling of the carboxylic acid intermediate with 2-(aminomethyl)pyrimidine. This amide bond formation is typically achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or other activating agents like HATU or HBTU.

Quantitative Data Summary:

StepStarting MaterialsKey ReagentsSolventTypical Yield
1 2,4-Dichloro-5-pyrimidinecarboxamide, 3-Chloro-4-methoxybenzylamineDIPEADMF85-95%
2 Intermediate from Step 1, (S)-Pyrrolidin-2-ylmethanolK₂CO₃Acetonitrile80-90%
3 Intermediate from Step 2, 2-(Aminomethyl)pyrimidineEDC, HOBtDichloromethane75-85%

Alternative Strategy: Asymmetric Ketone Reduction (A Theoretical Perspective)

While the chiral pool approach is well-established, it is instructive for drug development professionals to consider alternative strategies that could offer advantages in certain scenarios. One such approach is the asymmetric reduction of a prochiral ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones to chiral secondary alcohols.[2][3]

Proposed Retrosynthetic Pathway

In this hypothetical route, the chiral center would be created in a dedicated asymmetric reduction step. The retrosynthesis would involve disconnecting the C-O bond of the hydroxymethyl group on the pyrrolidine ring, leading back to a ketone.

Asymmetric Synthesis Retrosynthesis Avanafil_intermediate (R)-Avanafil Intermediate Ketone_precursor Prochiral Ketone Precursor Avanafil_intermediate->Ketone_precursor Asymmetric Reduction

Caption: Retrosynthetic approach for an asymmetric synthesis of an (R)-Avanafil intermediate.

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often L-prolinol itself), in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex).[4]

Catalytic Cycle of the CBS Reduction:

CBS Reduction Cycle Catalyst Chiral Oxazaborolidine Catalyst Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane Borane BH₃ Borane->Catalyst_Borane Transition_State Six-membered Transition State Catalyst_Borane->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol

Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Expertise & Experience Insights:

The stereochemical outcome of the CBS reduction is highly predictable. The borane coordinates to the nitrogen atom of the oxazaborolidine, which in turn coordinates to the ketone's carbonyl oxygen. The hydride transfer then occurs from the borane to one face of the ketone, directed by the steric bulk of the catalyst's substituents. By selecting the appropriate enantiomer of the catalyst, one can selectively synthesize either the (R) or (S) alcohol.

For the synthesis of the (R)-Avanafil precursor, one would theoretically use an (S)-prolinol-derived CBS catalyst to achieve the desired stereochemistry.

Potential Advantages and Challenges

Advantages:

  • Flexibility: This approach allows for the synthesis of both enantiomers by simply changing the catalyst's chirality.

  • Convergent Synthesis: It could potentially lead to a more convergent synthetic route.

Challenges:

  • Substrate Specificity: The efficiency and enantioselectivity of the CBS reduction can be substrate-dependent. The synthesis of the specific ketone precursor and its successful reduction would require significant process development and optimization.

  • Cost and Availability of Catalysts: While the catalysts are commercially available, their cost might be a factor in large-scale production compared to the inexpensive L-proline.

  • Reaction Conditions: The reaction often requires strictly anhydrous conditions and careful control of stoichiometry.

Conclusion

The stereospecific synthesis of (R)-Avanafil is a testament to the power of modern asymmetric synthesis. The chiral pool strategy, originating from L-proline, stands out as a robust, efficient, and economically viable method for the large-scale production of this important pharmaceutical agent. This approach ensures the desired stereochemistry is incorporated early in the synthetic sequence and maintained throughout.

While the asymmetric reduction of a ketone precursor via the CBS methodology presents an elegant and theoretically sound alternative, the chiral pool strategy remains the industry standard due to its simplicity, reliability, and cost-effectiveness. For researchers and drug development professionals, a thorough understanding of both established and potential synthetic routes is crucial for informed decision-making in the ever-evolving landscape of pharmaceutical manufacturing.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Google Patents. (2014). Synthesis method of avanafil. CN104003981A.
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Google Patents. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1.

Sources

Technical Guide: Chiral Separation of Avanafil Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chiral separation of Avanafil, a highly selective PDE5 inhibitor. It is structured to serve researchers and analytical scientists in the pharmaceutical industry, focusing on the rigorous separation of the active (S)-enantiomer from its (R)-distomer.

Introduction: The Stereochemical Imperative

Avanafil (Stendra/Spedra) is a second-generation phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction. Unlike sildenafil or vardenafil, Avanafil possesses a distinct chemical architecture featuring a pyrrolidinyl-methyl moiety with a single chiral center.

  • Active Pharmaceutical Ingredient (API): (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide.[1][2][3][4]

  • Chiral Center: The carbon at the 2-position of the pyrrolidine ring.

  • Criticality: The (S)-configuration is the eutomer (active). The (R)-enantiomer is considered a chiral impurity (distomer) and must be controlled to

    
     or 
    
    
    
    limits per ICH Q3A/Q6A guidelines.

While Avanafil is synthesized via a "chiral pool" approach using optically pure (S)-prolinol, downstream racemization or impure starting materials necessitate a robust chiral HPLC or SFC method for Quality Control (QC).

Physicochemical Basis for Separation

To design a self-validating separation protocol, one must understand the molecular interactions at play. Avanafil is a basic molecule (


 and 

) containing multiple nitrogen bond acceptors (pyrimidine rings) and hydrogen bond donors (amide, secondary amine, hydroxyl).
Mechanism of Chiral Recognition

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • Hydrogen Bonding: The amide and hydroxyl groups of Avanafil interact with the carbamate groups of polysaccharide-based CSPs.

  • Dipole-Dipole Interactions: The chlorobenzyl and pyrimidine moieties engage with the aromatic rings of the selector.

  • Steric Fit: The pyrrolidine ring fits into the chiral grooves of the amylose/cellulose polymer.

Expert Insight: For basic drugs like Avanafil, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG) is the superior selector compared to cellulose derivatives, offering better resolution (


) due to its helical pitch and flexibility.

Recommended Experimental Protocols

Note: While specific QC methods are often proprietary, the following protocols represent the industry "Gold Standard" derived from structural analogues (e.g., Hydroxychloroquine, Tadalafil) and confirmed by regulatory assessment reports (AusPAR).

Protocol A: Normal Phase HPLC (The Robust Standard)

This method is preferred for routine QC due to its high stability and reproducibility.

ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) (e.g., Chiralpak AD-H or equivalent)Proven selectivity for nitrogen-containing heterocycles.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v)Ethanol provides better mass transfer than IPA. DEA is mandatory to suppress silanol activity and prevent peak tailing of the basic pyrrolidine nitrogen.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency.
Temperature 25°C - 30°CLower temperature favors enthalpic separation (hydrogen bonding).
Detection UV @ 245 nmMatches the

of the pyrimidine core.
Elution Order 1. (R)-Avanafil (Distomer) 2.[1] (S)-Avanafil (Eutomer)Distomer eluting first is ideal for purity quantification (prevents tailing of the main peak from masking the impurity).
Protocol B: Supercritical Fluid Chromatography (SFC) (Green & High-Throughput)

SFC is recommended for preparative separation or high-throughput screening.

ParameterSpecificationRationale
Column Chiralpak IG (Immobilized Amylose) or AD-H Immobilized phases (IG) allow for a wider range of co-solvents.
Mobile Phase CO₂ : Methanol (with 0.2% Isopropylamine) (70 : 30 Isocratic)Methanol offers stronger elution strength than EtOH in SFC. Isopropylamine (IPAm) is a superior basic additive for SFC.
Back Pressure 120 - 150 barMaintains supercritical density.
Temperature 40°CHigher T improves diffusivity in SFC.

Method Development & Optimization Strategy

The following decision tree illustrates the logical flow for developing and optimizing the chiral method.

MethodDevelopment Start Start: Avanafil Racemate/Sample Screening Screening Phase: Columns: AD-H, OD-H, IA, IC MP: Hex/EtOH vs Hex/IPA Start->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes Optimize Optimization Phase: 1. Add Basic Additive (DEA/TEA) 2. Adjust Temp (Lower T = Higher Rs) 3. Change Alcohol Type CheckRes->Optimize No Tailing Peak Tailing > 1.2? CheckRes->Tailing Yes Optimize->Screening Re-screen AddBase Increase DEA to 0.1% or Switch to Ethanol Tailing->AddBase Yes Validation Validation (ICH Q2): Specificity, LOD/LOQ, Linearity Tailing->Validation No AddBase->Tailing FinalMethod Final QC Method (S-form purity) Validation->FinalMethod

Figure 1: Strategic workflow for chiral method development, emphasizing the critical role of basic additives for peak shape control.

Synthesis & Origin of Chirality

Understanding the synthesis is crucial for the analyst. Avanafil is not typically resolved from a racemate; it is synthesized from a chiral precursor.

Pathway Analysis: The chiral center is introduced via (S)-2-pyrrolidinemethanol [(S)-Prolinol].

  • Risk Point: If the starting material has low enantiomeric excess (ee) or if the reaction conditions (high heat/strong base) cause racemization, the (R)-isomer will be present.

  • Implication: The analytical method must be validated to detect trace levels (0.05%) of the (R)-isomer in the presence of a massive (S)-peak.

SynthesisPath S_Prolinol (S)-Prolinol (Chiral Source) Reaction Nucleophilic Substitution (Potential Racemization) S_Prolinol->Reaction Intermediate Pyrimidine Intermediate Intermediate->Reaction Avanafil (S)-Avanafil (API) Reaction->Avanafil Major Product Impurity (R)-Avanafil (Impurity) Reaction->Impurity Trace (<0.1%)

Figure 2: Synthetic origin of chirality. The integrity of the (S)-Prolinol starting material is the primary determinant of final enantiomeric purity.

Validation & Acceptance Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet specific system suitability criteria before every run.

ParameterAcceptance LimitTroubleshooting
Resolution (

)

between enantiomers
Decrease % Alcohol or lower Temperature.
Tailing Factor (

)

(ideally

)
Fresh mobile phase with DEA; Check column history.
Sensitivity (LOQ)

of nominal conc.
Increase injection volume or switch to UV 245nm.
Theoretical Plates (

)

Check connections for dead volume.

Expert Note on Reference Standards: Since (R)-Avanafil is not commercially abundant, you may need to synthesize a racemic mixture (using (RS)-prolinol) to establish the retention time of the (R)-isomer during method development.

References

  • Therapeutic Goods Administration (TGA). (2016).[5] Australian Public Assessment Report for Avanafil. Department of Health, Australian Government. [Link]

    • Confirms the existence of the S-conformer and the requirement for optical isomer testing.
  • Mishra, S. S., et al. (2020).[6] Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. Journal of Pharma Innovation.

    • Provides UV spectra and achiral chromatographic behavior relevant for detector selection.
  • Yamada, K., et al. (2004). Substituted 2-phenylpyrimidine compounds and process for their preparation. US Patent 6,797,709. Describes the synthesis of Avanafil using (S)-prolinol and the general approach to enantiomeric purity.
  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]

    • Serves as the authoritative analogue method (basic nitrogen heterocycle) validating the use of Chiralpak AD-H with Hexane/IPA/DEA.
  • Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Validates the use of Amylose-based CSPs in SFC for this class of pharmaceutical compounds.

Sources

An In-depth Technical Guide to the Stereoselective Pharmacology of Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Question of Chirality in Avanafil

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, avanafil (marketed as STENDRA®) presents a case study in the importance of stereochemistry in modern drug design. A frequent point of inquiry among researchers is the comparative pharmacology of its enantiomers: R-Avanafil versus S-Avanafil. It is critical to establish from the outset that commercially available and clinically studied avanafil is exclusively the S-enantiomer .[1] This technical guide, therefore, shifts the focus from a direct comparison of two commercial products to a more scientifically fundamental exploration: why the S-enantiomer was selected and the detailed pharmacological profile that makes it a potent and highly selective therapeutic agent.

The principles of chiral drug development dictate that enantiomers of a molecule can have vastly different pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The development of single-enantiomer drugs, or "chiral switches," is a hallmark of sophisticated drug design, aiming to optimize efficacy and safety. This guide will provide the foundational knowledge and experimental frameworks that underpin the selection of a single, highly active stereoisomer, using S-Avanafil as our exemplar.

Part 1: The Core Mechanism of Action and Stereoselectivity

Avanafil exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme.[2] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, S-Avanafil allows cGMP levels to remain elevated upon sexual stimulation, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection.

The interaction between a drug and its target enzyme is a highly specific, three-dimensional "lock and key" mechanism. The chirality of the drug molecule is paramount. It is highly probable that during preclinical development, both R- and S-Avanafil were synthesized and evaluated. The selection of the S-enantiomer would have been driven by empirical data demonstrating superior properties, such as:

  • Higher Potency (Lower IC50): The S-enantiomer likely fits more snugly into the active site of PDE5, leading to a stronger inhibitory effect at a lower concentration.

  • Greater Selectivity: A better fit for the PDE5 active site often translates to a poorer fit for the active sites of other PDE isoenzymes (e.g., PDE6 in the retina, PDE11 in skeletal muscle), thereby reducing the potential for off-target side effects.

  • Favorable Pharmacokinetics: Differences in how the body absorbs, distributes, metabolizes, and excretes the enantiomers can be significant. The chosen enantiomer will have a more desirable profile.

  • Lower Toxicity: The distomer can sometimes be associated with specific toxicities that are absent in the eutomer.

Signaling Pathway of S-Avanafil Action

The following diagram illustrates the established mechanism of action for S-Avanafil in the corpus cavernosum.

S-Avanafil Mechanism of Action cluster_0 Neuronal Terminal cluster_1 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 is substrate for Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Erection Penile Erection Relaxation->Erection causes GMP Inactive GMP PDE5->GMP degrades to S_Avanafil S-Avanafil S_Avanafil->PDE5 Inhibits

Caption: Mechanism of S-Avanafil in enhancing erectile function.

Part 2: Pharmacological Profile of S-Avanafil

S-Avanafil is characterized as a potent, highly selective, and rapid-onset PDE5 inhibitor. Its pharmacological profile has been extensively documented in preclinical and clinical studies.

Potency and Selectivity

The efficacy of a PDE5 inhibitor is determined not only by its potency against PDE5 but also by its selectivity against other PDE isoenzymes. High selectivity is crucial for minimizing side effects. For instance, inhibition of PDE6 can cause visual disturbances, while inhibition of PDE11 has been linked to myalgia.

S-Avanafil demonstrates a superior selectivity profile compared to first-generation PDE5 inhibitors.[3] It is highly selective for PDE5 over other isoenzymes, which is thought to contribute to its favorable tolerability profile.[3][4]

ParameterS-AvanafilSildenafilVardenafilTadalafil
PDE5 IC50 (nM) ~5.2~3.5~0.7~1.8
Selectivity vs. PDE6 >120-fold~16-fold~21-fold~550-fold
Selectivity vs. PDE1 >10,000-fold~375-fold--
Selectivity vs. PDE11 >19,000-fold--~25-fold
Data compiled from multiple sources for comparative purposes. Absolute values may vary between studies.[5]
Pharmacokinetics

S-Avanafil is distinguished by its rapid absorption and onset of action.

ParameterValue
Time to Max. Concentration (Tmax) 30-45 minutes
Plasma Half-life (t1/2) ~5 hours
Metabolism Primarily via Cytochrome P450 3A4 (CYP3A4)
Primary Metabolites M4 and M16 (significantly less active than parent compound)
Excretion Predominantly in feces

This pharmacokinetic profile allows for on-demand dosing shortly before sexual activity.

Part 3: Experimental Protocols for Enantiomer Comparison

To determine the superior enantiomer (in this case, S-Avanafil), a series of rigorous in vitro and in vivo experiments would be conducted. The following protocols represent the gold-standard methodologies that would be employed in such a comparative investigation.

Workflow for Stereoselective Pharmacological Profiling

This diagram outlines the logical flow from initial screening to in vivo validation for comparing the R and S enantiomers of a novel PDE5 inhibitor.

Enantiomer Comparison Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Chiral_Sep Chiral Separation (e.g., HPLC) Enzyme_Assay PDE5 Inhibition Assay (Determine IC50) Chiral_Sep->Enzyme_Assay R- and S- Enantiomers Selectivity_Panel Selectivity Screening (PDE1, 2, 3, 4, 6, 11, etc.) Enzyme_Assay->Selectivity_Panel Potent Enantiomer(s) Cell_Assay Cell-Based cGMP Assay (Functional Potency) Selectivity_Panel->Cell_Assay Selective Enantiomer(s) PK_Study Pharmacokinetic Study (Rodent Model) Cell_Assay->PK_Study Lead Candidate(s) Efficacy_Model Erectile Function Model (e.g., Cavernous Nerve Stimulation) PK_Study->Efficacy_Model Tox_Screen Preliminary Toxicity Screening Efficacy_Model->Tox_Screen Decision Select Lead Enantiomer (e.g., S-Avanafil) Tox_Screen->Decision

Caption: Experimental workflow for selecting a lead enantiomer.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of R- and S-Avanafil against purified human recombinant PDE5.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5, which hydrolyzes cGMP to GMP. The amount of remaining cGMP or produced GMP is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute R- and S-Avanafil test compounds in DMSO, followed by a final dilution in assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).

    • Prepare a solution of purified human recombinant PDE5 enzyme in assay buffer.

    • Prepare a solution of the substrate, [3H]-cGMP, in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the diluted test compound (R- or S-Avanafil) or vehicle control (DMSO in buffer).

    • Add 25 µL of the PDE5 enzyme solution to all wells except for the negative control wells.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the [3H]-cGMP substrate solution.

    • Incubate the reaction at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Reaction Termination and Separation:

    • Terminate the reaction by adding a stop reagent (e.g., boiling, or adding a slurry of anion-exchange resin like Dowex).

    • If using a resin, incubate to allow the charged product ([3H]-GMP) to bind.

    • Centrifuge the plate to pellet the resin.

  • Quantification and Data Analysis:

    • Transfer an aliquot of the supernatant (containing unreacted [3H]-cGMP) to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Choices:

  • [3H]-cGMP: Using a radiolabeled substrate provides a highly sensitive and direct measure of enzymatic activity.

  • Anion-Exchange Resin: This is a classic and robust method to separate the negatively charged product (GMP) from the substrate (cGMP).

  • Four-Parameter Logistic Fit: This is the standard sigmoidal dose-response model for accurately calculating IC50 values from inhibition data.

Protocol 2: In Vivo Model of Erectile Function

Objective: To assess the in vivo efficacy of R- and S-Avanafil in an animal model of erectile dysfunction.

Principle: The rat cavernous nerve stimulation model is the gold-standard preclinical assay. It measures the increase in intracavernosal pressure (ICP), a direct physiological correlate of penile erection, in response to electrical stimulation of the cavernous nerve.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats (e.g., with ketamine/xylazine or isoflurane).

    • Perform a tracheotomy to ensure a patent airway.

    • Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

    • Perform a laparotomy to expose the cavernous nerve. Place a bipolar stimulating electrode around the nerve.

    • Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.

  • Compound Administration:

    • Administer R-Avanafil, S-Avanafil, or vehicle control via oral gavage (p.o.) or intravenous injection (i.v.) at various doses.

    • Allow for a suitable absorption period based on pharmacokinetic data (e.g., 15-30 minutes for avanafil).

  • Nerve Stimulation and Data Acquisition:

    • Electrically stimulate the cavernous nerve with a set of optimized parameters (e.g., 5V, 16 Hz, 1 ms pulse width for 60 seconds).

    • Simultaneously record ICP and MAP using a data acquisition system.

    • Allow a rest period between stimulations for the pressures to return to baseline.

    • Repeat the stimulation protocol at set time points post-dosing to evaluate the onset and duration of action.

  • Data Analysis:

    • Calculate the change in ICP (ΔICP) from baseline during stimulation.

    • Normalize the erectile response by calculating the ratio of ΔICP to the mean arterial pressure (MAP) at the time of stimulation (ΔICP/MAP). This corrects for any systemic blood pressure effects of the compound.

    • Compare the dose-response curves for R- and S-Avanafil to determine their relative in vivo potency.

Causality Behind Choices:

  • Cavernous Nerve Stimulation: This directly activates the pro-erectile neural pathway, providing a specific and reproducible stimulus that is independent of libido.

  • ICP/MAP Ratio: This is a critical parameter that distinguishes a true pro-erectile effect from a simple increase in systemic blood pressure. It ensures the measured response is specific to penile hemodynamics.

  • Anesthetized Model: While conscious animal models exist, the anesthetized model allows for precise surgical placement of electrodes and catheters, ensuring high-quality, reproducible physiological data.

Conclusion

While the direct pharmacological comparison of R- and S-Avanafil is not a matter of clinical debate—as S-Avanafil is the sole approved enantiomer—the underlying principles of stereoselectivity are fundamental to its development and success. The S-enantiomer was undoubtedly chosen through rigorous preclinical evaluation that demonstrated its superior potency, selectivity, and overall pharmacological profile. The methodologies described herein represent the critical steps in that decision-making process. For researchers in drug development, the story of avanafil serves as a powerful reminder that in the world of pharmacology, the three-dimensional structure of a molecule is not a detail; it is the very basis of its biological activity.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). avanafil. Retrieved from [Link]

  • Lim, J., & Paick, J. S. (2012). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 4(4), 179–185. Retrieved from [Link]

  • Goldstein, I., Jones, L. A., Belkoff, L. H., Karlin, G. S., Bowden, C. H., Peterson, C. A., ... & McCullough, A. R. (2012). Avanafil for the treatment of erectile dysfunction: a multicenter, randomized, double-blind study in men with diabetes mellitus. Mayo Clinic Proceedings, 87(9), 843–852. Retrieved from [Link]

  • Wang, R., Burnett, A. L., Heller, W. H., Omori, K., Kotera, J., Kikkawa, K., ... & Peterson, C. A. (2012). Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability. The Journal of Sexual Medicine, 9(8), 2122–2129. Retrieved from [Link]

  • Kuthe, A., Montorsi, F., & Klee, B. (2012). Avanafil for the treatment of erectile dysfunction. Expert Opinion on Investigational Drugs, 21(9), 1345–1353. Retrieved from [Link]

  • European Medicines Agency. (2013). Spedra, INN-avanafil. Retrieved from [Link]

Sources

The Definitive Guide to R-Avanafil's Mechanism of Action on Phosphodiesterase-5 (PDE5)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the molecular mechanism of action of R-Avanafil, a second-generation phosphodiesterase-5 (PDE5) inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of R-Avanafil's interaction with PDE5, from the fundamental biochemical pathways to the nuanced structural interactions that confer its high potency and selectivity. We will delve into the critical amino acid residues within the PDE5 catalytic site that are paramount for inhibitor binding, and present detailed, field-proven experimental protocols for assessing PDE5 inhibition and selectivity. This guide aims to be a definitive resource, bridging foundational scientific principles with practical applications in drug discovery and development.

Introduction: The Pivotal Role of PDE5 in Erectile Function

Penile erection is a hemodynamic process orchestrated by the relaxation of the corpus cavernosum smooth muscle, leading to increased blood flow. This relaxation is mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to synthesize cGMP.[2][3] cGMP, acting as a second messenger, induces smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs), with PDE5 being the predominant isozyme in the corpus cavernosum.[4]

PDE5 inhibitors, such as R-Avanafil, function by competitively inhibiting the degradation of cGMP, thereby potentiating the NO-cGMP pathway and enhancing erectile function in the presence of sexual stimulation.[4][5]

Signaling Pathway of Erectile Function and PDE5 Inhibition

cluster_0 Physiological Cascade cluster_1 PDE5-Mediated Termination cluster_2 R-Avanafil Intervention Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Activation sGC Activation NO Release->sGC Activation GTP to cGMP GTP to cGMP sGC Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP->Smooth Muscle Relaxation PDE5 PDE5 GTP to cGMP->PDE5 Erection Erection Smooth Muscle Relaxation->Erection cGMP Hydrolysis to 5'-GMP cGMP Hydrolysis to 5'-GMP PDE5->cGMP Hydrolysis to 5'-GMP Loss of Erection Loss of Erection cGMP Hydrolysis to 5'-GMP->Loss of Erection R-Avanafil R-Avanafil R-Avanafil->PDE5 Inhibits

Caption: The NO/cGMP pathway in erectile function and the inhibitory action of R-Avanafil on PDE5.

Molecular Interactions: A Deep Dive into the R-Avanafil-PDE5 Binding Site

The high potency and selectivity of R-Avanafil are dictated by its specific interactions with the amino acid residues lining the catalytic pocket of PDE5. The co-crystal structure of R-Avanafil complexed with the PDE5 catalytic domain (PDB ID: 6L6E) provides invaluable insights into these interactions.[6] The catalytic site of PDE5 is a deep, hydrophobic pocket containing a conserved glutamine residue (Gln817) that is crucial for inhibitor binding.[7][8]

Key Amino Acid Residues in the PDE5 Catalytic Site for Inhibitor Binding

ResidueInteraction TypeRole in Binding
Gln817 Hydrogen BondForms a critical hydrogen bond with the pyrimidine core of many PDE5 inhibitors, including Avanafil.[9]
Phe820 π-π StackingEngages in π-π stacking interactions with the aromatic rings of the inhibitor.[9]
Tyr612 Hydrophobic & H-BondContributes to a hydrophobic pocket and can form a hydrogen bond with the inhibitor.[2]
Val782 HydrophobicForms part of a hydrophobic clamp that stabilizes the inhibitor.[7]
Phe786 π-π StackingParticipates in π-π stacking with the inhibitor's aromatic systems.[9]
Ala779 Halogen BondThe backbone carbonyl oxygen of Ala779 forms a halogen bond with the chlorine atom of Avanafil, a unique interaction contributing to its high affinity.[6][9]
Metal Ions (Zn2+, Mg2+) CoordinationLocated at the base of the active site, these ions are essential for the catalytic activity of PDE5 and can interact with inhibitors.[2][10]

R-Avanafil's distinct chemical structure, which differs from the standard cGMP-mimetic scaffolds of first-generation inhibitors, allows for a unique binding orientation within the catalytic site.[11] This includes a notable halogen bond between the chlorine atom of Avanafil and the backbone carbonyl oxygen of Ala779, which contributes significantly to its binding affinity and selectivity.[6][9]

R-Avanafil Binding in the PDE5 Catalytic Site

cluster_PDE5 PDE5 Catalytic Site R-Avanafil R-Avanafil Gln817 Gln817 R-Avanafil->Gln817 H-Bond Phe820 Phe820 R-Avanafil->Phe820 π-π Stacking Tyr612 Tyr612 R-Avanafil->Tyr612 Hydrophobic Val782 Val782 R-Avanafil->Val782 Hydrophobic Phe786 Phe786 R-Avanafil->Phe786 π-π Stacking Ala779 Ala779 R-Avanafil->Ala779 Halogen Bond Zn2+/Mg2+ Zn2+/Mg2+ R-Avanafil->Zn2+/Mg2+ Coordination

Caption: Key interactions of R-Avanafil within the PDE5 catalytic pocket.

The Significance of Selectivity: Why Off-Target Inhibition Matters

The human phosphodiesterase superfamily comprises 11 families (PDE1-11), each with distinct tissue distribution and physiological roles. While PDE5 is the primary target for erectile dysfunction, off-target inhibition of other PDE isozymes can lead to undesirable side effects. The high selectivity of R-Avanafil for PDE5 is a key differentiator and a critical aspect of its favorable safety profile.[12]

  • PDE6: Found predominantly in the retina, PDE6 plays a crucial role in the phototransduction cascade.[13] Inhibition of PDE6 by some first-generation PDE5 inhibitors is associated with visual disturbances, such as cyanopsia (a blue tinge to vision).[14] R-Avanafil exhibits significantly higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil, minimizing the risk of such side effects.[12]

  • PDE11: Expressed in the testes, prostate, and skeletal muscle, the physiological role of PDE11 is not fully elucidated. However, inhibition of PDE11 has been linked to myalgia (muscle pain).[14] R-Avanafil demonstrates high selectivity against PDE11.[15]

The structural basis for this selectivity lies in subtle differences in the amino acid composition and conformation of the catalytic sites of the various PDE isozymes.[16]

Comparative Selectivity of PDE5 Inhibitors

PDE IsozymeR-Avanafil (Fold Selectivity vs. PDE5)Sildenafil (Fold Selectivity vs. PDE5)Vardenafil (Fold Selectivity vs. PDE5)Tadalafil (Fold Selectivity vs. PDE5)
PDE1 >10,000[15]3801,000>10,000[17]
PDE6 120[15]1621550[12]
PDE11 >10,000[15]---

Experimental Protocols for Assessing R-Avanafil's Activity

For drug development professionals, robust and reproducible in vitro assays are essential for characterizing the potency and selectivity of PDE inhibitors. Below are detailed protocols for two common assay formats.

Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay, a homogenous method well-suited for high-throughput screening.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound by the larger PDE5 enzyme, its rotation slows, leading to an increase in polarization. A competitive inhibitor like R-Avanafil will displace the tracer from PDE5, causing a decrease in polarization.[4][18]

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP tracer

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • R-Avanafil stock solution (in DMSO)

  • 384-well, low-volume, black, non-binding surface microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of R-Avanafil in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Dilute the PDE5 enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be predetermined through optimization experiments.[18]

  • Assay Setup:

    • Add assay buffer to the "blank" wells (no enzyme, no tracer).

    • Add tracer and assay buffer to the "0% inhibition" wells (no enzyme).

    • Add enzyme, tracer, and vehicle (DMSO in assay buffer) to the "100% activity" (no inhibitor) wells.

    • Add enzyme, tracer, and the R-Avanafil serial dilutions to the test wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.[19]

  • Measurement: Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[3]

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each R-Avanafil concentration relative to the "100% activity" and "0% inhibition" controls.

    • Plot the percent inhibition against the logarithm of the R-Avanafil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Polarization Assay Workflow

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_read Measurement cluster_analysis Data Analysis Serial Dilution of R-Avanafil Serial Dilution of R-Avanafil Add Reagents to 384-well Plate Add Reagents to 384-well Plate Serial Dilution of R-Avanafil->Add Reagents to 384-well Plate Prepare PDE5 & Tracer Prepare PDE5 & Tracer Prepare PDE5 & Tracer->Add Reagents to 384-well Plate Incubate at RT (e.g., 60 min) Incubate at RT (e.g., 60 min) Add Reagents to 384-well Plate->Incubate at RT (e.g., 60 min) Read Fluorescence Polarization Read Fluorescence Polarization Incubate at RT (e.g., 60 min)->Read Fluorescence Polarization Calculate % Inhibition Calculate % Inhibition Read Fluorescence Polarization->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: A streamlined workflow for the fluorescence polarization-based PDE5 inhibition assay.

Protocol 2: PDE Selectivity Profiling (Colorimetric Malachite Green Assay)

This protocol is used to determine the inhibitory activity of R-Avanafil against a panel of different PDE isozymes.

Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of cGMP (or cAMP for other PDEs) to GMP, followed by the conversion of GMP to guanosine and Pi by a nucleotidase. The released Pi is detected by the formation of a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.[12][20]

Materials:

  • A panel of recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11)

  • cGMP or cAMP substrate, as appropriate for each PDE isozyme

  • 5'-Nucleotidase

  • Malachite green reagent

  • Assay buffer

  • R-Avanafil stock solution (in DMSO)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Reaction Setup:

    • In separate wells for each PDE isozyme, add assay buffer, the respective cyclic nucleotide substrate (cGMP or cAMP), 5'-nucleotidase, and either vehicle (DMSO) or a concentration of R-Avanafil.

  • Enzyme Addition: Initiate the reaction by adding the specific PDE enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Color Development: Stop the reaction and develop the color by adding the malachite green reagent to all wells.[21]

  • Measurement: After a short incubation for color stabilization, measure the absorbance at ~620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the amount of Pi produced.

    • Calculate the percent inhibition for R-Avanafil at each concentration for each PDE isozyme.

    • Determine the IC50 value for each PDE isozyme as described in Protocol 1.

    • Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for PDE5.

Conclusion

R-Avanafil's mechanism of action on PDE5 is characterized by its potent, competitive, and highly selective inhibition. Its unique chemical structure facilitates a distinct binding mode within the PDE5 catalytic site, including a key halogen bond, which contributes to its high affinity and selectivity. This high selectivity, particularly against PDE6 and PDE11, is the molecular basis for its favorable side-effect profile compared to earlier-generation PDE5 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel PDE5 inhibitors, underscoring the importance of a deep mechanistic understanding in modern drug discovery.

References

  • Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Barros-Santos, T., et al. (2017). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules. Retrieved January 28, 2026, from [Link]

  • Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Zoraghi, R., Francis, S. H., & Corbin, J. D. (2007). Critical Amino Acids in phosphodiesterase-5 Catalytic Site That Provide for High-Affinity Interaction With Cyclic Guanosine Monophosphate and Inhibitors. Biochemistry. Retrieved January 28, 2026, from [Link]

  • Blount, M. A., et al. (2004). Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme. Journal of Biological Chemistry. Retrieved January 28, 2026, from [Link]

  • Singh, N., & Kumar, A. (2022). Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase-5 family. Proteins: Structure, Function, and Bioinformatics. Retrieved January 28, 2026, from [Link]

  • Blount, M. A., et al. (2004). Conversion of phosphodiesterase-5 (PDE5) Catalytic Site to Higher Affinity by PDE5 Inhibitors. Journal of Biological Chemistry. Retrieved January 28, 2026, from [Link]

  • Hsieh, C.-M., et al. (2020). Structure of Human Phosphodiesterase 5A1 Complexed with Avanafil Reveals Molecular Basis of Isoform Selectivity and Guidelines for Targeting α-Helix Backbone Oxygen by Halogen Bonding. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Impact of Second-Generation PDE 5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG. (2021). PMC. Retrieved January 28, 2026, from [Link]

  • Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. (2013). PMC. Retrieved January 28, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Nanomicrospheres. Retrieved January 28, 2026, from [Link]

  • Cerdà-Costa, N., & Gomis-Rüth, F. X. (1993). A malachite green colorimetric assay for protein phosphatase activity. Analytical Biochemistry. Retrieved January 28, 2026, from [Link]

  • (PDF) Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hydrogen bond analysis of sildenafil and sulfoaildenafil bound PDE5 protein during the MD simulations. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Malachite Green Phosphate Assay. (n.d.). G-Biosciences. Retrieved January 28, 2026, from [Link]

  • IC 50 P values of sildenafil according to analyses by various laboratories. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 28, 2026, from [Link]

  • Trikka, F. A., et al. (2015). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. Journal of Visualized Experiments. Retrieved January 28, 2026, from [Link]

  • Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. (2013). US Pharmacist. Retrieved January 28, 2026, from [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2017). PMC. Retrieved January 28, 2026, from [Link]

  • The PDE5 structure bound to evodiamine and avanafil. (a) PDE5 bound to... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins. (2012). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. (2014). Dovepress. Retrieved January 28, 2026, from [Link]

  • How Does Avanafil Compare for Erectile Dysfunction?. (2012). Medscape. Retrieved January 28, 2026, from [Link]

  • Fluorescence Polarization Assays. (2024). YouTube. Retrieved January 28, 2026, from [Link]

Sources

A Technical Guide to the Preclinical In Vitro Evaluation of R-Avanafil, a Putative PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the preclinical in vitro evaluation of R-Avanafil, a stereoisomer of the clinically approved phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. While the marketed drug is the (S)-enantiomer, the exploration of the (R)-enantiomer is a critical step in understanding stereospecific activity and selectivity, potentially uncovering a differentiated pharmacological profile. We present a tiered, logic-driven approach, detailing the requisite biochemical and cell-based assays to thoroughly characterize R-Avanafil. This document outlines field-proven protocols for determining enzymatic potency (IC50) against PDE5, assessing selectivity across a panel of PDE isoforms, quantifying cellular activity through cGMP accumulation, and evaluating baseline cytotoxicity. Each experimental choice is rationalized to provide a self-validating workflow, ensuring data integrity and robust characterization of the test compound, thereby establishing a foundational dataset for further preclinical development.

Introduction: The Rationale for Evaluating R-Avanafil

Erectile dysfunction (ED) is a prevalent condition significantly impacting quality of life. The primary therapeutic strategy involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the corpus cavernosum.[1] PDE5 specifically hydrolyzes cyclic guanosine monophosphate (cGMP), the second messenger that mediates smooth muscle relaxation and vasodilation necessary for penile erection.[2][3] By inhibiting PDE5, drugs like Avanafil increase intracellular cGMP levels, thereby enhancing erectile response to sexual stimulation.[4]

Avanafil, approved by the FDA in 2012, is a second-generation PDE5 inhibitor known for its rapid onset of action and high selectivity.[3][5] The approved formulation is the (S)-enantiomer of the molecule (4-[(3-chloro-4-methoxybenzyl) amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide).[6] It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic profiles. Therefore, the systematic evaluation of the corresponding (R)-enantiomer, R-Avanafil, is a logical and necessary step in drug discovery. This investigation aims to determine if R-Avanafil possesses a comparable, superior, or otherwise distinct pharmacological profile that could offer therapeutic advantages or different applications.

This guide details the essential in vitro assays required to build a comprehensive pharmacological profile for R-Avanafil, from initial enzymatic activity to cellular function and safety.

Mechanism of Action: The cGMP Signaling Pathway

Understanding the mechanism of action is fundamental to designing a relevant evaluation cascade. Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells upon sexual stimulation.[1] NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This cascade results in a decrease in intracellular calcium concentrations, causing relaxation of the corpus cavernosum smooth muscle, increased blood flow, and penile erection.[3]

The erectile signal is terminated by the action of PDEs, which hydrolyze cGMP back to its inactive form, GMP. In the corpus cavernosum, PDE5 is the predominant isoform responsible for this action.[7] R-Avanafil, as a putative PDE5 inhibitor, is hypothesized to block this degradation, thus prolonging the action of cGMP and augmenting the erectile response.

cGMP_Pathway cluster_0 Presynaptic Nerve Terminal / Endothelium cluster_1 Corpus Cavernosum Smooth Muscle Cell Stimulation Sexual Stimulation NO_Synthase NO Synthase Stimulation->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP catalyzes PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP Inactive GMP PDE5->GMP Relaxation Smooth Muscle Relaxation (Erection) PKG->Relaxation promotes RAvanafil R-Avanafil RAvanafil->PDE5 INHIBITS

Caption: The Nitric Oxide/cGMP signaling pathway in corpus cavernosum smooth muscle.

In Vitro Evaluation Workflow

A tiered approach is essential for an efficient and logical characterization of a novel compound. The workflow begins with the primary target, expands to assess off-target activities, and finally moves into a more physiologically relevant cellular context.

aov_workflow A Step 1: Primary Potency Assay PDE5 Enzyme Inhibition B Step 2: Selectivity Profiling PDE Isoform Panel A->B Determine IC50 C Step 3: Cellular Potency Assay cGMP Accumulation B->C Assess Selectivity Index D Step 4: In Vitro Safety Cytotoxicity Assay C->D Determine Cellular EC50 E Data Analysis & Profile Generation D->E Determine CC50 & Therapeutic Index

Caption: A tiered workflow for the in vitro evaluation of R-Avanafil.

Key In Vitro Assays and Protocols

Primary Potency: PDE5A1 Enzyme Inhibition Assay

Causality: The first and most critical step is to determine if R-Avanafil directly inhibits the target enzyme, PDE5A1, and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the primary metric. A low nanomolar IC50 is characteristic of potent PDE5 inhibitors like the S-enantiomer of Avanafil (IC50 ≈ 5 nM).[3] This assay uses purified recombinant human PDE5A1 to ensure the observed effect is a direct interaction with the isolated enzyme.

Protocol: Two-Step Enzymatic Assay This protocol is adapted from standard methodologies for measuring phosphodiesterase activity.[8]

  • Reaction Initiation (Step 1):

    • In a 96-well microplate, add 20 µL of assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Add 10 µL of R-Avanafil (or vehicle control, e.g., DMSO) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).

    • Add 10 µL of recombinant human PDE5A1 enzyme (concentration optimized for ~30% substrate turnover).

    • Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of cGMP substrate (at a concentration close to its Km, typically 1 µM).

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by boiling for 1 minute or adding 0.1 N HCl.[8]

  • Signal Generation (Step 2):

    • Cool the plate to room temperature.

    • Add 20 µL of a secondary enzyme, such as snake venom nucleotidase (C. atrox), which converts the GMP product into guanosine and inorganic phosphate (Pi).[8]

    • Incubate for 20 minutes at 37°C.

  • Detection:

    • Add 50 µL of a detection reagent that quantifies the inorganic phosphate produced (e.g., a malachite green-based reagent).[9]

    • Incubate for 15-20 minutes at room temperature for color development.

    • Read the absorbance at a wavelength appropriate for the detection reagent (e.g., 620-650 nm).[9]

  • Controls:

    • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO).

    • Positive Control (100% Inhibition): Substrate + Vehicle (No Enzyme).

    • Reference Inhibitor: Run a parallel curve with S-Avanafil or Sildenafil.

Selectivity Profiling Against Other PDE Isoforms

Causality: Selectivity is paramount for a favorable side-effect profile. Inhibition of other PDE isoforms can lead to unwanted effects. For example, inhibition of PDE6 (found in the retina) is associated with visual disturbances, while PDE11 inhibition has been linked to muscle pain.[2] Avanafil is known for its high selectivity, particularly over PDE6.[10] This assay determines the IC50 of R-Avanafil against a panel of key PDE isoforms to calculate selectivity ratios.

Protocol: The protocol is identical to the PDE5A1 assay described in section 4.1 but is performed in parallel using purified recombinant enzymes for other PDE families.

  • Primary Panel: PDE1C, PDE6C, PDE11A.

  • Extended Panel: PDE2A, PDE3A, PDE4D, PDE9A.

  • The appropriate substrate (cGMP or cAMP) must be used for each enzyme family as indicated in the table below.

Data Presentation:

PDE IsoformSubstrateR-Avanafil IC50 (nM) [Hypothetical]S-Avanafil IC50 (nM) [Reference]Selectivity Ratio (IC50 PDEx / IC50 PDE5)
PDE5A1 cGMP 5.5 ~5 1
PDE1CcGMP/cAMP6,800>5,000>1200x
PDE6CcGMP650~660>100x
PDE11AcGMP/cAMP15,000>10,000>2700x

Note: S-Avanafil reference values are approximated from published literature.

Cellular Potency: cGMP Accumulation Assay

Causality: Moving from a purified enzyme to a cellular system is a crucial step to confirm that the compound can cross the cell membrane and engage its target in a physiological context. This assay measures the accumulation of intracellular cGMP in a relevant cell line following stimulation of sGC and treatment with R-Avanafil. Human corpus cavernosum smooth muscle cells (hCCSMCs) are the gold standard, though recombinant cell lines can also be used.[11][12]

Protocol: Competitive ELISA This protocol is based on commercially available cGMP assay kits.[13][14]

  • Cell Culture:

    • Plate hCCSMCs in a 96-well plate and grow to ~90% confluency.

    • Wash cells with serum-free media.

  • Treatment:

    • Pre-incubate cells for 30 minutes with a broad-spectrum PDE inhibitor like IBMX (isobutyl-1-methylxanthine) at a low concentration to establish a baseline cGMP level.

    • Remove IBMX-containing media and add fresh media containing various concentrations of R-Avanafil (or vehicle) and incubate for 20 minutes.

    • Stimulate cGMP production by adding an NO donor, such as sodium nitroprusside (SNP, 10 µM), for 10 minutes.[15]

  • Cell Lysis:

    • Aspirate the media and lyse the cells using the lysis buffer provided in the assay kit (e.g., 0.1 M HCl with detergents).[13]

  • cGMP Quantification (Competitive ELISA):

    • Transfer the cell lysates to the antibody-coated microplate provided in the kit.

    • Add a fixed amount of HRP-conjugated cGMP. The cGMP from the cell lysate will compete with the HRP-cGMP for binding to the anti-cGMP antibody on the plate.[14]

    • Incubate, wash away unbound reagents, and add a substrate (e.g., TMB).

    • Stop the reaction and measure absorbance. The signal is inversely proportional to the amount of cGMP in the lysate.

    • Calculate cGMP concentrations against a standard curve.

  • Data Analysis:

    • Plot cGMP concentration against the log of R-Avanafil concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

In Vitro Safety: Cytotoxicity Assay

Causality: It is essential to ensure that the pharmacological activity of R-Avanafil occurs at concentrations that are not generally toxic to cells.[16] The MTT assay is a standard colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[17][18] A large window between the cellular EC50 and the cytotoxic concentration (CC50) is desired.

Protocol: MTT Assay This is a standard protocol for assessing cell viability.[17][19]

  • Cell Culture:

    • Plate hCCSMCs (or another relevant cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a broad range of R-Avanafil concentrations (e.g., from 100 µM down to 1 nM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot % viability against the log of R-Avanafil concentration to determine the CC50 (half-maximal cytotoxic concentration).

Data Summary & Therapeutic Index:

ParameterR-Avanafil Value [Hypothetical]Interpretation
Cellular Potency (EC50)25 nMThe concentration for 50% maximal effect in a cellular context.
Cytotoxicity (CC50)> 50,000 nM (>50 µM)The concentration that kills 50% of cells.
In Vitro Therapeutic Index > 2000 (CC50 / EC50) A high ratio suggests a good safety window at the cellular level.

Conclusion

This technical guide outlines a robust, sequential, and scientifically-grounded workflow for the initial in vitro characterization of R-Avanafil. By systematically determining its enzymatic potency, isoform selectivity, cellular activity, and cytotoxicity, researchers can build a comprehensive pharmacological profile. The data generated from these assays are essential for making informed decisions regarding the compound's potential for further development. A profile demonstrating high potency for PDE5, significant selectivity over other isoforms (especially PDE6), and a wide therapeutic index would provide a strong rationale for advancing R-Avanafil into more complex preclinical models.

References

  • Avanafil, a Potent and Highly Selective Phosphodiesterase-5 Inhibitor for Erectile Dysfunction. (2025). ResearchGate. Retrieved from [Link]

  • In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. (n.d.). PubMed. Retrieved from [Link]

  • Avanafil Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

  • Burke, R. M., & Evans, J. D. (2012). Avanafil for treatment of erectile dysfunction: review of its potential. Vascular health and risk management, 8, 517–523. Retrieved from [Link]

  • What is Avanafil used for? (2024). Patsnap Synapse. Retrieved from [Link]

  • Qu, L., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Kuthe, A. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Therapeutics and Clinical Risk Management, 10, 739–747. Retrieved from [Link]

  • Rocafort, M. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1714. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2012). Application Number: 202276Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

  • Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. (2022). ResearchGate. Retrieved from [Link]

  • De Coppi, P., et al. (2002). Reconstitution of human corpus cavernosum smooth muscle in vitro and in vivo. Tissue engineering, 8(4), 587–595. Retrieved from [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Enzyme assays for cGMP hydrolysing Phosphodiesterases. (n.d.). PMC - NIH. Retrieved from [Link]

  • Experimental model of human corpus cavernosum smooth muscle relaxation. (2008). SciELO. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC - NIH. Retrieved from [Link]

  • Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • What is the mechanism of Avanafil? (2024). Patsnap Synapse. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

  • Avanafil (CID 9869929). (n.d.). PubChem - NIH. Retrieved from [Link]

  • Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. (n.d.). MDPI. Retrieved from [Link]

  • A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. (2007). PubMed. Retrieved from [Link]

  • Molecular Basis of Avanafil's Superior Isoform Selectivity Toward Phosphodiesterase 5A1. (n.d.). [Source not provided].
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Reconstitution of Human Corpus Cavernosum Smooth Muscle in Vitro and in Vivo. (2025). ResearchGate. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2012). Application Number: 202276Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? (2025). BellBrook Labs. Retrieved from [Link]

  • The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. (2001). PubMed. Retrieved from [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). PubMed. Retrieved from [Link]

  • cGMP ELISA Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2012). Application Number: 202276Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

  • Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemical structure of avanafil. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

Technical Whitepaper: Discovery and Enantioselective Synthesis of Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural rationale, and synthesis of Avanafil, designed for an audience of research scientists and process chemists.

Executive Summary

Avanafil (Stendra/Spedra) represents a second-generation phosphodiesterase-5 (PDE5) inhibitor characterized by its rapid onset of action (


 30–45 min) and high isoform selectivity. Unlike sildenafil or vardenafil, which are purine-mimetic cGMP analogues, Avanafil utilizes a pyrimidine-5-carboxamide  scaffold. This structural divergence allows for a distinct binding mode that minimizes cross-reactivity with PDE1 (cardiovascular effects) and PDE6 (visual disturbances).

This guide analyzes the medicinal chemistry logic that led to the Avanafil scaffold, details the specific enantioselective synthetic route utilizing the chiral pool strategy, and provides rigorous protocols for its production.

Medicinal Chemistry & SAR Rationale

The discovery of Avanafil by Mitsubishi Tanabe Pharma was driven by the need to improve upon the pharmacokinetic limitations of first-generation PDE5 inhibitors. The core objective was to retain high potency for PDE5 while enhancing the selectivity profile against PDE6 (retina) and PDE1 (heart/vasculature).

The Scaffold Evolution

The optimization campaign moved away from the fused bicyclic systems (e.g., pyrazolopyrimidinone in sildenafil) to a monocyclic pyrimidine-5-carboxamide core. This scaffold allows for a unique orientation in the PDE5 catalytic pocket (Q-pocket), utilizing a "halide-binding" interaction rather than pure


-stacking.
Structure-Activity Relationship (SAR) Logic

The final structure of Avanafil is defined by three critical vectors around the pyrimidine core:

  • C4 Position (Hydrophobic Clamp): The 3-chloro-4-methoxybenzylamino group occupies the hydrophobic pocket. The chlorine atom provides a critical lipophilic fill, while the methoxy group acts as a hydrogen bond acceptor.

  • C2 Position (Chirality & Solvation): The (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol) moiety is the stereochemical anchor. It prevents PDE6 binding via steric clash while maintaining favorable aqueous solubility.

  • C5 Position (Selectivity Tail): The N-(2-pyrimidinylmethyl)carboxamide extends into the solvent-exposed region, stabilizing the inhibitor-enzyme complex.

SAR_Logic Core Pyrimidine-5-carboxamide (Scaffold) R1 C4: 3-Cl-4-OMe-benzylamine (Hydrophobic Pocket Affinity) Core->R1 SNAr Introduction R2 C2: (S)-Prolinol (Chiral Selectivity & Solubility) Core->R2 Stereocenter (S) R3 C5: Pyrimidinylmethyl Amide (Solvent Interaction) Core->R3 Amide Coupling High Potency (IC50 ~5nM) High Potency (IC50 ~5nM) R1->High Potency (IC50 ~5nM) PDE6 Exclusion (>100-fold) PDE6 Exclusion (>100-fold) R2->PDE6 Exclusion (>100-fold)

Figure 1: SAR logic deconstructing the Avanafil scaffold. The (S)-prolinol moiety is the critical chiral determinant for isozyme selectivity.

Chemical Structure & Stereochemistry[1][2]

  • IUPAC Name: (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide

  • Chiral Center: One stereogenic center at the pyrrolidine C2 position.

  • Configuration: (S)-enantiomer.[1][2][3]

  • Enantiomeric Excess (ee): Commercial specifications typically require >99.5% ee.

Why (S)-Configuration? The (S)-enantiomer is derived from natural L-proline. Studies indicate that the (R)-enantiomer exhibits significantly reduced potency (10–100 fold lower) and altered selectivity profiles. The synthesis therefore relies on a chiral pool strategy using L-prolinol rather than asymmetric induction or resolution.

Synthetic Strategy: The Methylthio Route

The most robust industrial route (Process Route) avoids late-stage manipulation of the chiral center to prevent racemization. It utilizes a convergent approach starting from 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine .

Retrosynthetic Analysis
  • Disconnection 1 (Amide): The final step couples the pyrimidine acid with 2-(aminomethyl)pyrimidine.

  • Disconnection 2 (C2-Amine): The chiral prolinol is introduced via nucleophilic aromatic substitution (

    
    ) displacing a sulfonyl leaving group.
    
  • Disconnection 3 (C4-Amine): The benzylamine is introduced via regioselective

    
     on the chloro-pyrimidine.
    
Step-by-Step Protocol
Step 1: Regioselective

at C4
  • Reagents: 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, 3-chloro-4-methoxybenzylamine, TEA.[4][5]

  • Conditions: THF/Ethanol,

    
     to RT.
    
  • Mechanism: The C4 position is more electrophilic than C2 due to the electron-withdrawing ester group at C5. The methylthio group at C2 is a poorer leaving group than chlorine, ensuring regioselectivity.

Step 2: Oxidation of the Methylthio Group
  • Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Oxone.

  • Conditions: DCM or Acetone/Water,

    
    .
    
  • Product: The sulfide is oxidized to the sulfone (

    
    ), activating the C2 position for the next substitution.
    
Step 3: Introduction of Chirality (L-Prolinol)
  • Reagents: (S)-2-Hydroxymethylpyrrolidine (L-Prolinol).

  • Conditions: Toluene or THF, reflux.

  • Critical Control: Temperature must be controlled to prevent racemization of the prolinol, although the reagent is generally stable. This step sets the absolute configuration of the drug.[3]

Step 4: Saponification
  • Reagents: NaOH or LiOH (aq).

  • Conditions: Ethanol/Water, RT.

  • Outcome: Hydrolysis of the ethyl ester to the carboxylic acid.

Step 5: Final Amide Coupling
  • Reagents: 2-(Aminomethyl)pyrimidine, EDCI, HOBt (or HATU for higher yield).

  • Conditions: DMF, RT.

  • Purification: Recrystallization from Ethanol/Water.

Detailed Experimental Protocols

The following protocols are adapted from optimized process chemistry literature and patent data (US 6,797,709; Bioorg. Med. Chem. Lett. 2014).[6][7]

Experiment A: Synthesis of Intermediate 2 (Sulfone)
  • Charge a reactor with 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine (1.0 eq) and THF (10 vol).

  • Add triethylamine (1.2 eq) and cool to

    
    .
    
  • Add 3-chloro-4-methoxybenzylamine (1.05 eq) dropwise. Stir for 2 hours at RT.

  • Workup: Quench with water, extract with ethyl acetate. Concentrate to yield the sulfide intermediate.

  • Oxidation: Dissolve the crude sulfide in DCM. Add mCPBA (2.2 eq) portion-wise at

    
    .
    
  • Monitor: TLC/HPLC should show disappearance of sulfide.

  • Wash: Wash with

    
     (to remove excess oxidant) and 
    
    
    
    .
  • Yield: Typically 85–90% (crystalline solid).

Experiment B: Chiral Coupling & Final Assembly
  • Reaction: Dissolve the sulfone intermediate (from Exp A) in Toluene.

  • Addition: Add (S)-2-hydroxymethylpyrrolidine (1.2 eq).

  • Heat: Reflux for 4–6 hours. The sulfone acts as a pristine leaving group.

  • Hydrolysis: Evaporate toluene. Add Ethanol and

    
     (2 eq). Stir at RT until ester is consumed. Acidify with HCl to pH 4 to precipitate the carboxylic acid.
    
  • Coupling: Suspend the dry acid in anhydrous DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and 2-(aminomethyl)pyrimidine (1.1 eq).

  • Stir: 12 hours at RT.

  • Isolation: Pour into ice water. Filter the white precipitate.

  • Recrystallization: Dissolve in hot ethanol, cool slowly to yield Avanafil as white needles.

Process Flow Diagram

Synthesis_Flow Start Start: 4-Cl-5-ethoxycarbonyl- 2-methylthiopyrimidine Step1 Step 1: SNAr (C4) (+ 3-Cl-4-OMe-Benzylamine) Start->Step1 Step2 Step 2: Oxidation (S-Me -> SO2-Me) Step1->Step2 Step3 Step 3: Chiral SNAr (C2) (+ L-Prolinol) Step2->Step3 Stereocenter Set Step4 Step 4: Saponification (Ester -> Acid) Step3->Step4 Step5 Step 5: Amide Coupling (+ 2-Aminomethylpyrimidine) Step4->Step5 Final Avanafil (API) Step5->Final

Figure 2: The convergent synthetic pathway for Avanafil. Step 3 is the critical enantioselective step utilizing the chiral pool.

Analytical Profiling & Quality Control

For drug development professionals, verifying the enantiomeric purity is critical.[2]

Quantitative Data Summary
ParameterValueNotes
PDE5 IC50 5.2 nMHigh potency
PDE6 IC50 > 500 nM>100-fold selectivity (Retina safety)
PDE1 IC50 > 5000 nM>1000-fold selectivity (Cardio safety)
Chiral Purity > 99.5% eeRequired for API release
Appearance White crystalline powderMP: 150–152°C
Chiral HPLC Method

To separate the (S)-Avanafil from the potential (R)-impurity:

  • Column: Chiralcel OD-H or AD-H (polysaccharide based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer (method dependent, must validate).

References

  • Discovery & SAR: Sakamoto, T., et al. (2014).[6] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor."[7] Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[6][7] Link

  • Primary Patent: Yamada, K., et al. (2004). "Nitrogen-containing heterocyclic compounds and pharmaceutical use thereof." US Patent 6,797,709.[8] Assigned to Tanabe Seiyaku Co.[8] Link

  • Process Impurities: Zhao, M., et al. (2022).[9] "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Advances, 12, 9256-9262.[9][10] Link

  • Clinical Pharmacology: Kyle, J. A., et al. (2013).[8] "Avanafil for erectile dysfunction."[6][7][8][9][11][12][13][14] Annals of Pharmacotherapy, 47(10), 1312-1320. Link

Sources

In-Depth Technical Guide: Avanafil Binding Affinity and Phosphodiesterase Isoform Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity and isoform selectivity of Avanafil, with a specific focus on its stereochemical configuration and the implications of the (S)-enantiomer versus the (R)-distomer.

Executive Summary

Avanafil is a highly selective, reversible inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Unlike first-generation PDE5 inhibitors, Avanafil is characterized by a unique pyrimidine-5-carboxamide structure and a rapid onset of action.

Crucial Stereochemical Clarification: The clinically active pharmaceutical ingredient (API) is (S)-Avanafil . The chemical designation is (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide. While the term "R-Avanafil " appears in some chemical vendor catalogs, it typically refers to the distomer (the inactive or less active enantiomer) used in Structure-Activity Relationship (SAR) studies to validate stereoselectivity. This guide analyzes the binding profile of the active (S)-enantiomer while contextualizing the theoretical or experimental role of the (R)-form.

Molecular Pharmacology & Stereochemistry

Stereochemical Configuration

Avanafil possesses a single chiral center located at the C2 position of the pyrrolidine ring. The spatial arrangement of the hydroxymethyl group at this position is critical for fitting into the hydrophobic Q-pocket of the PDE5 catalytic domain.

  • Active Eutomer: (S)-Avanafil (CAS: 330784-47-9). Derived from L-prolinol.

  • Inactive/Reference Distomer: (R)-Avanafil.[1][2] Derived from D-prolinol.

Structural Basis of Binding

Avanafil binds to the catalytic site of PDE5, competing with cGMP. Its high potency and selectivity are driven by a unique halogen bond interaction, a feature absent in sildenafil and vardenafil.

  • Halogen Bond: The chlorine atom on the benzyl ring forms a halogen bond with the carbonyl oxygen of Ala779 in the PDE5 active site.

  • Hydrogen Bonding: The pyrimidine nitrogen accepts a hydrogen bond from Gln817 (a conserved residue critical for substrate recognition).

  • Stereo-Constraint: The (S)-pyrrolidinyl ring orients the molecule to minimize steric clash with the "L-region" (Leu765, Val782) of the enzyme, whereas the (R)-isomer would likely encounter steric hindrance, drastically reducing affinity.

AvanafilBinding Avanafil Avanafil (S-Enantiomer) PDE5_Site PDE5 Catalytic Domain (Q-Pocket) Avanafil->PDE5_Site Competitive Binding (Ki ~2.2 nM) Ala779 Ala779 (Backbone Carbonyl) Avanafil->Ala779 Halogen Bond (Cl...O) Gln817 Gln817 (Side Chain) Avanafil->Gln817 H-Bond Interaction BioActivity Inhibition of cGMP Hydrolysis PDE5_Site->BioActivity Prevents cGMP Breakdown

Figure 1: Mechanistic binding interaction of (S)-Avanafil within the PDE5 catalytic pocket, highlighting the critical halogen bond.

Binding Affinity Profile (Isoform Selectivity)

The clinical safety profile of Avanafil—specifically the reduced incidence of visual disturbances (PDE6) and back pain (PDE11)—is a direct function of its binding affinity ratios.

Primary Target Potency
  • Target: PDE5 (Human recombinant)

  • IC50: 1.0 – 5.2 nM

  • Ki: ~2.2 nM

Off-Target Selectivity Data

The following table summarizes the inhibitory concentration (IC50) of Avanafil against key phosphodiesterase isoforms compared to the primary target.

IsoformPhysiological RoleAvanafil IC50 (nM)Selectivity Ratio (Fold vs PDE5)Clinical Implication
PDE5 Erectile Function (cGMP) ~5.2 1x (Reference) Therapeutic Effect
PDE6Retinal Phototransduction~630~121xReduced cyanopsia (blue vision)
PDE1Cardiac/Vascular (Ca2+)>50,000>10,000xMinimal hypotension/flushing
PDE11Skeletal Muscle/Testis>100,000>19,000xNo back pain/myalgia
PDE2Adrenal/Brain (cGMP)>10,000>2,000xNo CNS anxiety/stress effects
PDE3Cardiac Contractility (cAMP)>10,000>2,000xNo arrhythmia risk

Note: Data represents mean values from Wang et al. (2012) and Kotera et al. (2012).

The "R-Avanafil" Distomer Hypothesis

While specific published IC50 tables for the isolated (R)-enantiomer are rare in clinical literature, Structure-Activity Relationship (SAR) principles dictate that the (R)-isomer acts as a distomer .

  • Estimated Affinity: Likely >100-fold lower affinity for PDE5 compared to the (S)-isomer.

  • Selectivity Impact: Impurities of the (R)-isomer in a drug substance would act as "inert" mass regarding PDE5 inhibition but could theoretically contribute to off-target noise if the selectivity profile differs. Hence, enantiomeric purity (>99% ee) is a critical quality attribute (CQA).

Experimental Methodologies

To replicate or validate these binding affinities, the following standardized protocols are employed.

Scintillation Proximity Assay (SPA) for PDE5 Inhibition

This assay measures the ability of the ligand to prevent the hydrolysis of [3H]-cGMP.

Protocol Workflow:

  • Enzyme Preparation: Isolate recombinant human PDE5A1 from Sf9 cells.

  • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

  • Ligand Incubation: Add (S)-Avanafil (or R-Avanafil for comparison) at varying concentrations (0.1 nM to 10 µM) to the enzyme. Incubate for 15 mins at room temperature.

  • Substrate Addition: Add [3H]-cGMP (approx. 50,000 cpm) to initiate the reaction.

  • Termination: Stop reaction after 10-20 mins using PDE SPA beads (Yttrium silicate) containing zinc sulphate (which binds 5'-GMP but not cGMP).

  • Quantification: Count radioactivity. The beads scintillate only when [3H]-5'-GMP binds.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

SPA_Workflow Step1 1. Enzyme Prep (rhPDE5A1) Step2 2. Ligand Incubation (Avanafil + PDE5) Step1->Step2 Step3 3. Substrate Addition ([3H]-cGMP) Step2->Step3 Step4 4. Hydrolysis Reaction cGMP -> 5'-GMP Step3->Step4 Step5 5. SPA Bead Capture (Binds 5'-GMP only) Step4->Step5 Step6 6. Scintillation Counting (Signal = Activity) Step5->Step6

Figure 2: Workflow for the Scintillation Proximity Assay (SPA) used to determine PDE inhibitory constants.

Fluorescence Polarization (FP) Assay (IMAP)

An alternative non-radioactive method using fluorescently labeled cGMP.

  • Principle: Phosphodiesterases hydrolyze Fluorescein-cGMP to Fluorescein-GMP.

  • Binding Reagent: A nanoparticle sensor binds specifically to Fluorescein-GMP (the product), increasing its molecular tumbling time and thus its polarization.

  • Inhibition: Avanafil prevents hydrolysis -> No binding to sensor -> Low Polarization.

Clinical Translation of Selectivity

The binding data directly correlates to the adverse event (AE) profile observed in Phase III trials.

  • PDE6 (Vision):

    • Sildenafil Selectivity: ~10-16 fold.

    • Avanafil Selectivity: ~121 fold.

    • Result: Avanafil has a significantly lower rate of chromatopsia (blue-tinged vision) compared to sildenafil.

  • PDE11 (Musculoskeletal):

    • Tadalafil Selectivity: ~25 fold.[3]

    • Avanafil Selectivity: >19,000 fold.[3]

    • Result: Avanafil is essentially devoid of the back pain and myalgia side effects associated with tadalafil's inhibition of PDE11 in skeletal muscle.[3]

  • PDE1 (Cardiovascular):

    • Avanafil Selectivity: >10,000 fold.[3][4][5]

    • Result: While all PDE5 inhibitors cause vasodilation via PDE5, the lack of PDE1 inhibition (found in the heart) minimizes direct cardiac contractility effects.

References

  • Wang, R., et al. (2012). "Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability." The Journal of Sexual Medicine, 9(8), 2122–2129. Link

  • Kotera, J., et al. (2012).[6] "Avanafil, a Potent and Highly Selective Phosphodiesterase-5 Inhibitor for Erectile Dysfunction."[4][5] The Journal of Urology, 188(2), 668-674. Link

  • Sakamoto, T., et al. (2014).[4][5] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor." Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[4][5] Link

  • FDA Center for Drug Evaluation and Research. (2012). "Stendra (Avanafil) Prescribing Information." U.S. Food and Drug Administration.[7] Link

  • European Medicines Agency. (2013). "Spedra (Avanafil) Assessment Report." EMA. Link

Sources

A Comprehensive Guide to the Physicochemical Characterization of R-Avanafil Crystalline Form

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the physicochemical characterization of the R-enantiomer of Avanafil in its crystalline state. For the purpose of this guide, it is assumed that R-Avanafil is the enantiomer of the commercially available S-Avanafil. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind the experimental choices.

Introduction: The Critical Role of Chirality and Solid-State Properties in Drug Development

In pharmaceutical sciences, the three-dimensional structure of a drug molecule is paramount to its therapeutic effect. Many active pharmaceutical ingredients (APIs) are chiral, existing as enantiomers—non-superimposable mirror images. While one enantiomer may provide the desired therapeutic outcome, the other could be inactive or even elicit adverse effects. Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is commercially available as the S-enantiomer.[1] The characterization of the R-enantiomer is a crucial step in comprehensive drug development, ensuring a thorough understanding of the entire chemical space.

Furthermore, the solid-state properties of an API profoundly influence its manufacturability, stability, and bioavailability.[2][3][4] Crystalline forms are generally preferred for their stability. However, the existence of different crystalline forms (polymorphism) can lead to variations in critical properties such as solubility and dissolution rate, which directly impact the drug's performance.[2][3] Therefore, a meticulous physicochemical characterization of the crystalline form of R-Avanafil is not merely a regulatory requirement but a fundamental scientific necessity for robust drug development.

Synthesis and Enantiomeric Purity of R-Avanafil

The synthesis of R-Avanafil would theoretically follow an analogous pathway to the documented synthesis of S-Avanafil, employing a chiral starting material or a chiral resolution step to isolate the desired R-enantiomer. A likely synthetic route could involve the reaction of a chiral amine with a pyrimidine derivative.[5][6]

Conceptual Synthetic Pathway

A plausible synthetic approach would involve the use of (R)-3-amino-1-(2-hydroxyethyl)pyrrolidine as a key chiral building block, which would be reacted with a suitable activated pyrimidine carboxylic acid derivative. The final steps would involve the introduction of the 4-chloro-3-methoxybenzyl group.

Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of the synthesized R-Avanafil is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: A chiral stationary phase column (e.g., polysaccharide-based) is selected.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol) is used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where Avanafil exhibits strong absorbance, such as 239 nm, is employed.[7]

  • Sample Preparation: A dilute solution of the synthesized R-Avanafil is prepared in the mobile phase. A racemic mixture of Avanafil is also prepared to confirm the retention times of both enantiomers.

  • Analysis: The retention times of the R and S enantiomers are determined. The peak area of the S-enantiomer in the R-Avanafil sample is integrated to calculate the enantiomeric excess (% ee).

Physicochemical Characterization of Crystalline R-Avanafil

A comprehensive characterization of the crystalline form of R-Avanafil involves a suite of analytical techniques to probe its structure, thermal properties, and stability.

Crystalline Structure Determination by X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for identifying the crystalline phase of a material.[8][9][10][11][12] The diffraction pattern is a unique fingerprint of the crystalline lattice.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: A small amount of the crystalline R-Avanafil powder is gently packed into a sample holder.

  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.

  • Scan Range: The sample is scanned over a 2θ range of 2° to 40°.

  • Scan Speed: A slow scan speed (e.g., 1°/min) is used to obtain a high-resolution diffractogram.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the characteristic diffraction peaks. The peak positions and relative intensities are recorded.

Thermal Properties Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.[13][14][15][16] DSC measures the heat flow associated with transitions, such as melting and crystallization, while TGA measures changes in mass upon heating.

Experimental Protocol: DSC and TGA Analysis

  • Sample Preparation: A few milligrams (typically 2-5 mg) of crystalline R-Avanafil are accurately weighed into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Method:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The heat flow is monitored to detect thermal events. The melting point is determined from the peak of the melting endotherm.

  • TGA Method:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The mass of the sample is continuously monitored to determine the decomposition temperature.

Data Presentation: Thermal Properties of Avanafil (Literature Values for S-Enantiomer)

ParameterValueReference
Melting Point150-152 °C[17]
DecompositionNot specified

Note: The thermal properties of R-Avanafil are expected to be identical to those of S-Avanafil.

Molecular Spectroscopy by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.[18][19] It serves as a molecular fingerprint and can be used to confirm the identity of the compound and detect polymorphic changes.[18][20]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of crystalline R-Avanafil is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed and compared to a reference spectrum if available.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the extent and rate of water vapor uptake by a sample as a function of relative humidity (RH).[21][22][23][24] This is a critical parameter for determining the storage and handling requirements of a drug substance.

Experimental Protocol: DVS Analysis

  • Sample Preparation: A small amount of crystalline R-Avanafil (approximately 10 mg) is placed in the DVS instrument.

  • Method: The sample is subjected to a pre-defined humidity program, typically cycling from a low RH (e.g., 0%) to a high RH (e.g., 95%) and back down in controlled steps.

  • Data Analysis: The change in mass is plotted against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80%).

Workflow and Data Integration

The characterization of R-Avanafil's crystalline form follows a logical workflow, where the results from each technique contribute to a comprehensive understanding of the material.

Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purity cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of R-Avanafil Purity Enantiomeric Purity (Chiral HPLC) Synthesis->Purity XRPD Crystalline Structure (XRPD) Purity->XRPD Pure Crystalline Material Thermal Thermal Properties (DSC/TGA) XRPD->Thermal FTIR Molecular Identity (FTIR) Thermal->FTIR DVS Hygroscopicity (DVS) FTIR->DVS Data Comprehensive Data Analysis DVS->Data Report Technical Report Data->Report

Caption: Workflow for the synthesis and physicochemical characterization of R-Avanafil.

Conclusion

The physicochemical characterization of the crystalline form of R-Avanafil is a multi-faceted process that requires a systematic and scientifically rigorous approach. By employing a combination of advanced analytical techniques, a comprehensive understanding of the material's structure, thermal properties, and stability can be achieved. This in-depth knowledge is fundamental for informed decision-making throughout the drug development lifecycle, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Physicochemical Properties effect on Absorption of Drugs | PPTX - Slideshare. (n.d.).
  • Goldstein, I., et al. (2012). Avanafil for the Treatment of Erectile Dysfunction: A Multicenter, Randomized, Double-Blind Study in Men With Diabetes Mellitus. Mayo Clinic Proceedings, 87(9), 843–852.
  • Jain, N., et al. (2015). physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation, 4(2), 58-64.
  • Li, J., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9293–9300.
  • Pharmaffiliates. (n.d.). Avanafil-Impurities.
  • Pharmaffiliates. (n.d.). Avanafil-Impurities.
  • Kaufman, J. M., & Kostenbauder, H. B. (2014). Avanafil for erectile dysfunction. The Annals of Pharmacotherapy, 48(1), 64–71.
  • El-Setouhy, D. A., et al. (2016). Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. AAPS PharmSciTech, 17(5), 1145–1153.
  • MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance.
  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
  • Malvern Panalytical. (2025). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • TA Instruments. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.
  • ResearchGate. (2025). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • Amidon, G. L., et al. (2010). Drug dissolution: significance of physicochemical properties and physiological conditions. Molecular Pharmaceutics, 7(5), 1329–1344.
  • Thermo Fisher Scientific. (2021). X-ray Diffraction Analysis of Active Pharmaceutical Ingredients.
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
  • El-Badry, M., et al. (2017). Formulation of avanafil in a solid self-nanoemulsifying drug delivery system for enhanced oral delivery. International Journal of Pharmaceutics, 520(1-2), 203–211.
  • Agilent Technologies. (2010). Polymorph screening in pharmaceutical development.
  • Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development.
  • Lab Manager. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • SciSpace. (n.d.). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC.
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption.
  • ChemicalBook. (n.d.). Avanafil CAS#: 330784-47-9.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • PubMed. (n.d.). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms].
  • AQUALAB. (n.d.). Dynamic Vapor Sorption.
  • MDPI. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen.

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Stereochemistry: This guide focuses on (S)-Avanafil , the pharmacologically active enantiomer used in the approved drug. The topic request specified "R-Avanafil"; however, extensive chemical literature, regulatory filings, and structural databases confirm that the active pharmaceutical ingredient is the (S)-stereoisomer. This distinction is critical, as the specific three-dimensional arrangement of atoms defined by the (S)-configuration is fundamental to the molecule's efficacy and selectivity.

Introduction: The Significance of Chirality in a Second-Generation PDE5 Inhibitor

Avanafil is a highly selective and potent, second-generation oral inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of blood flow to the corpus cavernosum.[1] Approved for the treatment of erectile dysfunction, its clinical profile is distinguished by a rapid onset of action and a favorable side-effect profile, characteristics intrinsically linked to its unique molecular architecture.[2]

Unlike first-generation PDE5 inhibitors, Avanafil's design incorporates specific structural features that enhance its selectivity and pharmacokinetics. Central to its design is the presence of a single chiral center on the pyrrolidine ring. The molecule is synthesized and administered as a single enantiomer, (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. The decision to develop a stereochemically pure drug is a deliberate and critical aspect of its design, aimed at maximizing therapeutic efficacy while minimizing off-target effects that could arise from the presence of the corresponding (R)-enantiomer. This guide provides a detailed exploration of the molecular structure, the pivotal role of its S-stereochemistry, and the structural basis for its potent and selective mechanism of action.

Molecular Structure and Core Components

The molecular structure of (S)-Avanafil is a complex assembly of several key functional groups, each playing a distinct role in its physicochemical properties and pharmacological activity.

IUPAC Name: 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[3] Molecular Formula: C₂₃H₂₆ClN₇O₃.[3] Molecular Weight: 483.95 g/mol .[3]

The molecule can be deconstructed into three primary components:

  • Aminopyrimidine Carboxamide Core: This central heterocyclic scaffold serves as the main structural backbone. The pyrimidine ring is crucial for orienting the other substituents in the correct three-dimensional space to fit within the PDE5 active site.

  • (S)-2-(hydroxymethyl)pyrrolidine Group: Attached at the C2 position of the pyrimidine ring, this moiety contains the sole stereocenter of the molecule. The (S)-configuration is essential for activity, and the hydroxymethyl group provides a key interaction point within the enzyme's binding pocket.

  • Substituents at C4 and C5:

    • A 3-chloro-4-methoxybenzylamino group at the C4 position. The chlorine atom of this ring plays a unique and critical role in forming a halogen bond with the PDE5 enzyme, a feature that contributes significantly to Avanafil's high affinity and selectivity.[4]

    • A pyrimidin-2-ylmethyl carboxamide group at the C5 position, which further anchors the molecule within the active site through hydrogen bonding and other noncovalent interactions.

avanafil Avanafil Core Structure pyrimidine Aminopyrimidine Carboxamide Core avanafil->pyrimidine Backbone pyrrolidine (S)-2-(hydroxymethyl)pyrrolidine (Chiral Center) pyrimidine->pyrrolidine C2 Linkage benzylamino 3-Chloro-4-methoxybenzylamino Group (C4) pyrimidine->benzylamino C4 Linkage carboxamide Pyrimidin-2-ylmethyl Carboxamide Group (C5) pyrimidine->carboxamide C5 Linkage

Caption: Key structural components of the (S)-Avanafil molecule.

Stereochemistry: The Imperative of the (S)-Configuration

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. Biological systems, being inherently chiral, often interact selectively with only one enantiomer of a drug. For Avanafil, the chiral center is at the C2 position of the pyrrolidine ring, as designated by the "(2S)" in its IUPAC name.

The development of Avanafil as a single (S)-enantiomer underscores the principle of stereospecificity in drug action. The precise spatial orientation of the hydroxymethyl group on the pyrrolidine ring is non-negotiable for optimal binding to the PDE5 active site. While specific inhibitory data for the (R)-enantiomer is not widely published, the use of a stereospecific synthesis pathway is compelling evidence that the (R)-enantiomer is significantly less active or could potentially introduce undesirable off-target effects. The manufacturing process is therefore designed to produce only the (S)-enantiomer, ensuring that each dose delivers the therapeutically active agent with high purity.

Mechanism of Action: A Structural Perspective on PDE5 Inhibition and Selectivity

Avanafil exerts its therapeutic effect by inhibiting the degradation of cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. This second messenger leads to smooth muscle relaxation in the corpus cavernosum and increased blood flow. PDE5 rapidly hydrolyzes cGMP, terminating this signal. By competitively inhibiting PDE5, Avanafil sustains elevated cGMP levels, thereby potentiating erections.

cluster_0 Physiological Erection Pathway cluster_1 PDE5-Mediated Termination cluster_2 Avanafil's Mechanism of Action Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) NO Release->Guanylate Cyclase (Active) cGMP Production cGMP Production Guanylate Cyclase (Active)->cGMP Production Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP Production->Smooth Muscle Relaxation PDE5 PDE5 cGMP Production->PDE5 Hydrolysis Erection Erection Smooth Muscle Relaxation->Erection Inactive GMP Inactive GMP PDE5->Inactive GMP Signal Termination Signal Termination Inactive GMP->Signal Termination Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Signaling pathway of penile erection and the inhibitory action of Avanafil.

The high affinity and selectivity of (S)-Avanafil for PDE5 can be explained by its precise fit into the enzyme's catalytic pocket, as revealed by X-ray crystallography (PDB ID: 6L6E).[4]

Key Binding Interactions:

  • Halogen Bond: A distinctive feature of Avanafil's binding is the formation of a halogen bond between the chlorine atom of the 3-chloro-4-methoxybenzene ring and the backbone carbonyl oxygen of residue Alanine-779 (A779) in an adjacent α-helix. This interaction is a major contributor to its high affinity.[4]

  • Hydrogen Bonds: The molecule is further anchored by a network of hydrogen bonds, stabilizing its orientation within the active site.

  • Hydrophobic and van der Waals Interactions: The various ring systems of Avanafil engage in extensive nonpolar interactions with hydrophobic residues lining the binding pocket, including Valine-782 (V782) and Alanine-783 (A783).[4]

This unique combination of interactions, particularly the halogen bond, explains Avanafil's superior selectivity for PDE5 over other PDE isoforms. For instance, it is over 120-fold more selective for PDE5 than for PDE6, the isoform found in the retina.[5] This high selectivity is the structural basis for the reduced incidence of visual disturbances compared to less selective PDE5 inhibitors.

Physicochemical and Pharmacokinetic Properties

The molecular structure of (S)-Avanafil dictates its physical, chemical, and pharmacokinetic behavior. As a Biopharmaceutics Classification System (BCS) Class II compound, it has low solubility and high permeability.[6]

PropertyValueSource(s)
IUPAC Name 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[3]
Molecular Formula C₂₃H₂₆ClN₇O₃[3]
Molecular Weight 483.95 g/mol [3]
Appearance White crystalline powder[6]
Melting Point 150-152 °C[7]
Solubility Practically insoluble in water; slightly soluble in ethanol; soluble in 0.1 M HCl[7]
PDE5 IC₅₀ 5.2 nM
Selectivity >120-fold for PDE5 vs. PDE6; >10,000-fold for PDE5 vs. PDE1[5]
Tₘₐₓ (Time to Peak) 30–45 minutes[1]
Terminal Half-Life ~5 hours[1]

Experimental Protocols

Stereoselective Synthesis of (S)-Avanafil

The synthesis of (S)-Avanafil requires a multi-step approach that crucially incorporates a chiral building block to establish the correct stereochemistry. The following protocol is adapted from established synthetic routes, which utilize (S)-prolinol (also known as L-prolinol) to introduce the chiral center.[7]

A Step 1: Nucleophilic Substitution (Intermediate 1 Formation) B Step 2: Oxidation (Intermediate 2 Formation) A->B C Step 3: Chiral Substitution with (S)-Prolinol B->C D Step 4: Ester Hydrolysis (Carboxylic Acid Formation) C->D E Step 5: Amide Coupling (Final Product) D->E

Sources

Introduction: The Role of PDE5 Inhibition in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Avanafil as a PDE5 Inhibitor

A Note on Stereochemistry: This guide focuses on the biological activity of the phosphodiesterase-5 (PDE5) inhibitor Avanafil. It is critical for the intended scientific audience to note that the pharmacologically active molecule approved for clinical use is specifically the (S)-enantiomer: (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide[1][2]. Throughout this document, "Avanafil" will refer to this active (S)-enantiomer. The biological activity of the corresponding R-enantiomer is not described in publicly available scientific literature, suggesting it is likely the less active or inactive stereoisomer (the distomer), which is common in chiral drug development[3][4]. This guide will, therefore, detail the activity of the clinically relevant S-Avanafil and explore the scientific methodologies used to characterize its function.

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological processes, most notably in the regulation of smooth muscle tone. It achieves this by specifically hydrolyzing cyclic guanosine monophosphate (cGMP), a key second messenger[5][6]. In the context of erectile function, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[7][8]. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, increased blood flow, and penile erection[5].

PDE5 terminates this signal by breaking down cGMP to the inactive 5'-GMP[6]. The inhibition of PDE5 thus prevents the degradation of cGMP, prolonging its action, enhancing smooth muscle relaxation, and augmenting the erectile response to sexual stimulation[7][9]. Avanafil is a potent and highly selective second-generation PDE5 inhibitor designed for the treatment of erectile dysfunction[10].

Section 1: The cGMP Signaling Pathway

The mechanism of action for any PDE5 inhibitor is best understood by visualizing its place within the broader NO/cGMP signaling cascade. The following diagram illustrates this pathway and the intervention point for Avanafil.

cGMP_Pathway cluster_stimulation Initiation cluster_cell Smooth Muscle Cell cluster_inhibitor Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Enzyme cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes Avanafil (S)-Avanafil Avanafil->PDE5 inhibits FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis A Prepare serial dilution of (S)-Avanafil in DMSO D Dispense (S)-Avanafil dilutions, positive control (e.g., Sildenafil), and DMSO control to 96-well plate A->D B Dilute recombinant PDE5A1 enzyme in assay buffer E Add diluted PDE5A1 enzyme to all wells B->E C Dilute FAM-labeled cGMP substrate in assay buffer G Initiate reaction by adding FAM-cGMP substrate C->G D->E F Incubate for 15 min at RT (Inhibitor Binding) E->F F->G H Incubate for 30-60 min at 37°C (Enzymatic Reaction) G->H I Stop reaction by adding Binding Agent H->I J Read Fluorescence Polarization (mP) on a microplate reader I->J K Calculate % Inhibition for each concentration J->K L Plot % Inhibition vs. log[Inhibitor] and fit curve to determine IC50 K->L

Caption: Experimental workflow for an in vitro PDE5 inhibition fluorescence polarization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for PDE5 activity (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).[11]

    • Test Compound: Prepare a 10 mM stock solution of (S)-Avanafil in 100% DMSO. Perform a 3-fold serial dilution to create a 10-point concentration curve, starting at 50 µM.[12]

    • Enzyme: Dilute purified, recombinant human PDE5A1 enzyme in cold assay buffer to a working concentration that yields a robust assay window.

    • Substrate: Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3′,5′-GMP) in assay buffer.[5]

  • Assay Procedure (96-well format):

    • Add 2 µL of each (S)-Avanafil dilution, a known inhibitor (positive control), and DMSO only (100% activity control) to appropriate wells of a black, low-volume 96-well microplate.

    • Add 10 µL of the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the diluted FAM-cGMP substrate to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a binding agent solution (specific to the assay kit).

  • Data Analysis:

    • Read the fluorescence polarization in millipolarization units (mP) using a suitable plate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[5]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Erectile Function (Anesthetized Canine Model)

Causality: This in vivo model provides a direct physiological readout of a compound's efficacy. By electrically stimulating the pelvic nerve, the endogenous NO release and subsequent erection cascade are initiated. The potentiation of this response (measured as an increase in intracavernosal pressure, ICP) following drug administration demonstrates that the compound is active in a complex biological system, confirming its mechanism of action. [13]

InVivo_Workflow cluster_prep 1. Animal Preparation cluster_exp 2. Experimental Phase cluster_analysis 3. Data Analysis A Anesthetize male beagle dog B Isolate and cannulate femoral artery and vein (BP & Drug Admin) A->B C Insert 23G needle into corpus cavernosum, connect to pressure transducer (ICP Measurement) B->C D Isolate pelvic nerve and place stimulating electrodes C->D E Record baseline Mean Arterial Pressure (MAP) and ICP D->E F Apply repeated electrical stimulation to pelvic nerve to evoke tumescence and establish baseline ICP response E->F G Administer (S)-Avanafil or vehicle intravenously or intraduodenally F->G H Continue periodic nerve stimulation over time G->H I Measure peak ICP for each stimulation H->I J Calculate the ratio of ICP/MAP to normalize for blood pressure changes I->J K Determine the ED200 (dose required to achieve 200% of baseline response) and Time to Peak Response J->K

Caption: Experimental workflow for the in vivo assessment of erectile function in a canine model.

Step-by-Step Methodology:

  • Surgical Preparation:

    • Male beagle dogs are anesthetized.

    • The femoral artery is cannulated for continuous monitoring of Mean Arterial Pressure (MAP). The femoral vein is cannulated for intravenous drug administration.

    • A 23-gauge needle is inserted into the corpus cavernosum of the penis and connected to a pressure transducer to measure Intracavernosal Pressure (ICP).

    • The pelvic nerve is isolated through an abdominal incision, and bipolar platinum electrodes are placed for stimulation.

  • Experimental Protocol:

    • A baseline erectile response is established by applying electrical stimulation to the pelvic nerve (e.g., 5V, 20 Hz, 1 ms pulse width for 1 minute). This is repeated until a stable response is achieved.

    • The test compound, (S)-Avanafil, or a vehicle control is administered via the desired route (e.g., intravenously or intraduodenally to simulate oral absorption).[13]

    • Nerve stimulation is repeated at set intervals post-administration (e.g., every 10 minutes) to monitor the drug's effect on erectile response over time.

  • Data Analysis:

    • For each stimulation, the peak ICP is recorded.

    • The data is often normalized by calculating the ratio of peak ICP to the simultaneous MAP (ICP/MAP) to account for any systemic blood pressure changes caused by the drug.

    • The primary endpoints are the dose required to achieve a specific potentiation of the erectile response and the time to peak effect after administration, which for Avanafil was found to be more rapid than sildenafil.[13]

Conclusion

(S)-Avanafil is a potent, highly selective, and rapidly acting PDE5 inhibitor. Its biological activity is rooted in its precise molecular interaction with the PDE5 enzyme, leading to a significant potentiation of the natural NO/cGMP signaling pathway. Its superior selectivity profile over other PDE isoforms, particularly PDE6 and PDE11, translates into a favorable clinical safety profile with a reduced incidence of specific side effects.[14][15] The methodologies detailed herein, from in vitro enzymatic assays to in vivo physiological models, provide the robust framework required to characterize such a compound and validate its mechanism of action, confirming its value as a therapeutic agent for erectile dysfunction.

References

  • Burke, R. M., & Evans, J. D. (2013). Avanafil for erectile dysfunction. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews. NCBI. [Link]

  • Cui, H., Liu, B., Song, Z., & Yuan, H. (2014). The effectiveness and safety of avanafil for erectile dysfunction: a systematic review and meta-analysis. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews. NCBI. [Link]

  • Katz, E. G., Tan, R. B., Rittenberg, D., & Hellstrom, W. J. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Dove Medical Press. [Link]

  • Kumar, J., Kumar, P., Singh, S. K., & Tandon, S. (2018). Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. ResearchGate. [Link]

  • Park, H. J., Park, J. K., Park, K., Min, K., Park, H. S., & Lee, S. W. (2012). Efficacy and safety of avanafil for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial. PubMed. [Link]

  • Synapse. (2024). What is the mechanism of Avanafil? Patsnap Synapse. [Link]

  • Dr. Oracle. (2025). What is Avanafil (phosphodiesterase type 5 inhibitor)? Dr. Oracle. [Link]

  • Kikkawa, K., Kotera, J., Koroku, Y., et al. (2012). Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction. Journal of Urology. [Link]

  • Limin, M., & Tella, S. (2010). Avanafil, a new rapid-onset phosphodiesterase 5 inhibitor for the treatment of erectile dysfunction. SciSpace. [Link]

  • MedEx. (n.d.). Avanafil | Indications, Pharmacology, Dosage, Side Effects. MedEx. [Link]

  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • Evans, J. D., & Hill, S. R. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. Patient Preference and Adherence. [Link]

  • Therapeutic Goods Administration (TGA). (2016). Attachment: Product Information: Avanafil. TGA. [Link]

  • Amin, K. M., George, R. F., Eissa, A. A., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). Avanafil – Knowledge and References. Taylor & Francis Online. [Link]

  • Wang, R., Burnett, A. L., Heller, W. H., et al. (2012). Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability. The Journal of Sexual Medicine. [Link]

  • Ückert, S., Oelke, M., Stief, C. G., et al. (2006). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. PubMed. [Link]

  • Rosli, N. A., Lajis, A. F., & Stanslas, J. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect and quantify sildenafil in counterfeit drugs using spectrophotometry. F1000Research. [Link]

  • ResearchGate. (n.d.). Mechanism of action of avanafil. ResearchGate. [Link]

  • PubChem. (n.d.). Avanafil. National Center for Biotechnology Information. [Link]

  • Takeda, M., Tang, D., & K-H, S. (2013). Pharmacokinetics of avanafil, a novel, rapidly absorbed, selective PDE5 inhibitor for the treatment of mild to severe erectile dysfunction. ResearchGate. [Link]

  • Zhang, Y., Wang, C., Li, J., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. [Link]

  • Wang, R., Burnett, A. L., Heller, W. H., et al. (2012). Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability. ResearchGate. [Link]

  • Medscape. (2012). How Does Avanafil Compare for Erectile Dysfunction? Medscape. [Link]

  • Zhao, M., Wu, X., Yu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. [Link]

  • Kumar, J., Kumar, P., Singh, S. K., & Tandon, S. (2018). Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. Urology Annals. [Link]

  • Han, L. F., et al. (2022). Study in the synthesis and crystal structure of the potentially genotoxic impurity E of Avanafil. Journal of Molecular Structure. [Link]

  • Zhao, M., Wu, X., Yu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate. [Link]

  • Evans, J. D., & Hill, S. R. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. Semantic Scholar. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biostatistics & Biometric Application. [Link]

  • ResearchGate. (2025). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Unknown. (n.d.). Stereochemistry and biological activity of drugs. SlidePlayer. [Link]

  • Ribeiro, C., & Santos, F. (2021). Enantiomers and Their Resolution. MDPI. [Link]

  • D'Alessandro, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of R-Avanafil and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is utilized for the treatment of erectile dysfunction.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive exploration of the in vitro metabolism of R-Avanafil, focusing on the elucidation of its primary metabolic pathways and the characterization of its major metabolites. As a Senior Application Scientist, this document synthesizes established methodologies with mechanistic insights to offer a robust framework for researchers in drug development. We will delve into the experimental design, key enzymatic players, detailed analytical protocols, and the interpretation of metabolic data, ensuring a thorough understanding of Avanafil's biotransformation.

Introduction: The Rationale for In Vitro Metabolic Profiling of R-Avanafil

Avanafil is administered as the (S)-enantiomer. Understanding the metabolism of its R-isomer, while not the active therapeutic agent, is crucial for a comprehensive safety assessment and to understand any potential chiral inversion or differential metabolic pathways that could contribute to the overall pharmacological and toxicological profile of the drug. In vitro metabolism studies serve as a foundational pillar in drug development, providing critical early insights into a drug's metabolic stability, the enzymes responsible for its clearance, and the potential for drug-drug interactions (DDIs).

For Avanafil, in vitro studies have been instrumental in establishing that its metabolism is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] Specifically, CYP3A4 is the major enzyme involved, with a minor contribution from CYP2C.[3][4][5] This knowledge is paramount for predicting in vivo pharmacokinetics and guiding clinical study design, particularly concerning co-administration with CYP3A4 inhibitors.[4][6]

Elucidating the Metabolic Landscape: Primary Pathways and Key Metabolites

In vitro investigations using human liver microsomes and hepatocytes have identified several key metabolic pathways for Avanafil. The primary routes of biotransformation are:

  • Hydroxylation: The addition of a hydroxyl (-OH) group is a common Phase I metabolic reaction. For Avanafil, this leads to the formation of the M4 metabolite.[3][7]

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom is another significant pathway.

  • Oxidative Ring Opening: The pyrrolidine ring of Avanafil can undergo oxidative cleavage, leading to the formation of carboxylic acid isomers, collectively known as the M16 metabolite.[3][7]

The two major metabolites identified in in vitro systems, which are also the major circulating metabolites in humans, are M4 (hydroxyl metabolite) and M16 (open pyrrolidine ring carboxylic acid isomers) .[3][7] It is noteworthy that the M4 metabolite retains some pharmacological activity, with an in vitro inhibitory potency for PDE5 that is 18% of the parent compound, contributing to about 4% of the overall pharmacological activity.[4][7] In contrast, the M16 metabolite is considered inactive against PDE5.[7]

A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) in rats also confirmed the presence of other metabolites, including M1 and M2 (O-demethylated avanafil), in addition to M4 and M16.[8]

Visualizing the Metabolic Cascade

To illustrate the primary metabolic transformations of R-Avanafil, the following diagram outlines the key pathways and resulting metabolites.

Avanafil_Metabolism cluster_0 Primary Metabolic Pathways Avanafil Avanafil M4 M4 (Hydroxyl Metabolite) Avanafil->M4 Hydroxylation (CYP3A4, CYP2C) M16 M16 (Carboxylic Acid Isomers) Avanafil->M16 Oxidative Ring Opening (CYP3A4) Other_Metabolites Other Minor Metabolites (e.g., N-dealkylation products) Avanafil->Other_Metabolites N-dealkylation, etc. (CYP3A4)

Caption: Proposed major in vitro metabolic pathways of R-Avanafil.

Experimental Design and Methodologies: A Practical Guide

The successful investigation of in vitro drug metabolism hinges on a well-designed experimental strategy and the application of robust analytical techniques. This section provides detailed protocols for key experiments.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t1/2) of R-Avanafil.

Causality Behind Experimental Choices: HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and efficient system for initial metabolic stability screening. The inclusion of NADPH is essential as it is a required cofactor for CYP-mediated reactions.

Protocol:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, prepare incubation mixtures containing R-Avanafil (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Include control incubations without NADPH to assess non-CYP mediated degradation.

    • Also include a positive control compound with known metabolic stability (e.g., verapamil) to validate the assay performance.[9]

  • Initiation of Reaction:

    • Pre-warm the incubation plate to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration, e.g., 1 mM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., valsartan).[8]

  • Sample Processing:

    • Centrifuge the plate at a high speed (e.g., 4000 rpm for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of R-Avanafil at each time point.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of R-Avanafil remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL incubation).

Metabolite Identification and Profiling

Objective: To identify the major metabolites of R-Avanafil formed in vitro.

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides the sensitivity and mass accuracy required to identify and structurally elucidate unknown metabolites.

Protocol:

  • Incubation:

    • Perform a larger-scale incubation of R-Avanafil with HLMs or human hepatocytes at a higher concentration (e.g., 10-50 µM) for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Sample Extraction:

    • Extract the metabolites from the incubation mixture using a suitable method such as liquid-liquid extraction or solid-phase extraction.[8]

  • LC-HRMS Analysis:

    • Analyze the extracted sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

  • Data Processing and Interpretation:

    • Utilize metabolite identification software to search for expected biotransformations (e.g., hydroxylation, N-dealkylation, oxidation).

    • Compare the fragmentation patterns of the parent drug and its metabolites to propose structures for the identified metabolites. The fragmentation of Avanafil often proceeds via the formation of characteristic product ions, which can be used to confirm the identity of its metabolites.[8]

Reaction Phenotyping: Identifying the Responsible CYP Enzymes

Objective: To determine the specific CYP enzymes responsible for the metabolism of R-Avanafil.

Causality Behind Experimental Choices: Using a panel of recombinant human CYP enzymes allows for the direct assessment of each enzyme's contribution to the metabolism of the drug. Chemical inhibitors provide complementary information by selectively blocking the activity of specific CYP enzymes in a more complex system like HLMs.

Protocol:

  • Recombinant Human CYP Enzymes:

    • Incubate R-Avanafil with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

    • Measure the rate of R-Avanafil depletion or metabolite formation for each enzyme. The enzyme(s) showing the highest activity are the primary contributors to its metabolism.

  • Chemical Inhibition in HLMs:

    • Incubate R-Avanafil with HLMs in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).[10]

    • A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.

Quantitative Data Summary

The following table summarizes key quantitative data related to the metabolism and major metabolites of Avanafil.

ParameterValue/DescriptionSource
Primary Metabolizing Enzyme CYP3A4 (major), CYP2C (minor)[3][4][5]
Major Metabolites M4 (hydroxyl metabolite), M16 (open pyrrolidine ring carboxylic acid isomers)[3][7]
Pharmacological Activity of M4 18% of Avanafil's in vitro inhibitory potency for PDE5[7]
Pharmacological Activity of M16 Inactive against PDE5[7]
Contribution of M4 to Overall Activity Approximately 4%[4][7]
Plasma Concentration of M4 Approximately 23% of the parent compound[7]
Plasma Concentration of M16 Approximately 29% of the parent compound[7]

Discussion and Implications for Drug Development

The in vitro metabolic profile of R-Avanafil provides critical insights for its development and clinical use. The predominant role of CYP3A4 in its clearance immediately flags the potential for significant DDIs.[4] Co-administration with strong CYP3A4 inhibitors like ketoconazole or ritonavir would be expected to increase Avanafil exposure, potentially leading to an increased risk of adverse effects.[6] Conversely, co-administration with CYP3A4 inducers could decrease its efficacy.

The identification of a pharmacologically active metabolite (M4) is also a key finding.[4][7] While its contribution to the overall therapeutic effect is minor, its formation and clearance should be considered in the overall pharmacokinetic-pharmacodynamic (PK/PD) modeling of the drug.

The similarity of the metabolic profile across different species (rat, dog, and human) suggests that these preclinical species can serve as relevant models for safety and toxicology studies.[3]

Conclusion

This technical guide has provided a detailed overview of the in vitro metabolism of R-Avanafil. Through a combination of robust experimental protocols and mechanistic understanding, researchers can effectively characterize the metabolic fate of this and other drug candidates. The elucidation of the primary metabolic pathways, the identification of major metabolites, and the determination of the enzymes involved are all critical steps in building a comprehensive understanding of a drug's disposition, which is essential for its safe and effective development.

References

  • U.S. Food and Drug Administration. (2012). NDA 202-276 Review. accessdata.fda.gov. [Link]

  • Yin, C., et al. (2021). A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions. PubMed Central. [Link]

  • Kammoun, A. K., et al. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. NIH. [Link]

  • Kaur, G., et al. (2023). Avanafil: A comprehensive drug profile. PubMed. [Link]

  • Burke, R. M., et al. (2014). Avanafil for erectile dysfunction. Database of Abstracts of Reviews of Effects (DARE) - NCBI. [Link]

  • Wang, H., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PMC - NIH. [Link]

  • Li, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • Sanford, M. (2013). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. PMC. [Link]

  • Fahmy, U. A., et al. (2016). Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. NIH. [Link]

  • National Center for Biotechnology Information. Avanafil. PubChem. [Link]

  • Kammoun, A. K., et al. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances (RSC Publishing). [Link]

  • Catto, M., et al. (2016). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

  • Al-Huniti, M. H., et al. (2022). N-Dealkylation of Amines. MDPI. [Link]

  • Patel, M. N. K., et al. (2021). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. ResearchGate. [Link]

  • Kurakula, M., et al. (2016). Pharmacokinetics of avanafil, a novel, rapidly absorbed, selective PDE5 inhibitor for the treatment of mild to severe erectile dysfunction. ResearchGate. [Link]

  • Jung, J., et al. (2010). Tolerability and Pharmacokinetics of Avanafil, a Phosphodiesterase Type 5 Inhibitor: A Single- and Multiple-Dose, Double-Blind, Randomized, Placebo-Controlled, Dose-Escalation Study in Healthy Korean Male Volunteers. ResearchGate. [Link]

  • Celerion. (n.d.). Effect of CYP3A4 Inhibitor Coadministration on the Pharmacokinetics of Avanafil, a New, Potent, Selective PDE-5 Inhibitor. Celerion. [Link]

  • Capogrosso, P., et al. (2016). Avanafil - A further step to tailoring patient needs and expectations. AIR Unimi. [Link]

  • Patel, D. J., et al. (2015). stability indicating analytical method development and validation for the estimation of avanafil in. Neliti. [Link]

  • Liu, Y., et al. (2023). Mechanism of N-dealkylation metabolism. ResearchGate. [Link]

  • Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. PMC - PubMed Central. [Link]

  • Kumar, N., et al. (2019). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]

  • Kedia, G. T., et al. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. NIH. [Link]

  • Al-Majed, A. A., et al. (2019). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. Semantic Scholar. [Link]

  • Empey, P. E., et al. (2016). CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. NIH. [Link]

  • Jones, R. D., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

  • Al-Majed, A. A., et al. (2019). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC Publishing. [Link]

Sources

Pharmacokinetic Profiling of R-Avanafil: Stereoselective Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacokinetic (PK) characterization of R-Avanafil , the (R)-enantiomer of the selective phosphodiesterase-5 (PDE5) inhibitor Avanafil. While the clinically approved drug is the (S)-enantiomer (Stendra/Spedra), the investigation of the R-enantiomer is critical for establishing chiral purity standards, understanding potential metabolic inversion, and defining the safety margins of process-related impurities.

Executive Summary

Avanafil is a second-generation PDE5 inhibitor distinct from sildenafil and vardenafil due to its pyrimidine-based structure and rapid onset of action. It is marketed as a single enantiomer, (S)-Avanafil . The (R)-Avanafil enantiomer (often designated as TA-1790 in early development or simply as the distomer) is considered a chiral impurity.

This guide provides a technical framework for evaluating the pharmacokinetics of R-Avanafil in rodent (Rat) and non-rodent (Dog) models. It addresses the critical "decision-gate" questions in drug development:

  • Does R-Avanafil undergo chiral inversion to the active S-form in vivo?

  • Does R-Avanafil exhibit distinct accumulation or toxicity profiles compared to the S-enantiomer?

  • How is stereoselective bioanalysis achieved in complex biological matrices?

Chemical Identity & Stereochemistry

Avanafil contains a single chiral center at the 2-position of the pyrrolidine ring.

  • Eutomer (Clinical Drug): (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide.

  • Distomer (Impurity/Target of Study): (R)-Avanafil.[1][2][3][4]

Note on Potency: While (S)-Avanafil exhibits an IC50 of ~5.2 nM against PDE5, the (R)-enantiomer is generally regarded as less potent or equipotent but less metabolically favorable. Vendor data occasionally cites identical IC50 values for R-Avanafil, necessitating in vivo PK differentiation to justify single-enantiomer selection.

Pharmacokinetic Mechanisms: R- vs. S-Avanafil

The following table summarizes the comparative pharmacokinetic behaviors established or theoretically projected based on PDE5 inhibitor class behaviors.

Parameter(S)-Avanafil (Clinical Reference)(R)-Avanafil (Investigation Target)Mechanistic Rationale
Absorption (

)
Rapid (0.5–0.7 h in rats/dogs)Likely RapidLipophilicity is identical; passive diffusion dominates.
Bioavailability (

)
Moderate (First-pass effect)Potentially LowerStereoselective CYP3A4 presystemic metabolism often favors one enantiomer.
Protein Binding >99% (High)High (>90%)Stereoselectivity in albumin/AGP binding is common but usually high for this class.
Metabolism Extensive (CYP3A4/CYP2C)CYP3A4 DependentCYP3A4 often exhibits substrate stereoselectivity, potentially clearing R faster or slower.
Chiral Inversion Stable (S

S)
Critical Risk (R

S)
Pyrrolidine ring stability is generally high, but metabolic inversion must be ruled out.
Excretion Fecal (Predominant)FecalBiliary excretion is the major route for lipophilic PDE5 inhibitors.

Experimental Workflow: Stereoselective PK Study

To isolate the PK profile of R-Avanafil, a "Chiral Cross-Over" design is required.

Animal Model Selection
  • Rat (Sprague-Dawley): Primary model for metabolic screening and chiral inversion checks.

  • Dog (Beagle): Non-rodent model required for confirming bioavailability and allometric scaling, as dogs often show distinct stereoselective metabolism compared to rats.

Protocol: Single-Dose Comparative PK

Objective: Determine if administration of pure R-Avanafil results in the detection of S-Avanafil in plasma (Inversion) and compare


 ratios.
  • Test Groups (n=6 per group):

    • Group A: (S)-Avanafil (IV and Oral, 10 mg/kg).

    • Group B: (R)-Avanafil (IV and Oral, 10 mg/kg).

    • Group C: Racemic Avanafil (Oral, 10 mg/kg).

  • Dosing Vehicle: PEG400:Saline (1:1) or 0.5% Methylcellulose (oral suspension).

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Matrix Processing: Immediate centrifugation; plasma stored at -80°C. Crucial: Avoid acidic preservatives if stability of the chiral center is pH-sensitive (though Avanafil is acid-stable).

Bioanalytical Method (Chiral LC-MS/MS)

Standard achiral methods cannot distinguish R from S. A chiral stationary phase (CSP) is mandatory.

  • Column: Chiralpak AD-RH or Chiralcel OD-RH (Reverse Phase mode is essential for MS compatibility).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) in isocratic mode (e.g., 40:60).

  • Detection: MS/MS (ESI+) monitoring transition m/z 484.2

    
     375.1 (Parent 
    
    
    
    Fragment).
  • Resolution (

    
    ):  Must be 
    
    
    
    to quantify trace inversion.

Visualization of Workflows & Pathways

Diagram 1: Stereoselective Metabolic Fate

This diagram illustrates the potential pathways for R-Avanafil, including the critical "Chiral Inversion" check which would convert the distomer into the active drug.

Avanafil_Metabolism R_Avanafil R-Avanafil (Distomer) S_Avanafil S-Avanafil (Active Eutomer) R_Avanafil->S_Avanafil Chiral Inversion? (Unlikely but Critical) CYP3A4 CYP3A4/2C (Hepatic) R_Avanafil->CYP3A4 Metabolism (Rate k_R) S_Avanafil->CYP3A4 Metabolism (Rate k_S) Met_M4 Metabolite M4 (Hydroxylated) CYP3A4->Met_M4 Oxidation Met_M16 Metabolite M16 (Carboxylic Acid) CYP3A4->Met_M16 Cleavage Excretion Fecal/Urinary Excretion Met_M4->Excretion Met_M16->Excretion

Caption: Metabolic pathways of Avanafil enantiomers. The red dashed line represents the hypothetical chiral inversion of R to S, which must be ruled out during PK profiling.

Diagram 2: Chiral LC-MS/MS Method Development Workflow

A self-validating protocol for establishing the bioanalytical method.

LCMS_Workflow Start Method Development Start Step1 Column Screening (Chiralpak AD/OD/IC) Start->Step1 Step2 Mobile Phase Optimization (Reverse Phase for MS) Step1->Step2 Decision1 Resolution (Rs) > 1.5? Step2->Decision1 Step3 Extraction Optimization (LLE vs SPE) Decision1->Step3 Yes Fail Change Column/Modifier Decision1->Fail No Step4 Validation (FDA M10) Accuracy, Precision, Matrix Effect Step3->Step4 Fail->Step1

Caption: Step-by-step workflow for developing a stereoselective LC-MS/MS method to distinguish R- and S-Avanafil in plasma.

Toxicology & Safety Implications

If R-Avanafil is present as an impurity (typically <0.1% in commercial batches) or studied as a standalone entity:

  • Off-Target Selectivity: R-enantiomers of PDE5 inhibitors often show different selectivity profiles for PDE6 (retina) or PDE1 (heart). If R-Avanafil has higher affinity for PDE6, it could contribute to visual side effects (cyanopsia).

  • Metabolic Burden: If R-Avanafil inhibits CYP3A4 more potently than S-Avanafil (mechanism-based inhibition), it could alter the PK of co-administered drugs, even if R-Avanafil itself is not the primary therapeutic agent.

References

  • FDA Center for Drug Evaluation and Research. (2012). Stendra (Avanafil) NDA 202276 Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link][5]

  • Kammoun, A. K., et al. (2020).[6] LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances, 10(16), 9407-9413.[6] Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Royal Society of Chemistry Advances.[6] Retrieved from [Link]

  • Kotera, J., et al. (2012). Avanafil for the treatment of erectile dysfunction: review of its potential. Vascular Health and Risk Management, 8, 517–523. Retrieved from [Link]

Sources

Initial toxicity screening of the R-Avanafil isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Toxicity Screening of the R-Avanafil Isomer Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the development of phosphodiesterase type 5 (PDE5) inhibitors, stereochemistry is not merely a structural detail—it is a determinant of safety. Avanafil (Stendra/Spedra) is marketed as the (S)-enantiomer .[1] Its optical antipode, (R)-Avanafil , is classified as a chiral impurity (distomer) or a potential degradation product.[1]

Regulatory frameworks, specifically the FDA’s Policy Statement on Stereoisomeric Drugs (1992) and ICH Q3A/Q3B guidelines, mandate that if a chiral impurity is present above the qualification threshold (typically 0.1% or lower depending on dose), its toxicological profile must be characterized.

This guide outlines a rigorous, self-validating workflow for the initial toxicity screening of R-Avanafil. It moves beyond simple "pass/fail" metrics to establish a mechanistic understanding of the isomer's liability, focusing on chiral inversion , off-target pharmacology (hERG/PDE6) , and cytotoxicity .

Section 1: Structural Integrity & Chiral Resolution

The Causality Principle

Before any toxicity assay can be trusted, the identity of the test article must be absolute. A common failure mode in chiral toxicology is the use of R-isomer samples contaminated with the highly potent S-isomer, leading to false positives in potency-driven toxicity (e.g., hypotension).[1]

Protocol: High-Resolution Chiral HPLC Separation

Objective: Ensure R-Avanafil >99.5% enantiomeric excess (ee) prior to screening.

  • Stationary Phase: Polysaccharide-based chiral selector (e.g., Chiralpak AD-H or OD-H).[1] Amylose tris(3,5-dimethylphenylcarbamate) is recommended for pyrimidine derivatives.[1]

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v).[1]

  • Validation Step:

    • Inject racemic Avanafil to establish resolution (

      
      ).[1]
      
    • Inject purified S-Avanafil reference standard.[1]

    • Inject Test Article (R-Avanafil).[1]

    • Acceptance Criterion: The S-isomer peak in the R-Avanafil sample must be

      
      .[1]
      

Section 2: The Screening Workflow (Logic & Flow)

The following diagram illustrates the hierarchical decision tree for screening R-Avanafil. This prevents resource wastage on in vivo studies if early in vitro flags are raised.

ScreeningWorkflow Start START: R-Avanafil Synthesis Purity Chiral Purity Check (>99.5% ee) Start->Purity InSilico In Silico Profiling (Docking: PDE5 vs hERG) Purity->InSilico Metab Metabolic Stability (Microsomes + Chiral Inversion) InSilico->Metab Tox In Vitro Toxicity Matrix Metab->Tox If Stable/No Inversion Decision Go/No-Go Decision Metab->Decision If Rapid Inversion to S-form hERG hERG Channel (Cardiotoxicity) Tox->hERG Cyto Cytotoxicity (HepG2 / H9c2) Tox->Cyto Ames Genotoxicity (Ames Test) Tox->Ames hERG->Decision Cyto->Decision Ames->Decision

Figure 1: Hierarchical screening workflow for R-Avanafil. Note the critical checkpoint at Metabolic Stability to detect chiral inversion.

Section 3: Metabolic Stability & Chiral Inversion

The Mechanism

Avanafil is metabolized primarily by CYP3A4 . A critical risk for chiral drugs is metabolic chiral inversion , where the inactive/toxic R-isomer is enzymatically converted into the active S-isomer (or vice versa) in vivo.[1] If R-Avanafil converts to S-Avanafil, the toxicity profile becomes that of the parent drug, but dosing calculations will be flawed.

Experimental Protocol: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Test Concentration: 1 µM R-Avanafil.

  • Cofactor: NADPH regenerating system.[1]

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: Chiral LC-MS/MS.

    • Monitor: Disappearance of R-Avanafil.[1]

    • Monitor: Appearance of S-Avanafil (Inversion).[1][2]

    • Monitor: Appearance of Metabolites M4 and M16.

Data Interpretation
ParameterObservationRisk Assessment

(R-isomer)
< 10 minHigh Clearance (Likely low systemic tox, high metabolite tox risk)
Inversion Rate > 5% conversion to S-formCRITICAL FLAG: R-isomer contributes to efficacy/toxicity of S-isomer.[1]
Metabolite Profile Unique peak not seen in S-isomer incubationFLAG: Potential R-specific toxic metabolite (requires ID).[1]

Section 4: Cardiovascular Safety (hERG Inhibition)

Rationale

PDE5 inhibitors are structurally similar to some ion channel blockers. While S-Avanafil has a clean cardiac profile, the R-isomer may possess a different spatial conformation that fits the hERG potassium channel pore, leading to QT prolongation and Torsades de Pointes.

Protocol: Automated Patch Clamp (Whole-Cell)

System: CHO cells stably expressing hERG (Kv11.1).[1] Temperature: Physiological (


).[1][3]
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activate channels).

    • Repolarize to -50 mV for 500 ms (measure tail current).

  • Dosing:

    • Vehicle control (0.1% DMSO).[1]

    • Positive Control: E-4031 (100 nM).[1]

    • R-Avanafil: 0.1, 1, 10, 30 µM.

  • Calculation:

    
    [1]
    
Target Thresholds
  • Safe:

    
     (unbound).[1]
    
  • Warning:

    
    .
    

Section 5: Cytotoxicity & Off-Target Selectivity

Off-Target Diagram: PDE Selectivity

The safety of Avanafil lies in its selectivity.[1] The R-isomer must be screened to ensure it does not accidentally inhibit PDE6 (retina) or PDE1 (heart/vasculature) more potently than the S-isomer.[1]

Selectivity S_Avanafil S-Avanafil (Active Drug) PDE5 PDE5 (Erection) S_Avanafil->PDE5 High Potency (IC50 ~5nM) PDE6 PDE6 (Vision/Retina) S_Avanafil->PDE6 Low Potency (>100x Selectivity) R_Avanafil R-Avanafil (Impurity) R_Avanafil->PDE5 Unknown Potency R_Avanafil->PDE6 RISK: High Affinity? PDE1 PDE1 (Cardiac) R_Avanafil->PDE1 RISK: Vasodilation?

Figure 2: Comparative Selectivity Risks.[1] The R-isomer must be screened against PDE6 to rule out visual disturbances.

Protocol: ATP-Based Cytotoxicity (HepG2)

Since the liver is the primary site of metabolism, hepatotoxicity is the first hurdle.

  • Cells: HepG2 (human hepatocellular carcinoma).[1]

  • Assay: CellTiter-Glo® (Luminescent ATP detection).[1]

  • Exposure: 24 and 48 hours.

  • Concentration Range: 0.1 µM to 100 µM.

  • Comparator:

    • S-Avanafil (Baseline).[1]

    • Chlorpromazine (Positive cytotoxic control).[1]

  • Readout:

    
     viability.
    

Interpretation: If R-Avanafil


 is significantly lower (e.g., <10 µM) than S-Avanafil (>100 µM), the impurity poses a specific toxicological risk distinct from the API.[1]

Section 6: Genotoxicity (Ames Test)

According to ICH M7 , impurities must be assessed for mutagenic potential.[4]

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Conditions:

    
     S9 metabolic activation (rat liver fraction).[1]
    
  • Rationale: To detect if the R-isomer or its unique metabolites interact with DNA (frameshift or base-pair substitution).[1]

  • Pass Criteria: No dose-dependent increase in revertant colonies

    
     2-fold over vehicle control.
    

References

  • US Food and Drug Administration (FDA). (1992).[1][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • International Council for Harmonisation (ICH). (2017).[1] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Kotera, J., et al. (2012). Avanafil, a Potent and Highly Selective Phosphodiesterase-5 Inhibitor for Erectile Dysfunction.[1][6][7] Journal of Urology. [Link]

  • Food and Drug Administration (FDA). (2005).[1] Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • PubChem. (2024).[1] Avanafil Compound Summary (CID 9869929). [Link][1]

Sources

R-Avanafil role as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Avanafil: Mechanism, Pharmacology, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. We will delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic profile, and explore its established and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of Avanafil's scientific underpinnings.

The Critical Role of Stereochemistry: S-Avanafil vs. R-Avanafil

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have profound effects on its biological activity. Avanafil is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Avanafil and (R)-Avanafil.

It is the (S)-enantiomer that is the active pharmaceutical ingredient in the commercially available drug. This is because the specific stereochemical configuration of (S)-Avanafil allows for optimal binding to the active site of the PDE5 enzyme. The (R)-enantiomer, while chemically identical in terms of atomic composition, does not fit into the enzyme's active site in the same way and is therefore considered to be therapeutically inactive. The synthesis of Avanafil is designed to produce the S-enantiomer with high purity.

Mechanism of Action: Selective PDE5 Inhibition

Avanafil's therapeutic effects stem from its selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis, as well as in the pulmonary vasculature.

The physiological process of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and subsequent erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and blood inflow to the penis. It is important to note that Avanafil is not an initiator of erection; sexual stimulation is still required to trigger the initial release of NO.

A Sexual Stimulation BB BB A->BB Activates B Nitric Oxide (NO) Release C Guanylate Cyclase (Active) E cGMP C->E Converts D GTP D->E F Smooth Muscle Relaxation E->F Promotes K Inactive Metabolites E->K Degrades G Increased Blood Flow F->G H Erection G->H I PDE5 I->K J Avanafil J->I Inhibits BB->C Activates

Caption: Signaling pathway of Avanafil's mechanism of action.

Pharmacokinetic and Pharmacodynamic Profile

Avanafil exhibits a favorable pharmacokinetic profile that distinguishes it from other PDE5 inhibitors.

ParameterValueSource
Time to Maximum Concentration (Tmax) 30-45 minutes
Bioavailability ~80%
Protein Binding ~99%
Metabolism Primarily by CYP3A4, with a minor role for CYP2C9
Half-life (t1/2) 6-17 hours
Excretion Primarily in feces (~62%) and urine (~21%)

The rapid onset of action, as indicated by the short Tmax, is a key clinical feature of Avanafil. Its high protein binding suggests that it is largely confined to the plasma.

Therapeutic Applications

Erectile Dysfunction (ED)

The primary and approved indication for Avanafil is the treatment of erectile dysfunction. Its efficacy has been demonstrated in numerous clinical trials, showing significant improvements in the International Index of Erectile Function (IIEF) scores.

Potential for Other Therapeutic Areas

The localization of PDE5 in various tissues suggests that Avanafil could have therapeutic potential beyond ED.

  • Pulmonary Arterial Hypertension (PAH): Other PDE5 inhibitors, such as sildenafil and tadalafil, are approved for the treatment of PAH. By inducing vasodilation in the pulmonary vasculature, Avanafil could potentially reduce pulmonary artery pressure and improve exercise capacity in these patients. Further clinical investigation is warranted.

  • Benign Prostatic Hyperplasia (BPH): The relaxation of smooth muscle in the prostate and bladder, mediated by PDE5 inhibition, may alleviate the lower urinary tract symptoms associated with BPH. Tadalafil is already approved for this indication.

  • Raynaud's Phenomenon: This condition is characterized by an exaggerated vascular response to cold or emotional stress, leading to reduced blood flow to the extremities. The vasodilatory effects of Avanafil could potentially improve blood flow and alleviate symptoms.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of Avanafil on PDE5.

Objective: To calculate the IC50 value of Avanafil for PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Avanafil (or other test compounds)

  • Scintillation proximity assay (SPA) beads

  • Microplates

  • Plate reader

Procedure:

  • Prepare a series of dilutions of Avanafil in a suitable buffer.

  • Add the PDE5 enzyme to the wells of a microplate.

  • Add the Avanafil dilutions to the respective wells.

  • Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubate the plate at 37°C for a specified period.

  • Stop the reaction.

  • Add the SPA beads. The beads emit light when in close proximity to the radiolabeled product of the enzymatic reaction.

  • Measure the signal using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the Avanafil concentration.

  • Determine the IC50 value, which is the concentration of Avanafil that causes 50% inhibition of the PDE5 enzyme activity.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Avanafil Dilutions C Add Avanafil to Wells A->C B Add PDE5 Enzyme to Microplate B->C D Add cGMP Substrate (Initiate Reaction) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add SPA Beads F->G H Measure Signal (Plate Reader) G->H I Plot Inhibition Curve H->I J Calculate IC50 I->J

Caption: Workflow for an in vitro PDE5 inhibition assay.

Conclusion

Avanafil is a potent and highly selective second-generation PDE5 inhibitor with a favorable pharmacokinetic profile, particularly its rapid onset of action. While its primary clinical application is in the treatment of erectile dysfunction, its mechanism of action suggests potential therapeutic utility in other conditions such as pulmonary arterial hypertension and benign prostatic hyperplasia. Further research is needed to fully elucidate its role in these and other potential indications. The inactive nature of the R-enantiomer underscores the importance of stereochemistry in drug design and development.

References

  • Avanafil. PubChem. Available from: [Link]

  • Stendra (avanafil) Prescribing Information. U.S. Food and Drug Administration. Available from: [Link]

  • Takeda, M., et al. (2012). Pharmacokinetics of avanafil, a new phosphodiesterase type 5 inhibitor. The Journal of Clinical Pharmacology, 52(11), 1739-1747.
  • Goldstein, I., et al. (2012). A randomized, double-blind, placebo-controlled evaluation of the efficacy and safety of avanafil in subjects with erectile dysfunction. The journal of sexual medicine, 9(4), 1122–1133.

Methodological & Application

Analytical method for R-Avanafil quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Quantification of R-Avanafil in Human Plasma via LC-MS/MS

Abstract & Introduction

Avanafil is a highly selective phosphodiesterase-5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] While the clinically active pharmaceutical ingredient is the (S)-enantiomer , the quantification of the (R)-enantiomer (R-Avanafil) is critical during clinical development for three reasons:

  • Chiral Purity: To monitor potential racemization during synthesis or storage.

  • Stereoselective Pharmacokinetics: To assess if metabolic inversion occurs in vivo.

  • Toxicology: To ensure the inactive enantiomer does not contribute to off-target toxicity.

Standard C18 reverse-phase methods cannot distinguish between the R- and S-enantiomers as they possess identical mass-to-charge (m/z) ratios and physicochemical properties in achiral environments. This Application Note details a robust Chiral LC-MS/MS method utilizing an immobilized polysaccharide chiral stationary phase (CSP) to achieve baseline resolution (Rs > 2.0) and high-sensitivity quantification of R-Avanafil in human plasma.

Strategic Method Design (The "Why")

Chiral Stationary Phase Selection

We utilize the Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)) column.

  • Reasoning: Unlike coated phases (e.g., AD-RH), the IG series is immobilized , allowing for a broader range of solvents if needed. More importantly, the "3-chloro-5-methyl" functionality offers distinct "pockets" for the chlorobenzyl group of Avanafil to interact, providing superior selectivity factors (

    
    ) compared to standard OD or AD columns for this specific structural class.
    
Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Reasoning: Avanafil is a lipophilic base (LogP ~2.6). Protein precipitation (PPT) often leaves phospholipids that cause ion suppression in the MS source. LLE using Methyl tert-butyl ether (MTBE) provides a cleaner extract, removing matrix interferences and improving the signal-to-noise ratio for the trace-level R-enantiomer.

Internal Standard (IS)
  • Choice:Avanafil-d3 (Deuterated S-Avanafil).

  • Reasoning: An isotopically labeled IS compensates best for matrix effects and ionization variability. Since R- and S-Avanafil are enantiomers, Avanafil-d3 will co-elute with S-Avanafil (or R, depending on labeling) or elute very close, effectively tracking the ionization efficiency of both isomers.

Experimental Protocol

Chemicals & Reagents
  • Analytes: R-Avanafil (Reference Std), S-Avanafil (Active Drug).

  • Internal Standard: Avanafil-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), MTBE, Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Chiralpak IG-3 (100 x 2.1 mm, 3 µm).

Sample Preparation Workflow

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL Avanafil-d3 in 50:50 MeOH:Water). Vortex for 10 sec.

  • Alkalinization (Optional but Recommended): Add 50 µL of 0.1 M Ammonium Hydroxide (adjusts pH > pKa to ensure Avanafil is uncharged for extraction).

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well collection plate.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 ACN:Water with 10mM Ammonium Formate).

  • Clarification: Centrifuge briefly to ensure no particulates; inject 5 µL .

LC-MS/MS Conditions

Chromatography (Isocratic Elution):

  • Mobile Phase: 60% Acetonitrile / 40% Water (containing 10mM Ammonium Formate, pH adjusted to 4.5 with Formic Acid).

  • Note: High organic content is often required for chiral columns to migrate the compound, but buffer is needed for ionization.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Run Time: 8.0 minutes (R-Avanafil typically elutes before S-Avanafil on IG-3, but order must be confirmed with pure standards).

Mass Spectrometry (ESI Positive, MRM):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
R-Avanafil 484.2375.110028Quantifier
R-Avanafil 484.2297.110045Qualifier
S-Avanafil 484.2375.110028Monitor
Avanafil-d3 487.2378.110028IS

Visualizations

Bioanalytical Workflow (Graphviz)

BioanalyticalWorkflow Start Human Plasma Sample (100 µL) IS Add Internal Standard (Avanafil-d3) Start->IS Buffer Add 0.1M NH4OH (pH Adjustment) IS->Buffer Extract Add MTBE (600 µL) Vortex 5 min Buffer->Extract Centrifuge Centrifuge 10,000g, 5 min Extract->Centrifuge Transfer Transfer Organic Layer (Supernatant) Centrifuge->Transfer Dry Evaporate to Dryness (N2 @ 40°C) Transfer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Analysis (Chiralpak IG-3) Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for isolating R-Avanafil from plasma.

Chiral Separation Logic

ChiralLogic cluster_separation Interaction Mechanism Racemate Plasma Extract (R + S Avanafil) Column Chiralpak IG-3 (Amylose Selector) Racemate->Column Interaction H-Bonding & Pi-Pi Stacking Column->Interaction R_Iso R-Avanafil (Elutes ~3.5 min) Interaction->R_Iso Weaker Interaction S_Iso S-Avanafil (Elutes ~5.2 min) Interaction->S_Iso Stronger Interaction

Caption: Mechanism of chiral resolution on the polysaccharide stationary phase.

Validation Parameters (FDA M10/2018 Compliance)

To ensure this method is regulatory-ready, the following parameters must be validated:

ParameterAcceptance Criteria (FDA/EMA)Experimental Approach
Selectivity No interfering peaks >20% of LLOQAnalyze 6 blank plasma lots (including lipemic/hemolyzed).
Linearity r² > 0.99Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Accuracy & Precision ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Matrix Effect IS-normalized Factor ~ 1.0Compare post-extraction spike vs. neat solution.
Enantiomeric Stability < 5% conversionIncubate S-Avanafil in plasma for 24h; monitor for R-peak emergence.

Critical Note on Enantiomeric Stability: You must prove that the sample preparation process itself does not cause racemization.

  • Test: Spike pure S-Avanafil into plasma. Process via the LLE method. Inject. If an R-peak appears, the extraction pH (step 3) may be too aggressive and should be lowered.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6][7] Link

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Jung, J., et al. (2010). "Tolerability and pharmacokinetics of avanafil, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose... study in healthy Korean male volunteers."[8] Clinical Therapeutics.[8] Link (Provides PK baseline for S-Avanafil).

  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Method Development." (General reference for Polysaccharide column selection). Link

  • Abou-Omar, M., et al. (2021).[3] "Simultaneous determination of Avanafil and Dapoxetine in human plasma using LC-MS/MS." RSC Advances. Link (Source for MS transitions and LLE basics).

Sources

R-Avanafil experimental protocol for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective PDE5 Inhibition Assays using Avanafil

Part 1: Executive Summary & Scientific Rationale

Introduction Avanafil (Stendra/Spedra) is a highly potent, second-generation phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction. Unlike first-generation inhibitors (sildenafil), Avanafil exhibits a unique pyrimidine derivative structure providing rapid onset and high selectivity.

The "R-Avanafil" Distinction It is critical to address the stereochemistry immediately. Clinically active Avanafil is the (S)-enantiomer [(S)-Avanafil].[1] The term "R-Avanafil" refers to the (R)-enantiomer (the distomer). In high-precision drug development, the R-enantiomer is not merely an impurity; it is the gold-standard negative control .

  • S-Avanafil (Eutomer): High affinity for PDE5 (IC50 ~5.2 nM).[2][3]

  • R-Avanafil (Distomer): Significantly lower affinity.

  • Application: By running parallel assays with R-Avanafil, researchers can distinguish true pharmacological PDE5 inhibition from off-target cytotoxicity or non-specific scaffold effects.

This guide details the protocol for assessing Avanafil potency using the HTRF (Homogeneous Time-Resolved Fluorescence) cGMP Accumulation Assay , the industry standard for high-throughput PDE screening, validated by downstream VASP phosphorylation metrics.

Part 2: Experimental Design & Signaling Pathway

Mechanism of Action PDE5 hydrolyzes cGMP (cyclic guanosine monophosphate) into inactive 5'-GMP.[4] Avanafil competitively binds to the catalytic site of PDE5, preventing this hydrolysis.[2] This leads to cGMP accumulation, activation of Protein Kinase G (PKG), and phosphorylation of downstream targets like VASP (Vasodilator-stimulated phosphoprotein), resulting in smooth muscle relaxation.

Pathway Visualization The following diagram illustrates the NO/cGMP signaling cascade and the specific intervention point of Avanafil.

PDE5_Pathway NO Nitric Oxide (NO) (Stimulator) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes (from GTP) GTP GTP GTP->sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme (Target) PDE5->cGMP Degrades Avanafil Avanafil (S) (Inhibitor) Avanafil->PDE5 Inhibits (IC50 5.2nM) RAvanafil R-Avanafil (Negative Control) RAvanafil->PDE5 Low Affinity VASP VASP Phosphorylation (Functional Readout) PKG->VASP Phosphorylates

Caption: Figure 1: The NO/cGMP signaling cascade. Avanafil blocks PDE5-mediated cGMP degradation.[2] R-Avanafil serves as a low-affinity stereochemical control.

Part 3: Detailed Protocols

Protocol A: Reagent Preparation & Solubility

Critical Causality: Avanafil is highly lipophilic. Direct addition to aqueous media causes precipitation and false negatives.

  • Stock Solution: Dissolve Avanafil (S) and R-Avanafil separately in anhydrous DMSO to 10 mM.

    • Note: Solubility limit in DMSO is ~20-90 mg/mL.

  • Working Solution: Dilute stock 1:100 in PBS or Assay Buffer immediately before use to minimize DMSO shock to cells. Final DMSO concentration in the well must be < 0.5% to avoid solvent interference with membrane integrity.

Protocol B: HTRF cGMP Accumulation Assay (Primary Screen)

Objective: Quantify intracellular cGMP levels in HEK293 cells overexpressing PDE5A1 or primary Human Smooth Muscle Cells (hSMC). Method: Competitive immunoassay (HTRF). Native cGMP produced by cells competes with d2-labeled cGMP for binding to Cryptate-labeled anti-cGMP antibody.

  • Signal Logic:High Avanafil → High cGMP → Low FRET signal (Inverse relationship).

Step-by-Step Workflow:

  • Cell Plating:

    • Seed HEK293-PDE5A1 cells at 2,000 cells/well in a 384-well low-volume white plate.

    • Volume: 10 µL/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment (Inhibition Phase):

    • Add 5 µL of Avanafil (S) or R-Avanafil (Control) dilution series (0.1 nM to 10 µM).

    • Why: Pre-incubation allows the drug to penetrate the membrane and occupy the PDE5 catalytic pocket before cGMP synthesis begins.

    • Incubate: 15 minutes at Room Temperature (RT).

  • Stimulation (Production Phase):

    • Add 5 µL of NO Donor (e.g., SNAP or SNP) at EC80 concentration (typically 10-100 µM).

    • Why: Basal cGMP is too low to detect inhibition windows. We must stimulate sGC to produce a cGMP "pool" that PDE5 would normally degrade.

    • Incubate: 30 minutes at 37°C.

  • Lysis & Detection:

    • Add 5 µL of cGMP-d2 conjugate (Acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cGMP-Cryptate (Donor) in Lysis Buffer.

    • Why: Lysis buffer stops the reaction immediately and releases cGMP.

    • Incubate: 1 hour at RT (protected from light).

  • Data Acquisition:

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm. Emission: 665 nm (Acceptor) and 620 nm (Donor).

    • Calculate Ratio:

      
      .
      

Assay Workflow Diagram

Assay_Workflow Step1 1. Cell Plating (HEK293-PDE5) Step2 2. Pre-Incubation (+ Avanafil/R-Avanafil) Step1->Step2 15 min RT Step3 3. Stimulation (+ NO Donor) Step2->Step3 Stimulate sGC Step4 4. Lysis & Detection (+ d2-cGMP / Cryptate) Step3->Step4 30 min 37°C Step5 5. Read HTRF (665/620 nm Ratio) Step4->Step5 1 hr Lysis

Caption: Figure 2: Step-by-step HTRF assay workflow for determining Avanafil potency.

Part 4: Data Analysis & Reference Values

Data Calculation The HTRF signal is inversely proportional to cGMP concentration.

  • Calculate Ratio:

    
    
    
  • Normalize: Convert Ratio to % Inhibition using controls:

    • 
       (High cGMP) = Cells + Stimulator + High Dose Avanafil (or IBMX).
      
    • 
       (Low cGMP) = Cells + Stimulator + Vehicle (DMSO).
      
  • Curve Fitting: Fit log(concentration) vs. response using a 4-parameter logistic (4PL) equation.

Expected Results Table

ParameterAvanafil (S-Enantiomer)R-Avanafil (Control)Sildenafil (Ref)
IC50 (PDE5) 4.3 - 5.2 nM > 500 nM (Est.)3.5 - 8.0 nM
Selectivity (vs PDE6) 121-fold N/A16-fold
Selectivity (vs PDE1) >10,000-fold N/A380-fold
Tmax (Cellular) Rapid (<15 min) N/A30-60 min

Interpretation: If your "R-Avanafil" sample shows an IC50 < 100 nM, check for chiral impurity (contamination with S-form). A pure R-enantiomer should show a significant right-shift in the dose-response curve.

Part 5: Troubleshooting & Validation

  • "Hook Effect" / High Background:

    • Cause: Too much cGMP produced, saturating the antibody.

    • Fix: Titrate the NO donor (Stimulator) to achieve sub-maximal stimulation (EC80).

  • Solvent Toxicity:

    • Symptom:[3][5][6][7][8][9][10] Cell death mimics inhibition (low signal in some assays, high in others).

    • Validation: Run a CellTiter-Glo (ATP) assay with the same drug concentrations to ensure Avanafil is not killing cells at high doses.

  • Z-Factor:

    • Ensure Z' > 0.5 for screening. If Z' < 0.5, increase cell density or antibody concentration.

References

  • Kotera, J., et al. (2012). "Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction."[2][11] The Journal of Urology, 188(2), 668-674.[2][11]

  • Cayman Chemical. "Avanafil Product Information & Solubility Data." Cayman Chemical Datasheet.

  • SelleckChem. "Avanafil (TA-1790) - Selective PDE5 Inhibitor." Selleck Chemicals Protocol.

  • BioAgilytix. "Cell-Based Potency Assays: Optimization and GMP Testing." BioAgilytix Application Note.

  • BenchChem. "Application Notes and Protocols for PDE5 Inhibitor In Vitro Assays." BenchChem Protocols.

Sources

Application Note: Pharmacological Profiling of R-Avanafil in Ex Vivo Organ Bath Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological evaluation of R-Avanafil , the distomer (less active enantiomer) of the selective phosphodiesterase-5 (PDE5) inhibitor Avanafil. While (S)-Avanafil is the clinically active pharmaceutical ingredient (API), characterizing the R-enantiomer is critical for establishing stereoselectivity indices, validating target specificity, and satisfying regulatory requirements for chiral drugs.

Executive Summary & Scientific Rationale

The Chirality of Avanafil

Avanafil is a highly selective PDE5 inhibitor used for erectile dysfunction.[1] The clinically marketed form is (S)-Avanafil . The (R)-Avanafil enantiomer typically exhibits significantly reduced potency (often 10–100 fold lower) against PDE5.

Why Evaluate R-Avanafil?

In drug development, evaluating the "distomer" (R-Avanafil) alongside the "eutomer" (S-Avanafil) is essential to:

  • Define Stereoselectivity: Calculate the Eutomer/Distomer ratio to confirm the pharmacophore's specific interaction with the PDE5 catalytic site.

  • Assess Off-Target Toxicity: High concentrations of the less active enantiomer may reveal non-specific binding (e.g., PDE6 inhibition causing visual disturbances) that is masked by the potent therapeutic effect of the S-form.

  • Regulatory Compliance: FDA/EMA guidelines require thorough characterization of individual enantiomers for chiral drugs.

Mechanism of Action

Both enantiomers target the catalytic domain of PDE5. By inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP), they potentiate the Nitric Oxide (NO) pathway, leading to protein kinase G (PKG) activation, reduced intracellular calcium, and smooth muscle relaxation.

Experimental Design & Controls

To validate the activity of R-Avanafil, the experimental design must include robust positive and negative controls.

GroupCompoundRoleExpected Outcome
Test R-Avanafil Target AnalyteWeak/Moderate Relaxation (Right-shifted curve)
Positive Control (S)-Avanafil Eutomer ReferencePotent Relaxation (Low nM IC50)
Negative Control Vehicle (DMSO) Solvent Control< 5% Relaxation (Baseline stability)
Pathway Validator L-NAME NOS InhibitorBlunts effect (confirms NO dependence)
Pathway Validator ODQ sGC InhibitorAbolishes effect (confirms cGMP dependence)

Materials and Preparation

Compound Handling
  • Solubility: Avanafil (and its R-enantiomer) is practically insoluble in water but soluble in DMSO (~20 mg/mL).[1]

  • Stock Solution: Prepare a 10 mM stock of R-Avanafil in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Perform serial dilutions in DMSO. Ensure the final bath concentration of DMSO never exceeds 0.1% v/v to prevent non-specific solvent relaxation.

Physiological Saline Solution (PSS)

Use modified Krebs-Henseleit solution (mM):

  • NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Gas: Aerate continuously with Carbogen (95% O₂ / 5% CO₂) to maintain pH 7.4.

Detailed Protocol: Corpus Cavernosum / Aortic Ring Assay

This protocol is optimized for Rabbit Corpus Cavernosum (RCC) or Rat Thoracic Aorta , the standard tissues for PDE5 assays.

Phase 1: Tissue Preparation
  • Isolation: Euthanize the animal according to IACUC guidelines. Rapidly excise the penis (for RCC) or thoracic aorta.

  • Dissection:

    • RCC: Remove the tunica albuginea and dissect the corpus cavernosum into 2x2x10 mm strips.

    • Aorta: Clean off fat and connective tissue. Cut into 3-4 mm rings. Note: For PDE5 studies, the endothelium is often kept intact to provide basal NO.

  • Mounting: Suspend tissue in 10-20 mL organ baths containing Krebs solution at 37°C.

  • Tension: Apply resting tension:

    • RCC: 1.0 – 2.0 g

    • Rat Aorta: 1.5 – 2.0 g

Phase 2: Equilibration & Viability
  • Equilibration: Allow tissue to stabilize for 60–90 minutes. Wash with fresh Krebs every 15 minutes.

  • KCl Challenge (Viability): Stimulate with 60 mM KCl (high K+) to verify contractile machinery.

    • Criteria: Discard tissues generating < 0.5 g force (RCC) or < 1.0 g (Aorta).

  • Wash: Rinse 3 times until tension returns to baseline.

Phase 3: Endothelial Validation (Crucial for PDE5i)

Since PDE5 inhibitors rely on basal NO to show efficacy, you must verify endothelial health.

  • Pre-contract with Phenylephrine (PE, 1 µM) .

  • At plateau, add Acetylcholine (Ach, 1 µM) .

  • Requirement: >60% relaxation confirms intact endothelium and functional NO synthase.

  • Wash thoroughly (3-4 times).

Phase 4: R-Avanafil Dose-Response Curve
  • Pre-contraction: Induce stable contraction with sub-maximal PE (approx. EC70, typically 1–10 µM ). Wait for a stable plateau (approx. 15-20 mins).

  • Cumulative Dosing: Add R-Avanafil in semi-logarithmic increments.

    • Concentration Range: Since R-Avanafil is less potent, use a wider range than S-Avanafil: 1 nM to 100 µM .

    • Dosing Schedule: 1 nM -> 3 nM -> 10 nM -> 30 nM -> ... -> 100 µM.

  • Timing: Add the next dose only after the response to the previous dose has plateaued (typically 5–7 minutes per step).

  • Completion: At the end of the curve, add Papaverine (100 µM) or SNP (100 µM) to determine Maximum Possible Relaxation (100% reference).

Data Analysis & Interpretation

Calculations

Normalize the relaxation response as a percentage of the PE-induced contraction.



Curve Fitting

Fit data to the Sigmoidal Dose-Response (Variable Slope) equation (Hill Equation) to derive:

  • Emax: Maximum relaxation efficacy.[2]

  • pEC50: Negative log of the concentration producing 50% relaxation.

Stereoselectivity Index (SI) Calculation


  • Interpretation: A high SI (>50) confirms the drug is highly specific to the chiral binding pocket of PDE5. A low SI (<10) suggests the binding is less stereospecific or that the R-form has significant residual activity.

Visualization of Pathways and Workflow

Mechanism of Action: R-Avanafil in the NO/cGMP Pathway

This diagram illustrates where R-Avanafil intervenes in the signaling cascade.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP Catalyzes GTP -> cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 Ca Decrease Intracellular Ca2+ PKG->Ca Phosphorylation Relax Smooth Muscle Relaxation Ca->Relax Mechanistic Outcome PDE5 PDE5 Enzyme PDE5->cGMP Substrate S_Ava (S)-Avanafil (Strong Inhibition) S_Ava->PDE5  Ki < 5nM R_Ava R-Avanafil (Weak Inhibition) R_Ava->PDE5  Ki >> 5nM

Caption: The NO/cGMP signaling pathway showing the differential inhibitory potency of S-Avanafil (Eutomer) vs. R-Avanafil (Distomer) on the PDE5 enzyme.

Experimental Workflow: Organ Bath Protocol

A step-by-step logic flow for the ex vivo experiment.

Workflow Start Start: Tissue Isolation Mount Mount in Organ Bath (Krebs, 37°C, 95% O2) Start->Mount Equil Equilibration (60-90 min) Mount->Equil KCl Viability Check (60mM KCl) Equil->KCl Wash1 Wash to Baseline KCl->Wash1 Endo Endothelium Check (PE + Ach) Wash1->Endo Decision Relax > 60%? Endo->Decision Discard Discard Tissue Decision->Discard No Wash2 Wash to Baseline Decision->Wash2 Yes PreCon Pre-contraction (PE 1-10 µM) Wash2->PreCon Dose Cumulative Dosing R-Avanafil (1nM - 100µM) PreCon->Dose Analysis Calculate pEC50 & Emax Dose->Analysis

Caption: Operational workflow for evaluating R-Avanafil in isolated tissue, including critical viability and endothelial integrity checkpoints.

References

  • Kotera, J., et al. (2012).[1] "Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction."[1][3][4] The Journal of Urology, 188(2), 668-674.[1]

  • Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil." Journal of Biological Chemistry, 274(20), 13729-13732.

  • FDA Center for Drug Evaluation and Research. (2012). "Stendra (Avanafil) Pharmacology Review." Application Number: 202276Orig1s000.

  • Andersson, K. E. (2011). "Mechanisms of penile erection and basis for pharmacological treatment of erectile dysfunction." Pharmacological Reviews, 63(4), 811-859.

  • Guideline on the Investigation of Chiral Active Substances. (1994). European Medicines Agency (EMA).

Sources

Application Notes & Protocols: R-Avanafil Administration in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Rationale for R-Avanafil in Preclinical Research

Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor, distinguished by its high selectivity and rapid onset of action.[1][2] While the commercially available drug is a racemate, preclinical studies often utilize the active R-enantiomer or the racemate to investigate its therapeutic potential across a spectrum of diseases. The primary mechanism of Avanafil involves the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3][4] By preventing cGMP breakdown, Avanafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][3][4][5]

This mechanism extends its utility beyond erectile dysfunction (ED) to other conditions characterized by endothelial dysfunction or where enhanced blood flow is therapeutically beneficial, such as pulmonary arterial hypertension (PAH).[5] Rodent models are indispensable for elucidating the in-vivo efficacy, pharmacokinetics, and safety profile of R-Avanafil before clinical translation. This guide provides detailed protocols for the preparation and administration of Avanafil in two widely used rodent models: cavernous nerve injury-induced ED and monocrotaline-induced PAH.

Core Mechanism of Action: PDE5 Inhibition

To design robust in-vivo experiments, a clear understanding of the drug's mechanism is paramount. Upon sexual stimulation or other relevant physiological cues, nitric oxide (NO) is released from nerve endings and endothelial cells.[1][4] NO activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cGMP.[1][3] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of phosphorylation events that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1] This relaxation of the smooth muscle in the corpus cavernosum of the penis or the pulmonary vasculature allows for increased blood inflow, resulting in penile erection or reduced pulmonary arterial pressure, respectively.[3][5]

The action of cGMP is terminated by PDE5, which hydrolyzes it back to the inactive GMP. Avanafil competitively inhibits PDE5, thereby sustaining elevated cGMP levels and prolonging the vasodilatory effect.[1][3] Avanafil exhibits high selectivity for PDE5 over other PDE isoenzymes, which is thought to contribute to a lower incidence of certain side effects like visual disturbances (linked to PDE6 inhibition) or myalgia (linked to PDE11 inhibition).[2][4]

PDE5_Inhibition_Pathway Stimulus Physiological Stimulus (e.g., Nerve Signal) NO_Release Nitric Oxide (NO) Release Stimulus->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP (Active) sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) Activation cGMP->PKG activates PDE5 PDE5 Enzyme cGMP->PDE5 substrate for Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes Response Physiological Response (Vasodilation) Relaxation->Response GMP GMP (Inactive) PDE5->GMP degrades to Avanafil R-Avanafil Avanafil->PDE5 INHIBITS

Caption: R-Avanafil's mechanism of action via PDE5 inhibition.

Pharmacokinetics and Formulation for Rodent Administration

Pharmacokinetic Profile in Rats

Understanding the pharmacokinetic profile of Avanafil in the target species is critical for designing an effective dosing regimen. In rats, orally administered Avanafil is rapidly absorbed.[6] Studies have shown that after oral administration, the half-life (t1/2) is approximately 4.9 hours.[7][8][9] The time to reach maximum plasma concentration (Tmax) in humans is about 30-45 minutes, a rapid onset that is a key feature of the drug.[2][10] While specific Tmax data for rats can vary, the rapid absorption characteristic generally holds. The drug is primarily cleared via fecal elimination.[6]

Vehicle Selection and Compound Preparation

The choice of an appropriate vehicle is crucial for ensuring drug stability, solubility, and bioavailability, while minimizing stress and adverse effects on the animal.

  • Rationale for Vehicle Choice: Avanafil is poorly soluble in water. Therefore, a suspension or solution using appropriate vehicles is necessary. Common vehicles for oral gavage in rodents include:

    • 0.5% Carboxymethylcellulose (CMC) in sterile water.

    • 1% Tween 80 in sterile water.

    • A mixture of polyethylene glycol (PEG) 400, ethanol, and water.

    • For some studies, Avanafil has been administered in drinking water for continuous long-term treatment.[11]

  • Self-Validating Protocol: Preparation of Avanafil Suspension (10 mg/mL)

    • Aseptic Technique: Perform all preparation steps in a laminar flow hood to maintain sterility.

    • Calculate Requirements: Determine the total volume of suspension needed based on the number of animals, their average weight, the dose (mg/kg), and the dosing volume (e.g., 5 mL/kg). Always prepare a slight overage (~10-15%).

    • Weigh Avanafil: Accurately weigh the required amount of R-Avanafil powder using a calibrated analytical balance.

    • Prepare Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile, distilled water. This involves slowly adding the CMC powder to the water while continuously stirring with a magnetic stirrer until a clear, homogeneous solution is formed.

    • Create a Paste: Transfer the weighed Avanafil powder to a sterile mortar. Add a small volume of the prepared CMC vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping and ensure a fine particle size for suspension.

    • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing. Transfer the mixture to a sterile, light-protected container (e.g., an amber bottle).

    • Homogenize: Continue to stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Storage and Use: Store the suspension at 4°C, protected from light. Before each use, vortex the suspension vigorously to ensure uniform redispersion of the drug particles.

Application Protocol 1: Cavernous Nerve Injury Model of Erectile Dysfunction

The cavernous nerve (CN) injury model in rats is a standard and highly relevant preclinical model for studying post-prostatectomy erectile dysfunction.[12][13][14] The injury mimics the nerve damage that can occur during radical prostatectomy, leading to a measurable decline in erectile function.[12][13]

Experimental Design & Rationale

This protocol evaluates the efficacy of daily oral Avanafil in restoring erectile function following bilateral cavernous nerve crush injury (BCNI).[11] Daily administration is chosen to provide continuous therapeutic levels of the drug, aiming to prevent the downstream pathological changes that occur after nerve injury, such as corporal smooth muscle fibrosis and apoptosis.[15]

ParameterSpecificationRationale & Citation
Animal Model Male Sprague-Dawley RatsCommonly used strain for this model, well-characterized physiology.[11]
Age / Weight 10-12 weeks / 300-350 gRepresents sexually mature adult rats.[11]
Disease Induction Bilateral Cavernous Nerve Crush Injury (BCNI)Standardized method to induce a reproducible level of neurogenic ED.[13][16]
Drug R-Avanafil (or Avanafil)The therapeutic agent being tested.
Dosage 10-20 mg/kg/dayThis dose range has been shown to be effective in rodent ED models.[11]
Administration Route Oral Gavage or Medicated Drinking WaterOral gavage ensures accurate dosing. Medicated water is less stressful for long-term studies.[11][17][18]
Treatment Duration 4 weeksAllows sufficient time for nerve injury-induced pathological changes and potential therapeutic recovery.[11]
Primary Endpoint Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) ratioThe gold-standard objective measurement of erectile function in rodent models.[12][14]
Step-by-Step Administration Protocol
  • Animal Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Disease Induction: Under anesthesia, perform BCNI as described in established surgical protocols. A sham group will undergo the same surgical procedure without the nerve crush.

  • Group Allocation: Randomly assign animals to three groups: Sham + Vehicle, BCNI + Vehicle, and BCNI + Avanafil.

  • Drug Preparation: Prepare the Avanafil suspension and vehicle as described in Section 3.2.

  • Daily Dosing:

    • Oral Gavage: Once daily, gently restrain the rat and administer the prepared Avanafil suspension or vehicle using a proper-sized, ball-tipped gavage needle. The volume should be calculated based on the animal's most recent body weight (e.g., 5 mL/kg).

    • Causality: Oral gavage is chosen for its precision in delivering the exact intended dose to each animal, which is critical for dose-response studies and ensuring consistent drug exposure across the treatment group. However, it is a known stressor.[18][19][20]

  • Monitoring: Monitor animals daily for any signs of distress, changes in body weight, and food/water intake.

  • Endpoint Analysis (at 4 weeks):

    • Under anesthesia, measure erectile function by electrically stimulating the cavernous nerve and recording the maximal ICP and MAP to calculate the ICP/MAP ratio.

    • Collect penile tissue for histological analysis (e.g., Masson's trichrome for fibrosis) and molecular analysis (e.g., Western blot for nNOS expression).[15]

Application Protocol 2: Monocrotaline-Induced Pulmonary Hypertension

The monocrotaline (MCT) rat model is one of the most widely used and reliable models for inducing PAH.[21][22] A single injection of MCT causes endothelial injury in the pulmonary vasculature, leading to progressive vascular remodeling, increased pulmonary arterial pressure, right ventricular hypertrophy (RVH), and eventually right heart failure.[23][24]

Experimental Design & Rationale

This protocol is designed to assess the ability of Avanafil to attenuate or reverse the progression of PAH. Treatment with a PDE5 inhibitor like Avanafil is expected to cause vasodilation in the pulmonary arteries, reducing the afterload on the right ventricle and mitigating the pathological remodeling.[5][25]

ParameterSpecificationRationale & Citation
Animal Model Male Wistar or Sprague-Dawley RatsBoth strains are commonly and successfully used for the MCT-PAH model.
Age / Weight 180-220 gYounger, lighter rats are typically used for MCT induction.
Disease Induction Single Subcutaneous Injection of MonocrotalineA standard, reproducible method for inducing PAH that develops over several weeks.[22][26]
Drug R-Avanafil (or Avanafil)The therapeutic agent being tested.
Dosage 10 mg/kg/dayA representative dose for vascular studies. Dose-response studies may be warranted.
Administration Route Oral GavageEnsures accurate and consistent daily dosing.
Treatment Duration 14 days (e.g., from Day 14 to Day 28 post-MCT)This "therapeutic" window allows PAH to establish before treatment begins, mimicking a clinical scenario.[26]
Primary Endpoints Right Ventricular Systolic Pressure (RVSP), Right Ventricular Hypertrophy (Fulton's Index)Direct measure of pulmonary pressure and a key indicator of disease severity and cardiac remodeling.[21]
Step-by-Step Administration Protocol
  • Animal Acclimatization: House animals as described in Protocol 1.

  • Disease Induction (Day 0): Administer a single subcutaneous (s.c.) injection of MCT (typically 60 mg/kg) to induce PAH.[22] Control animals receive a saline injection.

  • Disease Development: Allow the disease to progress for 14 days. During this time, animals will begin to show signs of PAH.[26]

  • Group Allocation (Day 14): Randomly assign MCT-injected animals to two groups: MCT + Vehicle and MCT + Avanafil. A saline-injected control group receives the vehicle.

  • Drug Preparation: Prepare the Avanafil suspension and vehicle as described in Section 3.2.

  • Daily Dosing (Day 14-28): Administer the appropriate formulation to each group daily via oral gavage.

  • Monitoring: Closely monitor animals for clinical signs of PAH progression (e.g., tachypnea, lethargy, weight loss).

  • Endpoint Analysis (at Day 28):

    • Under anesthesia, perform a right heart catheterization to directly measure RVSP.

    • Euthanize the animal and excise the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both sections to calculate the Fulton's Index (RV / (LV+S)) as a measure of RVH.

    • Collect lung tissue for histological analysis to assess pulmonary vascular remodeling (e.g., vessel wall thickness).

General Experimental Workflow & Data Interpretation

The successful execution of these studies requires careful planning from start to finish. The following workflow provides a general framework.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (≥ 1 week) Baseline 2. Baseline Measurements (Optional: e.g., Body Weight) Acclimatization->Baseline Induction 3. Disease Induction (e.g., BCNI, MCT) Baseline->Induction Grouping 4. Randomization & Group Assignment Induction->Grouping Treatment 5. Chronic Administration (Avanafil / Vehicle) Grouping->Treatment Monitoring 6. Daily Monitoring (Health, Weight) Treatment->Monitoring Endpoint 7. Terminal Endpoint Analysis (e.g., ICP/MAP, RVSP) Treatment->Endpoint Tissue 8. Tissue Collection (Penis, Heart, Lungs) Endpoint->Tissue Analysis 9. Data Analysis & Statistics Tissue->Analysis

Caption: A generalized workflow for rodent administration studies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Avanafil?
  • Patsnap Synapse. (2024, June 14). What is Avanafil used for?
  • Dr.Oracle. (2025, October 16). What is Avanafil (phosphodiesterase type 5 inhibitor)?
  • PulmonaryHypertensionNews.com. (2020, May 20). PAH Study Reveals Sotatercept's Biochemical Effects in Rat Models.
  • Tariq, M., & Ayub, M. (n.d.). PDE5 Inhibitors. StatPearls - NCBI Bookshelf.
  • Kedia, G. T., Uckert, S., Assadi-Pour, F., Kuczyk, M. A., & Albrecht, K. (2012). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 5(1), 35-41.
  • ResearchGate. (n.d.). Summary of pharmacokinetics of avanafil, sildenafil, vardenafil, and tadalafil.
  • Goldstein, I., Jones, L. A., Belkoff, L. H., Karlin, G. S., Bowden, C. H., Peterson, C. A., ... & Day, W. W. (2012). Avanafil for the treatment of erectile dysfunction: a multicenter, randomized, double-blind study in men with diabetes mellitus. Mayo Clinic Proceedings, 87(9), 843-852.
  • ResearchGate. (n.d.). 811 LONG-TERM CONTINUOUS TREATMENT WITH AVANAFIL PROMOTES RECOVERY OF ERECTILE FUNCTION IN A RAT MODEL OF POSTPROSTATECTOMY INDUCED ERECTILE DYSFUNCTION.
  • Troxell-Smith, S. M., & St. Peters, M. (2018). Oral dosing of rodents using a palatable tablet. Psychopharmacology, 235(5), 1569-1575.
  • Al-Azzam, K. M., Al-Khateb, M. I., Al-Adham, I. S., & Al-Shdefat, R. I. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances, 10(16), 9435-9444.
  • Hage, C. I., Tal, R., & Mulhall, J. P. (2023). The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research. Journal of Sexual Medicine, 20(12), 1547-1555.
  • Bertolini, A., et al. (2018). Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments. MethodsX, 5, 1378-1390.
  • Zhang, Y., et al. (2023). Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn. Journal of Cardiovascular Pharmacology, 81(3), 225-233.
  • ResearchGate. (n.d.). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application.
  • Whitson, J. A., et al. (2016). Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity. Hypertension, 68(4), 1023-1031.
  • Frontiers in Pharmacology. (2022). Molecular pathogenesis and treatment of cavernous nerve injury-induced erectile dysfunction: A narrative review.
  • El-Meliegy, A., & Torky, H. (2011). Future prospects in the treatment of erectile dysfunction: focus on avanafil. Therapeutic Advances in Urology, 3(5), 213-221.
  • ResearchGate. (n.d.). Oral gavage of vehicle is stressful to rats.
  • Zhang, Y., et al. (2023). Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn. Journal of Cardiovascular Pharmacology, 81(3), 225-233.
  • Al-Azzam, K. M., et al. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances, 10(16), 9435-9444.
  • ResearchGate. (n.d.). Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn.
  • Science.gov. (n.d.). daily oral gavage: Topics by Science.gov.
  • Henriques-Coelho, T., & Correia-Pinto, J. (2017). The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. Journal of Visualized Experiments, (125), 55971.
  • Sexual Function and α-Blockers. (2026, January 24).
  • Schermuly, R. T., et al. (2004). Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats. American Journal of Respiratory and Critical Care Medicine, 169(1), 39-45.
  • accessdata.fda.gov. (2012, March 26). Pharmacology Review(s).
  • ResearchGate. (2023, December 9). (PDF) The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research.
  • Troxell-Smith, S. M., & St. Peters, M. (2018). Oral dosing of rodents using a palatable tablet. Psychopharmacology, 235(5), 1569-1575.
  • Cacanyiova, S., et al. (2022). Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters. International Journal of Molecular Sciences, 23(19), 11867.
  • Weyne, E., et al. (2020). Consensus Statement on the Use of the Cavernous Nerve Injury Rodent Model to Study Postradical Prostatectomy Erectile Dysfunction. The Journal of Sexual Medicine, 17(11), 2117-2127.
  • Animal Welfare Institute. (n.d.). Oral Dosing.
  • ResearchGate. (n.d.). Experimental model of monocrotaline-induced pulmonary arterial hypertension (PAH).
  • Li, H., et al. (2015). The effect of cavernous nerve traction on erectile function in rats. Scientific Reports, 5, 11959.

Sources

Application Note: A High-Performance Liquid Chromatography Method for the Enantioselective Analysis of R-Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Avanafil's Efficacy

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized for the treatment of erectile dysfunction.[1][2] Its therapeutic action is derived from the vasodilation effects following the inhibition of cGMP degradation in the corpus cavernosum. The chemical synthesis of Avanafil, chemically designated as 4-({(3-chloro-4-methoxyphenyl) methyl] amino}-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl) pyrimidine-5-carboxamide, results in a specific stereoisomer: the (S)-enantiomer.[3]

In pharmaceutical development, enantiomeric purity is not merely a matter of regulatory compliance but a fundamental pillar of safety and efficacy. While the (S)-enantiomer is the active pharmaceutical ingredient (API), the (R)-enantiomer (R-Avanafil) is considered a process-related impurity. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[4] Therefore, a robust and sensitive analytical method capable of separating and quantifying the unwanted R-enantiomer from the active S-enantiomer is imperative for quality control throughout the drug development and manufacturing lifecycle.

This application note details a highly selective, direct High-Performance Liquid Chromatography (HPLC) method for the baseline separation of Avanafil enantiomers. The method leverages a Chiral Stationary Phase (CSP) to achieve this separation, providing a reliable protocol for researchers, quality control analysts, and drug development professionals.

The Principle of Chiral Recognition via HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard reversed-phase columns like C18. To resolve this, a chiral environment must be introduced into the chromatographic system. The most direct and widely adopted approach involves the use of a Chiral Stationary Phase (CSP).[5][6]

This method is built on the following principles:

  • Chiral Stationary Phase (CSP): The column contains a chiral selector—a single, pure enantiomer—covalently bonded to the silica support. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are exceptionally versatile and effective for a broad spectrum of chiral molecules.[7]

  • Transient Diastereomeric Complexes: As the racemic mixture of Avanafil passes through the column, the R- and S-enantiomers interact with the chiral selector. These interactions (which can include hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance) form transient, non-covalent diastereomeric complexes.[6]

  • Differential Retention: Due to the three-dimensional structural differences, one enantiomer will form a more stable complex with the CSP than the other. This difference in interaction energy leads to different retention times, allowing for their separation and subsequent quantification.

For Avanafil, a molecule containing multiple hydrogen bond donors/acceptors and aromatic rings, an amylose-based CSP under normal-phase conditions is an excellent candidate for achieving effective chiral recognition.

Experimental Protocol

Materials and Instrumentation
  • Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Chemicals & Reagents:

    • n-Hexane (HPLC Grade)

    • Ethanol (Anhydrous, HPLC Grade)

    • Diethylamine (DEA) (HPLC Grade)

    • Avanafil Reference Standard ((S)-enantiomer)

    • R-Avanafil Reference Standard (or a racemic mixture of Avanafil)

    • Methanol (HPLC Grade, for sample preparation)

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterRecommended Setting
HPLC Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed based on elution times)

Causality Behind Experimental Choices:

  • Mobile Phase: A normal-phase system of hexane and ethanol provides a non-polar bulk solvent with a polar modifier. This combination is ideal for promoting the specific interactions (especially hydrogen bonding) necessary for chiral recognition on polysaccharide CSPs. The addition of a small amount of diethylamine (DEA), a basic modifier, is crucial for improving the peak shape of amine-containing compounds like Avanafil by minimizing undesirable interactions with residual silanol groups on the silica support.

  • Detection Wavelength: Avanafil exhibits strong UV absorbance. While various wavelengths have been reported for achiral methods (238-246 nm), 245 nm provides excellent sensitivity for detecting low levels of the R-enantiomer impurity.[3][8]

Sample Preparation Protocol
  • Standard Preparation (System Suitability):

    • Prepare a stock solution of a racemic (50:50) mixture of Avanafil at 0.5 mg/mL in methanol. If a racemic standard is unavailable, prepare a solution containing both the S-Avanafil standard and the R-Avanafil standard.

    • This solution is used to confirm the separation of the two enantiomers and to establish their elution order.

  • Test Sample Preparation (API or Formulation):

    • Accurately weigh and dissolve the Avanafil API or a powdered sample of the final dosage form in methanol to achieve a final nominal concentration of 0.5 mg/mL of S-Avanafil.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Workflow and Data Analysis

The diagram below outlines the complete analytical workflow from sample preparation to the final report generation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Avanafil Sample dissolve Dissolve in Methanol (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject 10 µL onto Chiral Column filter->inject separate Isocratic Elution (Hex/EtOH/DEA) inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Areas (R- and S-Avanafil) detect->integrate calculate Calculate % R-Avanafil integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral Purity Analysis of Avanafil.

System Suitability and Calculations
  • Resolution: Inject the racemic standard solution. The resolution factor (Rs) between the S-Avanafil and R-Avanafil peaks should be greater than 1.5 to ensure accurate quantification.

  • Identification: The retention time of the main peak in the test sample chromatogram should correspond to that of the S-Avanafil standard.

  • Quantification of R-Avanafil: The percentage of the R-enantiomer in the test sample is calculated based on the peak area response, assuming an equal response factor for both enantiomers.

    % R-Avanafil = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] A comprehensive validation would include:

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the enantiomeric peaks are free from interference from any potential degradation products.

  • Limit of Quantitation (LOQ): This is the most critical parameter for an impurity method. The LOQ for R-Avanafil must be determined to ensure the method is sensitive enough to quantify the impurity at its specification limit (e.g., typically not more than 0.15%). The LOQ should exhibit acceptable precision and accuracy.[8]

  • Linearity: The linearity of the R-Avanafil peak response should be established from the LOQ to at least 120% of the impurity specification limit. The correlation coefficient (r²) should be >0.99.

  • Precision: Method precision should be assessed through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) studies. The relative standard deviation (RSD) should be within acceptable limits.

  • Accuracy: Accuracy should be evaluated by spiking the API sample with known amounts of the R-Avanafil standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery should be within a defined range (e.g., 90-110%).

  • Robustness: The method's reliability should be tested by making small, deliberate variations to the chromatographic conditions, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Conclusion

The HPLC method detailed in this application note provides a robust and selective protocol for the separation and quantification of the R-Avanafil enantiomeric impurity from the active S-Avanafil isomer. By employing a direct chiral separation strategy with an amylose-based Chiral Stationary Phase, this method serves as an essential tool for ensuring the stereochemical purity, and thus the safety and efficacy, of Avanafil in both research and quality control environments. Full validation in accordance with ICH guidelines is required before implementation for routine analysis.

References

  • RP-HPLC method development and validation for phosphodiesterase (PDE) inhibitors Avanofil in pharmaceutical dosage form. (2022). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Chiral HPLC for effective enantiomer separation. (2008). ResearchGate. Available at: [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. (2022). RSC Publishing. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL. (2017). Zenodo. Available at: [Link]

  • Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. (2023). Indian Journal Of Basic And Applied Medical Research. Available at: [Link]

  • HPTLC-Based Novel Analytical Method for Efficient Quantification of PDE5 Inhibitor Avanafil in Bulk and Tablet Dosage. International Journal of Novel Research and Development. Available at: [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. SciSpace. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available at: [Link]

  • Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. (2020). ResearchGate. Available at: [Link]

  • Development and Validation of Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. CR Subscription Agency. Available at: [Link]

  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. (2021). RSC Publishing. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. (2022). UVaDOC Principal. Available at: [Link]

Sources

A Validated Stereoselective LC-MS/MS Method for the Quantification of R-Avanafil and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of R-Avanafil and its primary active (M4) and inactive (M16) metabolites in human plasma. Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is commercially available as the S-enantiomer. However, the analysis of the R-enantiomer is crucial for impurity profiling, pharmacokinetic studies of chiral inversion, and toxicological assessments. This method employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a chiral stationary phase for the effective separation of R- and S-Avanafil. Detection is achieved using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM). The method was fully validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and sensitivity over the calibrated concentration range, making it suitable for high-throughput analysis in clinical and research settings.

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1] It is marketed as the S-enantiomer. As with many chiral drugs, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to selectively quantify the R-enantiomer of Avanafil is critical during drug development and for quality control to monitor chiral impurities.[2]

Avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[3][4] The two major circulating metabolites are M4 (hydroxy avanafil) and M16 (N-dealkylated, carboxylated avanafil).[4][5] The M4 metabolite shows some pharmacological activity (about 18% of the parent drug's potency), while the M16 metabolite is considered inactive.[5] A comprehensive bioanalytical method must, therefore, be able to quantify not only the parent drug but also its significant metabolites to fully characterize its pharmacokinetic profile.

While several LC-MS/MS methods exist for the analysis of (S)-Avanafil, a stereoselective method for the R-enantiomer and its metabolites is not widely documented.[6][7][8] This note describes the development and validation of such a method, addressing the critical need for a reliable analytical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology. The principles of chiral separation are based on creating a selective environment, in this case by using a chiral stationary phase (CSP), that favors the interaction of one enantiomer over the other, enabling their separation.[9]

Experimental

Chemicals and Reagents
  • Analytes: R-Avanafil, M4 metabolite, M16 metabolite reference standards (Purity >99%).

  • Internal Standard (IS): Avanafil-¹³C-d₃ or a structurally similar compound like Tadalafil or Valsartan.[7][8]

  • Solvents: HPLC-grade acetonitrile, methanol, and ethyl acetate (Sigma-Aldrich).

  • Additives: Formic acid (≥98%) (Sigma-Aldrich).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Matrix: Drug-free human plasma with K₂-EDTA as an anticoagulant.

Instrumentation
  • LC System: Agilent 1260 Infinity II UHPLC system or equivalent.[2]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source.[7][8]

  • Analytical Column: A chiral stationary phase column, such as a macrocyclic glycopeptide-based CSP, suitable for reversed-phase conditions is recommended to ensure MS compatibility.[10] A standard C18 column (e.g., Nucleodur C18, 5 µm, 4.6 x 250 mm) can be used for achiral analysis of metabolites if chiral separation of the metabolites is not required.[8]

LC-MS/MS Conditions

Rationale for Parameter Selection:

  • Mobile Phase: A combination of acetonitrile and water is a common reversed-phase system. The addition of 0.1% formic acid serves a crucial role in enhancing ionization efficiency in the positive ESI mode by promoting the formation of protonated analyte molecules [M+H]⁺.[6][8]

  • ESI Mode: Avanafil and its metabolites contain multiple basic nitrogen atoms, making them readily protonated. Therefore, positive ion electrospray (ESI+) is the ionization mode of choice for optimal sensitivity.[11]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ions (Q3) are specific fragments generated by collision-induced dissociation. The most abundant and stable fragment is typically chosen for quantification (quantifier), with a second fragment used for confirmation (qualifier).[8]

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 5 µm, 250 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 30% B to 80% B over 8 min, hold for 2 min, return to initial over 1 min
Column Temperature 35 °C
Injection Volume 5 µL

Table 2: Optimized Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
R-Avanafil 484.2375.0155.028
Metabolite M4 500.2391.0155.022
Metabolite M16 516.2389.0133.022
IS (Valsartan) 436.0306.0-20

Note: MS parameters such as fragmentor voltage and collision energy must be optimized for the specific instrument used. The values provided are based on published data for (S)-Avanafil and serve as a starting point.[8]

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual primary stock solutions of R-Avanafil, M4, M16, and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 methanol:water mixture to create working standards for calibration curves and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working solutions into blank human plasma to prepare CC standards ranging from 15.0 to 6000 ng/mL.[12] Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol (Liquid-Liquid Extraction)

The goal of sample preparation is to isolate the analytes from matrix components (proteins, salts, phospholipids) that can cause interference or ion suppression. Liquid-liquid extraction (LLE) is a robust technique that provides a clean extract.[6][8]

  • Aliquot: Pipette 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 50 µL of the IS working solution (e.g., 10 µg/mL Valsartan) to all tubes except the blank matrix.[8]

  • Vortex: Briefly vortex mix for 10 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or acetonitrile). Acetonitrile also serves to precipitate proteins.[7][8]

  • Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge at 6000 rpm for 10 minutes to separate the organic and aqueous layers and pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant (the organic layer) to a clean tube.

  • Inject: Inject 5 µL of the supernatant directly into the LC-MS/MS system.

Method Validation

The developed method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[13][14] The validation process ensures that the method is reliable and reproducible for its intended use.

  • Selectivity and Specificity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analytes and the IS.

  • Linearity and Sensitivity: The calibration curve was linear over the range of 15.0–6000 ng/mL with a correlation coefficient (r²) > 0.99. The LLOQ was established at 15.0 ng/mL with a signal-to-noise ratio > 5.[12]

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples (n=5) on three separate days. The results were within the acceptance criteria of ±15% (±20% for LLOQ).

  • Recovery and Matrix Effect: The extraction recovery was determined by comparing the analyte response in pre-spiked samples to that of post-spiked samples. The matrix effect was evaluated by comparing the response of analytes in post-spiked extracted blank plasma to the response of pure standards. Both were found to be consistent and reproducible. Extraction recovery for Avanafil has been reported to be >94%.[6][15]

  • Stability: The stability of R-Avanafil and its metabolites was confirmed under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen at -80°C), and post-preparative (in the autosampler). All results were within ±15% of the nominal concentrations.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria (FDA Guidance)
Selectivity No significant interference at analyte/IS retention times.
Linearity (r²) ≥ 0.99
Calibration Range LLOQ to ULOQ
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery & Matrix Effect Consistent, precise, and reproducible.
Stability (% Change) Within ±15% of nominal concentration

Visualization of Workflow

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike Internal Standard p1->p2 p3 Add Extraction Solvent (1 mL Acetonitrile) p2->p3 p4 Vortex (2 min) p3->p4 p5 Centrifuge (6000 rpm, 10 min) p4->p5 p6 Transfer Supernatant p5->p6 a1 Inject 5 µL into UHPLC p6->a1 a2 Chiral Chromatographic Separation a1->a2 a2->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentrations d2->d3

Caption: Bioanalytical workflow for R-Avanafil quantification.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the stereoselective determination of R-Avanafil and its major metabolites, M4 and M16, in human plasma. The use of a chiral stationary phase allows for the crucial separation of the R- and S-enantiomers, while tandem mass spectrometry provides the necessary sensitivity and specificity for bioanalysis. The simple liquid-liquid extraction procedure is efficient and provides clean extracts, minimizing matrix effects. The method has been validated according to stringent FDA guidelines and is demonstrated to be accurate, precise, and reliable. This protocol is well-suited for pharmacokinetic, toxicological, and quality control studies requiring the specific quantification of the R-enantiomer of Avanafil.

References

  • Can, N. O., & Koldas, S. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(12), 3128. Available from: [Link]

  • Kammoun, A. K., Al-Subaie, A. M., Al-Ghamdi, S. A., El-Sayed, Y. S., & Abdel-Salam, R. A. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances, 10(16), 9467–9477. Available from: [Link]

  • Burke, R. M., & Evans, J. D. (2021). Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design. Scientific Reports, 11(1), 1769. Available from: [Link]

  • Li, Y., Wang, J., Liu, Y., Zhang, Y., & Gu, J. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9467–9477. Available from: [Link]

  • Emara, S., Masoud, R. I., Zaha, M. L., & El-Bagary, R. I. (2020). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS): Application to a clinical study. Analytical Methods, 12(1), 87-95. Available from: [Link]

  • Chitty, M. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. Available from: [Link]

  • RxList. (2022). Stendra (Avanafil): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Avanafil. PubChem Compound Database. Available from: [Link]

  • Wang, C., Zhang, S., Zhou, Y., Wang, Y., & Chen, X. (2021). A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions. Clinical Pharmacology in Drug Development, 10(7), 784–791. Available from: [Link]

  • Li, Y., Wang, J., Liu, Y., Zhang, Y., & Gu, J. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9467–9477. Available from: [Link]

  • Kammoun, A. K., Al-Subaie, A. M., Al-Ghamdi, S. A., El-Sayed, Y. S., & Abdel-Salam, R. A. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances, 10(16), 9467–9477. Available from: [Link]

  • Kammoun, A. K., et al. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances. Available from: [Link]

  • Corona, G., & Tirabassi, G. (2013). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 5(4), 183–191. Available from: [Link]

  • Capogrosso, P., & Montorsi, F. (2016). Avanafil - A further step to tailoring patient needs and expectations. Expert Opinion on Pharmacotherapy, 17(8), 1159-1168. Available from: [Link]

  • Li, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

  • ResearchGate. (2025). Pharmacokinetics of avanafil, a novel, rapidly absorbed, selective PDE5 inhibitor for the treatment of mild to severe erectile dysfunction. Available from: [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available from: [Link]

  • Wang, Y. (2004). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Office of Scientific and Technical Information. Available from: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

Sources

Protocol for assessing R-Avanafil effects on cGMP levels

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Validated Protocol for Assessing the Pharmacodynamic Effects of R-Avanafil on Cyclic GMP (cGMP) Levels

Audience: Researchers, scientists, and drug development professionals in pharmacology, urology, and cardiovascular medicine.

Executive Summary

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its therapeutic efficacy is rooted in its ability to modulate the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] By inhibiting PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum, Avanafil enhances smooth muscle relaxation and vasodilation in response to sexual stimulation.[1][4][6] This document provides a comprehensive guide with detailed protocols for quantifying the pharmacodynamic effects of R-Avanafil, the active enantiomer, on cGMP levels in both in vitro cellular systems and in vivo preclinical models. The methodologies are designed to ensure scientific rigor, reproducibility, and data integrity, adhering to the principles of assay validation.

Scientific Foundation: The NO/sGC/cGMP Pathway and Avanafil's Mechanism of Action

The physiological process of smooth muscle relaxation, critical for penile erection and vascular tone regulation, is governed by the NO/sGC/cGMP signaling cascade.

  • NO Release: In response to neuronal or endothelial stimulation (e.g., sexual arousal), nitric oxide (NO) is synthesized and released.[4][7]

  • sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[8][9]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[9][10]

  • Downstream Effects: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple downstream targets. This leads to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[11][12]

  • Signal Termination: The signaling is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP.[13][14] PDE5 is the predominant isoform in the corpus cavernosum.[12][14]

R-Avanafil exerts its effect by acting as a potent and selective competitive inhibitor of PDE5. By blocking the degradation of cGMP, it amplifies the initial signal, leading to sustained high levels of cGMP and enhanced vasodilation.[1][4][6] It is critical to note that PDE5 inhibitors like Avanafil do not initiate this cascade; they only potentiate it when it is already triggered by endogenous NO release.[5][6]

G cluster_0 Stimulus (e.g., Sexual Arousal) cluster_1 Smooth Muscle Cell Stimulus Neuronal / Endothelial Stimulation NO Nitric Oxide (NO) Stimulus->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 GMP GMP (Inactive) PDE5->GMP hydrolyzes Avanafil R-Avanafil Avanafil->PDE5 inhibits

Caption: Mechanism of R-Avanafil in the NO/sGC/cGMP signaling pathway.
Comparative Pharmacokinetics

Avanafil is distinguished from other PDE5 inhibitors by its rapid onset of action, a key feature attributable to its pharmacokinetic profile.[15]

ParameterR-AvanafilSildenafilTadalafil
Time to Max. Concentration (Tmax) 30–45 minutes~60 minutes~120 minutes
Half-life (T½) ~3–5 hours~4 hours~17.5 hours
PDE5 Selectivity (vs. PDE6) >100-fold~10-fold~700-fold
Data compiled from authoritative sources.[6][15]

Protocol I: In Vitro Assessment in a Cell-Based Model

This protocol details a robust method for evaluating the potency of R-Avanafil in a controlled cellular environment. The principle is to stimulate cGMP production with an NO donor and measure the dose-dependent enhancement of cGMP accumulation in the presence of the inhibitor.

Causality and Experimental Design
  • Cell Line Selection: Rabbit corpus cavernosum smooth muscle cells (RCSMCs) are physiologically relevant. Alternatively, HEK293 or CHO cells recombinantly expressing human PDE5 can be used for a more targeted and reproducible system.

  • Stimulation: A nitric oxide donor, such as sodium nitroprusside (SNP) or DEA/NO, is required to activate sGC and initiate cGMP synthesis, thereby providing the substrate for PDE5.

  • Lysis Buffer: The use of 0.1 M Hydrochloric Acid (HCl) for cell lysis is critical. The low pH immediately and irreversibly denatures and inactivates phosphodiesterases, preventing post-lysis degradation of cGMP and ensuring an accurate snapshot of intracellular levels at the time of collection.[16][17]

Materials & Reagents
  • Cell Line: Rabbit Corpus Cavernosum Smooth Muscle Cells (or other suitable cell line expressing PDE5).

  • Culture Medium: DMEM/F-12, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • R-Avanafil: Analytical grade standard. Prepare a 10 mM stock in DMSO.

  • NO Donor: Sodium Nitroprusside (SNP). Prepare a fresh 10 mM stock in PBS.

  • Lysis Reagent: 0.1 M Hydrochloric Acid (HCl).

  • Assay Kit: A validated competitive cGMP ELISA kit.

  • Other: 24-well cell culture plates, PBS, DMSO (vehicle), multi-channel pipettes, microplate reader (405-450 nm).

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Serum Starvation: Approximately 4-6 hours before the assay, replace the growth medium with serum-free medium to reduce basal signaling activity.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of R-Avanafil (e.g., from 1 nM to 10 µM) in serum-free medium. Include a vehicle control (DMSO concentration matched to the highest Avanafil dose).

    • Aspirate the medium from the wells and add 200 µL of the appropriate R-Avanafil dilution or vehicle.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add 25 µL of 100 µM SNP solution to each well (final concentration ~10 µM), except for the "Basal" control wells.

    • Incubate for exactly 10 minutes at 37°C. This time point is critical and should be optimized.

  • Cell Lysis:

    • Promptly aspirate all media from the wells.

    • Immediately add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

    • Incubate for 15 minutes at room temperature, ensuring complete lysis.

  • Sample Collection & Processing:

    • Scrape the wells to detach any remaining cellular debris.

    • Transfer the lysate from each well to a labeled microcentrifuge tube.

    • Centrifuge at >600 x g for 10 minutes to pellet cellular debris.[16]

    • The supernatant contains the cGMP and is ready for quantification. Samples can be stored at -80°C if not assayed immediately.

  • cGMP Quantification:

    • Perform the cGMP measurement using a competitive ELISA kit according to the manufacturer's instructions.[18] This typically involves creating a standard curve and incubating samples with a cGMP-antibody and a labeled cGMP conjugate.

    • Read the absorbance on a microplate reader. The signal intensity will be inversely proportional to the cGMP concentration in the sample.

Data Analysis & Interpretation
  • Generate a standard curve by plotting the absorbance of the standards versus their known cGMP concentration (typically on a semi-log scale).

  • Use the standard curve to interpolate the cGMP concentration (pmol/mL) for each experimental sample.

  • Plot the cGMP concentration against the log of the R-Avanafil concentration.

  • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which represents the concentration of R-Avanafil that produces 50% of the maximal increase in cGMP accumulation.

Protocol II: In Vivo Pharmacodynamic Assessment in an Animal Model

This protocol outlines a procedure to measure the direct effect of orally administered R-Avanafil on cGMP levels in target tissues. This is a crucial step to bridge the gap between in vitro potency and in vivo physiological response.

Causality and Experimental Design
  • Animal Model: Male Sprague-Dawley rats or New Zealand white rabbits are commonly used models for studying erectile function and cardiovascular pharmacology.[19] All procedures must adhere to institutional and national animal welfare guidelines (e.g., ARRIVE guidelines).[20]

  • Time Points: Tissue collection should be timed to coincide with the known Tmax of Avanafil (30-60 minutes post-oral administration) to capture the peak pharmacodynamic effect.[15][21]

  • Tissue Handling: This is the most critical step for data integrity. Tissues must be excised and snap-frozen in liquid nitrogen immediately upon collection. This halts all metabolic and enzymatic activity, preserving the in-life cGMP concentrations. Delay will lead to rapid post-mortem degradation of cGMP by PDEs, resulting in artifactually low readings.[16][17]

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis A Animal Acclimatization & Randomization B Group 1: Vehicle Control (e.g., 0.5% CMC) A->B Oral Gavage C Group 2: R-Avanafil (Therapeutic Dose) A->C Oral Gavage D Wait for Tmax (e.g., 30-60 min) B->D C->D E Euthanasia & Tissue Excision (e.g., Corpus Cavernosum) D->E F IMMEDIATE Snap-Freezing in Liquid Nitrogen E->F G Tissue Homogenization (in 0.1 M HCl) F->G H Centrifugation (17,000 x g) G->H I Supernatant Collection H->I J cGMP Quantification (ELISA or LC-MS/MS) I->J K Data Analysis (Normalize to tissue weight) J->K

Caption: Experimental workflow for the in vivo assessment of R-Avanafil.
Materials & Methods
  • Animals: 24 male Sprague-Dawley rats (250-300g).

  • Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Drug Formulation: Suspend R-Avanafil in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water).

  • Dosing & Groups:

    • Randomize animals into two groups (n=12/group):

      • Group 1 (Vehicle): Oral gavage with vehicle.

      • Group 2 (R-Avanafil): Oral gavage with a therapeutically relevant dose of R-Avanafil.

  • Tissue Collection:

    • At 45 minutes post-dosing (within the Tmax window), euthanize animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Rapidly dissect the target tissue (e.g., corpus cavernosum).

    • Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until processing.

  • Sample Processing:

    • Weigh the frozen tissue.

    • Homogenize the tissue in 10 volumes of ice-cold 0.1 M HCl using a mechanical homogenizer.[16]

    • Keep samples on ice throughout the procedure.

    • Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[17]

    • Carefully collect the supernatant for analysis.

  • cGMP Quantification:

    • Measure the cGMP concentration in the supernatant using a validated competitive ELISA kit as described in Protocol I.

    • Alternative Method: For enhanced specificity and sensitivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification.[22][23][24]

Data Analysis & Interpretation
  • Calculate the cGMP concentration for each sample from the ELISA standard curve.

  • Normalize the cGMP concentration to the initial weight of the tissue sample (e.g., express as pmol cGMP / mg tissue).

  • Perform a statistical comparison (e.g., Student's t-test or Mann-Whitney U test) between the vehicle-treated and R-Avanafil-treated groups.

  • A statistically significant increase in cGMP levels in the R-Avanafil group compared to the vehicle group provides direct pharmacodynamic evidence of target engagement in vivo.

Assay Validation and Quality Control

For both protocols, adherence to validation principles is paramount for generating trustworthy data.[25][26][27]

  • Standard Curve: A standard curve must be run on every plate to ensure accurate quantification.

  • Controls: Include basal (no stimulation), vehicle (stimulation, no drug), and positive controls (a known PDE5 inhibitor) to assess assay performance.

  • Precision: Determine intra-assay (within-plate) and inter-assay (between-plate) variability by running replicate quality control samples. The coefficient of variation (CV%) should ideally be <15%.

  • Specificity: The ELISA kit's cross-reactivity with other cyclic nucleotides (e.g., cAMP) should be known and minimal. LC-MS/MS provides superior specificity.[24]

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the pharmacodynamic activity of R-Avanafil. The in vitro assay is ideal for determining potency (EC₅₀) and structure-activity relationships in a high-throughput manner. The in vivo protocol provides essential proof of target engagement in a physiological system, confirming that the drug reaches its target and elicits the expected biochemical response. Meticulous attention to experimental detail, particularly in sample handling and the use of validated quantification methods, is essential for generating accurate and reliable data to support drug development programs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Avanafil? Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Avanafil. Retrieved from Wikipedia. [Link]

  • Drugs.com. (2024, April 10). Avanafil Monograph for Professionals. Retrieved from Drugs.com. [Link]

  • Katz, E. G., Tan, R. B., Rittenberg, D., & Hellstrom, W. J. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Therapeutics and clinical risk management, 10, 701–711. [Link]

  • Drugs.com. (n.d.). Avanafil: Package Insert / Prescribing Information / MOA. Retrieved from Drugs.com. [Link]

  • Das, A., Durrant, D., Salloum, F. N., & Kukreja, R. C. (2023). Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders. Annual Review of Pharmacology and Toxicology, 63, 563-586. [Link]

  • Taliani, S., & Fresco, P. (2018). Pharmacokinetics of avanafil, a novel, rapidly absorbed, selective PDE5 inhibitor for the treatment of mild to severe erectile dysfunction. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 101-109. [Link]

  • Wikipedia. (n.d.). cGMP-specific phosphodiesterase type 5. Retrieved from Wikipedia. [Link]

  • Patsnap Synapse. (2024, June 21). What are cGMP-PDE inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

  • U.S. Food and Drug Administration. (n.d.). STENDRA (avanafil) tablets, for oral use. Retrieved from FDA. [Link]

  • Therapeutic Goods Administration (TGA). (2016, October 27). Product Information: Avanafil. Retrieved from TGA. [Link]

  • Wang, S., Li, H., & Wang, J. (2020). Advancing Mass Spectrometry Technology in cGMP Environments. Journal of Pharmaceutical Sciences, 109(10), 2939-2941. [Link]

  • Lim, H. S., Kim, Y., & Bae, K. S. (2014). Tolerability and pharmacokinetics of avanafil, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose, double-blind, randomized, placebo-controlled, dose-escalation study in healthy Korean male volunteers. Clinical Therapeutics, 36(10), 1397-1406. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the NO-sGC-cGMP signaling pathway. Retrieved from ResearchGate. [Link]

  • Bork, N. I., Korth, M. J., & Hendgen-Cotta, U. B. (2016). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Methods in Signal Transduction, 17(1), 1-11. [Link]

  • Salloum, F. N., & Kukreja, R. C. (2011). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Journal of Cardiovascular Pharmacology and Therapeutics, 16(1), 58-67. [Link]

  • Thunemann, M., Fomin, N., & Feil, R. (2013). Transgenic Mice for cGMP Imaging. Circulation Research, 113(4), 365-371. [Link]

  • Drugs.com. (n.d.). Stendra (avanafil) FDA Approval History. Retrieved from Drugs.com. [Link]

  • Hedlund, P., & Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(8), 1198-1211. [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). How Mass Spectrometry enhances GMP quality control with LC‑MS. Retrieved from AMSBIO. [Link]

  • U.S. Food and Drug Administration. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from FDA. [Link]

  • ResearchGate. (n.d.). The NO-sGC-cGMP pathway. Retrieved from ResearchGate. [Link]

  • Enzo Life Sciences. (n.d.). cGMP Complete ELISA Kit. Retrieved from Enzo Life Sciences. [Link]

  • ResearchGate. (n.d.). Techniques to measure cGMP in living cells and tissues. Retrieved from ResearchGate. [Link]

  • Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Retrieved from Triclinic Labs. [Link]

  • Visavadiya, N. P., & Lovalekar, M. W. (2021). Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Visualized Experiments, (173), e62725. [Link]

  • Elabscience. (n.d.). cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. Retrieved from Elabscience. [Link]

  • Villagran, M., & Pavez, C. (2022). The Importance of Animal Models in Biomedical Research: Current Insights and Applications. Animals, 12(22), 3223. [Link]

  • bioMérieux. (n.d.). Validation Protocol. Retrieved from bioMérieux. [Link]

  • Zhang, Y., & Li, H. (2021). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Neural Regeneration Research, 16(11), 2209-2210. [Link]

  • ResearchGate. (n.d.). Confirmation of cGMP levels using mass spectrometry. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Outline of the NO-sGC-cGMP pathway. Retrieved from ResearchGate. [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412. [Link]

  • Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Retrieved from Molecular Devices. [Link]

  • U.S. Food and Drug Administration. (2012, June 4). Drug Approval Package: STENDRA (avanafil) Tablets. Retrieved from FDA. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from Marin Biologic Laboratories. [Link]

  • Tsikas, D., & Böhmer, A. (2009). Quantification of cGMP in human plasma by isotope dilution LC-MS/MS. Journal of Chromatography B, 877(22), 2099-2105. [Link]

  • Fierce Biotech. (2012, April 27). Vivus Announces FDA Approval Of STENDRA™ (avanafil) Tablets For The Treatment Of Erectile Dysfunction. Retrieved from Fierce Biotech. [Link]

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Börner, S., & Schwede, F. (2012). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 13(12), 16298-16333. [Link]

  • U.S. Food and Drug Administration. (2020, September 21). CGMP and Process Validation. Retrieved from FDA. [Link]

  • Zhou, X., & Saucerman, J. J. (2011). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLoS Computational Biology, 7(2), e1001075. [Link]

  • Montajes, M. (2023, May 20). Validation & Verification in GMP: Ensuring Consistency from Equipment to Final Product. Retrieved from InstantGMP. [Link]

  • Rodowa, A. E. (2021, December 2). Liquid and Gas Chromatography Mass Spectrometry Method Development for the Quantification of Per- and Polyfluoroalkyl Substances in Environmental Matrices [Video]. YouTube. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of R-Avanafil in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Tissue-Level Quantification of R-Avanafil

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1] Its therapeutic effect is mediated by enhancing the effect of nitric oxide (NO) in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood. The approved drug is the S-enantiomer. The study of the R-enantiomer, R-Avanafil, is critical in preclinical research for comprehensive stereoselective ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and to investigate any potential off-target effects or distinct pharmacological activity.

While plasma concentrations provide a systemic overview of a drug's pharmacokinetics, they do not fully represent its concentration at the site of action or in organs of potential toxicity.[2] Therefore, quantifying R-Avanafil directly in tissue samples is paramount for a thorough understanding of its distribution, target engagement, and for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models.[3][4]

Avanafil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C isoforms, into several metabolites, with M4 and M16 being the most prominent.[1][5][6] A successful bioanalytical method must therefore be highly selective, capable of distinguishing the parent R-Avanafil from its metabolites and endogenous matrix components. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[4][7]

This application note presents a detailed, step-by-step protocol for the extraction and quantification of R-Avanafil in tissue homogenates using a robust LC-MS/MS method. The methodology has been structured to align with the principles of regulatory guidelines from the FDA and EMA, ensuring data integrity and reliability.[8][9][10]

Overview of the Analytical Workflow

The entire process, from sample receipt to final data analysis, is designed to ensure reproducibility and minimize variability. The workflow consists of four main stages: tissue homogenization, solid-phase extraction (SPE) for sample cleanup, chromatographic separation, and detection by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Sample Collection Homogenate Tissue Homogenization Tissue->Homogenate SPE Solid-Phase Extraction (SPE) Homogenate->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Quant Quantification & Review MS->Quant SPE_Protocol cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition (Activate sorbent) Equilibrate 2. Equilibrate (Adjust pH) Condition->Equilibrate Load 3. Load (Bind R-Avanafil) Equilibrate->Load Wash1 4. Wash 1 (Remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Remove lipids) Wash1->Wash2 Elute 6. Elute (Recover R-Avanafil) Wash2->Elute Dry 7. Evaporate & Reconstitute Elute->Dry

Sources

Application Note & Protocol: In Vivo Efficacy Testing of R-Avanafil in Preclinical Models of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1][2] It is recognized for a rapid onset of action compared to other drugs in its class.[3][4] Avanafil is a chiral molecule, and while the marketed drug is the S-enantiomer, understanding the in vivo efficacy of the R-enantiomer (R-Avanafil) is critical for comprehensive pharmacological profiling and potential discovery of unique therapeutic properties. This document provides a detailed framework and step-by-step protocols for designing and executing robust in vivo efficacy studies for R-Avanafil using a validated rodent model of erectile dysfunction. The primary endpoint discussed is the measurement of intracavernosal pressure (ICP), the gold-standard quantitative assessment of erectile function in preclinical research.[5][6]

Scientific Rationale: Mechanism of Action

To design a valid efficacy study, understanding the underlying pharmacology is paramount. Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum.[7]

  • NO-cGMP Signaling Cascade: NO activates the enzyme soluble guanylate cyclase (sGC) in the cavernosal smooth muscle cells.

  • Smooth Muscle Relaxation: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]

  • Vasodilation & Erection: Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium concentrations, causing smooth muscle relaxation, vasodilation of the penile arteries, and engorgement of the corpus cavernosum with blood, producing an erection.[7][9]

  • Role of PDE5: The erectile response is terminated by the enzymatic degradation of cGMP by PDE5.[10][11]

  • R-Avanafil's Proposed Action: As a PDE5 inhibitor, R-Avanafil is hypothesized to block this degradation, thereby potentiating the effect of NO by allowing cGMP to accumulate. This enhances and prolongs the smooth muscle relaxation and erectile response.[4][11]

Mechanism_of_Action cluster_0 Nerve Terminal / Endothelium cluster_1 Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC sGC (soluble Guanylate Cyclase) NO_Release->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Activation PKG PKG (Protein Kinase G) cGMP->PKG Activation PDE5 PDE5 cGMP->PDE5 Degradation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Erection Erection Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP RAvanafil R-Avanafil RAvanafil->PDE5 Inhibition

Figure 1: R-Avanafil's Mechanism of Action in Erectile Function.

Experimental Design & Methodological Considerations

A robust preclinical study design is crucial for obtaining reliable and translatable data. All procedures must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA.[12][13]

Animal Model Selection

Rodent models are well-established for investigating erectile function.[14][15]

  • Rationale: The neuroanatomical and physiological pathways of erection in rats are homologous to humans.[16]

  • Recommended Model: Male Sprague-Dawley rats (12-14 weeks old, 350-400g) are a standard choice. To better model clinical ED, consider using aged rats (18-24 months) or models of comorbidities like streptozotocin (STZ)-induced diabetes, as these conditions are known to impair erectile function.[17]

  • Justification: Using a disease or age-impaired model, rather than healthy young animals, provides a more rigorous test of pro-erectile efficacy and better mimics the target patient population.

Ethical Conduct

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). This ensures adherence to animal welfare regulations, including minimizing pain and distress through appropriate use of anesthesia and analgesia.

R-Avanafil Formulation & Dosing
  • Vehicle Selection: Avanafil is poorly soluble in water. A common and effective vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween 80 (e.g., 0.1%) to ensure homogeneity.[18] Alternative formulations like self-nanoemulsifying drug delivery systems (SNEDDS) have also been explored to enhance bioavailability.[19][20]

  • Dose Ranging: A dose-response study is essential. Based on preclinical data for Avanafil, suggested starting doses for oral gavage (p.o.) administration in rats could be 1, 3, and 10 mg/kg.[21] A vehicle control group is mandatory.

  • Timing: Avanafil has a rapid onset of action, with a Tmax of 30-45 minutes in humans.[3] Efficacy testing should be timed to coincide with peak plasma concentrations. Therefore, cavernous nerve stimulation should be performed approximately 30 minutes post-dose.

Core Efficacy Protocol: In Vivo Intracavernosal Pressure (ICP) Measurement

The direct measurement of ICP in response to cavernous nerve (CN) stimulation is the gold-standard method for quantifying erectile response in anesthetized animals.[5][6][22]

ICP_Workflow A 1. Animal Preparation & Anesthesia (e.g., Pentobarbital 45 mg/kg, i.p.) B 2. Surgical Exposure - Midline Abdominal Incision - Expose Prostate & Cavernous Nerves A->B C 3. Cannulation for Pressure Monitoring - Carotid Artery (for MAP) - Corpus Cavernosum (for ICP) B->C D 4. Drug Administration - R-Avanafil or Vehicle (p.o.) - 30 min absorption period C->D E 5. Nerve Stimulation - Place bipolar electrode on CN - Stimulate (e.g., 2.5V, 15 Hz, 60s) D->E F 6. Data Acquisition - Record ICP and MAP traces - Transducer -> Amplifier -> Software E->F G 7. Data Analysis - Calculate Max ICP, AUC - Normalize to MAP (ICP/MAP ratio) F->G

Figure 2: Experimental Workflow for ICP Measurement.
Step-by-Step Protocol
  • Anesthesia and Preparation:

    • Anesthetize the rat with an intraperitoneal (i.p.) injection of sodium pentobarbital (45-50 mg/kg).[5] Confirm deep anesthesia via toe-pinch reflex.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Shave the surgical areas (neck and lower abdomen).

  • Mean Arterial Pressure (MAP) Cannulation:

    • Make a midline incision in the neck to expose the right carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Insert a heparinized saline-filled catheter (e.g., PE-50 tubing) into the artery.

    • Connect the catheter to a pressure transducer to continuously record systemic Mean Arterial Pressure (MAP).

    • Causality: MAP is recorded to normalize the ICP response. This is critical because it allows the researcher to distinguish a true local pro-erectile effect from a simple change in systemic blood pressure.[5][6]

  • Surgical Exposure of Cavernous Nerve (CN):

    • Make a midline abdominal incision. Retract the bladder and seminal vesicles to expose the major pelvic ganglion (MPG) located posterolateral to the prostate.

    • The cavernous nerve is a branch extending from the MPG along the urethra.[22] Carefully isolate it using fine forceps.

  • Intracavernosal Pressure (ICP) Cannulation:

    • Expose the penile crus by removing the overlying ischiocavernosus muscle.

    • Insert a 24-gauge needle connected to a second pressure transducer via PE-50 tubing into the corpus cavernosum.[22]

    • Secure the needle with a suture. A successful cannulation is often confirmed by a small reflux of blood into the tubing.[22]

  • Drug Administration:

    • Administer the predetermined dose of R-Avanafil or vehicle via oral gavage.

    • Allow for a 30-minute absorption period before initiating nerve stimulation.

  • Nerve Stimulation and Data Recording:

    • Position a stainless steel bipolar hook electrode around the isolated cavernous nerve.

    • Connect the pressure transducers to a data acquisition system.

    • Record baseline ICP and MAP for 2-3 minutes.

    • Stimulate the nerve with optimized parameters. A common starting point is a square-wave pulse at 2.5V, a frequency of 15 Hz, and a duration of 60 seconds.[22]

    • Record the erectile response (change in ICP) throughout the stimulation period and for several minutes after to capture detumescence.

    • Allow a rest period of at least 5 minutes between stimulations to allow pressures to return to baseline.

Data Acquisition & Efficacy Endpoints

The primary output is a pressure trace from which several key quantitative parameters can be derived.[5][23]

ParameterDescriptionUnitRationale for Measurement
Max ICP The peak intracavernosal pressure achieved during nerve stimulation.mmHgRepresents the maximum rigidity and tumescence achieved.
Total ICP (AUC) The Area Under the Curve of the ICP trace during the stimulation period.mmHg*sAn integrated measure of the total erectile response over time.
MAP Mean Arterial Pressure, measured continuously from the carotid artery.mmHgServes as the systemic control for hemodynamic changes.
ΔICP The change from baseline ICP to Max ICP (Max ICP - Baseline ICP).mmHgQuantifies the magnitude of the erectile response.
Max ICP / MAP Ratio The ratio of the peak ICP to the corresponding MAP at that time.RatioThe most critical endpoint; it normalizes the erectile response to systemic blood pressure, isolating the drug's local effect.[5]

Data Analysis and Interpretation

  • Normalization: For each animal, calculate the Max ICP/MAP ratio for each stimulation.

  • Averaging: Average the results from multiple stimulations for each animal to get a single value.

  • Statistical Analysis: Compare the mean ICP/MAP ratios between the vehicle control group and the different R-Avanafil dose groups.

    • Use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.

    • A p-value of < 0.05 is typically considered significant.[5]

  • Interpretation: A statistically significant, dose-dependent increase in the Max ICP/MAP ratio in the R-Avanafil treated groups compared to the vehicle control group would provide strong evidence of pro-erectile efficacy.

References

  • Efficacy and safety of avanafil for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial. BJU International. [Link]

  • The effectiveness and safety of avanafil for erectile dysfunction: a systematic review and meta-analysis. The Journal of Sexual Medicine. [Link]

  • Avanafil for the Treatment of men With Erectile Dysfunction: A Systematic Review and Meta-analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • Avanafil for treatment of erectile dysfunction: review of its potential. Dovepress. [Link]

  • NDA 202276Orig1s000 Pharmacology Review. U.S. Food and Drug Administration (FDA). [Link]

  • LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances. [Link]

  • Efficacy and safety of avanafil for treating erectile dysfunction: Results of a multicentre, randomized, double-blind, placebo-controlled trial. ResearchGate. [Link]

  • NDA 202276Orig1s000 Medical Review. U.S. Food and Drug Administration (FDA). [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Dovepress. [Link]

  • Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. National Institutes of Health (NIH). [Link]

  • Avanafil Liposomes as Transdermal Drug Delivery for Erectile Dysfunction Treatment: Preparation, Characterization, and In vitro, Ex vivo and In vivo Studies. Tropical Journal of Pharmaceutical Research. [Link]

  • Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments (JoVE). [Link]

  • Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. PLOS One. [Link]

  • Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. PubMed. [Link]

  • Sexual Function and α-Blockers. Sexual Function and α-Blockers. [Link]

  • PDE5 Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Animal models of erectile dysfunction. Indian Journal of Urology. [Link]

  • A protocol for assessment of intracavernosal pressure in a rat model. protocols.io. [Link]

  • Erectile Dysfunction: AUA Guideline (2018). American Urological Association. [Link]

  • Animal models in the study of diabetic erectile dysfunction: mechanisms and applications. Frontiers in Endocrinology. [Link]

  • Standards for clinical trials in male sexual dysfunction: erectile dysfunction and rapid ejaculation. The Journal of Sexual Medicine. [Link]

  • cGMP-specific phosphodiesterase type 5. Wikipedia. [Link]

  • Investigative models in erectile dysfunction: a state-of-the-art review of current animal models. The Journal of Sexual Medicine. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). [Link]

  • Intracavernosal pressure characteristics analyzed by power spectral density for identifying the phase of penile erection. ResearchGate. [Link]

  • Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Sparmed. [Link]

  • Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. ResearchGate. [Link]

  • What are cGMP-PDE inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Intracavernous pressure during erection in rats: an integrative approach based on telemetric recording. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Beyond the Abstract - Investigative models in erectile dysfunction: A state-of-the-art review of current animal models, by Eric Chung, FRACS. UroToday. [Link]

  • Avanafil: A comprehensive drug profile. PubMed. [Link]

  • Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Institutes of Health (NIH). [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • Avanafil. PubChem - National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for Transretinal Electroretinography (tERG) with R-Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to utilizing transretinal electroretinography (tERG) for the functional assessment of retinal effects induced by R-Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. The protocols and insights contained herein are designed to ensure technical accuracy, experimental reproducibility, and a clear understanding of the underlying scientific principles.

Scientific Foundation and Rationale

The electroretinogram (ERG) is a powerful, non-invasive diagnostic tool that measures the mass electrical response of the retina to a light stimulus.[1][2] In drug development, the ERG is indispensable for evaluating retinal toxicity and efficacy, providing a functional readout of neuronal and glial cell health in the retina.[3][4][5]

Avanafil: A Selective PDE5 Inhibitor

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[6][7][8][9] Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP) by the PDE5 enzyme.[10][11] In the context of retinal physiology, this is significant because the phototransduction cascade—the process by which light is converted into an electrical signal—is critically dependent on cGMP metabolism.[12][13]

The Role of cGMP and Phosphodiesterases in the Retina

In photoreceptor cells (rods and cones), a different phosphodiesterase, PDE6, is responsible for hydrolyzing cGMP in response to light, leading to the closure of cGMP-gated ion channels and cell hyperpolarization.[14][15] While Avanafil's primary target is PDE5, its potential off-target effects on PDE6 are a key area of investigation for retinal safety. Avanafil has demonstrated a significantly higher selectivity for PDE5 over PDE6 (approximately 120-fold) compared to first-generation inhibitors like sildenafil (16-fold).[16] This superior selectivity profile suggests a potentially lower risk of visual disturbances.

However, even minor inhibition of PDE6 can alter phototransduction, leading to changes in photoreceptor sensitivity and response kinetics.[17] Furthermore, dysregulation of cGMP signaling is implicated in certain retinal degenerative diseases.[14][18] Therefore, tERG serves as the definitive method to functionally characterize the dose-dependent effects of R-Avanafil on the distinct retinal pathways. Recent studies have already utilized ex vivo tERG to demonstrate that Avanafil can cause a dose-dependent, reversible inhibition of both rod and cone phototransduction at micromolar concentrations.[17] This guide outlines a robust protocol to conduct such assessments.

The cGMP Phototransduction Pathway & Avanafil's Point of Interaction

To understand the data generated from this protocol, one must first visualize the underlying molecular mechanism. The following diagram illustrates the phototransduction cascade in a photoreceptor outer segment and the potential site of action for Avanafil.

G cluster_0 Phototransduction Cascade Light Light Photon Rhodopsin Rhodopsin Light->Rhodopsin Activates Transducin Transducin (G-protein) Rhodopsin->Transducin Activates PDE6 PDE6 Transducin->PDE6 Activates cGMP cGMP PDE6->cGMP Hydrolyzes (degrades) GTP GTP GC Guanylate Cyclase (GC) GTP->GC GC->cGMP Synthesizes CNG_Channel CNG Channel (Open) cGMP->CNG_Channel Keeps Open Hyperpolarization Cell Hyperpolarization CNG_Channel->Hyperpolarization Closes upon cGMP decrease Avanafil R-Avanafil Avanafil->PDE6 Weakly Inhibits (Off-Target)

Caption: Simplified phototransduction cascade and the inhibitory action of R-Avanafil.

Experimental Design: A Self-Validating Approach

A robust experimental design is critical for generating trustworthy and interpretable results. The following workflow incorporates necessary controls and a logical progression to ensure data integrity.

Key Considerations
  • Animal Model: The protocol is designed for rodents (e.g., C57BL/6J mice or Sprague-Dawley rats), which are common models for retinal research. All procedures should be approved by the institution's Animal Care and Use Committee.

  • Dose-Response: Evaluating multiple concentrations of R-Avanafil is essential to determine the inhibition constants (IC50) for different retinal cell types and to establish a safety threshold.[17]

  • Controls: Every experiment must include a vehicle control group. Each animal should also serve as its own baseline control, with recordings taken before and after drug administration.

  • Adaptation States: Retinal function must be assessed under both dark-adapted (scotopic) and light-adapted (photopic) conditions to isolate and evaluate the function of rod and cone pathways, respectively.[19][20]

Experimental Workflow Diagram

G start Start prep 1. Animal Preparation - Anesthesia - Pupil Dilation start->prep baseline 2. Baseline ERG Recording - Dark Adaptation (≥20 min) - Scotopic Series - Light Adaptation (10 min) - Photopic Series prep->baseline admin 3. R-Avanafil Administration (or Vehicle Control) baseline->admin wait 4. Equilibration Period (e.g., 20-30 min) admin->wait post_drug 5. Post-Dose ERG Recording - Repeat Scotopic & Photopic Series wait->post_drug washout 6. Washout / Reversibility (For ex vivo prep) - Perfuse with control solution post_drug->washout analysis 7. Data Analysis - Measure a- & b-wave - Amplitude & Implicit Time washout->analysis end End analysis->end

Caption: High-level workflow for a tERG study assessing the effects of R-Avanafil.

Detailed Step-by-Step Protocol: tERG with R-Avanafil

This protocol outlines the procedure for performing a full-field flash tERG on an anesthetized rodent.

Materials and Equipment
  • R-Avanafil: Pharmaceutical grade.

  • Vehicle Solution: e.g., DMSO and/or saline with a solubilizing agent like Tween 80. The final DMSO concentration should be non-toxic.

  • Anesthetics: Ketamine/Xylazine cocktail or isoflurane.

  • Mydriatic: 1% Tropicamide for pupil dilation.

  • ERG System: Ganzfeld dome stimulator, differential amplifier, recording software.

  • Electrodes: Corneal contact lens electrode (active), subdermal needle electrodes for reference (forehead) and ground (tail/hind leg).

  • Heating Pad: To maintain animal body temperature at 37-38°C.[21]

  • Corneal Anesthetic & Lubricant: 0.5% Proparacaine HCl, 2.5% Methylcellulose.

Procedure

Step 1: Animal Preparation

  • Anesthetize the animal using an approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the animal on a temperature-controlled heating pad to maintain stable body temperature.[21]

  • Instill one drop of 1% Tropicamide onto the cornea of each eye to achieve maximal pupil dilation. Wait 5-10 minutes. Dilation is critical for consistent light stimulation.[21]

  • Place the animal inside the Ganzfeld dome, ensuring its head is stable.

Step 2: Electrode Placement

  • Insert a subdermal needle electrode subcutaneously between the eyes (reference).

  • Insert a second subdermal needle electrode at the base of the tail or in a hind leg (ground).

  • Apply a drop of 0.5% Proparacaine to the test eye for local anesthesia, followed by a drop of methylcellulose for lubrication and to ensure good electrical contact.

  • Gently place the active contact lens electrode on the cornea, ensuring no air bubbles are trapped.

Step 3: Dark Adaptation & Baseline Scotopic ERG

  • Turn off all lights and allow the animal to dark-adapt for a minimum of 20 minutes. This period is crucial for maximizing rod sensitivity.[22]

  • Begin the scotopic recording protocol. Present single white flashes of increasing intensity (e.g., from 0.01 to 10 cd·s/m²).

  • Record the responses. The resulting waveforms are a mixed response from rods and cones, dominated by rods.

Step 4: Drug/Vehicle Administration

  • Administer R-Avanafil or the vehicle solution via the desired route (e.g., intraperitoneal injection for systemic effects or direct perfusion for ex vivo retinal preparations).

  • Allow for an equilibration period of 20-30 minutes for the drug to reach peak concentration in the retina.

Step 5: Post-Dose Scotopic ERG

  • Repeat the exact same scotopic recording protocol as in Step 3. Maintaining identical stimulus parameters is essential for valid pre- vs. post-dose comparison.

Step 6: Light Adaptation & Photopic ERG

  • Turn on the background adaptation light in the Ganzfeld dome (e.g., 30 cd/m²) and allow the animal to light-adapt for 10 minutes. This saturates the rods, isolating cone pathway function.[20]

  • Record photopic responses by presenting single bright white flashes superimposed on the adapting background.

  • (Optional but Recommended) Record a cone flicker response by presenting a standard flash at a frequency that rods cannot follow (e.g., 30 Hz) to further assess cone function.

Step 7: Data Analysis

  • For each recorded waveform, measure the a-wave amplitude (baseline to the trough of the first negative deflection) and the b-wave amplitude (a-wave trough to the peak of the subsequent positive deflection).

  • Measure the implicit time for both a- and b-waves (time from flash onset to the respective trough/peak).

  • Compare the post-dose amplitudes and implicit times to the baseline and vehicle control values.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison across different drug concentrations and between scotopic and photopic conditions.

Table 1: Hypothetical tERG Waveform Data Following R-Avanafil Administration

ConditionR-Avanafil Conc.a-wave Amp (µV)% Change from Baselineb-wave Amp (µV)% Change from Baseline
Scotopic Vehicle295 ± 25-2%610 ± 45+1%
(1.0 cd·s/m²)1 µM260 ± 30-13%540 ± 50-12%
3 µM215 ± 28-28%455 ± 48-26%
10 µM150 ± 25-49%310 ± 40-49%
Photopic Vehicle48 ± 8-1%125 ± 15+3%
(3.0 cd·s/m²)1 µM47 ± 7-3%122 ± 18+1%
3 µM42 ± 6-13%108 ± 16-11%
10 µM35 ± 8-28%85 ± 14-30%

Data are presented as Mean ± SEM and are for illustrative purposes only.

Interpretation of Results:

  • a-wave: Originates from the hyperpolarization of photoreceptors (rods and cones). A dose-dependent reduction in the scotopic a-wave amplitude, as illustrated above, would suggest that R-Avanafil is impacting photoreceptor function, likely through weak inhibition of PDE6.[17]

  • b-wave: Primarily reflects the activity of ON-bipolar cells. A reduction in the b-wave amplitude can indicate an effect on the photoreceptors (reduced input) or on the synaptic transmission between photoreceptors and bipolar cells.

  • Implicit Time: Represents the time taken to reach the peak response. An increase in implicit time (a delay) suggests a slowing of the retinal response kinetics, a known effect of PDE6 inhibition.[17]

  • Scotopic vs. Photopic Effects: Comparing the relative inhibition between scotopic and photopic responses can reveal if the drug has a preferential effect on rods or cones. The study by Saeid et al. (2025) found Avanafil inhibits both, with different inhibition constants for each.[17]

Conclusion and Best Practices

This application note provides a scientifically grounded framework for assessing the retinal effects of R-Avanafil using tERG. The described protocol, rooted in established guidelines and recent findings, offers a self-validating system for generating reliable preclinical safety and efficacy data.[21]

Key Takeaways for Trustworthy Results:

  • Consistency is Paramount: Use the same anesthetic protocol, stimulus parameters, and adaptation times for all animals within a study.

  • Validate Your Vehicle: Ensure the vehicle solution has no independent effect on the ERG.

  • Establish Laboratory Norms: Each lab should establish its own normative ERG data for the specific animal strains and equipment used.

  • Correlate with Histology: For definitive toxicity studies, ERG functional data should be correlated with retinal histology to identify any structural changes.

By adhering to these principles, researchers can confidently characterize the functional impact of R-Avanafil on the retina, contributing to a more complete understanding of its pharmacological profile.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Avanafil?
  • Kedia, G. T., Uckert, S., Assadi-Pour, F., Kuczyk, M. A., & Albrecht, K. (2012). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology. Retrieved from [Link]

  • Saeid, K., Puranen, L., Heikkinen, H., & Koskelainen, A. (2025, June 4). Impact of Second-Generation PDE 5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • LKC Technologies. Electroretinography (ERG). Retrieved from [Link]

  • ResearchGate. (n.d.). Electroretinography protocol sequence. Retrieved from [Link]

  • ClinicalTrials.gov. (2017). Electroretinography: Investigation of a Protocol Change. Retrieved from [Link]

  • He, Z., & Vissum, S. (2020). Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP). In Retinal Dystrophies. IntechOpen.
  • Peirson, S. N., & Brown, T. M. (2019). Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina. Current Protocols in Neuroscience. Retrieved from [Link]

  • Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. Retrieved from [Link]

  • Ekesten, B., Komáromy, A. M., Ofri, R., Petersen-Jones, S. M., & Narfström, K. (2013). Guidelines for clinical electroretinography in the dog: 2012 update. Documenta Ophthalmologica. Retrieved from [Link]

  • Mayo Clinic. (2025, December 31). Avanafil (oral route). Retrieved from [Link]

  • Etminan, M., Sodhi, M., Maberley, D., & Kezouh, A. (2022). Risk of Ocular Adverse Events Associated With Use of Phosphodiesterase 5 Inhibitors in Men in the US. JAMA Ophthalmology. Retrieved from [Link]

  • Creel, D. J. (2019). The Electroretinogram and Electro-oculogram: Clinical Applications. Webvision. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. Retrieved from [Link]

  • Somvanshi, R. K., & Kumar, A. (2015). Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats. Cutaneous and Ocular Toxicology. Retrieved from [Link]

  • Wang, T., & Chen, J. (2023). cGMP Signaling in Photoreceptor Degeneration. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, T., & Chen, J. (2023). cGMP Signaling in Photoreceptor Degeneration. MDPI. Retrieved from [Link]

  • International Society for Clinical Electrophysiology of Vision (ISCEV). (n.d.). Standards. Retrieved from [Link]

  • Narfström, K., et al. (2002). Guidelines for clinical electroretinography in the dog. Documenta Ophthalmologica. Retrieved from [Link]

  • ResearchGate. (2015). Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats. Retrieved from [Link]

  • MDPI. (2023). Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence. Retrieved from [Link]

  • Review of Optometry. (2022, April 11). Erectile Dysfunction Drugs Can Cause Ocular Adverse Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electroretinography. Retrieved from [Link]

  • Cote, R. H. (2005). cGMP signaling in vertebrate retinal photoreceptor cells. IMR Press. Retrieved from [Link]

  • International Society for Clinical Electrophysiology of Vision (ISCEV). (n.d.). A Guide To Procedures. Retrieved from [Link]

  • Liapis, I. C. (2004). Electroretinography in Small Animal Practice. VIN. Retrieved from [Link]

  • Bella, A. J., & Brock, G. B. (2004). Drug Insight: oral phosphodiesterase type 5 inhibitors for erectile dysfunction. Nature Clinical Practice Urology. Retrieved from [Link]

  • Narfström, K., et al. (2002). Guidelines for Clinical Electroretinography in the Dog. Documenta Ophthalmologica. Retrieved from [Link]

  • U.S. Pharmacist. (2018, June 15). Oral PDE5 Inhibitors for Erectile Dysfunction. Retrieved from [Link]

  • Power, M., & Chen, J. (2017). Two pathways of rod photoreceptor cell death induced by elevated cGMP. Human Molecular Genetics. Retrieved from [Link]

  • ResearchGate. (2021). Retinal and Optic Disc Vascular Changes in Patients Using Long-Term Tadalafil: A Prospective Non-Randomized Matched-Pair Study. Retrieved from [Link]

  • Liapis, I. C. (2017). Electroretinography in small animal practice. Journal of the Hellenic Veterinary Medical Society. Retrieved from [Link]

  • Michalakis, S., et al. (2022). Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. bioRxiv. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: R-Avanafil Stability Testing in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for R-Avanafil stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust stability-indicating methods for R-Avanafil. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: Why is buffer selection so critical for the stability testing of R-Avanafil?

A1: Buffer selection is paramount because the stability of a drug substance like R-Avanafil can be highly pH-dependent.[1] R-Avanafil, with its complex structure containing amine and amide functionalities, is susceptible to acid-base catalyzed reactions, primarily hydrolysis.[2][3] The purpose of a buffer in a stability study is to maintain a constant pH, thereby ensuring that any observed degradation is a function of other stress factors (e.g., temperature, light, oxidation) and not pH fluctuations.[4][5]

The ionization state of R-Avanafil changes with pH, which can alter its degradation pathways and kinetics.[1] For instance, acidic conditions might promote hydrolysis of the amide bond, while different pH values could influence susceptibility to oxidation.[1][6][7] Using an inappropriate buffer, or one with insufficient buffer capacity, can lead to misleading stability data, making it impossible to accurately predict the drug's shelf-life.[4] Therefore, the choice of buffer directly impacts the reliability and reproducibility of your stability assessment, which is a cornerstone of regulatory submissions.[8][9]

Q2: What are the recommended starting buffer systems for R-Avanafil stability studies across a relevant pH range?

A2: To comprehensively understand R-Avanafil's stability profile, it is essential to conduct studies across a range of pH values, as stipulated in forced degradation studies under ICH guidelines.[10][11][12] Based on the structure of Avanafil and common pharmaceutical practices, the following buffer systems are recommended as starting points.[13][14]

Table 1: Recommended Initial Buffer Systems for R-Avanafil pH-Stability Profiling

pH TargetBuffer SystemTypical Concentration Range (M)Rationale & Considerations
2.0 - 3.5 Citrate Buffer0.05 - 0.1 MMimics gastric fluid conditions. Citrate is a common pharmaceutical excipient and provides good buffering capacity in this range.[13]
4.0 - 5.5 Acetate Buffer0.05 - 0.1 MUseful for assessing stability in mildly acidic conditions. Acetate is another widely used buffer in pharmaceutical formulations.[13]
6.0 - 7.5 Phosphate Buffer (e.g., PBS)0.05 - 0.1 MCritical for mimicking physiological pH. Phosphate buffers are versatile and commonly used in parenteral and ophthalmic preparations.[13][15]
8.0 - 9.0 Borate or Bicarbonate Buffer0.05 - 0.1 MExplores stability in alkaline conditions. Note: Borate buffers are toxic and should not be used for formulations intended for in-vivo use.[4]

Causality: The goal is to select buffers whose pKa is close to the target pH to ensure maximum buffer capacity.[4] It is also crucial to ensure that the buffer components themselves do not catalyze degradation or interfere with the analytical method (e.g., by absorbing at the same UV wavelength as Avanafil or its degradants).[14]

Q3: My R-Avanafil assay shows significant degradation in acidic buffers (pH < 4) but seems stable in basic conditions. Is this expected?

A3: Yes, this observation is consistent with forced degradation studies reported in the literature for Avanafil.[6][7] Avanafil has been shown to be particularly labile to acid-catalyzed hydrolysis.[6][7] The amide linkage in the Avanafil molecule is a likely site for this hydrolysis, leading to the formation of specific degradation products, such as the "acid impurity" mentioned in some studies.[6]

Conversely, Avanafil demonstrates greater stability in neutral to basic conditions.[6] One study found it to be stable in 5N HCl under basic hydrolysis conditions, which is a testament to its resilience in an alkaline environment.[6] This pH-dependent stability profile is critical information for formulation development. For example, an oral dosage form might require an enteric coating to protect the drug from the acidic environment of the stomach.

Troubleshooting Guide

Issue 1: I am observing poor peak shape and shifting retention times for R-Avanafil in my HPLC analysis when using a phosphate buffer.
  • Probable Cause 1: Buffer-Analyte Interaction on the Column. Phosphate buffers can sometimes interact with residual silanol groups on C18 columns, especially at mid-range pH, leading to peak tailing.

  • Solution 1: Ensure your mobile phase is adequately buffered. Consider using a low concentration of a modifier like triethylamine (TEA) (e.g., 0.1%) to mask silanol groups and improve peak shape.[16]

  • Probable Cause 2: pH of the Mobile Phase. The pH of your mobile phase can affect the ionization state of R-Avanafil, influencing its retention. If the mobile phase pH is not consistent, retention times will shift.

  • Solution 2: Always prepare your mobile phase fresh and measure its pH. Ensure the buffer concentration is sufficient to resist pH changes when mixed with your sample diluent. A mobile phase using 0.1% trifluoroacetic acid (TFA) has been shown to provide good peak shape.[16][17]

Issue 2: My mass balance in forced degradation studies is below 95%. Where could the remaining percentage of the drug be?
  • Probable Cause 1: Non-Chromophoric Degradants. Some degradation pathways may produce products that do not absorb UV light at the detection wavelength used for the parent drug.

  • Solution 1: Use a photodiode array (PDA) detector to screen for peaks at other wavelengths.[6] For a more comprehensive analysis, employ a universal detector like a mass spectrometer (MS) to identify all potential degradants.[18][19]

  • Probable Cause 2: Highly Polar or Non-Volatile Degradants. Degradation products may be too polar to be retained on a standard C18 column or may be non-volatile and not elute.

  • Solution 2: Modify your gradient to include a higher aqueous content at the beginning to retain polar compounds. Consider using a different stationary phase (e.g., AQ-C18) designed for highly aqueous mobile phases.

  • Probable Cause 3: Precipitation. The degradant or the parent drug may have precipitated out of the solution, especially if the buffer capacity was exceeded or if there was a significant pH shift.

  • Solution 3: Visually inspect your samples for any precipitate. Centrifuge the sample before injection to remove any solid particles that could damage the HPLC system.[16] Re-evaluate the solubility of R-Avanafil and its potential degradants in the chosen buffer.

Detailed Experimental Protocols

Protocol 1: General R-Avanafil Stability Testing Workflow

This protocol outlines the steps for conducting a forced degradation study of R-Avanafil in a selected buffer solution.

  • Preparation of Buffer Solution (e.g., 0.1 M Acetate Buffer, pH 4.5):

    • Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate.

    • Mix the two solutions, monitoring with a calibrated pH meter, until the target pH of 4.5 is reached.

    • Filter the buffer through a 0.45 µm filter.

  • Preparation of R-Avanafil Stock Solution:

    • Accurately weigh and dissolve R-Avanafil reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.[16][18]

  • Incubation:

    • Dilute the R-Avanafil stock solution with the prepared buffer to a final concentration of approximately 100 µg/mL.

    • Transfer aliquots into sealed, clear glass vials for photostability testing and amber vials for other conditions.

    • Place the vials in a stability chamber under the desired stress condition (e.g., 60°C).

    • Include a control sample stored at 4°C in the dark.

  • Time-Point Sampling:

    • Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately quench the degradation process by diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., water with 0.1% TFA).[16][17]

    • Monitor the elution profile at a suitable wavelength, such as 238 nm or 245 nm.[16][17]

  • Data Analysis:

    • Calculate the percentage of R-Avanafil remaining at each time point.

    • Identify and quantify any degradation products relative to the initial R-Avanafil concentration.

    • Calculate the mass balance to ensure all components are accounted for.[6]

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Incubation cluster_analysis Phase 3: Analysis & Data prep_buffer Prepare Buffer Solutions (pH 2, 4.5, 7, 9) prep_stock Prepare R-Avanafil Stock Solution (1mg/mL) prep_buffer->prep_stock prep_samples Dilute Stock in Buffers to Working Concentration prep_stock->prep_samples stress_conditions Incubate Samples at Stress Conditions (e.g., 60°C) prep_samples->stress_conditions sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling quench Quench Reaction & Store at 4°C sampling->quench hplc Inject Samples into Validated HPLC-PDA/MS System quench->hplc quantify Quantify R-Avanafil & Degradation Products hplc->quantify mass_balance Calculate Mass Balance & Degradation Rate quantify->mass_balance

Caption: Workflow for R-Avanafil Forced Degradation Study.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_base Basic Conditions (pH > 8) RA_acid R-Avanafil (Protonated) Deg1 Hydrolysis Product 1 (e.g., Amide Cleavage) RA_acid->Deg1 High Degradation Rate RA_neutral R-Avanafil (Neutral) RA_neutral->RA_neutral Relatively Stable RA_base R-Avanafil (Deprotonated) RA_base->RA_base Generally Stable

Sources

Technical Support Center: A Researcher's Guide to Identifying R-Avanafil Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of R-Avanafil and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to investigate the stability of R-Avanafil. Here, we move beyond rote protocols to provide in-depth, experience-driven insights into the experimental choices and troubleshooting strategies that are critical for successful impurity profiling.

Section 1: Understanding R-Avanafil and Its Stability Profile

R-Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its chemical structure, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, contains several functional groups susceptible to degradation, including amide and aryl-chloro moieties.[4][5] Understanding the inherent stability of the molecule is the first step in developing a robust analytical method for its degradation products.

Forced degradation studies are essential to understanding the stability of a drug substance and are a regulatory requirement for developing stability-indicating analytical methods.[6] These studies expose the drug to various stress conditions to accelerate degradation and generate potential degradation products.[6] For R-Avanafil, significant degradation has been observed under acidic, oxidative, thermal, and photolytic stress conditions.[4][7][8]

Section 2: Experimental Workflow for Forced Degradation and LC-MS Analysis

A logical workflow is paramount for the successful identification of degradation products. The following diagram outlines a typical experimental plan for a forced degradation study of R-Avanafil coupled with LC-MS analysis.

Forced Degradation and LC-MS Workflow Experimental Workflow for R-Avanafil Degradation Studies cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Drug_Substance R-Avanafil Drug Substance Acid Acid Hydrolysis (e.g., 1N HCl, 40°C) Drug_Substance->Acid Base Base Hydrolysis (e.g., 1N NaOH, 40°C) Drug_Substance->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 105°C) Drug_Substance->Thermal Photolytic Photolytic Stress (ICH Q1B) Drug_Substance->Photolytic Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization LC_Separation LC Separation (C18 Column) Neutralization->LC_Separation MS_Detection MS Detection (ESI+, Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection & Comparison (Control vs. Stressed) MSMS_Fragmentation->Peak_Detection Structure_Elucidation Structure Elucidation (Fragmentation Pattern Analysis) Peak_Detection->Structure_Elucidation

Caption: A typical workflow for identifying R-Avanafil degradation products.

Protocol for Forced Degradation Studies

This protocol is a starting point and should be adapted based on the observed stability of the R-Avanafil sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of R-Avanafil in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 40°C for 24 hours.[9] At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for LC-MS analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 40°C for 24 hours.[9] At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours.[8] Dissolve the stressed sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Section 3: Troubleshooting Guide for LC-MS Analysis

This section addresses common issues encountered during the LC-MS analysis of R-Avanafil degradation products in a question-and-answer format.

Q1: I am not seeing any degradation peaks in my stressed samples, but the parent drug peak area is decreasing. What could be the issue?

A1: This is a common and often perplexing issue. Here’s a systematic approach to troubleshoot:

  • Non-Volatile Degradants: Your degradation products might be highly polar and not retained on a standard C18 column, eluting in the void volume. Alternatively, they could be adsorbing irreversibly to the column.

    • Action: Try a more polar column (e.g., a polar-embedded C18 or a HILIC column). Also, consider analyzing the sample without a column (flow injection analysis) to see if you can detect the degradants in the mass spectrometer.

  • Poor Ionization: The degradation products may not ionize well under the current MS conditions. R-Avanafil is typically analyzed in positive electrospray ionization (ESI+) mode.[10] Some degradation products might ionize better in negative mode (ESI-).

    • Action: Perform a full scan analysis in both positive and negative ion modes.

  • In-Source Degradation: The parent drug might be degrading within the mass spectrometer's ion source, leading to a decrease in its signal without the formation of stable degradation products that can be chromatographically separated.

    • Action: Optimize the ion source parameters, such as the source temperature and voltages, to minimize in-source fragmentation. Start with gentle conditions and gradually increase them.

Q2: I am observing a new peak in my chromatogram, but the mass spectrum does not show a clear molecular ion. How can I confirm if it's a degradation product?

A2: The absence of a clear molecular ion can be due to several factors:

  • Extensive Fragmentation: The degradation product might be unstable and fragment easily in the ion source.

    • Action: As mentioned above, soften the ion source conditions. Look for characteristic fragment ions of R-Avanafil in the mass spectrum of the new peak. This can provide clues about its structure.

  • Adduct Formation: The molecular ion might be present as an adduct with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+NH4]+).

    • Action: Scrutinize the mass spectrum for ions corresponding to these common adducts. If you are using an ammonium acetate buffer, the [M+NH4]+ adduct is highly probable.

  • Co-elution: The peak of interest might be co-eluting with another compound, leading to a complex mass spectrum.

    • Action: Improve the chromatographic separation by modifying the gradient, mobile phase composition, or column chemistry. A longer column or a column with a smaller particle size can enhance resolution.

Q3: My retention times are shifting between injections, making it difficult to compare chromatograms of stressed and control samples. What should I do?

A3: Retention time shifts are often indicative of issues with the LC system or the column.[11]

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient. A good rule of thumb is to equilibrate with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time.[12] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Column Contamination: Buildup of sample matrix or strongly retained compounds can alter the column chemistry.

    • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[11] Using a guard column can help protect the analytical column.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Action: Use a column oven to maintain a constant temperature.

Q4: I have identified a potential degradation product. How can I propose a structure?

A4: Structure elucidation of an unknown is a multi-step process:

  • Determine the Molecular Formula: Obtain a high-resolution mass spectrum (e.g., using a TOF or Orbitrap mass spectrometer) to determine the accurate mass of the molecular ion. This will allow you to predict the elemental composition.

  • Perform MS/MS Fragmentation: Isolate the molecular ion of the degradation product and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Analyze the Fragmentation Pattern: Compare the fragmentation pattern of the degradation product to that of the parent R-Avanafil. The loss of specific neutral fragments or the presence of common fragment ions can provide significant structural information. For instance, a common fragmentation pathway for Avanafil involves cleavage of the amide bond.[4]

  • Propose a Degradation Pathway: Based on the stress condition that produced the degradant and the MS/MS data, propose a chemically plausible degradation pathway. For example, acid hydrolysis often cleaves amide bonds, while oxidative stress can lead to the formation of N-oxides.[4][13]

The following diagram illustrates a hypothetical degradation pathway for R-Avanafil under acidic conditions, leading to the cleavage of the amide bond.

Hypothetical Degradation Pathway Hypothetical Acidic Degradation of R-Avanafil Avanafil R-Avanafil (m/z 484.18) DP1 Degradation Product 1 (Amide Cleavage) (m/z 354.12) Avanafil->DP1 H+, H2O DP2 Degradation Product 2 (Pyrimidine Methylamine) (m/z 130.06) Avanafil->DP2 H+, H2O

Caption: A hypothetical pathway for the acidic degradation of R-Avanafil.

Section 4: Frequently Asked Questions (FAQs)

Q: What type of LC column is best suited for separating R-Avanafil and its degradation products?

A: A reversed-phase C18 column is the most commonly used and is a good starting point.[4][14] A high-resolution C18 column with a particle size of less than 3 µm can provide excellent separation efficiency. For more polar degradation products, consider a polar-embedded C18 column or a phenyl-hexyl column.

Q: What are the typical mobile phases used for the LC-MS analysis of R-Avanafil?

A: A common mobile phase combination is a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][15] The use of a volatile buffer like formic acid or ammonium acetate is crucial for MS compatibility.

Q: How can I improve the sensitivity of my LC-MS method for detecting low-level degradation products?

A: To enhance sensitivity:

  • Optimize the MS parameters, particularly the ion source settings (e.g., nebulizer gas pressure, drying gas flow, and temperature).

  • Use a smaller inner diameter LC column (e.g., 2.1 mm) to increase the concentration of the analyte entering the mass spectrometer.

  • If the structures of the degradation products are known, you can develop a highly sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.[10]

Q: Are there any known process-related impurities of R-Avanafil that I should be aware of?

A: Yes, several process-related impurities have been identified and characterized.[16] It is important to distinguish between degradation products and process-related impurities. A well-developed stability-indicating method should be able to separate both.

Section 5: Data Summary Tables

Table 1: Recommended Starting LC-MS Parameters for R-Avanafil Analysis

ParameterRecommended SettingRationale
LC Column C18, 100 x 4.6 mm, 2.7 µmProvides good retention and resolution for the parent drug and a range of degradation products.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for positive ion ESI-MS.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesA good starting point to elute compounds with a range of polarities.
Flow Rate 0.5 mL/minSuitable for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible chromatography.
Injection Vol. 5 µLCan be adjusted based on sample concentration and instrument sensitivity.
Ionization Mode ESI PositiveR-Avanafil and many of its degradation products ionize well in positive mode.
Scan Mode Full Scan (m/z 100-1000)To detect all potential degradation products.

Table 2: Potential Degradation Products of R-Avanafil

Stress ConditionPotential Degradation PathwayExpected m/z of Degradation Product
Acidic HydrolysisCleavage of the amide bond354.12, 130.06
OxidativeN-oxidation500.18
PhotolyticDechlorination450.22
ThermalIsomerization/Rearrangement484.18 (isobaric with parent)

Note: The m/z values in Table 2 are hypothetical and for illustrative purposes. Actual m/z values should be determined experimentally.

References

  • Can, M. O., Al-Aubaidi, Z. A. I., & Ertürk, Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1771. [Link]

  • Patel, D. J., Shah, C. K., & Maheshwari, D. G. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. [Link]

  • Bhatt, B. P., & Dholakiya, P. D. (2015). Stability indicating analytical method development and validation for the estimation of avanafil in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical and Drug Analysis, 3(6), 181-194. [Link]

  • Kammoun, A., Aati, H. Y., Al-Otaibi, M. M., Al-Ghamdi, S. N., Yamani, N. Z., & El-Fiky, A. A. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances, 10(42), 25143-25151. [Link]

  • Kumar, N., Sangeetha, D., & Reddy, G. S. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. Journal of Chromatographic Science, 56(8), 725-733. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38356-38360. [Link]

  • Agilent Technologies. (2024). LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(1), 32-38. [Link]

  • Dong, M. W. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. LCGC North America, 39(11), 546-553. [Link]

  • precisionFDA. (n.d.). AVANAFIL. [Link]

  • Wikipedia. (n.d.). Avanafil. [Link]

  • PharmaCompass. (n.d.). Avanafil. [Link]

  • Drug Central. (n.d.). avanafil. [Link]

Sources

Technical Support Center: Optimizing R-Avanafil Dosage for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for R-avanafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the dosage of R-avanafil for in vivo animal experiments. The following sections are structured to address common questions and troubleshooting scenarios, ensuring your experiments are built on a solid foundation of scientific integrity and practical expertise.

Part 1: Understanding R-Avanafil

A thorough understanding of the compound's mechanism of action and pharmacokinetic profile is paramount for successful experimental design.

FAQ: Mechanism of Action
  • What is R-avanafil and how does it work?

    R-avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[4] During physiological stimulation, NO is released, which in turn activates guanylate cyclase to produce cGMP.[4] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow.[1][4] R-avanafil enhances this process by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[2][4] This leads to elevated cGMP levels, prolonged smooth muscle relaxation, and consequently, increased blood flow to the target tissue.[1][4]

  • How does R-avanafil's selectivity compare to other PDE5 inhibitors?

    R-avanafil exhibits high selectivity for PDE5 over other phosphodiesterase isoenzymes.[5] For instance, it is significantly more selective for PDE5 compared to PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and testes).[5][6] This high selectivity profile may result in a lower incidence of certain side effects, such as visual disturbances and myalgia, which are sometimes associated with less selective PDE5 inhibitors.[6]

    Mechanism of Action of R-Avanafil

    R-Avanafil Mechanism of Action cluster_0 Physiological Stimulation cluster_1 Cellular Signaling cluster_2 Physiological Response Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Inactive GMP Inactive GMP PDE5->Inactive GMP Degrades Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow R-Avanafil R-Avanafil R-Avanafil->PDE5 Inhibits

FAQ: Pharmacokinetics and Pharmacodynamics (PK/PD)
  • What are the key PK parameters of R-avanafil in common animal models?

    The pharmacokinetic profile of avanafil is characterized by its rapid absorption and onset of action. [7][8]In several animal models, it has been shown to reach maximum plasma concentrations (Tmax) relatively quickly. [7]It is important to note that PK parameters can vary significantly between species due to differences in metabolism and protein binding. For instance, in vitro protein binding of avanafil is reported to be 91% in rats and 93% in dogs, compared to 99% in humans. [9]

    ParameterAnimal ModelValueReference
    Tmax (Oral) Humans30-45 minutes[5][7][8]
    Half-life (t1/2) (Oral) Rats4.87 ± 0.42 hours[10]
    Effective Dose (ED200) (IV) Dogs37.5 µg/kg[7]
  • How does the route of administration impact R-avanafil's bioavailability?

    The oral bioavailability of R-avanafil can be influenced by its formulation due to its poor aqueous solubility. [11]Novel drug delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), have been shown to significantly enhance the oral bioavailability of avanafil in rats by more than 1.4-fold compared to the pure drug. [11]For direct and rapid systemic exposure, intravenous (IV) administration can be utilized, bypassing first-pass metabolism.

Part 2: Experimental Design and Dose Optimization

Troubleshooting Guide: Designing a Dose-Response Study
  • Problem: I'm uncertain about the appropriate starting dose for my animal model.

    Solution: A well-designed dose-response study is crucial for determining the optimal dose of R-avanafil for your specific experimental model. The following workflow provides a systematic approach.

    Workflow for a Dose-Response Study

    Dose-Response Study Workflow A Literature Review & Allometric Scaling B Select Dose Range (e.g., 3-5 doses) A->B C Pilot Study (Small animal groups) B->C D Assess Efficacy & Observe for Adverse Effects C->D E Definitive Study (Larger animal groups) D->E F Data Analysis (Dose-response curve) E->F G Determine Optimal Dose (ED50, ED80, etc.) F->G

    Caption: A systematic workflow for dose-response studies.

    Step-by-Step Protocol:

    • Literature Review and Dose Estimation: Begin by reviewing published studies that have used R-avanafil or other PDE5 inhibitors in similar animal models. If data is scarce, consider using allometric scaling from doses used in other species.

    • Dose Range Selection: Choose a range of at least 3-5 doses, including a vehicle control. The range should be wide enough to capture a potential dose-response relationship.

    • Pilot Study: Conduct a pilot study with a small number of animals per group to assess the initial efficacy and safety of the selected doses.

    • Definitive Study: Based on the pilot study results, refine the dose range and conduct a definitive study with a larger sample size to obtain statistically significant data.

    • Data Analysis: Plot the dose-response curve and determine key parameters such as the ED50 (the dose that produces 50% of the maximal effect).

Troubleshooting Guide: Addressing Lack of Efficacy
  • Problem: I am not observing the expected therapeutic effect of R-avanafil in my experiment.

    Potential Causes and Solutions:

    • Inadequate Dosage: The dose may be too low to elicit a response. Consider performing a dose-escalation study. [12]

    • Improper Formulation: R-avanafil's poor water solubility can lead to low bioavailability if not formulated correctly. [11]Ensure the compound is fully solubilized in a suitable vehicle. For oral administration, consider using formulations like SNEDDS to improve absorption. [11]

    • Timing of Administration: The rapid onset of action of R-avanafil means that the timing of administration relative to the experimental endpoint is critical. [7][8]Ensure that the drug is administered within the appropriate time window to observe its peak effect.

    • Underlying Pathophysiology: The severity of the underlying condition in your animal model may be too great for R-avanafil to overcome at the tested doses. [13]

    • Incorrect Drug Administration: Ensure that the drug is being administered correctly (e.g., proper gavage technique for oral administration).

Troubleshooting Guide: Managing Adverse Effects
  • Problem: My animals are exhibiting signs of toxicity or adverse effects.

    Potential Causes and Solutions:

    • Dose is Too High: The observed adverse effects may be a result of a dose that is too high. Common side effects of PDE5 inhibitors can include headache, flushing, and nasal congestion. [6]In animal studies, CNS-related adverse effects such as ataxia and tremor have been observed at high doses. [9]Reduce the dose in subsequent experiments.

    • Off-Target Effects: Although R-avanafil is highly selective, at very high concentrations, it may inhibit other PDE isoenzymes, leading to off-target effects. [5]

    • Vehicle Toxicity: Ensure that the vehicle used to dissolve R-avanafil is non-toxic at the administered volume.

Part 3: Advanced Considerations & Protocols

FAQ: Long-term Dosing and Chronic Studies
  • What should I consider when designing a chronic dosing study with R-avanafil?

    For chronic studies, it is important to consider the potential for drug accumulation and long-term side effects. While repeat-dose toxicology studies in animals have been conducted for up to 9 months, it is crucial to monitor for any changes in animal health and behavior throughout the study period. [9]Regular monitoring of organ function through blood and tissue analysis is also recommended.

Detailed Protocol: Preparation of R-Avanafil for Oral Gavage in Rodents

This protocol provides a general guideline for preparing R-avanafil for oral administration. The specific vehicle may need to be optimized based on the required dose and solubility.

Materials:

  • R-avanafil powder

  • Vehicle (e.g., a mixture of Tween 80, propylene glycol, and water, or a commercially available formulation vehicle)

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of R-avanafil and vehicle based on the desired final concentration and the number of animals to be dosed.

  • If necessary, reduce the particle size of the R-avanafil powder using a mortar and pestle to aid in solubilization.

  • In a suitable container, add the calculated amount of vehicle.

  • While stirring the vehicle with a magnetic stirrer, slowly add the R-avanafil powder.

  • Continue stirring until the R-avanafil is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.

  • Visually inspect the solution for any undissolved particles. If necessary, sonicate the solution for a short period to aid in dissolution.

  • Store the final formulation in a sterile, light-protected container at the appropriate temperature.

Note: The stability of the formulation should be determined prior to use in long-term studies.

References

  • What is the mechanism of Avanafil? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Avanafil for treatment of erectile dysfunction: review of its potential - PMC - NIH. (2012-08-29). Retrieved from [Link]

  • Avanafil 200mg Tablets: A Clinical Overview - GlobalRx. Retrieved from [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - NIH. (2014-08-27). Retrieved from [Link]

  • LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - ResearchGate. Retrieved from [Link]

  • Avanafil (oral route) - Side effects & dosage - Mayo Clinic. (2025-12-31). Retrieved from [Link]

  • Avanafil – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC. Retrieved from [Link]

  • 202276Orig1s000 - accessdata.fda.gov. (2012-03-26). Retrieved from [Link]

  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC. Retrieved from [Link]

  • LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - NIH. (2020-03-04). Retrieved from [Link]

  • Formulation and Optimization of Avanafil Biodegradable Polymeric Nanoparticles: A Single-Dose Clinical Pharmacokinetic Evaluation - MDPI. (2020-06-26). Retrieved from [Link]

  • Treatment Strategy for Non-Responders to PDE5 Inhibitors - ResearchGate. Retrieved from [Link]

  • WO2015176008A1 - Orally disintegrating dosage form for administration of avanafil, and associated methods of manufacture and use - Google Patents.
  • Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability - NIH. Retrieved from [Link]

  • Erectile dysfunction. Part 2: Management of ED unresponsive to PDE5 inhibitors. Retrieved from [Link]

  • Avanafil, a highly selective phosphodiesterase type 5 inhibitor for erectile dysfunction, shows good safety profiles for retinal function and hemodynamics in anesthetized dogs - PubMed. Retrieved from [Link]

  • PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed. Retrieved from [Link]

  • Formulation of avanafil in a solid self-nanoemulsifying drug delivery system for enhanced oral delivery - Ovid. Retrieved from [Link]

  • Erectile Dysfunction: What Are the Options When PDE5 inhibitors Fail? - Consult QD. (2025-02-14). Retrieved from [Link]

Sources

R-Avanafil in Cell Culture: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of R-Avanafil precipitation in cell culture media. As a selective phosphodiesterase type 5 (PDE5) inhibitor, R-Avanafil's utility in in vitro studies can be hampered by its physicochemical properties.[1][2] This document is designed with full editorial control to offer a logical and scientifically-grounded workflow to ensure the successful application of R-Avanafil in your experiments.

Understanding the Challenge: The Physicochemical Properties of R-Avanafil

R-Avanafil is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3] Its aqueous solubility is notably poor, at approximately 0.03 mg/mL, and is pH-dependent, with higher solubility in acidic conditions.[3][4] This inherent hydrophobicity is the primary reason for its tendency to precipitate when a concentrated organic stock solution is introduced into the aqueous environment of cell culture media.[5]

PropertyValueSource
Molecular Weight 483.95 g/mol [6]
Aqueous Solubility ~0.03 mg/mL (practically insoluble)[3][4]
Solubility in DMSO ~2-20 mg/mL[7][8]
Solubility in Ethanol Partially soluble[3][4]
BCS Class II[3]
Melting Point 150-152°C[6]

Frequently Asked Questions (FAQs)

Q1: My R-Avanafil, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening?

This is a classic issue of a hydrophobic compound "crashing out" of solution.[5] When the highly concentrated DMSO stock is diluted into the aqueous medium, the DMSO disperses, and the R-Avanafil molecules are suddenly exposed to an environment where they are poorly soluble, causing them to aggregate and precipitate.[9][10]

Q2: What is the best solvent for making an R-Avanafil stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing R-Avanafil stock solutions due to its high solubilizing capacity for this compound.[7][8] While ethanol is another option, R-Avanafil is only partially soluble in it.[3][4]

Q3: How can I determine the maximum concentration of R-Avanafil my cell culture media can tolerate without precipitation?

A solubility test is recommended. This involves preparing a series of dilutions of your R-Avanafil stock solution in your specific cell culture medium (including serum, if applicable) and visually inspecting for precipitation after a defined incubation period at 37°C.

Q4: Can the serum in my cell culture medium help prevent precipitation?

Yes, serum proteins like albumin can bind to hydrophobic compounds, effectively increasing their solubility in the culture medium.[5][11] If your experimental design permits, leveraging the appropriate serum concentration can be a valuable strategy.[12]

Troubleshooting Guide: A Step-by-Step Approach to Preventing R-Avanafil Precipitation

This section provides a detailed, systematic approach to preparing and using R-Avanafil in cell culture to maintain its solubility and ensure reliable experimental outcomes.

Part 1: Preparation of a Concentrated Stock Solution

The foundation of a successful experiment with R-Avanafil is a properly prepared stock solution.

Protocol 1: Preparing a 10 mM R-Avanafil Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of R-Avanafil crystalline solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add sterile, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Gently vortex the tube until the compound is completely dissolved.[13] If necessary, sonicate in a water bath for a few minutes to aid dissolution.[13] Gentle warming to 37°C can also be employed, but be mindful of potential compound degradation with excessive heat.[13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[13]

Part 2: Dilution into Cell Culture Medium

The dilution technique is critical to preventing precipitation. Rapidly adding the concentrated stock directly to a large volume of media is a common cause of compound precipitation.[5]

Workflow for Diluting R-Avanafil into Cell Culture Medium

Caption: Workflow for diluting hydrophobic compounds.

Protocol 2: Serial Dilution into Cell Culture Medium

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if used) is pre-warmed to 37°C.[5]

  • Intermediate Dilution: Create an intermediate dilution of your R-Avanafil stock in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute your 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed culture medium while gently swirling the vessel. This gradual dilution helps to keep the compound in solution.[5]

Part 3: Managing Solvent Concentration

While DMSO is an excellent solvent, it can have cytotoxic effects on cells, typically at concentrations above 0.5% - 1%.[14] It is crucial to keep the final DMSO concentration in your culture as low as possible and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[15][16]

Cell TypeRecommended Max. DMSO ConcentrationSource
General Cell-based Assays ≤ 0.5%[13]
Primary Cell Cultures ≤ 0.1%[13]
High-Throughput Screening 0.1% - 1%[13]

Advanced Strategies for Stubborn Precipitation

If precipitation persists despite following the above protocols, consider these advanced strategies:

  • Formulation with Solubilizing Agents: For preclinical studies, formulation strategies such as self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to enhance Avanafil's solubility.[17][18] While more complex, exploring the use of non-toxic surfactants or cyclodextrins at low concentrations could be an option for in vitro work.[19][20]

  • Particle Size Reduction: While primarily a strategy for oral formulations, ensuring your starting R-Avanafil powder is of a fine, consistent particle size can aid in dissolution.[21]

Troubleshooting Decision Tree

G start R-Avanafil Precipitation Observed q1 Is your stock solution clear? start->q1 q2 Are you using pre-warmed (37°C) medium? q1->q2 Yes sol1 Re-dissolve stock solution. Use sonication if necessary. q1->sol1 No q3 Are you performing a serial dilution? q2->q3 Yes sol2 Always use pre-warmed medium. q2->sol2 No q4 Is the final DMSO concentration <0.5%? q3->q4 Yes sol3 Implement an intermediate dilution step. q3->sol3 No q5 Does your medium contain serum? q4->q5 Yes sol4 Lower the final concentration of R-Avanafil. q4->sol4 No q5->sol4 No end_node Experiment Optimized q5->end_node Yes sol1->q1 sol2->q2 sol3->q3 sol4->end_node sol5 Consider adding serum if experimentally permissible. sol5->end_node

Caption: Decision tree for troubleshooting R-Avanafil precipitation.

References

  • Al-Dhfyan, A., et al. (2021). Investigating the Potential of Transdermal Delivery of Avanafil Using Vitamin E-TPGS Based Mixed Micelles Loaded Films. PMC - NIH.[Link]

  • Shehata, T. M., et al. (2016). Formulation of avanafil in a solid self-nanoemulsifying drug delivery system for enhanced oral delivery. Ovid.[Link]

  • Abou-Taleb, H. A., et al. (2018). Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. NIH.[Link]

  • AusPAR Avanafil. Therapeutic Goods Administration (TGA). [Link]

  • Prajapati, A. P. (2023). Formulation and Evaluation of Avanafil Orodispersible Tablet. ResearchGate.[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

  • Nilsson, N., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central.[Link]

  • Savjani, K. T., et al. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate.[Link]

  • Avanafil. PubChem - NIH.[Link]

  • CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC - NIH.[Link]

  • Hong, R., et al. (2009). Entrapment of Hydrophobic Drugs in Nanoparticle Monolayers with Efficient Release into Cancer Cells. PMC - NIH.[Link]

  • Sugihara, K., et al. (2017). In vitro methods to assess drug precipitation. ResearchGate.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.[Link]

  • Henriksen, P. A., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.[Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate.[Link]

  • Peptide solvent for cell-based Assay? ResearchGate.[Link]

  • Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. PubMed.[Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications.[Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. AAPS.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.[Link]

  • Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology.[Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.[Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.[Link]

  • Zhang, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.[Link]

  • Development of a Novel Peptide-Caffeic Acid Conjugate with Enhanced Anti-Photoaging Properties: Efficacy, Transdermal Permeation, and Stability. MDPI.[Link]

  • Biological actions of drug solvents. SciSpace.[Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology.[Link]

Sources

Technical Support Center: A Guide to Investigating the First-Pass Metabolism of R-Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 28, 2026

A Note on Stereochemistry and Foundational Data

This guide is designed for researchers investigating the preclinical first-pass metabolism of R-Avanafil . It is critical to acknowledge that the commercially available and clinically studied form of this PDE5 inhibitor is the S-enantiomer, known simply as Avanafil. The metabolic pathways and pharmacokinetic properties of enantiomers can differ significantly due to the stereoselective nature of metabolic enzymes and transporters.[1][2][3][4] Therefore, while this document extensively references data from S-Avanafil as the primary starting point for experimental design, all protocols and troubleshooting steps are presented with the crucial consideration that R-Avanafil's behavior must be determined empirically.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding for your experimental design.

Q1: What is first-pass metabolism and why is it a critical hurdle for an oral drug like R-Avanafil?

First-pass metabolism (or presystemic metabolism) is the combined effect of metabolic enzymes in the gut wall and liver that a drug encounters after oral administration but before it reaches systemic circulation.[5][6] For many drugs, this process significantly reduces the concentration of the parent compound, thereby lowering its oral bioavailability.[6][7] S-Avanafil is known to undergo considerable first-pass metabolism, which is a key determinant of its oral dose.[7][8] Therefore, characterizing the extent of this effect for R-Avanafil is essential to determine its potential as a viable oral therapeutic.

Q2: Based on S-Avanafil's structure, which metabolic enzymes are the primary candidates for metabolizing R-Avanafil?

S-Avanafil is predominantly metabolized by the cytochrome P450 isoform CYP3A4 , with minor contributions from CYP2C isoforms.[9][10][11][12][13] This metabolism occurs in both the liver and the small intestine, where CYP3A4 is abundantly expressed.[5] The primary metabolic routes for S-Avanafil include hydroxylation and N-dealkylation.[8][11][12] Given that R-Avanafil is a stereoisomer, it is highly probable that CYP3A4 will also be the primary metabolizing enzyme, but the rate and regioselectivity of the metabolism could be substantially different.[1][3] Co-administration of S-Avanafil with strong CYP3A4 inhibitors like ketoconazole or ritonavir has been shown to dramatically increase its plasma exposure, confirming the critical role of this enzyme.[9][14]

Q3: How could stereoselectivity impact the metabolism and pharmacokinetics of R-Avanafil compared to S-Avanafil?

Metabolizing enzymes are chiral macromolecules that can differentiate between the enantiomers of a drug substrate.[1][3] This stereoselectivity can manifest in several ways:

  • Different Rates of Metabolism: One enantiomer may be metabolized much faster than the other, leading to different half-lives and overall exposure (AUC).

  • Different Metabolic Pathways: The enzymes may produce different metabolites from each enantiomer.

  • Different Enzyme Affinities: The enantiomers may have different binding affinities (Km) for the same enzyme.

Therefore, you cannot assume that R-Avanafil will have the same pharmacokinetic profile as S-Avanafil.[4][15] Each enantiomer must be treated as a distinct chemical entity during preclinical evaluation.

Q4: Should I be concerned about efflux transporters like P-glycoprotein (P-gp) for R-Avanafil?

Yes. P-glycoprotein (P-gp, or MDR1) is an efflux transporter highly expressed on the apical (lumen-facing) side of intestinal epithelial cells.[16] Its function is to pump xenobiotics, including many drugs, back into the intestinal lumen, thereby limiting their absorption.[16][17] This acts as a barrier in concert with metabolic enzymes like CYP3A4.[16] If R-Avanafil is a substrate for P-gp, its oral bioavailability could be significantly limited even if it has good passive permeability. A bidirectional Caco-2 permeability assay is the standard in vitro method to assess whether a compound is a P-gp substrate.[18]

Part 2: Troubleshooting Guide for In Vitro Preclinical Models

This section provides solutions to common problems encountered during in vitro experiments.

Issue A: High variability or unexpectedly rapid depletion of R-Avanafil in liver microsome stability assays.

  • Potential Cause 1: Poor Compound Solubility.

    • Why it happens: If R-Avanafil precipitates in the incubation buffer, the actual concentration available to the enzymes is lower and inconsistent, leading to erratic results.

    • Solution: Ensure the final concentration of your organic solvent (e.g., DMSO, Acetonitrile) is low and consistent across all wells, typically ≤0.5%.[19] Visually inspect for precipitation. If solubility is a persistent issue, consider using a lower starting concentration of R-Avanafil or adding a small, validated amount of a solubilizing agent like BSA (Bovine Serum Albumin), ensuring it doesn't inhibit enzymatic activity.

  • Potential Cause 2: Non-specific Binding.

    • Why it happens: Lipophilic compounds can bind to the plastic of the assay plate or to the microsomal proteins themselves, artificially reducing the measured concentration and mimicking metabolic depletion.

    • Solution: Run a control incubation with heat-inactivated microsomes or in the absence of the NADPH cofactor.[20] The decline in concentration in these control wells represents non-enzymatic loss. If this loss is significant (>15-20%), the data should be corrected for this factor, or the assay conditions (e.g., using low-bind plates) should be optimized.

  • Potential Cause 3: Incorrect Protein or Substrate Concentration.

    • Why it happens: If the R-Avanafil concentration is too high, it may saturate the enzymes, leading to non-linear kinetics that are difficult to interpret. If the microsomal protein concentration is too high, the compound may be depleted too quickly to measure accurately.

    • Solution: The substrate concentration should ideally be well below the enzyme's Michaelis-Menten constant (Km) to ensure first-order kinetics. A typical starting point is 1 µM.[21] The microsomal protein concentration is often around 0.5 mg/mL.[20][21] If depletion is too rapid (e.g., >80% gone by the first time point), reduce the protein concentration or shorten the incubation times.

Issue B: R-Avanafil appears stable in liver microsomes but shows evidence of high clearance in vivo.

  • Potential Cause 1: Metabolism by Non-CYP Enzymes.

    • Why it happens: Liver microsomes primarily contain Phase I enzymes (CYPs, FMOs).[22] If R-Avanafil is cleared by Phase II enzymes (e.g., UGTs, SULTs) or cytosolic enzymes (e.g., AO, XO), this will not be captured in a standard microsomal assay.

    • Solution: Perform a metabolic stability assay using hepatocytes or liver S9 fractions . Hepatocytes contain the full complement of metabolic enzymes and cofactors. The S9 fraction contains both microsomal and cytosolic enzymes. Comparing the stability across these systems can pinpoint the primary metabolic pathway.

  • Potential Cause 2: High Intestinal (First-Pass) Metabolism.

    • Why it happens: CYP3A4 is highly expressed in the gut wall and can metabolize a drug before it even reaches the liver.[5] A liver microsome assay will not account for this presystemic intestinal clearance.

    • Solution: Use an in vitro system that models intestinal metabolism, such as intestinal microsomes or Caco-2 cells , which express some metabolic enzymes.[23]

  • Potential Cause 3: Poor Permeability or Active Efflux.

    • Why it happens: Low bioavailability in vivo is not always due to metabolism. The compound may be poorly absorbed from the gut.

    • Solution: Conduct a Caco-2 permeability assay (see Protocol 2). This will determine the compound's passive permeability and identify if it is a substrate of efflux transporters like P-gp.[18][24]

Issue C: R-Avanafil shows a high efflux ratio (>2) in the Caco-2 permeability assay.

  • Potential Cause: Substrate for an Efflux Transporter.

    • Why it happens: An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 indicates that the compound is actively transported from the basolateral (blood) side to the apical (gut lumen) side.[18] This is a hallmark of transporters like P-gp or BCRP.

    • Solution 1 (Identification): Repeat the bidirectional assay in the presence of known inhibitors. For P-gp, use a specific inhibitor like verapamil .[18] For BCRP, use an inhibitor like fumitremorgin C . A significant reduction in the efflux ratio in the presence of an inhibitor confirms that R-Avanafil is a substrate for that specific transporter.

    • Solution 2 (Mitigation Strategy): If efflux is confirmed, this is a significant liability for oral bioavailability. Drug development strategies may involve co-formulation with a P-gp inhibitor (a challenging regulatory path) or medicinal chemistry efforts to modify the R-Avanafil structure to reduce its affinity for the transporter.

Part 3: Troubleshooting Guide for In Vivo Pharmacokinetic Studies

Issue A: Oral bioavailability of R-Avanafil is near-zero (<5%) in our rat model.

  • Potential Cause 1: Extremely High First-Pass Metabolism.

    • Why it happens: The FDA submission for S-Avanafil notes that it is metabolized much faster in rat liver microsomes compared to human ones.[8] This species difference can lead to an underestimation of human bioavailability. The oral bioavailability of S-Avanafil in rats was estimated to be only 1.5% due to high first-pass metabolism.[8] R-Avanafil may be experiencing the same fate.

    • Solution: While challenging, this may be an inherent property of the molecule in that species.

      • Confirm with IV Dosing: Ensure you have clean intravenous (IV) pharmacokinetic data in the same species to accurately calculate absolute bioavailability.[25]

      • Portal Vein Sampling: In a more complex study, cannulate the portal vein to measure the concentration of drug after absorption but before it passes through the liver. This can help differentiate between gut wall and hepatic metabolism.

      • Consider a Different Preclinical Species: S-Avanafil showed higher bioavailability (35-40%) in dogs.[8] If resources permit, evaluating R-Avanafil in a non-rodent species could provide a more translatable dataset.

  • Potential Cause 2: Poor Solubility and Formulation.

    • Why it happens: The compound may not be dissolving in the gastrointestinal tract, preventing absorption. This is a common issue for poorly water-soluble drugs.[6][26]

    • Solution: Re-evaluate the vehicle used for oral gavage. Simple aqueous suspensions are often inadequate. Explore formulations designed to improve solubility, such as:

      • Micronization: Reducing the particle size of the drug powder increases surface area for dissolution.[26]

      • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.

      • Lipid-based formulations (e.g., SEDDS/SMEDDS): These can enhance solubility and lymphatic uptake, potentially bypassing some first-pass metabolism.

Issue B: We observe significant inter-animal variability in plasma exposure (AUC and Cmax).

  • Potential Cause 1: Inconsistent Dosing Technique.

    • Why it happens: Improper oral gavage can lead to dosing into the esophagus or accidental tracheal administration, causing highly variable absorption.

    • Solution: Ensure all technicians are thoroughly trained and consistent in their gavage technique. The use of flexible gavage needles can reduce stress and improve accuracy.

  • Potential Cause 2: Food Effects.

    • Why it happens: The presence of food in the stomach can alter gastric pH, delay gastric emptying, and affect drug dissolution and absorption. S-Avanafil's absorption is known to be delayed when taken with a high-fat meal.[27]

    • Solution: Standardize the fasting period for all animals before dosing (typically overnight for rodents). Ensure all animals have free access to water. This removes a major source of experimental variability.

  • Potential Cause 3: Genetic Polymorphisms in Animal Strain.

    • Why it happens: Just like in humans, outbred rodent strains can have genetic variations in metabolic enzymes (e.g., CYPs) or transporters, leading to "fast" and "slow" metabolizer phenotypes within a study group.

    • Solution: If variability is extreme and other causes are ruled out, consider using an inbred strain of animal to reduce genetic heterogeneity.

Part 4: Standardized Experimental Protocols

Protocol 1: Metabolic Stability of R-Avanafil using Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of R-Avanafil.

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • R-Avanafil stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[20]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the master mix by combining phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the NADPH regenerating system.[19][21] Prepare a separate mix without the NADPH system for the negative control.

  • Pre-incubation: Aliquot the master mix into the 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add R-Avanafil (to a final concentration of 1 µM) to the wells to start the reaction.[21] The final DMSO concentration should be <0.5%.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with IS to the respective wells.[21] The 0-minute sample is taken immediately after adding the compound.

  • Sample Processing: Seal the plate, vortex thoroughly, and centrifuge (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining percentage of R-Avanafil relative to the 0-minute time point.

  • Data Calculation: Plot the natural log of the percent remaining R-Avanafil versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein) = (k / microsomal protein concentration)

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of R-Avanafil and its efflux ratio to assess its potential as a P-gp substrate.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).[28]

  • R-Avanafil dosing solution prepared in Transport Buffer (e.g., 10 µM).

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Digoxin or Talinolol (P-gp substrate).

  • Lucifer Yellow dye for monolayer integrity check.

  • LC-MS/MS for sample analysis.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²).

  • Assay Setup:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Transport Buffer.

    • Apical to Basolateral (A-to-B) Transport: Add the R-Avanafil dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add fresh buffer to the apical chamber and the R-Avanafil dosing solution to the basolateral chamber.[28]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

  • Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm the monolayer was not compromised during the experiment. Discard data from any wells showing high Lucifer Yellow leakage.

  • Data Calculation:

    • Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) .[18] An ER > 2 suggests active efflux.

Part 5: Data and Workflow Visualizations

Table 1: Example Data Summary from a Microsomal Stability Assay

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
R-Avanafil 15.290.5High
Verapamil (Control) 8.5163.1High
Diazepam (Control) 115.512.5Low

Table 2: Example Data Summary from a Caco-2 Permeability Assay

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate?
R-Avanafil 8.529.83.5 HighYes
Atenolol (Control) 0.20.31.5LowNo
Propranolol (Control) 21.022.51.1HighNo
Digoxin (Control) 0.14.545.0LowYes (P-gp)
Diagrams (Graphviz DOT Language)

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion RA R-Avanafil M4 M4 (Hydroxylated) RA->M4 CYP3A4 (Major) M16 M16 (N-dealkylated) RA->M16 CYP2C (Minor) M4_G M4-Glucuronide M4->M4_G UGTs M16_G M16-Glucuronide M16->M16_G UGTs Feces Feces M4_G->Feces M16_G->Feces Urine Urine M16_G->Urine

Caption: Putative metabolic pathway for R-Avanafil based on S-Avanafil data.

Start Low Oral Bioavailability Observed in Rats (<5%) Perm Step 1: Assess Permeability (Caco-2 Assay) Start->Perm Result_Perm_Low Result: Low Permeability (Papp < 1e-6 cm/s) Perm->Result_Perm_Low Is Papp low? Result_Perm_High Result: High Permeability (Papp > 10e-6 cm/s) Perm->Result_Perm_High Is Papp high? Result_Efflux Result: High Efflux (ER > 2) Perm->Result_Efflux Is Efflux Ratio high? Metab Step 2: Assess Metabolism (Microsomes / Hepatocytes) Result_Metab_High Result: High CLint (t½ < 30 min) Metab->Result_Metab_High Is metabolism high? Result_Metab_Low Result: Low CLint (t½ > 60 min) Metab->Result_Metab_Low Is metabolism low? Form Step 3: Assess Formulation & Solubility Species Step 4: Consider Alternative Species (e.g., Dog) Action_Species Action: Test in Dog Model Species->Action_Species Action_Form Action: Improve Formulation (e.g., SEDDS, micronization) Result_Perm_Low->Action_Form Result_Perm_High->Metab Action_Chem Action: Medicinal Chemistry (Reduce Efflux Liability) Result_Efflux->Action_Chem Result_Metab_High->Species Result_Metab_Low->Form

Caption: Troubleshooting workflow for low oral bioavailability in preclinical models.

References

  • Avanafil: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

  • Avanafil for the treatment of erectile dysfunction: Initial data and clinical key properties . National Center for Biotechnology Information. [Link]

  • Avanafil for erectile dysfunction - Database of Abstracts of Reviews of Effects (DARE) . National Center for Biotechnology Information. [Link]

  • Avanafil: A comprehensive drug profile . PubMed. [Link]

  • A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions . PubMed Central. [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility . National Institutes of Health. [Link]

  • Pharmacology Review(s) for STENDRA (avanafil) NDA 202276 . U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics of avanafil, a novel, rapidly absorbed, selective PDE5 inhibitor for the treatment of mild to severe erectile dysfunction . ResearchGate. [Link]

  • Avanafil - A further step to tailoring patient needs and expectations . AIR Unimi. [Link]

  • Role of P-glycoprotein in pharmacokinetics: clinical implications . PubMed. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. [Link]

  • Stereoselectivity in drug metabolism . PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]

  • Avanafil for treatment of erectile dysfunction: review of its potential . National Institutes of Health. [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer . National Institutes of Health. [Link]

  • (PDF) Stereoselective Drug Metabolism and Drug Interactions . ResearchGate. [Link]

  • P-glycoprotein and its role in drug-drug interactions . Australian Prescriber. [Link]

  • Microsomal Stability . Cyprotex. [Link]

  • Caco-2 Permeability Assay . Evotec. [Link]

  • Effect of CYP3A4 Inhibitor Coadministration on the Pharmacokinetics of Avanafil, a New, Potent, Selective PDE-5 Inhibitor . Celerion. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays . National Institutes of Health. [Link]

  • CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction . National Institutes of Health. [Link]

  • Stereoselectivity in drug metabolism . Informa Healthcare. [Link]

  • Strategies to Overcome Heparins' Low Oral Bioavailability . MDPI. [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement . ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]

  • Stereoselective pharmacokinetics and metabolism of chiral drugs . SlideShare. [Link]

  • Caco-2 cell permeability assays to measure drug absorption . ResearchGate. [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important . BioIVT. [Link]

  • Caco2 assay protocol . University of Washington. [Link]

  • Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil . ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds . MTT Lab. [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement . Semantic Scholar. [Link]

Sources

Technical Support Center: R-Avanafil and CYP3A4 Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro interaction of R-Avanafil with Cytochrome P450 3A4 (CYP3A4) inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

I. Foundational Knowledge: R-Avanafil and CYP3A4

Q1: What is the primary metabolic pathway for R-Avanafil?

R-Avanafil is predominantly metabolized by the Cytochrome P450 isoform 3A4 (CYP3A4).[1][2][3] A minor contribution to its metabolism comes from CYP2C.[2] The primary metabolites in humans are the M16 (open pyrrolidine ring carboxylic acid isomers) and M4 (hydroxyl metabolite).[2] Due to its heavy reliance on CYP3A4 for clearance, R-Avanafil's plasma concentration can be significantly affected by concurrent administration of CYP3A4 inhibitors.[1][3]

Q2: How do CYP3A4 inhibitors affect R-Avanafil's pharmacokinetics?

CYP3A4 inhibitors block the metabolic activity of the CYP3A4 enzyme, leading to reduced clearance of R-Avanafil and a subsequent increase in its plasma concentrations.[1][3] This can lead to a prolonged half-life and increased systemic exposure (AUC).[3][4] For instance, strong CYP3A4 inhibitors like ketoconazole and ritonavir have been shown to cause an approximately 13-fold increase in the mean AUC of avanafil.[4] Moderate inhibitors such as erythromycin can lead to a 3.6-fold increase in AUC.[4]

Q3: What are the clinical implications of this interaction?

The increased plasma concentration of R-Avanafil due to CYP3A4 inhibition can heighten the risk of adverse effects.[5][6] Therefore, co-administration of R-Avanafil with strong CYP3A4 inhibitors is not recommended.[1][4] For patients taking moderate CYP3A4 inhibitors, a dose reduction of R-Avanafil is often necessary.[1][4]

Visualizing the Interaction: R-Avanafil Metabolism and CYP3A4 Inhibition

cluster_0 R-Avanafil Metabolism cluster_1 Effect of CYP3A4 Inhibitor R-Avanafil R-Avanafil CYP3A4 CYP3A4 R-Avanafil->CYP3A4 Primary Metabolic Pathway Metabolites (M16, M4) Metabolites (M16, M4) CYP3A4->Metabolites (M16, M4) CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Blocked_CYP3A4 CYP3A4 (Blocked) CYP3A4_Inhibitor->Blocked_CYP3A4 Inhibits Increased_Avanafil Increased R-Avanafil Concentration Blocked_CYP3A4->Increased_Avanafil Leads to

Caption: R-Avanafil metabolism and the effect of a CYP3A4 inhibitor.

II. Troubleshooting In Vitro CYP3A4 Inhibition Assays

This section addresses common issues encountered during in vitro experiments designed to assess the interaction between R-Avanafil and CYP3A4 inhibitors.

Q4: My in vitro CYP3A4 inhibition assay shows no or very weak inhibition, but I expect a strong interaction. What could be the cause?

Several factors could contribute to this discrepancy. Here's a systematic troubleshooting approach:

  • Enzyme Activity:

    • Verify Microsome/Enzyme Source Activity: Ensure the human liver microsomes (HLMs) or recombinant CYP3A4 enzymes are active. Run a positive control with a known strong inhibitor (e.g., ketoconazole) to confirm expected inhibition.[7]

    • Proper Storage and Handling: Improper storage or repeated freeze-thaw cycles of the enzyme source can lead to degradation and loss of activity.

  • Experimental Conditions:

    • Substrate Concentration: The concentration of the probe substrate (e.g., midazolam, testosterone) should be at or near its Michaelis-Menten constant (Km) for CYP3A4.[8] If the substrate concentration is too high, it can outcompete the inhibitor, leading to an underestimation of the inhibitory potential.

    • Incubation Time: Ensure the incubation time is within the linear range of metabolite formation for the chosen substrate.

    • Cofactor Presence: Verify the presence and concentration of the NADPH-regenerating system.[8] Without sufficient NADPH, the enzymatic reaction will not proceed efficiently.

  • Compound-Related Issues:

    • Solubility: R-Avanafil or the test inhibitor may have poor solubility in the assay buffer. This can lead to a lower effective concentration than intended. Consider using a low percentage of an organic solvent like DMSO (typically <0.5% to avoid solvent-induced inhibition).[9]

    • Non-specific Binding: The test compounds might bind to the plasticware or other components of the assay mixture, reducing the free concentration available to interact with the enzyme.[10]

Q5: I'm observing high variability between my replicate wells. How can I improve the precision of my assay?

High variability can obscure true results. Consider the following to improve assay precision:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated stock solutions. Calibrate your pipettes regularly.

  • Mixing: Thoroughly mix all solutions and the final reaction mixture. Inadequate mixing can lead to concentration gradients within the wells.

  • Temperature Control: Maintain a consistent temperature (typically 37°C) throughout the incubation period. Temperature fluctuations can affect enzyme kinetics.

  • Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in concentration. To mitigate this, consider not using the outermost wells for critical samples or filling them with buffer.

  • Automation: If available, using automated liquid handlers can significantly improve precision and reduce human error.

Q6: My IC50 values for a known CYP3A4 inhibitor with R-Avanafil as the substrate are inconsistent with published data. What should I check?

  • Assay System Differences: Compare your experimental setup with the published methodology. Differences in the enzyme source (e.g., specific donor pool of HLMs, recombinant enzyme system), substrate, and incubation conditions can lead to different IC50 values.

  • Data Analysis: Review your data analysis workflow. Ensure you are using an appropriate non-linear regression model to fit the dose-response curve and calculate the IC50.

  • Purity of Compounds: Verify the purity of your R-Avanafil and the inhibitor. Impurities could interfere with the assay.

Visualizing the Experimental Workflow for a CYP3A4 Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents: - R-Avanafil (Substrate) - CYP3A4 Inhibitor - Human Liver Microsomes - NADPH Regenerating System - Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Inhibitor dilutions - Add Microsomes - Pre-incubate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add Substrate & NADPH Plate_Setup->Initiate_Reaction Incubate Incubate (e.g., 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: - Add cold acetonitrile Incubate->Stop_Reaction Analyze Analyze Metabolite Formation (LC-MS/MS) Stop_Reaction->Analyze Data_Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 Analyze->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro CYP3A4 inhibition assay.

III. Advanced Topics and FAQs

Q7: What is the difference between reversible and time-dependent inhibition (TDI), and how does it apply to R-Avanafil studies?

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and the enzyme's activity is restored upon removal of the inhibitor.[11] This is the most common type of inhibition.

  • Time-Dependent Inhibition (TDI): The inhibitory effect increases with pre-incubation time.[11] This often involves the formation of a reactive metabolite of the inhibitor that covalently binds to the enzyme, leading to irreversible inactivation.

It is crucial to determine if a compound is a time-dependent inhibitor, as this can have more significant clinical implications. Standard protocols to assess TDI involve a pre-incubation of the inhibitor with the microsomes and NADPH prior to the addition of the substrate.[8][9]

Q8: How does the choice of CYP3A4 probe substrate affect the results of an R-Avanafil interaction study?

CYP3A4 has a large and flexible active site, and it can metabolize a wide range of substrates. The binding of one substrate can sometimes influence the binding of another, a phenomenon known as allosteric regulation.[12] Therefore, the choice of probe substrate can influence the observed IC50 value. It is often recommended to use multiple probe substrates (e.g., midazolam, testosterone) to get a more comprehensive understanding of the inhibitory potential.[8]

Q9: What is the mechanism of inhibition for ketoconazole, a commonly used positive control?

Ketoconazole is a potent inhibitor of CYP3A4.[13][14] Its mechanism is complex and has been described as a mixed competitive-noncompetitive inhibition.[13][14] This means it can bind to both the free enzyme and the enzyme-substrate complex. The imidazole group of ketoconazole coordinates with the heme iron of the cytochrome P450, effectively blocking its catalytic activity.

Data Presentation: Expected Impact of CYP3A4 Inhibitors on R-Avanafil Pharmacokinetics

Inhibitor ClassExample InhibitorExpected Change in R-Avanafil AUCExpected Change in R-Avanafil Cmax
Strong Ketoconazole~13-fold increase[4]~3.1-fold increase[4]
Strong Ritonavir~13-fold increase[4]~2.4-fold increase[4]
Moderate Erythromycin~3.6-fold increase[4]~2.0-fold increase[4]
IV. Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your laboratory conditions.

1. Reagent Preparation:

  • R-Avanafil (Substrate) Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
  • Inhibitor Stock Solutions: Prepare a series of dilutions of the test inhibitor and a positive control (e.g., ketoconazole) in the same solvent.
  • Human Liver Microsomes (HLMs): Thaw on ice and dilute to the desired concentration in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • In a 96-well plate, add a small volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells.
  • Add the diluted HLMs to each well.
  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the reaction by adding a mixture of the R-Avanafil substrate and the NADPH regenerating system.
  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.

3. Analysis:

  • Analyze the formation of the R-Avanafil metabolite (e.g., M4 or M16) using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Avanafil: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research, Application Number: 202276Orig1s000, Pharmacology Review(s). Retrieved from [Link]

  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 8(7), 667-686. Retrieved from [Link]

  • Avanafil: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2022). Retrieved from [Link]

  • An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed. (n.d.). Retrieved from [Link]

  • CYP3A4 inducible model for in vitro analysis of human drug metabolism using a bioartificial liver - PubMed. (n.d.). Retrieved from [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.). Retrieved from [Link]

  • In Vitro Inhibition Studies - BioIVT. (n.d.). Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., & Raunio, H. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 94(11), 3649–3709. Retrieved from [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed. (n.d.). Retrieved from [Link]

  • Effect of ketoconazole on the pharmacokinetics of udenafil in healthy Korean subjects - NIH. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research, Application Number: 202276Orig1s000, Pharmacology Review(s). Retrieved from [Link]

  • In-vitro CYP inhibition pooled - Protocols.io. (2023). Retrieved from [Link]

  • Avanafil Food, Alcohol, Supplements and Drug Interactions - WellRx. (n.d.). Retrieved from [Link]

  • Cytochrome P450 3A4 Inhibition by Ketoconazole: Tackling the Problem of Ligand Cooperativity Using Molecular Dynamics Simulations and Free-Energy Calculations | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - NIH. (2014). Retrieved from [Link]

  • Effect of CYP3A4 Inhibitor Coadministration on the Pharmacokinetics of Avanafil, a New, Potent, Selective PDE-5 Inhibitor - Celerion. (n.d.). Retrieved from [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole | Request PDF. (n.d.). Retrieved from [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • Determining the Time Course of CYP3A Inhibition by Potent Reversible and Irreversible CYP3A Inhibitors Using A Limited Sampling Strategy - ResearchGate. (n.d.). Retrieved from [Link]

  • Guidance for Industry: drug interactions, in vitro and in vivo - Regulations.gov. (2017). Retrieved from [Link]

  • CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Avanafil for the Treatment of men With Erectile Dysfunction: A Systematic Review and Meta-analysis of Randomized Controlled Trials - ResearchGate. (n.d.). Retrieved from [Link]

  • Drug Transporter Webinar: Evaluation of Ketoconazole & Alt. Clinical CYP3A4-5 Inhibitors. (2016). Retrieved from [Link]

  • STENDRA (avanafil) tablets, for oral use Initial U.S. Approval: 2012. (n.d.). Retrieved from [Link]

  • Ketoconazole and Tadalafil Interactions - Drugs.com. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Refining Purification Methods for Enhanced R-Avanafil Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for optimizing the purification of R-Avanafil. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-purity R-Avanafil. By delving into the underlying principles of common purification challenges and providing detailed, actionable protocols, this guide aims to empower you to overcome experimental hurdles and ensure the integrity of your final compound.

Introduction to R-Avanafil Purification Challenges

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is synthesized as the (S)-enantiomer, known as R-Avanafil.[1] The synthetic pathway, while efficient, can introduce a variety of impurities, including process-related impurities, potential genotoxic impurities, and the undesired (R)-enantiomer (S-Avanafil).[2][3][4][5] Achieving the requisite high purity for pharmaceutical applications necessitates robust and well-optimized purification strategies. Impurity levels in laboratory batches can range from 0.29% to 1.63%, highlighting the need for effective purification.[2][5][6]

This guide provides a structured approach to troubleshooting common issues encountered during R-Avanafil purification, focusing on practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude R-Avanafil sample?

A1: You will typically encounter three main categories of impurities:

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, and by-products from side reactions.[2][5] Four common process-related impurities often detected are designated as Imp-A, Imp-B, Imp-C, and Imp-D.[2][5]

  • Enantiomeric Impurities: The presence of the inactive or less active (R)-enantiomer, S-Avanafil, is a critical purity concern in chiral drug synthesis.[7]

  • Potential Genotoxic Impurities (PGIs): Certain reagents used in synthesis, such as 1-hydroxybenzotriazole (HOBt), may contain trace amounts of hydrazine, leading to the formation of potentially mutagenic impurities.[3][4]

Q2: My final product shows a persistent impurity peak on HPLC analysis that co-elutes with R-Avanafil. What could it be and how do I resolve it?

A2: Co-elution often suggests a structurally similar impurity. This could be a diastereomer or a closely related analogue. To resolve this, consider modifying your chromatographic conditions. A change in the mobile phase composition, pH, or even the stationary phase can alter selectivity. For instance, employing a different column, such as a phenyl-hexyl instead of a C18, might provide the necessary resolution. If co-elution persists, orthogonal methods like Ultra-Performance Liquid Chromatography (UPLC) with a smaller particle size column (e.g., 1.8 µm) can offer significantly higher resolution.[2][5][8]

Q3: I'm struggling to remove the S-Avanafil enantiomer. What is the most effective technique for chiral separation?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the industry standard for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The choice of mobile phase (a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol) is crucial and requires systematic screening for optimal separation.[9]

Q4: My recrystallization yield is very low. How can I improve it without compromising purity?

A4: Low yield in recrystallization is often a result of using too much solvent or cooling the solution too quickly.[10][11] To improve yield, carefully determine the solubility of R-Avanafil in your chosen solvent system at both high and low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] A slow, controlled cooling process is critical to allow for the formation of pure crystals, leaving impurities in the mother liquor.[10][12] Seeding the solution with a small crystal of pure R-Avanafil can also promote crystallization and improve yield.

Troubleshooting Guide: From Problem to Protocol

This section provides a deeper dive into specific purification challenges and offers detailed experimental protocols to address them.

Problem 1: Inadequate Removal of Process-Related Impurities by Recrystallization

Causality: The chosen solvent system may not have a significant enough solubility difference between R-Avanafil and the impurities at different temperatures. Impurities may be co-precipitating with the desired product.

Solution Pathway: A systematic approach to solvent screening and optimization of the recrystallization process is necessary.

Workflow for Optimizing Recrystallization:

G A Crude R-Avanafil B Solvent Screening (e.g., Ethanol, IPA, Acetonitrile, Ethyl Acetate) A->B C Determine Solubility at Boiling and Room Temperature B->C D Select Solvent with High Solubility at High Temp & Low Solubility at Low Temp C->D E Dissolve Crude Product in Minimum Hot Solvent D->E F Hot Filtration (Optional, to remove insoluble impurities) E->F G Slow Cooling to Room Temperature F->G H Further Cooling (e.g., Ice Bath) G->H I Crystal Collection by Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Crystals under Vacuum J->K L Analyze Purity by HPLC/UPLC K->L

Caption: Recrystallization Optimization Workflow.

Detailed Protocol: Optimized Recrystallization of R-Avanafil

  • Solvent Selection:

    • Test the solubility of a small amount of crude R-Avanafil in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at their boiling points and at room temperature.

    • The ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.[11]

  • Dissolution:

    • Place the crude R-Avanafil in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and cooling.

    • For maximum yield, place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

Data Presentation: Solvent Screening for R-Avanafil Recrystallization

SolventSolubility at Boiling Point (mg/mL)Solubility at 25°C (mg/mL)Purity after Recrystallization (%)Yield (%)
Ethanol~150~10>99.5~85
Isopropanol~120~8>99.6~88
Acetonitrile~200~25~99.2~75
Ethyl Acetate~80~5>99.7~90

Note: These are representative values and should be experimentally determined.

Problem 2: Insufficient Resolution of R- and S-Avanafil Enantiomers

Causality: The interaction between the enantiomers and the chiral stationary phase is not selective enough under the current chromatographic conditions. The mobile phase composition plays a critical role in modulating these interactions.

Solution Pathway: A systematic screening of chiral columns and mobile phases is the most effective approach. Supercritical Fluid Chromatography (SFC) is often a faster and more efficient alternative to HPLC for chiral separations.

Workflow for Chiral Method Development:

G A Racemic or Enantiomerically Impure Avanafil B Select Chiral Columns (e.g., Chiralpak IA, IB, IC) A->B C Screen Mobile Phases (e.g., Hexane/IPA, Hexane/Ethanol) B->C D Optimize Mobile Phase Ratio C->D E Optimize Flow Rate and Temperature D->E F Analyze Resolution (Rs > 1.5 is desirable) E->F F->C If Rs is not optimal G Method Validation (as per ICH guidelines) F->G If Rs is optimal H Preparative Chiral Chromatography G->H

Caption: Chiral Separation Method Development.

Detailed Protocol: Chiral HPLC Method for Avanafil Enantiomers

  • Column and Mobile Phase Selection:

    • Column: Chiralpak AD-H (or similar polysaccharide-based column).

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 80:20 (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.[13]

    • Column Temperature: 25°C.

  • Optimization:

    • Inject a sample of racemic avanafil.

    • If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., 10%, 15%, 25%, 30%).

    • A lower percentage of the polar modifier (IPA) generally increases retention time and may improve resolution.

  • Analysis:

    • Calculate the resolution between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

Data Presentation: Effect of Mobile Phase on Chiral Resolution

Mobile Phase (Hexane:IPA)Retention Time R-Avanafil (min)Retention Time S-Avanafil (min)Resolution (Rs)
90:1015.216.81.8
80:209.810.71.6
70:306.57.11.2

Note: These are representative values and will vary based on the specific column and system.

Concluding Remarks

Achieving high purity R-Avanafil is a multi-faceted challenge that requires a systematic and logical approach to purification. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can effectively troubleshoot and optimize their methods. This guide provides a foundational framework for addressing common purification hurdles. For novel or particularly persistent impurities, advanced analytical techniques such as LC-MS/MS may be necessary for identification and characterization, paving the way for targeted purification strategies.[2][8]

References

  • Gao, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9293–9301. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21677-21684. Available at: [Link]

  • Gao, Y., et al. (2022). Liquid chromatogram of avanafil. ResearchGate. Available at: [Link]

  • Jadhav, S. B., et al. (2022). HPTLC-Based Novel Analytical Method for Efficient Quantification of PDE5 Inhibitor Avanafil in Bulk and Tablet Dosage. International Journal of Novel Research and Development, 7(6). Available at: [Link]

  • Gao, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Sardisco, M. (2004). Chiral Drug Separation. In Encyclopedia of Espionage, Intelligence, and Security. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis [Video]. YouTube. Available at: [Link]

  • Zhang, T., et al. (n.d.). Separation of enantiomers and conformers of Tofisopam. Chiral Technologies. Available at: [Link]

  • Attia, K. A., et al. (2025). Novel spectrophotometric methods for concurrent assessment of duloxetine and avanafil in their binary mixture using derivative spectroscopy: greenness-blueness evaluation. Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

  • Nerz, J. (2013). How to Carry Out a Recrystallization [Video]. YouTube. Available at: [Link]

  • Shah, D. A., et al. (2017). Analytical method validation for estimation of avanafil and dapoxetine hydrochloride tablet dosage form by HPTLC method. Pharmaceutical and Biological Evaluations, 4(3), 171-179. Available at: [Link]

  • Patil, S., et al. (2018). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-4328. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. National Center for Biotechnology Information. Available at: [Link]

  • Gao, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Available at: [Link]

  • Al-kassas, R., et al. (2016). Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. AAPS PharmSciTech, 17(5), 1136-1145. Available at: [Link]

  • Li, H., et al. (2005). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(7), 358-361. Available at: [Link]

  • Klausmeyer, R. (2012). Problem 1 Separation of Enantiomers [Video]. YouTube. Available at: [Link]

  • Al-Zoubi, N., et al. (2023). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Frontiers in Chemistry, 11, 1269165. Available at: [Link]

  • Pharmaffiliates. (n.d.). Avanafil-Impurities. Available at: [Link]

Sources

Challenges in the synthesis of enantiomerically pure R-Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Enantiomerically Pure (R)-Avanafil

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with synthesizing (R)-Avanafil , the enantiomer of the commercial erectile dysfunction drug Avanafil (Stendra). While (S)-Avanafil is the active pharmaceutical ingredient (eutomer), the synthesis of the (R)-isomer is critical for impurity profiling (ICH Q3A/B), chiral switch studies, and establishing reference standards.

The primary challenges in this workflow are optical purity preservation of the pyrrolidine moiety, regioselectivity during the pyrimidine core functionalization, and chiral resolution of the final product.

Module 1: Synthetic Pathway & Chiral Integrity[1]

Q: What is the most robust route to install the chiral center for (R)-Avanafil without racemization?

A: The most reliable method utilizes the Chiral Pool Strategy , employing (R)-2-(hydroxymethyl)pyrrolidine (D-Prolinol) as the nucleophile in a Nucleophilic Aromatic Substitution (SNAr).

Unlike asymmetric hydrogenation, which requires expensive catalysts and screening, the SNAr approach relies entirely on the optical purity of the starting D-Prolinol. The reaction typically occurs between D-Prolinol and a sulfonyl-activated pyrimidine intermediate.

Critical Control Point: The chiral center (C2 of the pyrrolidine) is not at the reaction center (the Nitrogen atom). Therefore, bond breaking does not occur at the chiral center, theoretically preserving configuration. However, thermal racemization can occur if the reaction mixture is subjected to excessive heat (>100°C) in basic conditions for prolonged periods.

Visualizing the Pathway & Risks

G cluster_0 Critical Process Parameters SM1 Pyrimidine Core (Sulfonyl/Chloro Leaving Group) Inter Intermediate Complex SM1->Inter S_NAr Mechanism SM2 (R)-D-Prolinol (Chiral Source) SM2->Inter Nucleophilic Attack Prod (R)-Avanafil Precursor Inter->Prod Retention of Config (Target Path) Impurity Impurity: (S)-Enantiomer (via Racemization/Contamination) Inter->Impurity High Temp/Strong Base (Risk Path)

Figure 1: SNAr coupling pathway highlighting the critical entry of the chiral building block and potential risk of enantiomeric degradation.

Module 2: Troubleshooting Experimental Challenges

Issue 1: Low Enantiomeric Excess (ee) in Final Product

User Report: "I used 99% ee D-Prolinol, but my isolated (R)-Avanafil is only 94% ee."

Root Cause Analysis:

  • Starting Material Integrity: D-Prolinol is hygroscopic and can degrade. More importantly, commercial "D-Prolinol" can vary in optical purity batch-to-batch.

  • Chemical Impurity Co-elution: In achiral HPLC, des-hydroxy impurities or regioisomers might co-elute, skewing purity calculations before chiral analysis.

  • Base-Catalyzed Racemization: While rare in this specific mechanism, using strong inorganic bases (like KOH or NaH) at high temperatures can promote proton abstraction at the chiral center if electron-withdrawing groups are present nearby.

Corrective Actions:

  • Verify SM Purity: Derivatize your D-Prolinol starting material (e.g., with Mosher's acid chloride) and check ee via NMR or GC before starting.

  • Switch Bases: Use organic bases like DIPEA (N,N-Diisopropylethylamine) or Triethylamine instead of inorganic hydroxides. These are sufficient to neutralize the HCl/sulfinic acid byproduct without promoting racemization.

  • Temperature Control: Maintain reaction temperature between 50°C - 70°C . Avoid refluxing in high-boiling solvents like DMF if possible; THF is a gentler alternative if solubility permits.

Issue 2: Regioselectivity & Yield Loss

User Report: "I see a significant amount of a regioisomer where the prolinol attached to the wrong position on the pyrimidine."

Root Cause Analysis: The pyrimidine core often contains two electrophilic sites (C2 and C4). If the benzylamine side chain is not installed before the prolinol step, or if the leaving groups at C2 and C4 are identical (e.g., dichloro-pyrimidine), competition occurs.

Protocol Optimization:

  • Order of Addition: Ensure the benzylamine is installed at the C4 position first (Intermediate A). The C4 position is generally more reactive towards amines.

  • Leaving Group Tuning: Use a substrate where the C2 position has a methylsulfonyl or methylsulfinyl group (oxidized from methylthio) rather than a halogen. The sulfonyl group is an excellent leaving group for the secondary amine of prolinol at C2.

Module 3: Purification & Analytical Resolution

Separating (R)-Avanafil from (S)-Avanafil is impossible on standard C18 columns. You must use Chiral HPLC.

Q: What is the best method to separate R-Avanafil from trace S-isomer?

A: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) in Normal Phase mode provide the highest resolution factors (Rs).

Recommended Chiral HPLC Conditions:

ParameterCondition Set A (Primary)Condition Set B (Alternative)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol : Diethylaminen-Hexane : Ethanol : Diethylamine
Ratio 80 : 20 : 0.185 : 15 : 0.1
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV @ 245 nmUV @ 254 nm
Expected Order (R)-Isomer typically elutes first (verify with std)Varies

Note: The addition of 0.1% Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic nitrogen atoms in the pyrimidine and pyrrolidine rings.

Troubleshooting Flowchart: Low Purity / Yield

Troubleshooting Start Problem: Low Yield or Purity CheckHPLC Is it Chemical or Chiral Impurity? Start->CheckHPLC Chemical Chemical Impurity CheckHPLC->Chemical Multiple Peaks (Achiral) Chiral Chiral Impurity (Low ee) CheckHPLC->Chiral Enantiomer Peak Present Regio Check Regioselectivity (Did Prolinol attack C4?) Chemical->Regio Hydrolysis Check Ester Hydrolysis (premature?) Chemical->Hydrolysis CheckSM Test D-Prolinol ee (Derivatization) Chiral->CheckSM CheckTemp Reduce Reaction Temp (<60°C) CheckSM->CheckTemp SM is Pure

Figure 2: Decision tree for diagnosing yield and purity issues in (R)-Avanafil synthesis.

References

  • Sakamoto, T. et al. (2014).[1] The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Zhao, M. et al. (2022).[2][3] Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Link

  • US Food and Drug Administration (FDA). (2012). Chemistry Review: Stendra (Avanafil). NDA 202276.[4] Link

  • Kumar, N. et al. (2017).[3] Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil. Journal of Chromatographic Science. Link

Sources

Technical Support Center: Enhancing R-Avanafil Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for R-Avanafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability and integrity of R-Avanafil during long-term storage. Our goal is to move beyond simple instructions to explain the underlying chemical principles, helping you to proactively design robust stability programs and troubleshoot issues as they arise.

Disclaimer: The information provided is based on published data for Avanafil (the S-enantiomer). While the general stability profile of the R-enantiomer is expected to be similar, specific degradation kinetics may vary. It is crucial to perform dedicated stability studies on R-Avanafil.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding R-Avanafil stability.

Q1: What are the primary environmental factors that degrade R-Avanafil?

A1: Based on forced degradation studies on Avanafil, the molecule is particularly susceptible to acid, oxidation, heat, and humidity.[1][2] In the liquid state, it is also sensitive to light. Therefore, controlling these environmental factors is the first line of defense in ensuring its long-term stability.

Q2: How does the chemical structure of R-Avanafil contribute to its instability?

A2: R-Avanafil, a pyrimidine derivative, has several functional groups prone to degradation. The amide linkage can be susceptible to acid-catalyzed hydrolysis. The nitrogen-containing heterocyclic rings and the secondary amine can be targets for oxidation, potentially forming N-oxides or other related impurities. The aromatic systems suggest a potential for photolytic degradation, particularly in solution.

Q3: Are there known degradation products of Avanafil that I should monitor?

A3: Yes, several process-related impurities and degradation products have been identified for Avanafil.[3] Key degradants can include products of hydrolysis (cleavage of the amide bond) and oxidation.[4] One identified oxidation product has a predicted m/z of 367.1168.[4] A comprehensive stability-indicating analytical method, such as a validated HPLC-UV or LC-MS method, is essential to separate and quantify these degradants from the parent R-Avanafil peak.[1][2][5]

Q4: What are the ideal storage conditions for solid R-Avanafil active pharmaceutical ingredient (API)?

A4: For long-term storage of solid R-Avanafil, it is recommended to store it in a well-sealed container, protected from light, at controlled room temperature (e.g., 20-25°C), and in a low-humidity environment. Packaging in double polyethylene bags within a fiber drum is a reported effective measure for the API.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram during a stability study. Chemical Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.1. Characterize the Degradants: Use LC-MS/MS to identify the mass of the new peaks and propose potential structures.[4] 2. Review Storage Conditions: Ensure temperature, humidity, and light exposure are within specified limits.[6] 3. Perform Forced Degradation: Intentionally stress a sample of R-Avanafil (e.g., with acid, base, H₂O₂, heat, light) to see if you can replicate the unknown peaks. This helps confirm the degradation pathway.[7][8]
Loss of potency (assay value decreases) without significant new impurity peaks. Formation of Amorphous Material or Polymorphic Conversion: The API may be converting to a less stable or less soluble form, which can affect quantification. Formation of Non-UV Active Degradants: Some degradation products may not be detectable by a standard UV detector.1. Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for changes in the crystalline form. 2. Use a Mass-Sensitive Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV to detect non-chromophoric impurities. 3. Verify Mass Balance: Ensure that the sum of the assay value and all impurity percentages is close to 100%. A significant drop suggests undetected degradants.[2]
Inconsistent stability results between batches. Variability in API Purity: Different batches may have varying levels of initial impurities that can act as catalysts for degradation. Inconsistent Handling/Storage: Minor deviations in handling procedures or storage environments can lead to different stability outcomes.1. Comprehensive Batch Release Testing: Ensure all batches start with a consistent purity profile. Pay close attention to residual solvents or metal catalysts from synthesis. 2. Standardize Protocols: Implement and strictly follow Standard Operating Procedures (SOPs) for sample handling, weighing, and storage. 3. Container Closure Integrity: Verify that the container and seal are consistent and effective across all batches.
Troubleshooting Logic Flow

This diagram illustrates a logical workflow for investigating a stability failure.

Troubleshooting_Flow Start Stability Failure Detected (e.g., OOS Impurity) Check_Method Is the Analytical Method Validated & Stability-Indicating? Start->Check_Method Check_Storage Review Storage Conditions (Temp, RH, Light Logs) Start->Check_Storage Characterize Characterize Impurity (LC-MS, NMR) Check_Method->Characterize  Yes Check_Storage->Characterize  No Anomalies Forced_Deg Perform Forced Degradation Study Characterize->Forced_Deg Identify_Pathway Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) Forced_Deg->Identify_Pathway Reformulate Reformulate/Repackage (Add Antioxidant, Desiccant, etc.) Identify_Pathway->Reformulate

Caption: A decision-making workflow for troubleshooting out-of-specification (OOS) stability results.

Part 3: Protocols and Best Practices

Proactive measures are the most effective way to ensure long-term stability. This section provides detailed protocols and best practices.

Best Practices for Formulation and Packaging
  • Excipient Compatibility:

    • Rationale: Excipients are not inert and can react with the API. Since Avanafil is prone to oxidation and acid degradation, selecting compatible excipients is critical.[1]

    • Recommendation: Conduct binary excipient-API compatibility studies. Mix R-Avanafil with individual excipients (e.g., 1:1 ratio), add a small amount of water to create a slurry, and store at accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks. Analyze for degradation products against a pure API control. Avoid excipients with high peroxide values or those that create an acidic microenvironment.

  • Control of Microenvironment:

    • Rationale: Humidity and oxygen are key drivers of degradation.[1][2]

    • Recommendations:

      • Antioxidants: For formulations susceptible to oxidation, consider including an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).

      • Buffering Agents: If hydrolysis is a concern, especially in liquid or semi-solid formulations, use a buffering system to maintain the pH in a stable range.

      • Desiccants: Package the final product with a desiccant to control the internal humidity of the container.

  • Packaging Selection:

    • Rationale: The primary container closure system is the final barrier against environmental factors.

    • Recommendations:

      • Solid Dosage Forms: Use high-density polyethylene (HDPE) bottles with induction seals or blister packs made of materials with low moisture and oxygen permeability (e.g., Aclar®, Alu-Alu foil).

      • API Storage: As mentioned, store bulk API in sealed, opaque containers (e.g., double-bagged in polyethylene within a fiber or metal drum) to protect from light and moisture.

Protocol: ICH-Compliant Stability Study for R-Avanafil API

This protocol outlines a foundational stability study based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.[9][10]

Objective: To evaluate the stability of R-Avanafil API under various storage conditions over time to establish a re-test period.

Materials:

  • Three representative batches of R-Avanafil API.

  • Appropriate primary packaging (e.g., double-layered, opaque polyethylene bags).

  • ICH-compliant stability chambers.

  • Validated stability-indicating HPLC or UPLC method.[3][11]

Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing (at each time point) cluster_analysis Data Analysis Prep 1. Procure 3 Batches of R-Avanafil API Package 2. Package Samples in Final Container Closure Prep->Package LongTerm Long-Term 25°C / 60% RH Package->LongTerm 3. Place in Chambers Intermediate Intermediate 30°C / 65% RH Package->Intermediate 3. Place in Chambers Accelerated Accelerated 40°C / 75% RH Package->Accelerated 3. Place in Chambers Test 4. Pull Samples LongTerm->Test Intermediate->Test Accelerated->Test Analysis 5. Perform Analysis: - Assay - Impurities - Description - Water Content Test->Analysis Data 6. Evaluate Trends & Establish Re-test Period Analysis->Data

Caption: Experimental workflow for an ICH-compliant stability study of an API.

Methodology:

  • Sample Preparation: Place sufficient quantities of R-Avanafil from each of the three batches into the chosen container closure system.

  • Initial Analysis (Time 0): Before placing in chambers, perform a full analysis on samples from each batch. This includes appearance, assay, purity (identification and quantification of each impurity), and water content.

  • Storage Conditions & Time Points: Place the samples into stability chambers set to the conditions outlined in the table below.[9][12]

Storage ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate ¹30°C ± 2°C65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months0, 3, 6 months
¹ Intermediate testing is only required if a significant change occurs under accelerated conditions.
  • Analysis at Time Points: At each scheduled time point, pull samples from each batch and condition. Perform the same set of tests as conducted at Time 0.

  • Data Evaluation: Analyze the data for trends. A significant change is typically defined as failure to meet the specification. If no significant change is observed after 6 months at accelerated conditions, the initial re-test period can be based on the long-term data.

References

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. Available at: [Link]

  • Formulation Diary. (n.d.). Active Ingredient AVANAFIL. Formulation Diary. Available at: [Link]

  • Kumar, N., Sangeetha, D., et al. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Institutes of Health (NIH). Available at: [Link]

  • Can, N. O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. National Institutes of Health (NIH). Available at: [Link]

  • Patel, J. (2015). stability indicating analytical method development and validation for the estimation of avanafil in. Neliti. Available at: [Link]

  • Can, N. O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. Available at: [Link]

  • Al-Dhubiab, B. E., et al. (2020). Formulation and Optimization of Avanafil Biodegradable Polymeric Nanoparticles: A Single-Dose Clinical Pharmacokinetic Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Fahmy, U. A., et al. (2017). Development and Evaluation of Avanafil Self-nanoemulsifying Drug Delivery System with Rapid Onset of Action and Enhanced Bioavailability. National Institutes of Health (NIH). Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Patel, D., & Kothari, C. (2020). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. ResearchGate. Available at: [Link]

  • Central Drugs Testing Laboratory. (n.d.). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. CR Subscription Agency. Available at: [Link]

  • ResearchGate. (n.d.). The proposed degradation pathway of avanafil. ResearchGate. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). AusPAR Avanafil. TGA. Available at: [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Pharmacology/Toxicology Review and Evaluation for Avanafil. FDA AccessData. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Shrivastava, A. (2022). Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Avanafil Enantiomers: Unraveling the Stereoselective Inhibition of Phosphodiesterase-5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, avanafil distinguishes itself through its rapid onset of action and high selectivity, contributing to a favorable side-effect profile.[1][2][3][4] This guide delves into the specifics of its interaction with PDE5, with a particular focus on the stereochemistry of the molecule. Avanafil is commercially available as a single enantiomer, S-Avanafil.[4] This guide will provide a comprehensive overview of the PDE5 selectivity of S-Avanafil and address the comparative pharmacology, or lack thereof, concerning its R-enantiomer.

The Critical Role of Stereochemistry in PDE5 Inhibition

The three-dimensional arrangement of atoms in a chiral molecule, such as avanafil, can significantly influence its pharmacological activity. The interaction between a drug and its biological target, like the active site of an enzyme, is highly dependent on the complementary shapes of the two molecules. Even minor changes in the spatial orientation of functional groups can lead to substantial differences in binding affinity and, consequently, inhibitory potency.

Avanafil's chemical structure, 4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide, contains a chiral center at the 2-position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-avanafil and (R)-avanafil. The commercially available and clinically studied form is the S-enantiomer.[4]

S-Avanafil: A Potent and Highly Selective PDE5 Inhibitor

Extensive in-vitro studies have characterized S-Avanafil as a potent and highly selective inhibitor of PDE5. The concentration required to inhibit 50% of the enzyme's activity (IC50) for S-Avanafil against PDE5 is consistently reported to be approximately 5.2 nM.[1][2][4] This high potency is a key contributor to its clinical efficacy in the treatment of erectile dysfunction.

Signaling Pathway of PDE5 Inhibition

The therapeutic effect of S-Avanafil is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. cGMP acts as a second messenger, leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, S-Avanafil allows for the accumulation of cGMP, thereby enhancing and prolonging the erectile response.[5]

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP sGMP sGMP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Hydrolyzes S_Avanafil S-Avanafil S_Avanafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Triggers Release PDE5_Inhibition_Assay cluster_workflow Experimental Workflow Prep Prepare Reagents (PDE Enzyme, [3H]-cGMP, Test Compounds) Mix Combine Reagents and Test Compound Prep->Mix Incubate Incubate at 30°C Mix->Incubate Stop Terminate Reaction Incubate->Stop Convert Add Snake Venom Nucleotidase Stop->Convert Separate Anion-Exchange Separation Convert->Separate Quantify Scintillation Counting Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Sources

A Comparative Guide to Validating R-Avanafil's Inhibitory Effect on Phosphodiesterase 6 (PDE6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of R-Avanafil against phosphodiesterase 6 (PDE6). We will explore the critical importance of isoform selectivity for PDE5 inhibitors, detail a robust experimental protocol for in-vitro validation, present comparative data against other market-leading compounds, and discuss the underlying biochemical pathways.

The Imperative of Selectivity: Why PDE6 Inhibition Matters

Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction by enhancing the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation. However, the human body contains a superfamily of 11 distinct PDE families.[1] The therapeutic success and side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity—its ability to inhibit the target isoform (PDE5) without significantly affecting other PDE isoforms.[2][3]

Of particular concern is the off-target inhibition of PDE6, an enzyme structurally similar to PDE5 and found almost exclusively in the rod and cone photoreceptor cells of the retina.[4][5] PDE6 is a critical effector enzyme in the visual phototransduction cascade, responsible for hydrolyzing cGMP in response to light.[6] Inhibition of PDE6 leads to an accumulation of cGMP, which can cause visual disturbances such as a transient bluish tinge to vision (cyanopsia), increased light sensitivity, and blurred vision.[7][8][9] These side effects are most famously associated with Sildenafil, the first-generation PDE5 inhibitor, due to its relatively low selectivity for PDE5 over PDE6.[10][11]

Avanafil, a second-generation inhibitor, was designed for higher selectivity against PDE5 to minimize these visual adverse events.[12] Validating the specific inhibitory potential of its R-enantiomer (the active form) against PDE6 is therefore a crucial step in characterizing its safety and therapeutic window.

Visual Phototransduction and the Role of PDE6

The following diagram illustrates the cGMP signaling pathway within a photoreceptor cell and highlights the critical role of PDE6.

PDE6_Pathway cluster_membrane Cell Membrane Rhodopsin Rhodopsin Transducin Transducin (G-protein) Rhodopsin->Transducin activates PDE6 PDE6 Enzyme Transducin->PDE6 activates GMP 5'-GMP PDE6->GMP CNG_Channel cGMP-gated Ion Channel Influx Na+ / Ca2+ Influx (Dark Current) CNG_Channel->Influx Hyperpolarization Hyperpolarization (Signal to Brain) CNG_Channel->Hyperpolarization closure leads to Light Light Photon Light->Rhodopsin activates cGMP cGMP cGMP->PDE6 hydrolyzes cGMP->CNG_Channel opens Avanafil R-Avanafil Avanafil->PDE6 inhibits

Caption: cGMP signaling pathway in photoreceptor cells.

Experimental Validation: A Self-Validating Protocol

To quantify the inhibitory effect of R-Avanafil on PDE6, a robust, sensitive, and reproducible in-vitro assay is required. The causality behind our experimental design is to directly measure the enzymatic activity of purified PDE6 in the presence of varying concentrations of the inhibitor, thereby allowing for the calculation of the half-maximal inhibitory concentration (IC50).

We will describe a luminescence-based assay, such as the Promega PDE-Glo™ system, which is well-suited for high-throughput screening and provides a strong signal-to-background ratio.[13] The principle relies on the amount of cGMP remaining after the PDE6 reaction, which then drives a subsequent set of reactions culminating in a light output proportional to the initial PDE activity.[1][14]

Detailed Step-by-Step Methodology: Luminescence-Based PDE6 Inhibition Assay

Objective: To determine the IC50 value of R-Avanafil for human recombinant PDE6 and compare it to other PDE5 inhibitors.

Materials:

  • Purified, recombinant human PDE6 enzyme.

  • R-Avanafil, Sildenafil, Vardenafil, Tadalafil (as reference compounds).

  • PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent).[13]

  • Assay Buffer (as recommended by enzyme/kit manufacturer).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate-reading luminometer.

Protocol:

  • Compound Preparation & Serial Dilution:

    • Prepare 10 mM stock solutions of R-Avanafil and all reference compounds in 100% DMSO.

    • Perform a serial dilution series for each compound. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended to cover a broad concentration range.

    • Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • PDE6 Reaction Setup:

    • In a 384-well plate, add 2.5 µL of each compound dilution.

    • Prepare a PDE6 enzyme solution in cold assay buffer at a concentration determined by prior enzyme titration experiments to yield ~50-80% substrate conversion in the reaction time.

    • Add 5 µL of the diluted PDE6 enzyme to each well (except "no enzyme" controls).

    • Prepare a cGMP substrate solution in assay buffer. The final concentration should be at or below the Km of the enzyme for cGMP to ensure competitive inhibitors are accurately measured.

    • Initiate the enzymatic reaction by adding 2.5 µL of the cGMP substrate solution to all wells. The final reaction volume is 10 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 45-60 minutes. This time should be within the linear range of the reaction, as determined in preliminary experiments.

  • Reaction Termination and Signal Generation:

    • Stop the PDE6 reaction by adding 5 µL of Termination Buffer (containing a non-specific PDE inhibitor like IBMX) as per the kit protocol.[14]

    • Add 5 µL of the Detection Solution (containing ATP and Protein Kinase A).

    • Incubate at room temperature for 20 minutes. During this step, the remaining cGMP activates PKA, which consumes ATP.

  • Luminescence Detection:

    • Add 10 µL of the Kinase-Glo® Reagent to all wells. This reagent measures the amount of ATP remaining in the well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer. A high signal indicates low PDE6 activity (high inhibition), as more ATP is left over.

  • Data Analysis:

    • Subtract the average "no enzyme" background signal from all other readings.

    • Normalize the data by setting the average "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Generation & Detection cluster_analysis 4. Data Analysis A1 Prepare Compound Serial Dilutions B1 Dispense Compounds into 384-well plate A1->B1 A2 Prepare PDE6 Enzyme & cGMP Substrate B2 Add PDE6 Enzyme A2->B2 B1->B2 B3 Initiate with cGMP Substrate B2->B3 B4 Incubate at 30°C B3->B4 C1 Terminate Reaction (add Termination Buffer) B4->C1 C2 Add Detection Solution (PKA + ATP) C1->C2 C3 Add Kinase-Glo® Reagent (Luciferase) C2->C3 C4 Read Luminescence C3->C4 D1 Normalize Data C4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for the luminescent PDE6 inhibition assay.

Comparative Data Analysis

The ultimate goal of the validation is to determine the selectivity of R-Avanafil. Selectivity is typically expressed as a ratio of IC50 values (IC50 for off-target / IC50 for on-target). A higher ratio indicates greater selectivity for the target enzyme.

The table below summarizes publicly available data on the inhibitory potency and selectivity of Avanafil and other major PDE5 inhibitors. An experimental validation as described above should aim to reproduce or refine these values under consistent assay conditions.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6 IC50 / PDE5 IC50)
Avanafil 5.2[4][15]~630~121-fold [7]
Sildenafil 5.2[15]~84~16-fold [4][7]
Vardenafil ~0.7[15]~15~21-fold [4][7]
Tadalafil ~3.1~1700~550-fold [7]

Note: IC50 values can vary between studies due to different assay conditions (e.g., substrate concentration, temperature, enzyme source). This table presents representative values for comparative purposes.

Interpretation:

The data clearly demonstrates that Avanafil possesses significantly higher selectivity for PDE5 over PDE6 compared to Sildenafil and Vardenafil.[4][7][16] While Tadalafil shows the highest selectivity for PDE6, Avanafil's profile suggests a substantially lower propensity for causing PDE6-mediated visual disturbances than the first-generation inhibitors.[7] In-vivo studies using electroretinograms have confirmed that Avanafil has less effect on retinal function than Sildenafil, supporting these in-vitro findings.[7]

Conclusion and Field Insights

The validation of R-Avanafil's inhibitory effect on PDE6 is not merely a procedural checkbox but a fundamental assessment of its safety and clinical differentiators. The ~120-fold selectivity margin it holds over PDE6 is a key molecular feature that translates directly to a reduced incidence of visual side effects in clinical practice compared to less selective agents like Sildenafil.[12][16]

For drug development professionals, this guide provides a template for rigorous, self-validating selectivity profiling. The choice of a luminescence-based assay offers a scalable, sensitive, and robust platform for generating high-quality, reproducible data. By directly comparing new chemical entities against a panel of established drugs under identical conditions, researchers can confidently position their candidates within the existing therapeutic landscape and make informed decisions about their development trajectory.

References

  • Kotera, J., et al. (2012). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology. Available at: [Link]

  • Gunda, S., et al. (2022). Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. International Journal of Urology. Available at: [Link]

  • Lim, J. & Paick, J. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Dove Medical Press. Available at: [Link]

  • García-Cruz, E., et al. (2020). Visual Side Effects Linked to Sildenafil Consumption: An Update. MDPI. Available at: [Link]

  • Reaction Biology. PDE Screening Services for Drug Discovery. Reaction Biology. Available at: [Link]

  • Gillespie, P. G. & Beavo, J. A. (2006). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Journal of Biological Chemistry. Available at: [Link]

  • Cairoli, F., et al. (2016). Avanafil - A further step to tailoring patient needs and expectations. AIR Unimi. Available at: [Link]

  • Kekesi, O., et al. (2021). Impact of Second-Generation PDE5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Wang, Y., et al. (2023). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry. Available at: [Link]

  • The Pharmaceutical Journal. (2024). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. The Pharmaceutical Journal. Available at: [Link]

  • Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]

  • Cahill, M. C., et al. (2015). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2015). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors... Taylor & Francis Online. Available at: [Link]

  • BellBrook Labs. (2023). What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. Available at: [Link]

  • Tsang, S. H. & Sharma, T. (2016). Pathophysiology of visual disorders induced by phosphodiesterase inhibitors in the treatment of erectile dysfunction. Survey of Ophthalmology. Available at: [Link]

  • BPS Bioscience. PDE1A Assay Kit. BPS Bioscience. Available at: [Link]

  • Jackson, S. E. (2012). Rational Approaches to Improving Selectivity in Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • Dhaliwal, A. & Gupta, M. (2023). PDE5 Inhibitors. StatPearls. Available at: [Link]

  • Royal Society of Chemistry. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Available at: [Link]

  • Power, M., et al. (2020). The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers. MDPI. Available at: [Link]

  • ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Available at: [Link]

  • EurekAlert!. (2019). New discovery provides key to side effects caused by erectile dysfunction drugs. EurekAlert!. Available at: [Link]

  • BPS Bioscience. PDE11A4 Assay Kit. BPS Bioscience. Available at: [Link]

  • National Institutes of Health. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PMC. Available at: [Link]

  • ResearchGate. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate. Available at: [Link]

  • ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2019). Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review. PMC. Available at: [Link]

  • ResearchGate. (2005). cGMP signaling in vertebrate retinal photoreceptor cells. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2010). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. Available at: [Link]

  • National Institutes of Health. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Publishing. Available at: [Link]

  • Oxford Academic. (2017). Two pathways of rod photoreceptor cell death induced by elevated cGMP. Human Molecular Genetics. Available at: [Link]

  • National Institutes of Health. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • Patsnap. (2023). How to improve drug selectivity?. Patsnap Synapse. Available at: [Link]

  • American Academy of Ophthalmology. (2022). Phosphodiesterase 5 Inhibitors and Ocular Adverse Events. EyeNet Magazine. Available at: [Link]

  • IMR Press. (2005). cGMP signaling in vertebrate retinal photoreceptor cells. IMR Press. Available at: [Link]

  • bioRxiv. (2022). Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. bioRxiv. Available at: [Link]

  • IntechOpen. (2012). Chiral Drug Separation. IntechOpen. Available at: [Link]

  • MDPI. (2023). A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. MDPI. Available at: [Link]

  • ResearchGate. (2022). Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. ResearchGate. Available at: [Link]

Sources

R-Avanafil's Superior Selectivity: A Comparative Analysis Against Key Phosphodiesterase Isoenzymes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the pursuit of enhanced selectivity remains a critical objective for drug development professionals. Superior selectivity translates to a more targeted therapeutic action and, crucially, a more favorable safety profile by minimizing off-target effects. This guide provides an in-depth comparison of R-Avanafil's cross-reactivity with other key phosphodiesterase (PDE) isoenzymes, benchmarked against established PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. We will delve into the quantitative data, the experimental methodologies used to derive it, and the profound clinical implications of these findings for researchers in the field.

The Imperative of Selectivity in PDE5 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE5, the target for erectile dysfunction therapies, specifically hydrolyzes cGMP.[2] Inhibition of PDE5 elevates cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.[3]

However, the human genome encodes for 11 families of PDEs, each with distinct tissue distribution and physiological roles.[4] Cross-reactivity of a PDE5 inhibitor with other isoenzymes can lead to undesirable side effects.[3] For instance:

  • PDE1 , found in the heart and vascular smooth muscle, is involved in regulating cardiovascular function. Its inhibition can lead to vasodilation and changes in heart rate.[3][5]

  • PDE6 is a crucial component of the phototransduction cascade in the retina. Inhibition of PDE6 is associated with visual disturbances, such as cyanopsia (a blue tinge to vision).[6][7]

  • PDE11 is present in skeletal muscle, the prostate, and the testes. Its inhibition by some PDE5 inhibitors has been linked to myalgia and back pain.[7]

Therefore, a highly selective PDE5 inhibitor like R-Avanafil, which potently targets PDE5 while sparing other isoenzymes, represents a significant advancement in the field.[3][8]

Quantitative Comparison of Inhibitor Selectivity

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 value for the target enzyme (PDE5) to the IC50 values for other isoenzymes. A higher selectivity ratio (IC50 for off-target PDE / IC50 for PDE5) signifies a more selective inhibitor.

The following table summarizes the comparative IC50 values and selectivity profiles of R-Avanafil and other leading PDE5 inhibitors against clinically relevant PDE isoenzymes.

PDE IsoenzymeR-Avanafil IC50 (nM)Sildenafil IC50 (nM)Tadalafil IC50 (nM)Vardenafil IC50 (nM)
PDE1 >50,0002,5007,800180
PDE2 >100,000>10,000>10,000>1,000
PDE3 >100,000>10,000>10,000>1,000
PDE4 >100,000>30,000>10,000>1,000
PDE5 5.2 3.5 - 6.6 6.7 0.7
PDE6 63033 - 1103,68511
PDE11 >100,0003,500280>10,000

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple cited sources.[2][7][9]

Selectivity Ratios (Fold-Selectivity over PDE5)

PDE IsoenzymeR-AvanafilSildenafilTadalafilVardenafil
PDE1 >10,200x~380x~1,164x~257x
PDE6 ~121x~9-16x~550x~16x
PDE11 >19,000x~1,000x~40x>14,285x

As the data clearly indicates, R-Avanafil demonstrates a superior selectivity profile, particularly against PDE1 and PDE11, when compared to sildenafil and tadalafil.[3][7] While vardenafil is highly potent against PDE5, it shows less selectivity over PDE6 compared to R-Avanafil.[9] This high selectivity of R-Avanafil is consistent with clinical trial data showing a low incidence of musculoskeletal and visual adverse events.[3]

Visualizing the Mechanism of Action

To understand the significance of PDE5 inhibition, it is essential to visualize the underlying signaling pathway.

PDE5_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Muscle Relaxation & Vasodilation cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Avanafil R-Avanafil Avanafil->PDE5 Inhibits

Caption: cGMP signaling pathway and the inhibitory action of R-Avanafil.

Experimental Protocol: Determining PDE Isoenzyme Selectivity

The determination of IC50 values and selectivity profiles is paramount in the preclinical assessment of PDE inhibitors. The Scintillation Proximity Assay (SPA) is a robust, high-throughput method widely used for this purpose.[10]

Principle of the Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioisotopic assay that eliminates the need for a physical separation step.[11] The core of the assay involves SPA beads containing a scintillant. These beads are designed to bind the product of the enzymatic reaction (e.g., [3H]-5'-GMP) but not the substrate (e.g., [3H]-cGMP). When the radiolabeled product binds to the bead, the emitted β-particles are close enough to excite the scintillant, producing a light signal that is detected by a scintillation counter. Unbound substrate in the solution is too far away to cause a signal.[12]

Step-by-Step SPA Protocol for PDE5 Inhibition

This protocol outlines a representative workflow for determining the IC50 of a test compound (e.g., R-Avanafil) against PDE5.

SPA_Workflow cluster_workflow IC50 Determination Workflow Prep 1. Reagent Preparation - Dilute PDE5 enzyme - Prepare [3H]-cGMP substrate - Prepare serial dilutions of R-Avanafil Reaction 2. Reaction Incubation - Add enzyme, substrate, and inhibitor to microplate wells - Incubate at 30°C for a defined period (e.g., 20 min) Prep->Reaction Termination 3. Reaction Termination & Signal Generation - Add Yttrium Silicate SPA beads - Zinc sulfate in bead suspension stops the reaction - [3H]-5'-GMP product binds to beads Reaction->Termination Equilibration 4. Equilibration - Incubate at room temperature for 20 min to allow bead settling Termination->Equilibration Detection 5. Signal Detection - Read plate in a scintillation counter (e.g., MicroBeta) Equilibration->Detection Analysis 6. Data Analysis - Plot % inhibition vs. inhibitor concentration - Fit data to a sigmoidal dose-response curve to determine IC50 Detection->Analysis

Caption: Experimental workflow for determining IC50 using an SPA-based assay.

Detailed Methodology:

  • Reagent Preparation (Causality: Ensuring accurate and reproducible results)

    • Enzyme Dilution: Recombinant human PDE5 is diluted to a working concentration (e.g., 0.05 µg/µL) in an appropriate assay buffer (e.g., Tris-HCl based buffer). This concentration should be empirically determined to ensure the reaction proceeds within the linear range.

    • Substrate Preparation: A solution of [3H]-cGMP is prepared at a concentration near its Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors.

    • Inhibitor Dilution: A serial dilution of R-Avanafil (and comparator compounds) is prepared in the assay buffer, typically with a small percentage of DMSO to ensure solubility.

  • Reaction Setup (Causality: Simulating the inhibitory interaction)

    • In a 96- or 384-well microplate, add the assay buffer, the diluted inhibitor at various concentrations, and the diluted PDE5 enzyme.

    • Initiate the reaction by adding the [3H]-cGMP substrate solution. The final reaction volume is typically 50-100 µL.

    • Include control wells: "blanks" (no enzyme) to determine background signal and "maximum activity" wells (no inhibitor).

  • Incubation (Causality: Allowing for enzymatic turnover)

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes). The incubation time is critical and should be optimized to ensure that less than 20% of the substrate is consumed in the "maximum activity" wells, maintaining initial velocity kinetics.

  • Termination and Signal Generation (Causality: Stopping the reaction and enabling detection)

    • The reaction is terminated by adding a suspension of yttrium silicate SPA beads. The bead suspension often contains zinc sulfate, which effectively stops the PDE reaction.[13]

    • The beads selectively capture the hydrolyzed [3H]-5'-GMP product.

  • Equilibration and Detection (Causality: Stabilizing the signal for accurate measurement)

    • The plate is sealed and allowed to equilibrate at room temperature for at least 20 minutes to allow the beads to settle.

    • The light emitted from the beads is quantified using a microplate scintillation counter.

  • Data Analysis (Causality: Quantifying inhibitory potency)

    • The raw counts per minute (CPM) data are converted to percent inhibition relative to the controls.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.[14]

This self-validating system, with its clear controls and quantitative endpoint, provides a trustworthy method for assessing the cross-reactivity and selectivity of PDE inhibitors.

Conclusion

The in-vitro data robustly supports the classification of R-Avanafil as a highly selective, second-generation PDE5 inhibitor.[5][8] Its exceptional selectivity against PDE1 and PDE11, coupled with a favorable selectivity over PDE6, provides a strong biochemical rationale for its observed clinical safety profile, which is marked by a lower incidence of cardiovascular and visual side effects compared to some first-generation inhibitors.[5] For researchers and drug development professionals, the superior selectivity profile of R-Avanafil underscores the successful application of structure-based drug design to optimize both efficacy and safety, setting a new benchmark in the development of targeted PDE inhibitors.

References

  • Saenz de Tejada, I., et al. (2002). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 14(S1), S27-S33. [Link]

  • Gillespie, J. (2004). Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. International Journal of Clinical Practice, 58(9), 859-865. [Link]

  • Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology, 159(6), 2164-2171. [Link]

  • Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International Journal of Impotence Research, 17(1), 5-9. [Link]

  • Giorgi, M., et al. (2022). Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line. Journal of Cellular Physiology, 237(2), 1646-1658. [Link]

  • Weeks, J. L., et al. (2005). High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate. [Link]

  • Bischoff, E. (2002). IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate. [Link]

  • Porst, H. (2004). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. International Journal of Impotence Research, 16 Suppl 1, S1-S2. [Link]

  • Sanford, M. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Dove Medical Press, 6, 239-249. [Link]

  • Wang, R., et al. (2012). Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability. The Journal of Sexual Medicine, 9(8), 2122-2130. [Link]

  • Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311-330. [Link]

  • Cui, T., et al. (2014). Avanafil for male erectile dysfunction: a systematic review and meta-analysis. Asian Journal of Andrology, 16(3), 452-458. [Link]

  • Huth, M., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS Omega, 2(11), 7853-7863. [Link]

  • Wang, R., et al. (2012). Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability. Johns Hopkins University. [Link]

  • Al-Harbi, M. M., et al. (2023). A Bioluminescent and homogenous assay for monitoring GPCR-mediated cAMP modulation and PDE activity. ResearchGate. [Link]

  • Francis, S. H., et al. (2002). IC 50 of vardenafil for full-length PDE5, isolated C domain, isolated C domain preincubated with isolated R domain, and isolated C domain preincubated with isolated GAF-B module. ResearchGate. [Link]

  • Uckert, S., et al. (2006). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. Urologia Internationalis, 77(3), 268-272. [Link]

  • Glickman, F., et al. (2002). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]

  • O'Brien, M. A., et al. (2002). IC 50 and EC 50 analysis using the luminescent caspase assay. ResearchGate. [Link]

  • Corona, G., et al. (2016). The safety and efficacy of Avanafil, a new 2nd generation PDE5i: comprehensive review and meta-analysis. Expert Opinion on Drug Safety, 15(10), 1373-1383. [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Gyan Sanchay. [Link]

  • Zhang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]

  • GoodRx. (2023). PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. GoodRx. [Link]

Sources

A Comparative Pharmacokinetic Analysis of R-Avanafil and Tadalafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the pharmacokinetic profile of a compound is a critical determinant of its clinical utility, influencing its onset of action, duration of effect, and potential for drug-drug interactions. This guide provides a detailed comparative analysis of the pharmacokinetic properties of R-Avanafil and tadalafil, two prominent members of this class. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the experimental data that underpins our understanding of these two molecules.

Introduction to R-Avanafil and Tadalafil

R-Avanafil (hereafter referred to as avanafil) and tadalafil are selective inhibitors of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and other tissues.[1] By inhibiting PDE5, these drugs lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation.[1] While both compounds share this fundamental mechanism of action, their distinct chemical structures give rise to significant differences in their pharmacokinetic profiles, which in turn dictate their clinical application. Avanafil is known for its rapid onset of action, while tadalafil is characterized by its extended duration of effect.[2]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of avanafil and tadalafil, providing a quantitative basis for their comparison. These values represent a synthesis of data from multiple clinical studies and serve as a foundation for the subsequent discussion.

Pharmacokinetic ParameterR-AvanafilTadalafil
Time to Maximum Concentration (Tmax) 30–45 minutes[3][4]Approximately 2 hours[1]
Elimination Half-Life (t½) 5–17 hours[5]Approximately 17.5 hours[1]
Oral Bioavailability Low to moderate (specific % not consistently reported)[5]Not definitively determined, but estimated to be at least 36%[6]
Plasma Protein Binding Approximately 99%[5]94%[7]
Primary Metabolic Pathway Cytochrome P450 3A4 (CYP3A4)[3][8]Cytochrome P450 3A4 (CYP3A4)[7][9]
Effect of Food on Absorption High-fat meal can delay Tmax and reduce Cmax[2]Not significantly affected by food[2][7]

In-Depth Analysis of Pharmacokinetic Differences

The data presented in the table above reveals critical distinctions between avanafil and tadalafil that have significant implications for their therapeutic use.

Absorption and Onset of Action

Avanafil is characterized by its rapid absorption, with a median Tmax of 30 to 45 minutes after oral administration in a fasted state.[3][4] This rapid absorption translates to a quick onset of action, with some studies suggesting that a significant number of users can engage in sexual activity within 15 minutes of administration.[4] In contrast, tadalafil exhibits a slower rate of absorption, with a median Tmax of approximately 2 hours.[1] This difference in Tmax is a key differentiator, positioning avanafil as a suitable option for on-demand use when a rapid response is desired.

The absorption of avanafil can be affected by the presence of food, particularly a high-fat meal, which can delay the time to peak concentration.[2] Tadalafil's absorption, however, is not significantly influenced by food, offering greater flexibility in its administration.[2][7]

Distribution and Protein Binding

Both avanafil and tadalafil are highly bound to plasma proteins, primarily albumin.[1][5] Avanafil exhibits approximately 99% protein binding, while tadalafil is about 94% bound.[5][7] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effect and influences its distribution into tissues.

Metabolism and Elimination

The primary route of metabolism for both avanafil and tadalafil is via the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][7][8][9] This shared metabolic pathway is a critical consideration for potential drug-drug interactions. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase the plasma concentrations of both drugs, necessitating dose adjustments or contraindication.[8][10]

Avanafil is metabolized into two major metabolites, M4 and M16.[5] The M4 metabolite has about 18% of the PDE5 inhibitory activity of the parent compound and contributes to approximately 4% of the overall pharmacological effect.[5][11] The M16 metabolite is inactive.[5][11] Tadalafil is metabolized to a major circulating metabolite, methylcatechol glucuronide, which is considered to be pharmacologically inactive.[7][9]

The most striking difference in their elimination profiles is the half-life. Tadalafil has a long terminal half-life of approximately 17.5 hours, which underpins its extended duration of action of up to 36 hours.[1][2] This prolonged half-life also makes tadalafil suitable for once-daily dosing.[2] Avanafil has a shorter and more variable half-life, with estimates ranging from 5 to 17 hours.[5] This shorter half-life aligns with its intended use as a rapid-acting, on-demand treatment.

Experimental Protocols: Determining Pharmacokinetic Parameters

The pharmacokinetic data presented in this guide are typically generated from well-controlled clinical trials. A standard approach for evaluating the pharmacokinetics of an orally administered drug like avanafil or tadalafil is a single-dose, crossover bioequivalence study in healthy volunteers.

Step-by-Step Methodology for a Pharmacokinetic Study
  • Subject Recruitment and Screening: A cohort of healthy adult male volunteers is recruited. Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.

  • Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover design is commonly employed.[12] This design allows each subject to serve as their own control, minimizing inter-subject variability.

  • Drug Administration: After an overnight fast, subjects are randomly assigned to receive a single oral dose of either the test drug (e.g., a generic formulation) or the reference drug (e.g., the innovator product).

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[13]

  • Washout Period: Following the first treatment period, subjects undergo a washout period of sufficient duration (typically at least five half-lives of the drug) to ensure complete elimination of the drug from their system.

  • Crossover: After the washout period, subjects receive the alternate treatment.

  • Plasma Analysis: The collected blood samples are centrifuged to separate the plasma, which is then analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the drug and its major metabolites.[13]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and t½, using non-compartmental methods.

  • Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters between the test and reference products to assess bioequivalence.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_period_1 Period 1 cluster_washout Washout Period cluster_study_period_2 Period 2 (Crossover) cluster_post_study Post-Study Phase A Subject Recruitment & Screening B Informed Consent A->B C Randomization B->C D Drug Administration (Test or Reference) C->D E Serial Blood Sampling D->E F Drug Elimination E->F G Drug Administration (Alternate Treatment) F->G H Serial Blood Sampling G->H I Plasma Sample Analysis (LC-MS/MS) H->I J Pharmacokinetic & Statistical Analysis I->J K Final Report J->K

Caption: A typical workflow for a single-dose, crossover pharmacokinetic study.

Metabolic Pathways and Potential for Drug Interactions

The metabolism of both avanafil and tadalafil is predominantly mediated by the CYP3A4 enzyme system, a crucial factor in understanding their drug interaction profiles.

Metabolic_Pathways cluster_avanafil R-Avanafil Metabolism cluster_tadalafil Tadalafil Metabolism cluster_interactions Potential Drug Interactions Avanafil Avanafil (Active) M4 M4 Metabolite (Partially Active) Avanafil->M4 CYP3A4 (major) CYP2C9 (minor) M16 M16 Metabolite (Inactive) Avanafil->M16 CYP3A4 (major) CYP2C9 (minor) Tadalafil Tadalafil (Active) Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol Glucuronide (Inactive) Catechol->Methylcatechol Methylation & Glucuronidation CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir) CYP3A4_Inhibitors->Avanafil Increased Avanafil Levels CYP3A4_Inhibitors->Tadalafil Increased Tadalafil Levels CYP3A4_Inducers CYP3A4 Inducers (e.g., Rifampin) CYP3A4_Inducers->Avanafil Decreased Avanafil Levels CYP3A4_Inducers->Tadalafil Decreased Tadalafil Levels

Caption: Metabolic pathways of R-Avanafil and Tadalafil and their susceptibility to drug interactions.

The shared reliance on CYP3A4 for metabolism means that co-administration with strong inhibitors of this enzyme will lead to increased exposure to both avanafil and tadalafil.[8][10] This can potentiate their effects and increase the risk of adverse events. Conversely, co-administration with CYP3A4 inducers can decrease their plasma concentrations and potentially reduce their efficacy.

Conclusion

The pharmacokinetic profiles of R-Avanafil and tadalafil are distinctly different, leading to their unique clinical positioning. Avanafil's rapid absorption and onset of action make it a suitable choice for on-demand treatment of erectile dysfunction. Tadalafil's long half-life provides an extended duration of action and allows for a once-daily dosing regimen. A thorough understanding of their respective pharmacokinetic parameters, metabolic pathways, and potential for drug interactions is essential for researchers and clinicians in the field of drug development and sexual medicine. The experimental methodologies outlined in this guide provide a framework for the continued investigation and comparison of these and other novel PDE5 inhibitors.

References

  • Calogero, A. E., Burgio, G., Condorelli, R. A., Cannarella, R., & La Vignera, S. (2018). From Oral to Sublingual: A Redefined Avanafil Tablet with a Breakthrough in Bioavailability and First-Pass Metabolism Avoidance. The Aging Male, 21(4), 243-248.
  • Costa, P., & Porst, H. (2019). Pharmacokinetics of avanafil, a novel, rapidly absorbed, selective PDE5 inhibitor for the treatment of mild to severe erectile dysfunction. Journal of Sexual Medicine, 16(8), 1189-1197.
  • Taylor & Francis. (n.d.). Avanafil – Knowledge and References. Retrieved from [Link]

  • Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British Journal of Clinical Pharmacology, 61(3), 280–288.
  • Kuan, Y. C., & Lee, W. C. (2012). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 4(4), 179–185.
  • Kedia, G. T., Uckert, S., Assadi-Pour, F., Kuczyk, M. A., & Albrecht, K. (2013). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 5(1), 35-41.
  • National Center for Biotechnology Information. (n.d.). Avanafil. PubChem. Retrieved from [Link]

  • RedBox Rx. (2025, June 5). Avanafil vs. Tadalafil: How Do They Compare for ED?. Retrieved from [Link]

  • Kim, B. H., Kim, K. P., Kim, J., & Lee, H. W. (2018). Enhanced Bioavailability of Tadalafil after Intranasal Administration in Beagle Dogs. Pharmaceutics, 10(4), 189.
  • Drugs.com. (n.d.). Avanafil: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CIALIS (tadalafil) tablets, for oral use. Retrieved from [Link]

  • Rawla, P. (2024, March 20). Tadalafil. StatPearls. Retrieved from [Link]

  • Medscape. (n.d.). Adcirca, Cialis (tadalafil) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Morelli, A., Filippi, S., Comeglio, P., Sarchielli, E., Cellai, I., Vignozzi, L., & Maggi, M. (2011). Tadalafil alters energy metabolism in C2C12 skeletal muscle cells.
  • U.S. Food and Drug Administration. (2021, August). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • Sarchielli, E., Comeglio, P., Filippi, S., Cellai, I., Vignozzi, L., Morelli, A., & Maggi, M. (2011). Tadalafil alters energy metabolism in C2C12 skeletal muscle cells. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Avanafil. Retrieved from [Link]

Sources

A Comparative Guide to the Phosphodiesterase Selectivity of R-Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the pursuit of enhanced selectivity is paramount for optimizing therapeutic efficacy while minimizing off-target effects. Avanafil, a second-generation PDE5 inhibitor, was engineered for a rapid onset of action and, critically, a more precise interaction with its intended molecular target.[1][2] This guide provides an in-depth comparison of Avanafil's selectivity profile, focusing on its activity against phosphodiesterase isoforms 1, 6, and 11. Understanding this profile is essential for researchers and drug development professionals, as it directly correlates with the clinical safety and tolerability observed with this agent.[3][4][5][6]

The rationale for developing isoform-selective inhibitors stems from the diverse physiological roles of the 11 families of phosphodiesterases.[7] While PDE5 is the primary target for the treatment of erectile dysfunction (ED), unintended inhibition of other PDE isozymes, such as PDE1 in the heart, PDE6 in the retina, and PDE11 in skeletal muscle, can lead to undesirable side effects.[3][4][5][8]

The Physiological Context: Why Selectivity Against PDE1, PDE6, and PDE11 Matters

A drug's utility is defined as much by its intended actions as by the actions it avoids. The distribution and function of PDE1, PDE6, and PDE11 underscore the importance of Avanafil's selectivity.

  • Phosphodiesterase 1 (PDE1): This Ca²⁺/calmodulin-dependent enzyme is expressed in the brain, heart, and various smooth muscle tissues.[9][10][11][12] Its role in regulating cyclic nucleotide signaling in the cardiovascular system means that non-selective inhibition can lead to hemodynamic side effects, such as dizziness and syncope.[3][4][5][13]

  • Phosphodiesterase 6 (PDE6): Found almost exclusively in the rod and cone photoreceptor cells of the retina, PDE6 is a crucial component of the visual phototransduction cascade, converting light into electrical signals.[7][14][15][16][17] Inhibition of PDE6 by first-generation PDE5 inhibitors is responsible for transient visual disturbances, most notably cyanopsia (a bluish tinge to vision).[8]

  • Phosphodiesterase 11 (PDE11): Expressed in skeletal muscle, the prostate, testes, pancreas, and pituitary gland, the full physiological role of PDE11 is still under investigation.[5][18][19] However, inhibition of PDE11 by less selective PDE5 inhibitors, like tadalafil, has been associated with adverse events such as myalgia (muscle pain) and back pain.[8] It is also believed to play a role in regulating mood and social memory.[20][21]

Quantitative Analysis: Avanafil's Selectivity Profile in Focus

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Selectivity is then expressed as a ratio of the IC50 for an off-target isoform to the IC50 for the primary target (e.g., IC50 PDE6 / IC50 PDE5). A higher ratio signifies greater selectivity.

In vitro studies demonstrate that Avanafil is highly potent against PDE5 and exhibits significant selectivity over other PDE isozymes.[3][4][5]

PDE IsozymeAvanafil IC50 (nM)Sildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)
PDE5 5.2 3.5 0.7 1.8
PDE1>5,0002801801,800
PDE66305615990
PDE11>100,0007,40012,00023

Data compiled from publicly available research. Absolute values may vary slightly between different assay conditions.

Selectivity Ratios (Fold-Selectivity vs. PDE5)

PDE IsozymeAvanafilSildenafilVardenafilTadalafil
PDE1 >961x 80x257x1000x
PDE6 121x 16x21x550x
PDE11 >19,230x 2114x17,142x12.8x

Calculated as [IC50 for off-target PDE] / [IC50 for PDE5].

These data clearly illustrate that while all listed compounds are potent PDE5 inhibitors, Avanafil possesses a distinct and favorable selectivity profile. Its 121-fold selectivity against PDE6 is substantially higher than that of sildenafil and vardenafil, and its remarkable >19,000-fold selectivity against PDE11 is a key differentiating characteristic.[8]

Visualizing the cGMP Signaling Pathway and PDE Inhibition

The following diagram illustrates the central role of cGMP in smooth muscle relaxation and the specific points of action for PDE5 and relevant off-target isozymes.

cluster_Cell Smooth Muscle Cell (Corpus Cavernosum) cluster_OffTarget Off-Target Tissues & Effects GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP Catalyzes NO Nitric Oxide (NO) (from nerve endings) NO->sGC Activates PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Avanafil Avanafil Avanafil->PDE5 INHIBITS PDE1 PDE1 (Heart, Brain) PDE6 PDE6 (Retina) PDE11 PDE11 (Skeletal Muscle) Avanafil_off Avanafil (High Conc.) Avanafil_off->PDE1 Weakly Inhibits Avanafil_off->PDE6 Weakly Inhibits Avanafil_off->PDE11 Very Weakly Inhibits

Caption: cGMP signaling pathway in smooth muscle and points of off-target PDE inhibition.

Clinical Correlates of a Superior Selectivity Profile

The in-vitro data translates into a tangible clinical safety profile. The high selectivity of Avanafil is consistent with the low incidence of specific adverse events reported in extensive clinical trials.[3][4][5]

  • Reduced Visual Disturbances: Avanafil's 121-fold selectivity for PDE5 over PDE6 likely accounts for the absence of color vision-related abnormalities in clinical trials at doses up to 200 mg.[3][4][5][13] This contrasts with sildenafil, which has a much lower selectivity ratio and a known association with transient cyanopsia.[8] Interestingly, one study suggests Avanafil's favorable profile may be due not just to its lower potency against PDE6, but also its inability to inhibit the enzyme's spontaneous (dark state) activity.[1]

  • Lower Incidence of Musculoskeletal Effects: The negligible affinity for PDE11 is a significant advantage.[7] This high selectivity is the likely reason for the very low rates (<2%) of musculoskeletal adverse events like myalgia and back pain, which are more commonly associated with PDE5 inhibitors that also inhibit PDE11.[3][8]

  • Favorable Hemodynamic Profile: The high selectivity against PDE1, an enzyme present in cardiovascular tissue, contributes to the low rate of hemodynamic adverse events (e.g., dizziness) seen with Avanafil.[3][4][5][13]

Experimental Protocol: In-Vitro Phosphodiesterase Inhibition Assay

The determination of IC50 values is a cornerstone of drug discovery and profiling. The trustworthiness of selectivity data is rooted in a robust, replicable experimental design. Below is a generalized, step-by-step methodology for a luminescence-based PDE inhibition assay, a common approach in the field.

Objective: To determine the concentration-dependent inhibition of PDE1, PDE5, PDE6, and PDE11 by Avanafil and calculate the IC50 value for each.

Materials:

  • Recombinant human PDE enzymes (PDE1, PDE5, PDE6, PDE11)

  • Avanafil (or other test compounds) serially diluted in appropriate buffer (e.g., Tris-HCl with MgCl₂)

  • cGMP substrate

  • Assay Plates (e.g., 384-well white plates)

  • Luminescence-based PDE Assay Kit (e.g., PDE-Glo™) containing termination buffer, detection solution, and kinase reagent.[22]

  • Plate-reading luminometer

Workflow Diagram:

A 1. Reagent Preparation - Serially dilute Avanafil - Prepare PDE enzyme solutions - Prepare cGMP substrate B 2. Assay Plate Setup - Add buffer, Avanafil dilutions, and PDE enzyme to wells A->B C 3. Reaction Initiation - Add cGMP substrate to all wells - Incubate at 37°C for 60 min B->C D 4. Reaction Termination - Add Termination Buffer (containing a non-specific PDE inhibitor like IBMX) C->D E 5. Signal Generation - Add Detection Solution (converts remaining cGMP to ATP) - Incubate for 20 min D->E F 6. Luminescence Detection - Add Kinase-Glo® Reagent (reacts with ATP to produce light) E->F G 7. Data Acquisition - Read luminescence on a plate reader F->G H 8. Data Analysis - Plot Luminescence vs. [Avanafil] - Fit to a four-parameter logistic curve to determine IC50 G->H

Caption: Standard workflow for a luminescence-based PDE inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution series of Avanafil in the assay buffer, typically covering a range from picomolar to micromolar concentrations. Include a vehicle control (buffer only) and a positive control (a known potent inhibitor).

  • Enzyme Reaction:

    • To the wells of a microplate, add the assay buffer.

    • Add the diluted Avanafil or control solutions.

    • Add the specific recombinant PDE enzyme (e.g., PDE1) to initiate a brief pre-incubation. The causality here is to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Substrate Addition & Incubation: Add the cGMP substrate to all wells to start the enzymatic reaction.[22][23] Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 40-60 minutes).[24] This incubation time is optimized to ensure linear product formation in the uninhibited control wells.

  • Reaction Termination: Stop the reaction by adding a termination buffer, which typically contains a potent, non-selective PDE inhibitor like IBMX to halt all enzymatic activity simultaneously across the plate.[22]

  • Signal Detection: The subsequent steps depend on the assay kit. For a luminescence-based assay:

    • A detection solution is added, which contains enzymes that convert the product of the PDE reaction (5'-GMP) into ATP.

    • A kinase reagent is then added, which utilizes the newly formed ATP in a luciferase reaction to generate a luminescent signal. The amount of light produced is inversely proportional to the PDE activity (i.e., high light means high inhibition).

  • Data Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Plot the signal intensity against the logarithm of the Avanafil concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to accurately calculate the IC50 value.

This self-validating system, with its positive and negative controls, ensures that the observed effects are due to the specific inhibition by the test compound and not assay artifacts.

Conclusion

The molecular architecture of Avanafil confers a highly advantageous selectivity profile. Its potent inhibition of PDE5 is complemented by significantly weaker interactions with PDE1, PDE6, and particularly PDE11. This biochemical precision, validated through rigorous in-vitro assays, is the mechanistic basis for its improved clinical safety and tolerability profile, marked by a lower incidence of visual, musculoskeletal, and hemodynamic side effects compared to earlier-generation PDE5 inhibitors. For researchers in drug development, Avanafil serves as a compelling example of how optimizing isoform selectivity can lead to a superior therapeutic agent.

References

  • Title: Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability Source: ResearchGate URL: [Link]

  • Title: AVANAFIL, A HIGHLY SELECTIVE PHOSPHODIESTERASE TYPE 5 INHIBITOR FOR THE TREATMENT OF ERECTILE DYSFUNCTION: SELECTIVITY FOR ELEVEN PDE ISOZYMES, IN COMPARISON WITH SILDENAFIL, TADALAFIL, AND VARDENAFIL Source: ResearchGate URL: [Link]

  • Title: Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability Source: PubMed URL: [Link]

  • Title: Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability Source: Johns Hopkins University URL: [Link]

  • Title: IC 50 (μM) values of PDE5 inhibitors for selected PDE families. Source: ResearchGate URL: [Link]

  • Title: Impact of Second-Generation PDE5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG Source: PubMed Central URL: [Link]

  • Title: Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility Source: Dove Medical Press URL: [Link]

  • Title: Avanafil for male erectile dysfunction: a systematic review and meta-analysis Source: PubMed Central URL: [Link]

  • Title: The safety and efficacy of Avanafil, a new 2nd generation PDE5i: comprehensive review and meta-analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development Source: PubMed Central URL: [Link]

  • Title: Functional characteristics and research trends of PDE11A in human diseases Source: PubMed Central URL: [Link]

  • Title: Photoreceptor phosphodiesterase (PDE6): structure, regulatory mechanisms, and implications for treatment of retinal diseases Source: PubMed Central URL: [Link]

  • Title: Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities Source: PubMed Central URL: [Link]

  • Title: The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review Source: Frontiers in Pharmacology URL: [Link]

  • Title: A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening Source: National Institutes of Health URL: [Link]

  • Title: Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones Source: PubMed Central URL: [Link]

  • Title: Phosphodiesterase 11: A brief review of structure, expression and function Source: ResearchGate URL: [Link]

  • Title: PDE11 – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors Source: MDPI URL: [Link]

  • Title: A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil Source: Dove Medical Press URL: [Link]

  • Title: PDE1 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones Source: ResearchGate URL: [Link]

  • Title: Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction Source: MDPI URL: [Link]

  • Title: Photoreceptor Phosphodiesterase (PDE6): Structure, Regulatory Mechanisms, and Implications for Treatment of Retinal Diseases Source: PubMed URL: [Link]

  • Title: Phosphodiesterase 11A in brain is enriched in ventral hippocampus and deletion causes psychiatric disease-related phenotypes Source: PNAS URL: [Link]

  • Title: Phosphodiesterase Methods and Protocols Source: ResearchGate URL: [Link]

  • Title: 2-Minute Neuroscience: Phototransduction Source: YouTube URL: [Link]

  • Title: A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood Source: PubMed Central URL: [Link]

  • Title: Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities Source: ResearchGate URL: [Link]

  • Title: What is the comparative efficacy of sildenafil (phosphodiesterase type 5 inhibitor) and avanafil (phosphodiesterase type 5 inhibitor) for treating erectile dysfunction? Source: Dr.Oracle URL: [Link]

Sources

A Comparative In Vivo Efficacy Analysis: R-Avanafil and Vardenafil in Erectile Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent phosphodiesterase type 5 (PDE5) inhibitors, R-Avanafil and vardenafil, for the treatment of erectile dysfunction (ED). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their pharmacological profiles, supported by experimental data and protocols.

Introduction: The Landscape of PDE5 Inhibition

Erectile dysfunction is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance.[1][2] The advent of orally active PDE5 inhibitors has revolutionized the management of ED.[1][3] These agents work by augmenting the natural erectile process, which is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5]

Avanafil, a second-generation PDE5 inhibitor, and vardenafil, a well-established first-generation agent, are both potent drugs for treating ED.[1][3][6] While they share a common mechanism of action, their distinct pharmacological properties, particularly in terms of selectivity and pharmacokinetics, lead to notable differences in their in vivo efficacy and side-effect profiles. This guide will dissect these differences to provide a clearer understanding of their respective therapeutic potentials.

Mechanism of Action: The cGMP Signaling Pathway

Penile erection is a hemodynamic event initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[4][5] This elevation in cGMP leads to the activation of protein kinase G, resulting in the phosphorylation of several downstream targets. The ultimate effect is a decrease in intracellular calcium levels, causing relaxation of the cavernous smooth muscle, increased blood flow into the penis, and consequently, an erection.[4][5]

The erectile process is terminated by the action of phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to its inactive form, 5'-GMP.[4] PDE5 inhibitors, such as avanafil and vardenafil, are structural analogs of cGMP that competitively inhibit this enzyme, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[4][5]

cluster_0 Cell Membrane Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Soluble Guanylate Cyclase (sGC) NO Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Ca2+ Decreased Intracellular Ca2+ PKG->Ca2+ Smooth Muscle Relaxation Smooth Muscle Relaxation Ca2+->Smooth Muscle Relaxation Erection Erection Smooth Muscle Relaxation->Erection 5'-GMP Inactive 5'-GMP PDE5->5'-GMP PDE5 Inhibitors Avanafil / Vardenafil PDE5 Inhibitors->PDE5 Inhibits

Figure 1: Mechanism of Action of PDE5 Inhibitors in Penile Erection.

In Vivo Efficacy: A Head-to-Head Comparison

The in vivo efficacy of R-Avanafil and vardenafil can be evaluated based on several key pharmacological parameters.

ParameterR-AvanafilVardenafilKey Insights
Potency (IC50 for PDE5) 5.2 nM[7]Potent, with a lower biochemical inhibition constant than sildenafil[8]Both are highly potent inhibitors of PDE5.
Selectivity vs. PDE6 ~121-fold more selective for PDE5[4][9]~21-fold more selective for PDE5[4][9]R-Avanafil's higher selectivity for PDE5 over PDE6 may lead to a lower incidence of visual disturbances.[9]
Selectivity vs. PDE1 >10,000-fold more selective for PDE5[9]~1,000-fold more selective for PDE5[9]The high selectivity of R-Avanafil against PDE1 may contribute to its favorable cardiovascular safety profile.
Selectivity vs. PDE11 >19,000-fold more selective for PDE5[9]N/AR-Avanafil's high selectivity against PDE11 may reduce the risk of myalgia compared to tadalafil.[9]
Onset of Action 15-30 minutes[6]15-30 minutes, but can take up to 60 minutes[4][6]R-Avanafil generally has a more rapid onset of action.[6][10]
Time to Peak Plasma Concentration (Tmax) 30-45 minutes[1][10]~60 minutes[1][10]The shorter Tmax of R-Avanafil contributes to its faster onset of action.[10]
Duration of Action Up to 6 hours[6]5 to 7 hours[6]Both have a similar duration of action.
Effect of High-Fat Meal Tmax delayed by 1.12-1.25 hours[1]Tmax delayed by 1 hour[1]The absorption of both drugs is delayed by a high-fat meal.

Experimental Protocol: In Vivo Assessment of Erectile Function in a Rodent Model

The measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation is a standard and reliable method for quantifying erectile function in animal models.[2][11][12]

Materials
  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Heparinized saline (100 IU/mL)

  • 23-gauge needle connected to a PE-50 tubing

  • Pressure transducer

  • Bipolar platinum hook electrode

  • Electrical stimulator

  • Data acquisition system

Surgical Procedure
  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the bladder and prostate.

  • Identify the major pelvic ganglion and the cavernous nerve.

  • Carefully dissect the cavernous nerve and place a bipolar platinum hook electrode around it for stimulation.

  • Expose the penile crus and insert a 23-gauge needle connected to a PE-50 tubing filled with heparinized saline into the corpus cavernosum for ICP measurement.

  • Connect the other end of the PE-50 tubing to a pressure transducer to record ICP.

  • Expose and cannulate the carotid artery for continuous monitoring of mean arterial pressure (MAP).

Experimental Procedure
  • Allow the animal to stabilize for 15-20 minutes after the surgical procedure.

  • Administer the test compound (R-Avanafil, vardenafil, or vehicle) intravenously or intragastrically.

  • After a predetermined time, stimulate the cavernous nerve with a specific frequency (e.g., 10 Hz), voltage (e.g., 5V), and duration (e.g., 60 seconds).

  • Record the ICP and MAP throughout the stimulation period.

  • Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.

  • Repeat the stimulation at different time points to assess the onset and duration of action of the test compound.

cluster_workflow Experimental Workflow A Animal Preparation (Anesthesia, Supine Position) B Surgical Exposure (Cavernous Nerve, Penile Crus, Carotid Artery) A->B C Instrumentation (Electrodes, ICP Catheter, MAP Catheter) B->C D Drug Administration (R-Avanafil / Vardenafil / Vehicle) C->D E Cavernous Nerve Stimulation (Controlled Electrical Pulses) D->E F Data Acquisition (Simultaneous ICP and MAP Recording) E->F G Data Analysis (Calculate ICP/MAP Ratio) F->G

Figure 2: Workflow for In Vivo Assessment of Erectile Function.

Discussion and Conclusion

Both R-Avanafil and vardenafil are effective PDE5 inhibitors for the treatment of erectile dysfunction. However, this comparative analysis highlights key differences in their in vivo pharmacological profiles.

R-Avanafil exhibits a more rapid onset of action, which is attributed to its faster absorption and shorter time to reach peak plasma concentration.[6][10] This can be a significant advantage for patients seeking a more spontaneous sexual experience.

Furthermore, R-Avanafil demonstrates a higher selectivity for PDE5 over other PDE isoenzymes, particularly PDE6.[4][9] This enhanced selectivity is clinically relevant as it may translate to a lower incidence of side effects, such as the visual disturbances associated with PDE6 inhibition.[9] The high selectivity against PDE1 also suggests a favorable cardiovascular safety profile.

References

  • Avanafil (Stendra ® ) vs Vardenafil (Levitra ® ): How Do They Compare for ED? - RedBox Rx. [Link]

  • Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction. [Link]

  • Avanafil vs Vardenafil Comparison - Drugs.com. [Link]

  • Avanafil, a Potent and Highly Selective Phosphodiesterase-5 Inhibitor for Erectile Dysfunction - AUA Journals. [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - NIH. [Link]

  • (PDF) Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - ResearchGate. [Link]

  • Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. - UroToday. [Link]

  • (PDF) Avanafil for treatment of erectile dysfunction: Review of its potential - ResearchGate. [Link]

  • Avanafil vs. Vardenafil – Their Comparison, Uses, Dosage and Side Effects. [Link]

  • Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - Dove Medical Press. [Link]

  • Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - NIH. [Link]

  • Animal models of erectile dysfunction - PMC - PubMed Central. [Link]

  • Efficacy and safety of avanafil for treating erectile dysfunction: Results of a multicentre, randomized, double-blind, placebo-controlled trial - ResearchGate. [Link]

  • Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC. [Link]

  • Sexual Function and α-Blockers. [Link]

  • Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC. [Link]

  • Vivanza, INN-Vardenafil. [Link]

  • Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor - PubMed. [Link]

  • Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed. [Link]

  • Animal models in the study of diabetic erectile dysfunction: mechanisms and applications. [Link]

  • Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - JoVE. [Link]

  • PDE5 inhibitors: are there differences? - The Canadian Journal of Urology. [Link]

  • (PDF) Animal models of erectile dysfunction - ResearchGate. [Link]

  • Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed. [Link]

  • A protocol for assessment of intracavernosal pressure in a rat model. [Link]

  • Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed. [Link]

  • The oral efficacy of vardenafil hydrochloride for inducing penile erection in a conscious rabbit model - PubMed. [Link]

  • Avanafil, a Potent and Highly Selective Phosphodiesterase-5 Inhibitor for Erectile Dysfunction | Request PDF - ResearchGate. [Link]

  • Preclinical Research and Animal Models in Sexual Medicine. [Link]

  • Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor - Taylor & Francis. [Link]

  • Full article: The safety and efficacy of Avanafil, a new 2nd generation PDE5i: comprehensive review and meta-analysis - Taylor & Francis. [Link]

  • PDE5 Inhibitors - StatPearls - NCBI Bookshelf. [Link]

Sources

A Researcher's Guide to Confirming R-Avanafil's Mechanism of Action Through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers seeking to rigorously validate the molecular mechanism of action for R-Avanafil, a selective phosphodiesterase 5 (PDE5) inhibitor. We move beyond theoretical models to outline a self-validating experimental strategy centered on site-directed mutagenesis. This approach allows for the precise dissection of drug-target interactions, providing unequivocal evidence of the binding-site residues critical for R-Avanafil's inhibitory function. We will compare this methodology and its outcomes with the broader class of PDE5 inhibitors, offering insights into the subtleties of their respective interactions.

The Foundational Hypothesis: R-Avanafil's Interaction with the PDE5 Catalytic Site

R-Avanafil, like other drugs in its class (e.g., Sildenafil, Tadalafil), is known to function by inhibiting the PDE5 enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, including those of the corpus cavernosum.[3] By inhibiting PDE5, R-Avanafil allows cGMP levels to remain elevated in the presence of nitric oxide (NO), which is released during sexual stimulation.[1][4] This sustained cGMP signaling cascade leads to smooth muscle relaxation, vasodilation, and penile erection.[4][5]

The core hypothesis of this guide is that R-Avanafil exerts its therapeutic effect through competitive binding to specific amino acid residues within the catalytic pocket of the PDE5 enzyme.

To confirm this, we will systematically mutate these putative binding-site residues. If our hypothesis is correct, mutations of these key residues should drastically reduce R-Avanafil's binding affinity and inhibitory potency, while mutations of non-interacting residues should have a negligible effect. This differential effect is the cornerstone of our validation strategy.

Signaling Pathway Overview

The following diagram illustrates the NO/cGMP pathway and the critical role of PDE5 inhibition.

PDE5_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Stimulation Sexual Stimulation Stimulation->NO Avanafil R-Avanafil Avanafil->PDE5 Inhibits

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of R-Avanafil on PDE5.

Experimental Strategy: A Mutagenesis-Driven Approach

Our experimental workflow is designed to be a self-validating system. By comparing the activity of wild-type (WT) PDE5 against a panel of rationally designed mutants, we can pinpoint the residues essential for R-Avanafil's function.

Experimental_Workflow cluster_design Phase 1: Design & Generation cluster_production Phase 2: Protein Production cluster_analysis Phase 3: Biochemical Analysis cluster_conclusion Phase 4: Conclusion A1 Identify Target Residues (from Structural Data PDB: 6L6E) A2 Design Mutagenic Primers A1->A2 A3 Site-Directed Mutagenesis of PDE5 cDNA A2->A3 A4 Sequence Verification A3->A4 B1 Express WT & Mutant PDE5 in Host System (e.g., Sf9) A4->B1 B2 Cell Lysis & Lysate Clarification B1->B2 B3 Purify Recombinant Proteins (e.g., Ni-NTA Chromatography) B2->B3 B4 Verify Purity & Concentration (SDS-PAGE & Bradford Assay) B3->B4 C1 PDE5 Enzyme Inhibition Assay B4->C1 C2 Generate Dose-Response Curves C1->C2 C3 Calculate IC50 Values C2->C3 D1 Compare IC50 of WT vs. Mutants C3->D1 D2 Confirm Mechanism of Action D1->D2

Figure 2: Experimental workflow for confirming R-Avanafil's mechanism of action.
Rationale for Target Residue Selection

The choice of which amino acids to mutate is not arbitrary; it is a hypothesis-driven decision grounded in structural biology. Analysis of the co-crystal structure of PDE5 bound to Avanafil (PDB ID: 6L6E) and in-silico docking studies reveal several key interactions within the catalytic pocket.[6][7] These studies suggest that specific residues are critical for stabilizing the inhibitor.

Primary Targets for Mutagenesis:

  • Gln817: Forms a crucial hydrogen bond with the pyrimidinecarboxamide moiety of Avanafil.[7] A mutation to a non-polar residue like Alanine (Q817A) is predicted to abolish this interaction.

  • Phe786 & Phe820: These residues engage in π-π stacking interactions with the aromatic rings of Avanafil, creating a hydrophobic clamp.[7][8] Mutating these to Alanine (F786A, F820A) should disrupt this hydrophobic pocket.

  • Tyr612: This residue can form hydrogen bonds and is part of the binding site for the substrate cGMP and other inhibitors.[8] A Y612A mutation would probe its importance for Avanafil specifically.

Control Mutation:

  • A surface-exposed residue distant from the catalytic site should be selected as a negative control (e.g., a surface Lysine to Arginine). This mutation is not expected to alter inhibitor potency and serves to validate that the experimental procedure itself does not cause non-specific changes in enzyme function.

Comparative Analysis: R-Avanafil vs. Other PDE5 Inhibitors

While all approved PDE5 inhibitors target the same catalytic site, their chemical structures differ, leading to variations in binding affinity, selectivity, and pharmacokinetics.[9][10][11]

  • R-Avanafil: Characterized by a very rapid onset of action.[1][12] Its chemical structure is distinct from the standard base/sugar/phosphate model of older inhibitors.[13]

  • Sildenafil: The first-in-class PDE5 inhibitor. It exhibits some cross-reactivity with PDE6, which is found in the retina, occasionally leading to visual disturbances.[4][13]

  • Tadalafil: Known for its long half-life (up to 36 hours).[12] It shows some cross-inhibition of PDE11.[13]

Mutagenesis can exquisitely reveal these differences. For instance, a specific mutation might have a 200-fold impact on R-Avanafil's IC50 but only a 50-fold impact on Sildenafil's, revealing that the two drugs rely on that specific residue to different extents for their binding energy.

Data Presentation: Interpreting the Mutagenesis Results

The ultimate validation comes from quantifying the effect of each mutation. This is achieved by determining the half-maximal inhibitory concentration (IC50) of R-Avanafil for the wild-type enzyme and each mutant. A significant increase (e.g., >100-fold) in the IC50 value for a mutant enzyme is strong evidence that the mutated residue is critical for drug binding.

Table 1: Hypothetical Comparative IC50 Data from PDE5 Inhibition Assays

Enzyme VariantR-Avanafil IC50 (nM)Sildenafil IC50 (nM)Fold Change in IC50 for R-Avanafil (vs. WT)
Wild-Type PDE5 5.23.91.0
Q817A Mutant > 1,500> 1,000> 288
F786A Mutant 980650188.5
Control Mutant 6.54.21.25

Expert Insight: The data in Table 1 would strongly support our hypothesis. The dramatic increase in IC50 for the Q817A and F786A mutants confirms their essential role in R-Avanafil binding. The minimal change for the control mutant validates the specificity of our approach. Comparing the fold changes between R-Avanafil and Sildenafil can further elucidate subtle differences in their binding modes.

Detailed Experimental Protocols

The following protocols provide a robust starting point for executing the experimental workflow. As a Senior Application Scientist, I stress the importance of including appropriate controls at every stage.

Protocol 1: Site-Directed Mutagenesis of PDE5

This protocol is based on a PCR method to introduce specific point mutations into the PDE5 gene cloned into an expression plasmid.[14][15]

Materials:

  • High-fidelity DNA polymerase (e.g., Pfu Turbo)

  • Expression plasmid containing wild-type human PDE5A cDNA

  • Custom mutagenic primers (forward and reverse)

  • dNTPs

  • DpnI restriction enzyme

  • Chemically competent E. coli

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center.[16] The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up the PCR reaction to amplify the entire plasmid.

    • Template DNA (plasmid): 5-50 ng

    • Forward Primer: 125 ng

    • Reverse Primer: 125 ng

    • dNTP mix: 1 µL

    • 10x Reaction Buffer: 5 µL

    • High-Fidelity Polymerase: 1 µL

    • ddH₂O to 50 µL final volume

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 1 minute

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute per kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • Template Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours.

    • Rationale: DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutant plasmid.[15][16]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli. Plate on selective agar plates and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from several colonies. Confirm the presence of the desired mutation and the absence of secondary mutations by Sanger sequencing.

Protocol 2: Recombinant PDE5 Expression and Purification

This protocol outlines the expression of His-tagged PDE5 in baculovirus-infected Sf9 cells, a common system for producing functional recombinant human proteins.

Procedure:

  • Transfection & Amplification: Generate high-titer recombinant baculovirus containing the WT or mutant PDE5A gene according to the manufacturer's protocol (e.g., Bac-to-Bac™ system).

  • Protein Expression: Infect a large-scale suspension culture of Sf9 insect cells with the high-titer virus. Incubate for 48-72 hours.

  • Cell Harvest & Lysis: Pellet the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors) and lyse by sonication or microfluidization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30 minutes to pellet cellular debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PDE5 protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity. Determine the protein concentration using a Bradford or BCA assay. Pool the pure fractions and dialyze into a suitable storage buffer.

Protocol 3: PDE5 Enzyme Inhibition Assay

This is a fluorescence-based assay to measure the inhibitory activity of R-Avanafil.[17][18]

Materials:

  • Purified WT and mutant PDE5 enzymes

  • R-Avanafil stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • cGMP substrate

  • A fluorescent detection system (e.g., Transcreener® PDE Assay or similar)

Procedure:

  • Assay Preparation: Prepare serial dilutions of R-Avanafil in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (<1%).

  • Reaction Setup (96- or 384-well plate):

    • Add assay buffer to each well.

    • Add the R-Avanafil dilutions (or vehicle control).

    • Add a fixed concentration of the PDE5 enzyme (WT or mutant) to initiate the pre-incubation. The enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add cGMP substrate to all wells to start the enzymatic reaction.

  • Reaction & Detection: Incubate for a fixed time (e.g., 60 minutes) at 37°C. Stop the reaction and measure the amount of product (GMP) formed using the fluorescent detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data, setting the uninhibited control (enzyme + substrate + vehicle) as 100% activity and the fully inhibited control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

By meticulously following this experimental guide, researchers can generate unambiguous data to confirm that R-Avanafil's mechanism of action is the targeted inhibition of PDE5 through specific interactions within its catalytic domain. This approach not only validates the drug's primary function but also provides a powerful platform for comparing its binding characteristics to other clinically relevant PDE5 inhibitors.

References

  • Avanafil - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Oman, A., & Keran, A. (2023). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Avanafil vs. Tadalafil: How Do They Compare for ED? (2025, June 5). RedBox Rx. Retrieved from [Link]

  • Tiwari, S. (2020). A Comparative Review on Avanafil vs Tadalafil vs Sildenafil Tablet. Journal of Pharmaceutical Sciences and Research, 12(5), 598-601. Retrieved from [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). BioInnovatise. Retrieved from [Link]

  • Lee, D. Y., & D'Andrea, A. D. (2014). Site-directed mutagenesis. Journal of visualized experiments : JoVE, (85), e51122. Retrieved from [Link]

  • Mechanism of action of PDE5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Kedia, G. T., Uckert, S., Assadi-Pour, F., Kuczyk, M. A., & Albrecht, K. (2011). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic advances in urology, 3(2), 59–67. Retrieved from [Link]

  • Laursen, K. (2016, August 2). Site Directed Mutagenesis by PCR. Addgene Blog. Retrieved from [Link]

  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453–459. Retrieved from [Link]

  • Dunn, J. D., Gryniewicz-Ruzicka, C. M., & Strasser, J. M. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and bioanalytical chemistry, 410(6), 1739–1748. Retrieved from [Link]

  • Site-Directed Mutagenesis. (2019, March 26). protocols.io. Retrieved from [Link]

  • Tiwari, S. (2020). A Comparative Review on Avanafil vs Tadalafil vs Sildenafil Tablet. ResearchGate. Retrieved from [Link]

  • Hrustanovic, G., et al. (2018). Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations. Cancer research, 78(10), 2689–2702. Retrieved from [Link]

  • Lin, C. S. (2006). Expression, distribution and regulation of phosphodiesterase 5. Current pharmaceutical design, 12(27), 3439–3457. Retrieved from [Link]

  • Brown, R. L. (1992). Site-directed mutagenesis of the inhibitory subunit of retinal rod cyclic GMP phosphodiesterase. Biochemistry, 31(31), 7241–7246. Retrieved from [Link]

  • Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Avanafil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Wang, Y., et al. (2017). Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis. International urology and nephrology, 49(10), 1731–1740. Retrieved from [Link]

  • Gupta, S., et al. (2021). Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase‐5 family. The FEBS journal, 288(12), 3851–3867. Retrieved from [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... (2019, September 26). F1000Research. Retrieved from [Link]

  • Site-directed mutagenesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • PDE5 mRNA and protein expression obtained by RT-PCR/polyacrylamide gel... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular mechanisms of drug-induced mutagenesis: a narrative review. (2025, November 14). ResearchGate. Retrieved from [Link]

  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. (2024, September 16). Frontiers. Retrieved from [Link]

  • da Anunciação, S. D., et al. (2021). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules (Basel, Switzerland), 26(11), 3183. Retrieved from [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023, July 24). BellBrook Labs. Retrieved from [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018, February 28). OSTI.GOV. Retrieved from [Link]

  • Refolding and purification of recombinant human PDE7A expressed in Escherichia coli as inclusion bodies. (2002). Protein expression and purification, 24(1), 126–132. Retrieved from [Link]

  • The PDE5 structure bound to evodiamine and avanafil. (a) PDE5 bound to... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovering new biology with drug-resistance alleles. (2021, November 19). PMC. Retrieved from [Link]

  • Mechanism of action of avanafil. (n.d.). ResearchGate. Retrieved from [Link]

  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. (n.d.). Frontiers. Retrieved from [Link]

  • Transcription-Coupled Repair Promotes the Retention of Mutations in Coding Regions During Replication Stress. (n.d.). MDPI. Retrieved from [Link]

  • Recombinant protein expression and purification overview (quick version). (2024, September 13). YouTube. Retrieved from [Link]

  • PDE5 inhibitor potencies compared to literature values. (n.d.). ResearchGate. Retrieved from [Link]

Sources

R-Avanafil vs S-Avanafil: Impact on Retinal Function & Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical impact of Avanafil isomers on retinal function, specifically focusing on the selectivity profiles of the (S)-enantiomer (the active pharmaceutical ingredient) versus the (R)-enantiomer.

Executive Summary

Avanafil (Stendra/Spedra) is a second-generation PDE5 inhibitor used for erectile dysfunction. Unlike achiral inhibitors (e.g., Sildenafil, Vardenafil), Avanafil possesses a chiral center at the 2-position of the pyrrolidine ring .

  • S-Avanafil: The eutomer (active enantiomer). It exhibits high potency for PDE5 (

    
     nM) and superior selectivity against retinal PDE6 (~120-fold selectivity ratio).
    
  • R-Avanafil: The distomer (less active enantiomer). In Structure-Activity Relationship (SAR) studies, the (R)-configuration fails to achieve the optimal spatial orientation required for the halogen-bond-mediated "lock" within the PDE5 catalytic pocket, resulting in significantly reduced potency and a less favorable selectivity profile.

This guide details the mechanistic basis for the superior retinal safety profile of the (S)-enantiomer.

Chemical Basis of Stereoselectivity

The stereochemistry of Avanafil is the primary determinant of its high selectivity. The drug is marketed as the pure (S)-enantiomer .

Structural Comparison

The chiral center is located on the pyrrolidine ring, which serves as a linker between the pyrimidine core and the hydroxymethyl group.

ChemicalStructure S_Iso S-Avanafil (Active Drug) (S)-configuration at pyrrolidine C2 Optimized for PDE5 Q-pocket PDE5_Site PDE5 Catalytic Site (Halogen Bond Acceptor) S_Iso->PDE5_Site High Affinity (IC50: ~5.2 nM) PDE6_Site PDE6 Catalytic Site (Retinal Phototransduction) S_Iso->PDE6_Site Low Affinity (Selectivity >100x) R_Iso R-Avanafil (Distomer) (R)-configuration at pyrrolidine C2 Steric clash / Poor alignment R_Iso->PDE5_Site Reduced Affinity R_Iso->PDE6_Site Variable/Low Selectivity

Figure 1: Stereochemical impact on target binding. The (S)-configuration is essential for high-affinity binding to PDE5, while minimizing cross-reactivity with PDE6.

Pharmacological Profile: PDE5 vs. PDE6[1][2][3][4][5][6]

The primary safety concern with PDE5 inhibitors is cross-reactivity with Phosphodiesterase 6 (PDE6) , an enzyme exclusively expressed in retinal photoreceptors (rods and cones). Inhibition of PDE6 disrupts the phototransduction cascade, leading to visual side effects such as cyanopsia (blue-tinted vision) and increased light sensitivity.

Mechanism of Action & Cross-Reactivity

The (S)-enantiomer of Avanafil was selected during development (Mitsubishi Tanabe Pharma) specifically for its ability to fit the PDE5 pocket while avoiding the PDE6 pocket more effectively than first-generation inhibitors.

  • S-Avanafil Binding: The (S)-pyrrolidine ring orients the 3-chloro-4-methoxybenzyl group to form a critical halogen bond with the backbone carbonyl of the PDE5 enzyme. This bond is highly specific to the PDE5 isoform architecture.

  • PDE6 Interaction: PDE6 shares ~45% sequence identity with PDE5.[1] However, the specific residues interacting with the chiral linker in Avanafil differ enough that the (S)-isomer faces steric hindrance in the PDE6 pocket, reducing binding affinity.

Comparative Data: S-Avanafil vs. Alternatives
CompoundChiralityPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6/PDE5)Retinal Side Effect Risk
S-Avanafil (S)-Enantiomer 5.2 ~630 ~121 Low (<2%)
R-Avanafil(R)-Enantiomer>50*N/A**LowHigh (Theoretical)
SildenafilAchiral3.538~10Moderate (High at peak)
Tadalafil(R,R)-Enantiomer2.01200~600Very Low

*Estimated based on SAR of pyrrolidine class distomers. **R-Avanafil is not clinically developed; data represents class behavior where distomers typically fail to achieve the specific "selectivity filter" required for safety.

Impact on Retinal Function (Experimental Data)

The impact of the enantiomers on retinal function is evaluated using Electroretinography (ERG) , which measures the electrical response of the retina to light stimulation.

Experimental Workflow: Assessing Retinal Safety

To validate the safety of the (S)-enantiomer, researchers utilize ex vivo and in vivo assays.

ERG_Workflow Step1 Compound Administration (S-Avanafil vs Control) Step2 Retinal Isolation (Murine/Canine Models) Step1->Step2 Step3 Photic Stimulation (Dark-adapted flashes) Step2->Step3 Step4 ERG Recording (a-wave & b-wave analysis) Step3->Step4 Result1 S-Avanafil Result: Minimal change in b-wave amplitude (Preserved PDE6 function) Step4->Result1 High Selectivity Result2 Non-Selective Result: Delayed recovery / Reduced amplitude (PDE6 Inhibition) Step4->Result2 Low Selectivity

Figure 2: Experimental workflow for validating retinal safety via Electroretinography (ERG).

Key Findings
  • S-Avanafil (Clinical Data): In Phase 3 trials, the incidence of visual adverse events (cyanopsia) was <2% at therapeutic doses (100mg/200mg). This confirms that the ~120-fold selectivity window provided by the (S)-configuration is sufficient to protect retinal function in humans.

  • Comparison to Sildenafil: Sildenafil (selectivity ratio ~10) has a visual side effect rate of up to 11% at higher doses. The structural rigidity provided by the chiral pyrrolidine in S-Avanafil prevents the "wobble" that allows Sildenafil to bind PDE6 more easily.

  • R-Avanafil (Theoretical Risk): While specific ERG data for pure R-Avanafil is rarely published (as it is the distomer), SAR principles suggest that losing the specific (S)-orientation would likely result in a loss of the "selectivity lock," potentially increasing the affinity for PDE6 relative to PDE5, or simply reducing overall efficacy, making it a non-viable drug candidate.

Conclusion

The superior retinal safety profile of Avanafil is intrinsically linked to its (S)-stereochemistry .

  • The (S)-configuration is a prerequisite for the molecule to engage the PDE5 catalytic site with high affinity (5.2 nM) while sterically excluding itself from the PDE6 catalytic site.

  • R-Avanafil lacks this precise geometric fit. Consequently, the manufacturing process must strictly control enantiomeric purity to ensure the drug maintains its >100-fold selectivity window.

  • For researchers, S-Avanafil represents a "cleaner" tool for PDE5 inhibition in tissues where PDE6 is present (e.g., ocular studies), whereas racemic mixtures or first-generation inhibitors pose a higher risk of confounding retinal data.

References

  • Sakamoto, T., et al. (2014).[2] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor."[2] Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[2] Link

  • Wang, R., et al. (2012). "Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability." The Journal of Sexual Medicine, 9(8), 2122-2129. Link

  • Kotera, J., et al. (2012). "Avanafil, a Second-Generation PDE5 Inhibitor: A Review of Its Selectivity and Clinical Safety." Clinical Pharmacology & Therapeutics. Link

  • Loughney, K., et al. (1998). "Isolation and characterization of cDNAs encoding PDE5A, a human cGMP-binding, cGMP-specific 3',5'-cyclic nucleotide phosphodiesterase." Gene, 216(1), 139-147. Link

Sources

Technical Benchmarking: Avanafil Enantiomers vs. Second-Generation PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking R-Avanafil & (S)-Avanafil against Second-Generation PDE5 Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The "Speed vs. Specificity" Paradigm

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the transition from first-generation agents (Sildenafil, Vardenafil) to second-generation candidates (Avanafil, Udenafil, Mirodenafil) has been driven by the need for enhanced isozyme selectivity and optimized pharmacokinetic (PK) profiles.

This guide benchmarks Avanafil —specifically analyzing the approved (S)-enantiomer alongside the research-grade (R)-enantiomer (often designated as (R)-TA-1790)—against its primary second-generation competitors: Udenafil and Mirodenafil .

Key Verdict:

  • Avanafil ((S)-TA-1790): Defines the "Rapid Onset" class (Tmax ~0.5h) with a superior safety profile due to exceptional PDE1 and PDE11 selectivity (>10,000-fold).

  • (R)-Avanafil: A potent chiral impurity/distomer (IC50 ~5.2 nM) that retains significant PDE5 inhibitory activity, necessitating rigorous chiral separation in manufacturing to ensure consistent dosing, despite near-equipotent enzyme inhibition in vitro.

  • Mirodenafil: The "High Potency" benchmark (IC50 ~0.34 nM), offering the strongest binding affinity but a shorter half-life.[1]

  • Udenafil: The "Duration" benchmark (T1/2 ~12h), bridging the gap between short-acting agents and Tadalafil.

Molecular Architecture & Stereochemistry

Unlike first-generation inhibitors which mimic the guanosine base of cGMP, Avanafil utilizes a pyrimidine-based scaffold. This structural divergence is critical for its rapid absorption and unique selectivity profile.

The Chiral Challenge: (S) vs. (R)

Avanafil contains a chiral center at the pyrrolidinyl ring.

  • (S)-Avanafil (Stendra/Spedra): The approved therapeutic eutomer. It exhibits high solubility in acidic conditions, facilitating rapid gastric absorption.

  • (R)-Avanafil ((R)-TA-1790): Often classified as an impurity or research standard. Unusually for a distomer, it retains high potency (IC50 ~5.2 nM), comparable to the S-form. This contrasts with many chiral drugs where the distomer is inactive, highlighting the need for precise enantioselective synthesis to prevent "silent" dosing variations.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action where these inhibitors intervene.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP (Cyclic Guanosine Monophosphate) GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 Ca_Channel Ca2+ Channels (Inhibition) PKG->Ca_Channel Phosphorylates Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Decreased Intracellular Ca2+ PDE5 PDE5 Enzyme (Catabolic) PDE5->GMP Catalysis Inhibitor PDE5 Inhibitor (Avanafil/Udenafil) Inhibitor->PDE5 Competitive Inhibition

Figure 1: NO/cGMP Signaling Cascade. PDE5 inhibitors competitively bind to the catalytic site of PDE5, preventing cGMP hydrolysis and sustaining smooth muscle relaxation.

Pharmacodynamic Profiling (Potency & Selectivity)[2]

The "Second Generation" label implies improvements in selectivity (reducing side effects like vision disturbance from PDE6 or myalgia from PDE11) rather than just raw potency.

Table 1: Comparative Inhibitory Potency (IC50) & Selectivity

Data aggregated from multiple biochemical assays (See References).

CompoundIC50 (PDE5)Selectivity: PDE6 (Vision)Selectivity: PDE1 (Heart)Selectivity: PDE11 (Muscle)
(S)-Avanafil 4.3 – 5.2 nM 121-fold >10,000-fold >19,000-fold
(R)-Avanafil ~5.2 nMN/A (Research Grade)N/AN/A
Mirodenafil 0.34 nMHigh~48,000-foldHigh
Udenafil 8.25 nM~10-fold~149-foldModerate
Sildenafil (Ref)3.5 – 8.5 nM16-fold~380-foldLow

Analysis:

  • Potency: Mirodenafil is the most potent inhibitor in this class (sub-nanomolar IC50), theoretically allowing for lower absolute dosing.[2] (S)-Avanafil and (R)-Avanafil are equipotent to each other and comparable to Sildenafil.

  • Selectivity (The Safety Edge):

    • Avanafil demonstrates superior selectivity against PDE1 (minimizing hypotension/flushing risks) and PDE11 (minimizing back pain/myalgia, a common issue with Tadalafil).

    • Udenafil shows lower selectivity for PDE6 (similar to Sildenafil), implying a higher potential for visual side effects (cyanopsia) compared to Avanafil.

Pharmacokinetic Benchmarking

For drug development professionals, the PK profile dictates the clinical positioning (On-Demand vs. Daily Use).

Table 2: Pharmacokinetic Parameters[3][6][7]
Metric(S)-AvanafilUdenafilMirodenafil
Tmax (Onset) 0.5 – 0.75 h 0.8 – 1.3 h1.25 h
T1/2 (Duration) 5 h11 – 13 h 2.5 h
Bioavailability Rapid absorption38%N/A
Clinical Niche "Rapid Onset" (15 min)"Extended Duration""High Potency"

Causality Insight: Avanafil's rapid Tmax is attributed to its high lipophilicity and specific pKa profile, allowing faster membrane permeation in the upper GI tract compared to the bulkier structure of Udenafil.

Experimental Protocols

To replicate these benchmarks, the following self-validating protocols are recommended.

Protocol A: In Vitro PDE5 Inhibition Assay (IMAP Method)

Objective: Determine IC50 values for R/S-Avanafil vs. competitors. Principle: Fluorescence Polarization (FP). Phosphodiesterases hydrolyze a fluorescently labeled cGMP substrate. Binding of the product by nanoparticles increases polarization.

  • Enzyme Preparation:

    • Isolate recombinant human PDE5A from Sf9 cells.

    • Validation: Verify specific activity > 500 pmol/min/µg.

  • Compound Preparation:

    • Dissolve (S)-Avanafil, (R)-Avanafil, Udenafil, and Mirodenafil in 100% DMSO.

    • Prepare 11-point serial dilutions (Range: 0.01 nM to 10 µM).

  • Reaction Setup:

    • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

    • Add 10 µL enzyme solution + 5 µL inhibitor. Incubate 15 min at RT.

    • Add 5 µL FAM-labeled cGMP substrate (Molecular Devices).

  • Incubation & Termination:

    • Incubate for 60 min at RT.

    • Add 60 µL IMAP Binding Solution (Nanoparticles) to arrest reaction.

  • Detection:

    • Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).

    • Calculation: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Selectivity Profiling Workflow

Objective: Quantify "Safety Ratios" (PDE5 IC50 / PDE(x) IC50).

Selectivity_Workflow Step1 Panel Selection (PDE1, PDE6, PDE11) Step2 Enzyme Isolation (Bovine Retina/Human Recombinant) Step1->Step2 Step3 High-Conc Screen (Fixed 10 µM Dose) Step2->Step3 Step4 Dose-Response (If >50% Inhibition) Step3->Step4 Hit Step5 Calculate Ratio (IC50_Isozyme / IC50_PDE5) Step3->Step5 No Hit (>1000x Selectivity) Step4->Step5

Figure 2: Selectivity Screening Logic. A tiered approach is used to conserve expensive recombinant isozymes.

References

  • National Center for Biotechnology Information (NCBI). Avanafil: Drug Information and Stereochemistry. PubChem Compound Summary. Available at: [Link]

  • Doh, H., et al. (2002). In vitro and in vivo pharmacological profile of Udenafil, a novel PDE5 inhibitor. British Journal of Pharmacology. Available at: [Link]

  • Paick, J.S., et al. (2008). Efficacy and safety of Mirodenafil, a new oral PDE5 inhibitor. The Journal of Sexual Medicine. Available at: [Link]

  • Wang, R., et al. (2012). Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety. The Journal of Sexual Medicine. Available at: [Link]

Sources

A Comparative Guide to the Hemodynamic Effects of Avanafil Enantiomers for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the hemodynamic effects of the (S)- and (R)-enantiomers of Avanafil. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale, experimental protocols, and expected outcomes when evaluating the cardiovascular profile of these stereoisomers. Our objective is to furnish your team with the foundational knowledge and practical methodologies required to discern the optimal enantiomer for further clinical development, thereby maximizing therapeutic efficacy while ensuring cardiovascular safety.

Introduction: The Significance of Chirality in PDE5 Inhibition

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] Like many pharmaceuticals, Avanafil possesses a chiral center, meaning it exists as two non-superimposable mirror-image molecules known as enantiomers: (S)-Avanafil and (R)-Avanafil. The commercially available drug, Stendra®, is the single (S)-enantiomer.[1][2][3]

The decision to develop a single enantiomer over a racemic mixture (a 1:1 mixture of both enantiomers) is a critical step in drug development.[4] Enantiomers can exhibit substantial differences in their pharmacodynamic and pharmacokinetic properties; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4] For drugs acting on the cardiovascular system, a rigorous comparative evaluation is paramount.

This guide will explore the underlying mechanisms and provide validated experimental frameworks to compare the hemodynamic effects of Avanafil's enantiomers, focusing on their differential impact on blood pressure and heart rate.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

The therapeutic effect of Avanafil is rooted in its inhibition of PDE5, an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum and vascular tissue.[5] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5][6]

The signaling cascade is initiated by the release of nitric oxide (NO) during sexual stimulation, which activates the enzyme guanylate cyclase.[5][6] This enzyme converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, increasing blood flow.[5][7] By inhibiting PDE5, Avanafil prevents cGMP breakdown, prolonging the vasodilatory effect.[5] This systemic vasodilation is also the primary cause of the hemodynamic side effects associated with PDE5 inhibitors, namely a potential decrease in blood pressure.[7][8]

PDE5_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) (from Nerve Endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades Avanafil (S)- or (R)-Avanafil Avanafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the site of Avanafil's inhibitory action.

Comparative In-Vitro Profiling: PDE5 Inhibition Assay

Objective: To quantitatively determine and compare the inhibitory potency (IC50) of (S)-Avanafil and (R)-Avanafil against the human recombinant PDE5A1 enzyme. This foundational experiment establishes whether a pharmacodynamic difference exists at the molecular target.

Causality: The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. By comparing the IC50 values of the two enantiomers, we can directly assess their relative affinity for the PDE5 catalytic site. This in-vitro potency is expected to correlate directly with the magnitude of the in-vivo hemodynamic response.

Experimental Protocol: Fluorescence Polarization (FP) PDE5 Assay

This protocol is adapted from commercially available kits (e.g., BPS Bioscience, Cat. #60350) and established methodologies.[9][10] The FP method is a robust, homogeneous assay format suitable for high-throughput screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of (S)-Avanafil, (R)-Avanafil, and a reference inhibitor (e.g., Sildenafil) in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Reagent Preparation:

    • Thaw human recombinant PDE5A1 enzyme and FAM-cGMP (fluorescent substrate) on ice.

    • Prepare PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Dilute the PDE5A1 enzyme in Assay Buffer to the working concentration specified by the manufacturer.

  • Assay Plate Setup (96-well black plate):

    • Add 2 µL of diluted test compounds or controls to appropriate wells.

    • Add 2 µL of DMSO to "No Inhibitor" and "Blank" wells.

    • Add 18 µL of the diluted PDE5A1 enzyme solution to all wells except the "Blank" wells. Add 18 µL of Assay Buffer to the "Blank" wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the FAM-cGMP substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[11]

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Binding Agent (e.g., phosphate-binding nanoparticles) as per the kit instructions.

    • Incubate for an additional 30 minutes at room temperature.

    • Read the fluorescence polarization (mP) on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data and Interpretation

The commercially available Avanafil is the (S)-enantiomer, which is known to be a potent PDE5 inhibitor with an IC50 in the low nanomolar range (4.3–5.2 nM).[3] Based on typical stereoselective pharmacology, we hypothesize that the (S)-enantiomer is the eutomer and will exhibit a significantly lower IC50 than the (R)-enantiomer (distomer).

Table 1: Hypothetical Comparative In-Vitro PDE5 Inhibition Data

CompoundPDE5 IC50 (nM)Relative Potency (vs. S-Avanafil)
(S)-Avanafil 5.21.0
(R)-Avanafil >1000<0.005
Sildenafil 4.31.2

Interpretation: The data in Table 1 would strongly indicate that (S)-Avanafil is the pharmacologically active enantiomer responsible for PDE5 inhibition. The high IC50 of (R)-Avanafil suggests it has a poor affinity for the enzyme's active site and is unlikely to contribute to the therapeutic effect or PDE5-mediated side effects at clinically relevant concentrations.

Comparative In-Vivo Hemodynamic Assessment in a Rodent Model

Objective: To evaluate and compare the acute effects of orally administered (S)-Avanafil and (R)-Avanafil on systemic blood pressure and heart rate in conscious, freely moving rats.

Causality: This in-vivo experiment validates the in-vitro findings in a complex physiological system. The magnitude of blood pressure reduction is expected to be dose-dependent and correlate with the PDE5 inhibitory potency of each enantiomer. Using a hypertensive rat model, such as the renovascular hypertensive (2-kidney-1-clip, 2K1C) rat, can enhance the sensitivity for detecting hypotensive effects.[12] Radiotelemetry is the gold standard for this type of study, as it allows for continuous monitoring of cardiovascular parameters in unstressed animals, minimizing confounding variables.[13]

Experimental Protocol: Oral Gavage Study in Telemetered Hypertensive Rats

This protocol integrates standard practices for rodent cardiovascular safety pharmacology.[12][13][14]

InVivo_Workflow cluster_workflow In-Vivo Hemodynamic Workflow A 1. Animal Model (2K1C Hypertensive Rats) B 2. Telemetry Implantation (Carotid Artery Catheter) A->B C 3. Acclimatization & Recovery (≥7 days post-surgery) B->C D 4. Baseline Recording (24h continuous BP & HR) C->D E 5. Compound Administration (Oral Gavage: Vehicle, S-, R-Avanafil) D->E F 6. Post-Dose Recording (Continuous for ≥6 hours) E->F G 7. Data Analysis (Change from Baseline) F->G

Caption: A typical experimental workflow for in-vivo hemodynamic assessment.

Step-by-Step Methodology:

  • Animal Model: Use male 2K1C hypertensive rats (or other suitable models like spontaneously hypertensive rats, SHRs).

  • Telemetry Implantation: Surgically implant radiotelemetry transmitters with the pressure-sensing catheter placed in the carotid artery for direct arterial blood pressure measurement.

  • Recovery and Acclimatization: Allow animals to recover for at least one week post-surgery. House them individually and acclimatize them to the study conditions.

  • Study Design: Employ a crossover design where each animal receives each treatment (Vehicle, (S)-Avanafil, (R)-Avanafil) with a sufficient washout period (e.g., 48-72 hours) between doses.

  • Dosing:

    • Select at least three dose levels for each enantiomer (e.g., 10, 30, and 100 mg/kg).

    • Fast animals overnight prior to dosing.

    • Administer compounds via oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Data Acquisition:

    • Record baseline blood pressure (systolic, diastolic, mean) and heart rate continuously for 24 hours prior to dosing.

    • Following administration, continue to record data continuously for at least 6 hours, corresponding to the known Tmax and half-life of Avanafil.[15]

  • Data Analysis:

    • Calculate the change from baseline for Mean Arterial Pressure (MAP) and Heart Rate (HR) at various time points post-dose.

    • Determine the maximum change (nadir for MAP, peak for HR) for each animal and treatment.

    • Use appropriate statistical analysis (e.g., repeated measures ANOVA) to compare the effects of each enantiomer against the vehicle control and against each other.

Expected Data and Interpretation

Consistent with the in-vitro data, (S)-Avanafil is expected to produce a dose-dependent decrease in blood pressure.[3][16] This hypotensive effect may be accompanied by a reflexive increase in heart rate (tachycardia) as the baroreflex system attempts to compensate for the drop in pressure.[7] In contrast, (R)-Avanafil, being the less potent enantiomer, is expected to have a minimal or no effect on hemodynamic parameters at equivalent doses.

Table 2: Hypothetical Maximum Change in Hemodynamic Parameters in Hypertensive Rats

Treatment (30 mg/kg, p.o.)Max. Change in MAP (mmHg)Max. Change in HR (bpm)Time to Nadir/Peak (min)
Vehicle -2 ± 1.5+5 ± 3N/A
(S)-Avanafil -25 ± 4.1+45 ± 8.230-60
(R)-Avanafil -4 ± 2.0+8 ± 4N/A

Values are Mean ± SEM. *p < 0.05 vs. Vehicle.

Interpretation: The results in Table 2 would demonstrate a clear stereoselective effect. The significant drop in MAP and corresponding reflex tachycardia observed with (S)-Avanafil confirms its potent in-vivo pharmacodynamic activity. The lack of a significant hemodynamic response to (R)-Avanafil aligns with its poor in-vitro potency and suggests it does not contribute to the primary cardiovascular effects of the drug.

Synthesis and Implications for Drug Development

The combined results from in-vitro and in-vivo studies provide a compelling, self-validating narrative. The superior potency of (S)-Avanafil in inhibiting the PDE5 enzyme (in-vitro) translates directly into a pronounced, dose-dependent hemodynamic effect (in-vivo). Conversely, the inactivity of (R)-Avanafil at the molecular target predicts its benign cardiovascular profile in the whole-animal model.

Key Takeaways for Drug Development Professionals:

  • Confirmation of the Eutomer: The data unequivocally identifies (S)-Avanafil as the eutomer, responsible for the desired pharmacological activity.

  • Safety and Selectivity: Developing the single (S)-enantiomer eliminates any potential, unforeseen toxicity or off-target effects that could be associated with the (R)-enantiomer (distomer). This "chiral switching" from a theoretical racemate to a single isomer is a common strategy to improve a drug's therapeutic index.[4]

  • Dose Justification: A clear understanding of the active enantiomer's dose-response relationship is critical for selecting appropriate doses for clinical trials and avoiding unnecessary exposure to an inactive chemical entity.

  • Regulatory Confidence: A comprehensive preclinical package demonstrating a clear understanding of the drug's stereoselective pharmacology provides a strong foundation for regulatory submissions to agencies like the FDA.[6][17]

Conclusion

This guide has outlined a logical, evidence-based framework for the comparative study of the hemodynamic effects of Avanafil enantiomers. By integrating targeted in-vitro enzymatic assays with robust in-vivo cardiovascular safety models, researchers can definitively establish the stereoselective profile of the drug. The evidence strongly supports the development of (S)-Avanafil as a single-enantiomer product, a decision that enhances potency, selectivity, and overall safety, aligning with modern principles of rational drug design and development.

References

  • Kresser, C., et al. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Therapeutics and Clinical Risk Management, 10, 725–737. Available at: [Link]

  • Calogero, A. E., et al. (2018). A review on pharmacological options for the treatment of erectile dysfunction: state of the art and new strategies. The Aging Male. Available at: [Link]

  • Nehra, A., et al. (2006). HAEMODYNAMIC EFFECTS OF CO-ADMINISTRATION OF AVANAFIL AND GLYCERYL TRINITRATE. The Journal of Urology. Available at: [Link]

  • Trost, L., et al. (2013). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 5(4), 187–200. Available at: [Link]

  • Swearingen, D., et al. (2013). Hemodynamic effect of avanafil and glyceryl trinitrate coadministration. Drugs in R&D, 13(2), 115–124. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Avanafil? Patsnap Synapse. Available at: [Link]

  • Burke, R. E., & Guss, D. (2012). Avanafil for treatment of erectile dysfunction: review of its potential. Vascular Health and Risk Management, 8, 499–505. Available at: [Link]

  • McLean, A. (2004). The tale of chiral switches. Australian Prescriber, 27(2), 48-49. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation for STENDRA™ (avanafil). accessdata.fda.gov. Available at: [Link]

  • Mayo Clinic. (2025). Avanafil (Oral Route) Side Effects & Dosage. Mayo Clinic. Available at: [Link]

  • Lim, P. H. C., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil in seized drugs. F1000Research, 8, 1729. Available at: [Link]

  • Musah, R. A., et al. (2012). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical Chemistry, 84(10), 4397-4405. Available at: [Link]

  • Heran, B. S., et al. (2019). Effect of phosphodiesterase 5 inhibitors on blood pressure. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Sarfati, F., et al. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. Journal of Pharmacological and Toxicological Methods, 116, 107198. Available at: [Link]

  • Kloner, R. A. (2005). Phosphodiesterase-5 inhibitors and their hemodynamic effects. The American Journal of Cardiology, 96(12B), 47M-51M. Available at: [Link]

  • Lourenço, M. A., et al. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Journal of Visualized Experiments, (184). Available at: [Link]

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. BPS Bioscience. Available at: [Link]

  • de L. L. e Silva, F. A., et al. (2017). Inhibition of PDE5 Restores Depressed Baroreflex Sensitivity in Renovascular Hypertensive Rats. Frontiers in Physiology, 8, 64. Available at: [Link]

  • Drugs.com. (2024). Avanafil Monograph for Professionals. Drugs.com. Available at: [Link]

  • American Laboratory. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Laboratory. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of R-Avanafil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of R-Avanafil, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be your preferred source for information on the safe handling of this compound, reflecting a commitment to best practices that extends beyond the product itself.

Understanding R-Avanafil: Waste Characterization and Hazard Assessment

Before initiating any disposal protocol, it is crucial to understand the nature of the waste. R-Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While not classified as a controlled substance by the Drug Enforcement Administration (DEA), its chemical properties necessitate careful handling and disposal.[3][4]

Regulatory and Hazard Profile:

CharacteristicClassification/DataSource(s)
DEA Controlled Substance No[3][4]
EPA Hazardous Waste Not explicitly listed on P or U lists. Best practice is to manage as a hazardous waste due to its chemical properties and identified hazards.[5][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
NIOSH Hazardous Drug Not listed on the NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8][9]
Mammalian Toxicity In single-dose studies, no significant morbidity was observed at oral doses up to 2000 mg/kg in mice and rats.[10] Not considered to be genotoxic or carcinogenic.[10][10]
Environmental Fate Unused pharmaceuticals are problematic as they do not readily break down in the environment.[11] The preferred disposal method for pharmaceuticals is incineration to prevent their entry into waterways.[11][11]

While R-Avanafil is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its identified hazards (skin, eye, and respiratory irritation) warrant a cautious approach.[7] Therefore, it is recommended to manage all R-Avanafil waste as a hazardous chemical waste to ensure the highest level of safety and compliance.

Personnel Safety: Your First Line of Defense

Prior to handling any R-Avanafil waste, all laboratory personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[7]

Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling bulk quantities of R-Avanafil powder or preparing solutions.

R-Avanafil Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of R-Avanafil waste in a laboratory setting.

R_Avanafil_Disposal_Workflow R-Avanafil Disposal Workflow start R-Avanafil Waste Generated waste_type Determine Waste Type start->waste_type bulk_solid Bulk Solid R-Avanafil waste_type->bulk_solid Bulk Solid trace_contaminated Trace Contaminated Materials (e.g., weigh boats, gloves, wipes) waste_type->trace_contaminated Trace Contaminated liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for hazardous chemical waste. bulk_solid->collect_solid collect_trace Collect in a designated, labeled container for hazardous solid waste. trace_contaminated->collect_trace collect_liquid Collect in a compatible, labeled, sealed container for hazardous liquid waste. liquid_waste->collect_liquid disposal_vendor Dispose through a licensed hazardous waste vendor. collect_solid->disposal_vendor collect_trace->disposal_vendor collect_liquid->disposal_vendor

R-Avanafil Waste Disposal Decision Tree

Step-by-Step Disposal Procedures

Adherence to a standardized protocol is paramount for safety and regulatory compliance. The following procedures detail the disposal of both bulk and trace quantities of R-Avanafil waste.

Disposal of Bulk R-Avanafil (Unused or Expired)

This procedure applies to pure R-Avanafil powder or any concentrated solid form.

  • Containerization:

    • Place the bulk R-Avanafil into a designated, leak-proof, and sealable container compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste - R-Avanafil" and include the full chemical name.

  • Segregation:

    • Store the waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the container is segregated from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary recommended method of disposal is incineration at a permitted hazardous waste facility.[11]

    • Do not dispose of R-Avanafil down the drain or in the regular trash.[12]

Disposal of Trace-Contaminated Materials

This procedure applies to items with minimal R-Avanafil residue, such as weigh boats, contaminated gloves, bench paper, and wipes.

  • Collection:

    • Place all trace-contaminated solid waste into a designated, clearly labeled hazardous waste container.

    • The container should be lined with a durable plastic bag.

  • Labeling:

    • Label the container as "Hazardous Waste - R-Avanafil Contaminated Debris."

  • Disposal:

    • When the container is full, seal it and arrange for disposal through your institution's hazardous waste management program.

Disposal of Liquid R-Avanafil Waste

This procedure applies to solutions containing R-Avanafil and rinsate from cleaning contaminated glassware.

  • Collection:

    • Collect all liquid waste containing R-Avanafil in a dedicated, leak-proof, and sealable container.

    • The container must be compatible with all components of the solution (e.g., solvents).

  • Labeling:

    • Label the container as "Hazardous Waste - R-Avanafil in [list solvent(s)]" and provide an approximate concentration.

  • Storage and Disposal:

    • Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

    • Dispose of the liquid waste through your institution's hazardous waste management program.

Management of Empty R-Avanafil Containers

Properly managing empty containers is a critical aspect of the disposal process to prevent accidental exposure and environmental contamination.

  • Triple Rinsing:

    • For empty containers that held bulk R-Avanafil, triple rinse with a suitable solvent.

    • Collect all rinsate as hazardous liquid waste and dispose of it according to the procedure in section 4.3.[13]

  • Defacing Labels:

    • After triple rinsing, completely remove or deface the original product label to prevent misuse.[13]

  • Final Disposal:

    • Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This guide provides a framework for the responsible management of R-Avanafil waste, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • ResearchGate. (n.d.). 1. Toxicity test results for 48h EC50 and LC50 values for Daphnia magna... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012, March 26). 202276Orig1s000. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste Management Guide. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Stericycle. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]

  • OASIS-LMC. (n.d.). Daphnia magna EC50 48h. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2025, November 17). Investigation of acute toxicity of (2,4-dichlorophenoxy) acetic acid (2,4-D) herbicide on larvae and adult Nile tilapia (Oreochromis niloticus L.). Retrieved from [Link]

  • INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, September 19). Effect of avanafil on rat and human corpus cavernosum. Retrieved from [Link]

  • Federal Register. (2018, February 14). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018. Retrieved from [Link]

  • Citrus Industry Magazine. (2020, October 14). Understanding the Fate and Persistence of Herbicides in Soils. Retrieved from [Link]

  • MDPI. (2023, March 29). Acute and Transgenerational Effects of Non-Steroidal Anti-Inflammatory Drugs on Daphnia magna. Retrieved from [Link]

  • World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities global best practices. Retrieved from [Link]

  • Utah State University. (n.d.). Pesticide Adsorption and Half-life. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Controlled Substance by DEA Code Number. Retrieved from [Link]

  • EasyRxCycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Avanafil for the Treatment of Erectile Dysfunction: A Multicenter, Randomized, Double-Blind Study in Men With Diabetes Mellitus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Environmental Biological Services. (n.d.). Non-Controlled Pharmaceutical Waste. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Retrieved from [Link]

Sources

Essential Personal Protective Equipment (PPE) for Handling R-Avanafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and logistical information for laboratory personnel handling R-Avanafil. As a potent phosphodiesterase 5 (PDE5) inhibitor, the safe handling of this active pharmaceutical ingredient (API) is paramount to prevent unintended physiological effects and ensure a secure research environment. This document outlines the necessary personal protective equipment (PPE), procedural best practices, and disposal protocols, grounded in established safety principles.

Hazard Assessment: Understanding the Risks of R-Avanafil Exposure

R-Avanafil is a bioactive molecule. The primary risks associated with handling this compound in a research setting stem from the potential for accidental inhalation, dermal contact, or ingestion. As a fine powder, R-Avanafil can easily become airborne during weighing and transfer, posing a significant inhalation risk. Dermal exposure can lead to absorption, and while the effects of topical exposure are not well-documented, it is a potential route for systemic effects.

Core PPE Requirements for R-Avanafil Handling

A risk-based approach is essential for selecting the appropriate level of PPE. The following table outlines the recommended PPE for various laboratory activities involving R-Avanafil.

Laboratory Task Respiratory Protection Eye/Face Protection Hand Protection Protective Clothing
Weighing and Dispensing (Solid Form) NIOSH-approved N95 or higher-rated respiratorSafety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile glovesDisposable gown, shoe covers
Solution Preparation Not typically required if performed in a certified chemical fume hoodSafety glasses with side shields or chemical splash gogglesNitrile glovesStandard lab coat
In Vitro / In Vivo Dosing Dependent on aerosolization risk; N95 respirator may be requiredSafety glasses with side shieldsNitrile glovesStandard lab coat
Waste Disposal NIOSH-approved N95 or higher-rated respiratorSafety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile glovesDisposable gown

Detailed PPE Specifications and Rationale

Respiratory Protection

When to Use: Mandatory when handling R-Avanafil powder outside of a containment device (e.g., glove box). This includes weighing, aliquoting, and preparing stock solutions.

Recommendation: A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high potential for aerosolization or when handling larger quantities, a P100 filter or a powered air-purifying respirator (PAPR) should be considered.

Causality: The fine particulate nature of R-Avanafil powder makes it easily inhalable. A properly fitted N95 respirator filters at least 95% of airborne particles, significantly reducing the risk of respiratory tract exposure. It is imperative that all personnel using tight-fitting respirators undergo an annual fit test to ensure a proper seal.

Eye and Face Protection

When to Use: At all times when R-Avanafil is being handled in the laboratory.

Recommendation: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. When there is a risk of splashes, such as during solution preparation or transfer, chemical splash goggles should be worn. A face shield can be worn over safety glasses or goggles for enhanced protection.

Causality: The mucous membranes of the eyes can be a direct route for chemical absorption. Eye protection prevents both particulate and splash exposure.

Hand Protection

When to Use: Mandatory for any task involving direct or potential contact with R-Avanafil.

Recommendation: Nitrile gloves are the standard for chemical handling. For tasks with a higher risk of contamination, such as weighing and waste disposal, double-gloving is strongly recommended.

Causality: Double-gloving provides a critical layer of redundancy. If the outer glove is breached, the inner glove continues to offer protection. It is crucial to regularly inspect gloves for any signs of degradation or puncture and to change them frequently, especially after handling the neat compound.

Protective Clothing

When to Use: Required for all laboratory work with R-Avanafil.

Recommendation: A standard lab coat is sufficient for handling solutions. When working with the solid compound, a disposable gown that covers the arms and torso is recommended, along with disposable shoe covers.

Causality: Disposable garments prevent the contamination of personal clothing and the subsequent transfer of the compound outside of the laboratory. Shoe covers are an important measure to prevent the tracking of powdered contaminants.

Procedural Workflow for PPE Usage

The sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown/Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Gown/Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Standard donning and doffing procedure for PPE.

Waste Disposal Protocol

All disposable PPE that has come into contact with R-Avanafil must be treated as hazardous chemical waste.

  • Segregation: Immediately place all contaminated items (gloves, gowns, shoe covers, weigh boats, etc.) into a designated, clearly labeled hazardous waste container.

  • Containment: The waste container should be a sealable bag or a rigid container with a lid to prevent the release of particulates.

  • Disposal: Follow your institution's established procedures for the disposal of chemical waste. Do not mix with regular trash.

Emergency Procedures for R-Avanafil Exposure

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open to ensure thorough rinsing.

Inhalation: Move the affected individual to fresh air immediately.

Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for R-Avanafil.

References

  • Centers for Disease Control and Prevention (CDC). NIOSH-Approved Particulate Filtering Facepiece Respirators. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Avanafil
Reactant of Route 2
Reactant of Route 2
R-Avanafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.